molecular formula C20H34 B074307 Tetradecylbenzene CAS No. 1459-10-5

Tetradecylbenzene

Cat. No.: B074307
CAS No.: 1459-10-5
M. Wt: 274.5 g/mol
InChI Key: JZALLXAUNPOCEU-UHFFFAOYSA-N
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Description

Tetradecylbenzene is a significant long-chain alkylbenzene of high interest in industrial and fundamental research, particularly in the field of surfactant science. Its structure, featuring a benzene ring substituted with a fourteen-carbon alkyl chain, makes it a valuable model compound and intermediate. A primary application is in the study of anionic surfactants, specifically as a precursor in the synthesis of linear alkylbenzene sulfonates (LAS), which are critical components in detergent formulations. Researchers utilize this compound to investigate the structure-activity relationships of surfactants, including their micellization behavior, critical micelle concentration (CMC), interfacial tension reduction, and emulsification properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecylbenzene
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InChI

InChI=1S/C20H34/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3
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InChI Key

JZALLXAUNPOCEU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C20H34
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DSSTOX Substance ID

DTXSID1051729
Record name Tetradecylbenzene
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Molecular Weight

274.5 g/mol
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Physical Description

Tetradecylbenzene is a colorless liquid with a mild odor. Floats on water. (USCG, 1999), mp = 16.15 deg C; [HSDB] Colorless liquid; mp = 16.1 deg C; [CAMEO] Liquid; [MSDSonline]
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Boiling Point

678 °F at 760 mmHg (USCG, 1999), 359 °C
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Density

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8549 @ 20 °C/4 °C
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Vapor Pressure

0.0000238 [mmHg], 2.38X10-5 mm Hg @ 25 °C
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CAS No.

1459-10-5
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Record name Benzene, tetradecyl-
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Melting Point

61 °F (USCG, 1999), 16.15 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Tetradecylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of Tetradecylbenzene (C₂₀H₃₄). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data from authoritative sources, offering insights into its chemical identity, thermal and physical characteristics, and spectroscopic profile. The guide includes detailed experimental protocols and data presented in accessible formats to support laboratory applications and theoretical investigations. All data and methodologies are substantiated with citations from peer-reviewed literature and established chemical databases.

Introduction: Understanding this compound

This compound, a member of the linear alkylbenzene (LAB) family, is an organic compound characterized by a C₁₄ alkyl chain attached to a benzene ring. Its amphiphilic nature, stemming from the combination of a hydrophobic alkyl tail and a hydrophilic aromatic head, makes it a precursor in the synthesis of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products.[1] Beyond its industrial significance, the well-defined structure of this compound makes it a valuable subject for fundamental research in organic chemistry, environmental science, and toxicology. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in various matrices, designing new applications, and assessing its environmental fate.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of any rigorous scientific investigation. This compound is cataloged under several identifiers, ensuring its precise recognition across different databases and regulatory frameworks.

  • IUPAC Name: this compound[2]

  • Synonyms: 1-Phenyltetradecane, n-Tetradecylbenzene[3][4]

  • CAS Number: 1459-10-5[5]

  • Molecular Formula: C₂₀H₃₄[5]

  • Canonical SMILES: CCCCCCCCCCCCCCC1=CC=CC=C1[2]

Molecular Structure Visualization

The structural representation of this compound, highlighting the linear tetradecyl chain bonded to the phenyl group, is crucial for understanding its chemical reactivity and physical behavior.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Diluted_Sample Diluted Sample (1 mg/mL) Sample->Diluted_Sample Solvent Hexane Solvent->Diluted_Sample Injector Injector (250°C) Diluted_Sample->Injector 1 µL Injection Column GC Column (HP-5MS) Injector->Column Oven Oven (Temp Program) Column->Oven Ion_Source Ion Source (EI, 70 eV) Oven->Ion_Source Separated Analytes Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Identification Identification Chromatogram->Identification Library_Match Library Matching Mass_Spectrum->Library_Match Library_Match->Identification

Sources

An In-depth Technical Guide to Tetradecylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylbenzene, an alkylbenzene characterized by a fourteen-carbon alkyl chain attached to a benzene ring, is a compound of significant interest in various scientific and industrial domains.[1][2] Its unique amphiphilic nature, arising from the combination of a hydrophobic alkyl tail and a hydrophilic aromatic head, underpins its utility in applications ranging from surfactant production to its use as a lubricant additive.[1][2] This guide provides a comprehensive overview of this compound, delving into its chemical identity, physicochemical properties, synthesis, applications, and safety considerations. The information presented herein is intended to equip researchers and professionals with the technical knowledge required for its effective and safe utilization.

Chemical Identity and Nomenclature

A clear understanding of a compound's nomenclature is fundamental for accurate scientific communication and database searches.

IdentifierValueSource
IUPAC Name 1-Phenyltetradecane[3]
Common Name This compound[3]
CAS Number 1459-10-5[3][4][5][6][7]
Molecular Formula C₂₀H₃₄[3][4][5][6][7]
Molecular Weight 274.48 g/mol [4]
Synonyms n-Tetradecylbenzene, Phenyl-n-tetradecane, Myristylbenzene[3][4][8][9]

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems and are crucial for its application and handling.

PropertyValueSource
Appearance Colorless to pale yellow liquid[2][10]
Odor Mild[10]
Melting Point 16 °C (61 °F)[4][11]
Boiling Point 359 °C (678 °F) at 760 mmHg[4][11]
Density 0.854 g/mL at 20 °C[4]
Solubility Insoluble in water; soluble in nonpolar organic solvents like hexane, petroleum ether, and chloroform.[1]
Vapor Pressure 0.0000238 mmHg[10]
Refractive Index 1.481 at 20 °C[4]
Flash Point 196°C/6mm[4]
Stability Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents.[4][12]

Synthesis and Reactivity

The primary industrial synthesis of linear alkylbenzenes, including this compound, involves the Friedel-Crafts alkylation of benzene with the corresponding linear alkene (in this case, 1-tetradecene) in the presence of a catalyst such as hydrofluoric acid or a solid acid catalyst.

Illustrative Synthesis Workflow:

Synthesis_Workflow Benzene Benzene Reactor Friedel-Crafts Alkylation Reactor Benzene->Reactor Tetradecene 1-Tetradecene Tetradecene->Reactor Catalyst Acid Catalyst (e.g., HF, Solid Acid) Catalyst->Reactor Separation Separation and Purification Reactor->Separation Product This compound Separation->Product

Caption: Generalized workflow for the synthesis of this compound.

This compound exhibits typical reactions of aromatic hydrocarbons. The benzene ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the ortho and para positions due to the activating effect of the alkyl group.[10] It can react vigorously with strong oxidizing agents.[10]

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several fields:

  • Surfactant Production : A primary application of this compound is as an intermediate in the synthesis of linear alkylbenzene sulfonates (LAS).[10] LAS are major components of synthetic detergents due to their excellent cleaning properties.

  • Lubricant Additives : Its long alkyl chain contributes to favorable viscosity and lubricating properties, making it a useful additive in various industrial lubricants.[1]

  • Chemical Intermediate : this compound serves as a precursor for the synthesis of other organic compounds.[1]

  • Research Applications : In research, it is used to study the effects of alkyl chain length on the physicochemical properties of alkylbenzenes and to understand their environmental fate and degradation pathways.[1] It also serves as an analytical reference standard for environmental sample analysis.[13]

Analytical Characterization

Several analytical techniques are employed for the identification and quantification of this compound:

  • Gas Chromatography (GC) : Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a primary method for separating and identifying this compound in complex mixtures.[5][14]

  • High-Performance Liquid Chromatography (HPLC) : HPLC can also be used for the analysis of this compound, particularly when dealing with less volatile matrices.[14]

  • Spectroscopy :

    • Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure.[10]

    • Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern, aiding in identification.[6]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory and industrial safety.

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow cluster_Handling Handling this compound cluster_PPE Required Personal Protective Equipment start Assess Risks ppe Select Appropriate PPE start->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling goggles Safety Goggles/ Face Shield ppe->goggles gloves Impervious Gloves ppe->gloves clothing Protective Clothing ppe->clothing respirator Respirator (if necessary) ppe->respirator end Safe Handling Complete handling->end

Sources

The Advent of a New Clean: A Technical Guide to the Discovery and History of Linear Alkylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide chronicles the pivotal discovery and developmental history of linear alkylbenzenes (LABs), the foundational precursors to linear alkylbenzene sulfonates (LAS). LAS represents the workhorse anionic surfactant in the global detergent industry. We will explore the scientific and environmental catalysts that precipitated the shift from their poorly biodegradable predecessors, the branched alkylbenzene sulfonates (BAS), to the more environmentally benign LABs. This guide will dissect the key technological advancements in catalytic chemistry and process engineering that enabled the large-scale, cost-effective production of LABs, fundamentally reshaping the landscape of the cleaning products industry. Detailed process descriptions, comparative data, and workflow visualizations are provided for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Pre-LAB Era and the Rise of Synthetic Detergents

The mid-20th century witnessed a surge in demand for effective cleaning agents to overcome the limitations of traditional soaps, particularly their poor performance in hard water.[1] This demand spurred the development of synthetic detergents. The first synthetic detergents emerged in Germany during World War I in response to fat and oil shortages for soap production.[2][3] Early formulations utilized various synthetic surfactants, with German chemist Heinrich Otto Wieland and his team developing key synthetic surfactants in the 1920s.[4] Another German chemist, Heinrich Bertsch, is credited with inventing the first fully synthetic detergent, Fewa, in 1932.[5]

In the 1930s and 1940s, significant progress was made, leading to the commercialization of products like "Ivory Snow" by German scientists Fritz Gunther and Otto Rohm.[4] A major breakthrough was the introduction of branched alkylbenzene sulfonates (BAS) in the early 1930s, which saw widespread adoption after World War II.[6][7] These "syndets" (synthetic detergents) offered superior cleaning power and tolerance to hard water compared to traditional soaps.[6][7]

The production of BAS involved the Friedel-Crafts alkylation of benzene with propylene tetramer, a mixture of highly branched C12 olefins.[6][7] While highly effective as detergents, the extensive branching of the alkyl chain rendered BAS resistant to microbial degradation.[6][8] This recalcitrance led to significant environmental problems in the 1950s and early 1960s, most notably the formation of vast, stable foam blankets in rivers, lakes, and sewage treatment plants.[6] The persistence of BAS in the environment and its potential to contaminate drinking water sources created urgent pressure for a biodegradable alternative.[6]

The Environmental Imperative: The Shift to Linearity

The environmental persistence of branched alkylbenzene sulfonates became a critical issue, driving the detergent industry to seek a more sustainable solution. The key to improving biodegradability lay in the structure of the alkyl chain. Researchers discovered that microorganisms primarily degrade alkyl chains through ω-oxidation (at the terminal methyl group) and subsequent β-oxidation.[9] The extensive branching in BAS physically hindered these enzymatic pathways, making the molecules resistant to breakdown.[9][10]

This fundamental understanding led to the development of linear alkylbenzene sulfonates (LAS), which feature a straight, unbranched alkyl chain. This linear structure is readily attacked by microorganisms, allowing for rapid and complete biodegradation in wastewater treatment facilities and the natural environment.[9][11][12] The transition from BAS to LAS was a landmark event in the chemical industry, demonstrating a proactive response to environmental concerns. By the late 1960s, LAS had largely replaced BAS in detergents in the United States, Japan, and many European countries.[1][6][8]

The Dawn of an Industry: The Synthesis of Linear Alkylbenzenes

The commercial viability of LAS depended on the cost-effective production of its precursor, linear alkylbenzene (LAB). The general chemical formula for LAB is C6H5CnH2n+1, where the alkyl chain (CnH2n+1) is linear and typically contains 10 to 14 carbon atoms.[13][14] The large-scale production of LAB was made possible through significant advancements in catalysis and chemical engineering.

The primary route to LAB synthesis involves two key steps:

  • Dehydrogenation of n-paraffins: Linear paraffins, separated from kerosene, are catalytically dehydrogenated to form linear olefins.[8][13]

  • Alkylation of benzene: The resulting linear olefins are then reacted with benzene in the presence of an acid catalyst to form LAB.[8][13]

Two main catalytic technologies have dominated the industrial production of LAB:

The HF Process: The Early Workhorse

From the 1960s until the mid-1990s, the most prevalent method for LAB production utilized liquid hydrogen fluoride (HF) as the catalyst for the alkylation step.[15][16] This homogeneous catalytic process was highly efficient and produced a high-quality LAB product.[7] The HF process involves mixing the olefin/benzene feed with liquid HF, followed by separation of the acid catalyst for recycling.[7]

Experimental Protocol: Generalized HF Alkylation Process

  • Feed Preparation: A feed stream containing linear olefins (typically C10-C14) and an excess of benzene is prepared.

  • Reaction: The feed is intimately mixed with liquid hydrogen fluoride in a reactor under controlled temperature and pressure.

  • Phase Separation: The reaction mixture is transferred to a settler where the hydrocarbon phase (containing LAB, unreacted benzene, and paraffins) separates from the heavier HF acid phase.

  • Catalyst Recycling: The HF acid is recycled back to the reactor.

  • Fractionation: The hydrocarbon phase is sent to a fractionation section.

    • Unreacted benzene is recovered and recycled.

    • Unreacted paraffins are separated and can be recycled to the dehydrogenation unit.

    • The LAB product is distilled to meet purity specifications.

    • Heavy alkylate, a byproduct, is removed from the bottom of the final column.

While effective, the use of HF posed significant safety and environmental hazards due to its extreme corrosivity and toxicity.[8][17] This drove the search for a safer, solid acid catalyst alternative.

The Detal Process: A Safer, More Sustainable Approach

In 1995, a groundbreaking alternative to the HF process was commercialized through a collaboration between UOP (now Honeywell UOP) and the Spanish chemical company CEPSA.[15][18] This new technology, known as the Detal process, utilizes a fixed-bed solid acid catalyst, eliminating the need for liquid HF.[8][15][16] The Detal process is considered a safer, more efficient, and more sustainable method for LAB production.[18]

The solid catalysts used in the Detal process are typically zeolites or other acidic materials.[8][19] The reaction occurs as the benzene and olefin feed passes through a series of fixed-bed reactors.[7]

Experimental Protocol: Generalized Detal (Solid Acid Catalyst) Alkylation Process

  • Feed Preparation: A purified feed of linear olefins and benzene is prepared. It is crucial to remove impurities like diolefins and aromatics, which can deactivate the solid catalyst.[7][8]

  • Reaction: The liquid feed is passed through one or more fixed-bed reactors containing the solid acid catalyst. The reaction is carried out under specific temperature and pressure conditions to optimize conversion and selectivity.

  • Fractionation: The reactor effluent, containing LAB, unreacted benzene, and paraffins, is sent to a distillation train similar to that in the HF process.

    • Benzene is recovered and recycled.

    • Paraffins are separated for recycle.

    • The LAB product is purified.

    • Heavy alkylate is removed.

The Detal process offers several advantages over the HF process, including inherent safety, reduced corrosion, and often, a higher quality LAB product with improved linearity.[7][18] Consequently, the Detal process has become the technology of choice for new LAB production facilities worldwide.[15][19]

Visualizing the Core Process: LAB Synthesis Workflow

The following diagram illustrates the generalized workflow for the production of linear alkylbenzene, encompassing the key stages from raw material to final product.

LAB_Synthesis_Workflow Kerosene Kerosene Feed Paraffin_Separation n-Paraffin Separation (e.g., Molex) Kerosene->Paraffin_Separation Raw Material Dehydrogenation Dehydrogenation (e.g., Pacol) Paraffin_Separation->Dehydrogenation n-Paraffins Alkylation Alkylation Reactor (HF or Detal) Dehydrogenation->Alkylation Linear Olefins Benzene_Feed Benzene Benzene_Feed->Alkylation Reactant Fractionation Fractionation Train Alkylation->Fractionation Crude Alkylate LAB_Product Linear Alkylbenzene (LAB) Fractionation->LAB_Product Purified Product Recycle_Paraffin Recycle Paraffins Fractionation->Recycle_Paraffin Recycle_Benzene Recycle Benzene Fractionation->Recycle_Benzene Heavy_Alkylate Heavy Alkylate (Byproduct) Fractionation->Heavy_Alkylate Recycle_Paraffin->Dehydrogenation Recycle_Benzene->Alkylation

Caption: Generalized workflow for Linear Alkylbenzene (LAB) production.

Comparative Analysis of LAB Production Technologies

The choice between the HF and Detal processes involves a trade-off between established technology and modern, safer alternatives. The following table summarizes the key differences between the two dominant LAB production technologies.

FeatureHF Alkylation ProcessDetal (Solid Acid) Process
Catalyst Liquid Hydrogen Fluoride (HF)Solid Acid (e.g., Zeolites)
Catalyst Type HomogeneousHeterogeneous (Fixed-Bed)
Safety Profile High risk due to corrosive and toxic nature of HF.[8][17]Inherently safer, eliminates handling of liquid HF.[15][18]
Corrosion High, requires specialized and expensive materials like Monel.[8]Low, allows for the use of standard carbon steel equipment.[8]
Environmental Impact Potential for accidental release of HF.Reduced emissions and waste generation.[18]
Product Quality High-quality LAB.High-quality LAB, often with higher linearity and fewer impurities.[7]
Commercialization Dominant from the 1960s to mid-1990s.[16]Commercialized in 1995; the technology of choice for new plants.[16]

Global Impact and Future Perspectives

The development of linear alkylbenzenes and their subsequent sulfonation to LAS has had a profound and lasting impact on the global detergent market. LAS remains the world's largest-volume synthetic surfactant due to its cost-effectiveness, excellent performance, and biodegradability.[20][21] The global demand for LAB has steadily increased, from approximately 1 million metric tons in 1980 to around 3.5 million tons in 2016.[6][7]

Companies like CEPSA have become global leaders in LAB production, continuously innovating to improve efficiency and sustainability.[18][22] The ongoing research into solid acid catalysts aims to further enhance catalyst life, selectivity, and overall process economics.[19] Additionally, there is growing interest in developing "green" synthesis routes for LABs, potentially utilizing biomass-derived feedstocks to further improve the sustainability profile of this essential chemical.[17]

Conclusion

The history of linear alkylbenzenes is a compelling narrative of scientific innovation driven by environmental responsibility. The transition from non-biodegradable branched alkylbenzene sulfonates to their linear, biodegradable counterparts represents a significant milestone in the development of sustainable chemistry. The invention and refinement of catalytic processes, particularly the shift from hazardous liquid HF to safer solid acid catalysts like those used in the Detal process, have enabled the global production of this vital detergent raw material in a more environmentally sound manner. As the industry looks to the future, the focus will undoubtedly remain on enhancing the efficiency and sustainability of LAB production, ensuring that this workhorse of the cleaning world continues to meet the demands of a growing global population while minimizing its environmental footprint.

References

  • Linear Alkyl Benzene Sulfonic Acid Production. (n.d.).
  • Who Invented Detergent, Invention of Detergent? (n.d.).
  • A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2022). International Journal of Advances in Engineering and Management (IJAEM).
  • Katiya, M. M., & Khayal, A. (n.d.). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. Scholars Research Library.
  • Alkylbenzene sulfonate. (n.d.). In Wikipedia.
  • Cepsa opens upgraded LAB plant. (2021, May 24). Speciality Chemicals Magazine.
  • Cepsa to increase its LAB and LABSA production capacity in Brazil to 260,000 tons per year. (n.d.). Moeve.
  • Heinrich Bertsch. (n.d.). In Wikipedia.
  • Linear Alkylbenzenes: An Overview of the Commercial HF and Detal™ Process Unit Alkylation Technology (Case Study). (n.d.). ResearchGate.
  • Biodegradability of Branched Alkylbenzenesulfonates. (n.d.). ResearchGate.
  • Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Rev. (n.d.). Scholars Research Library.
  • Kaida, H., Syed, M. A., Shukor, M. Y., & Othman, A. R. (2021). Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. Bioremediation Science and Technology Research, 9(1).
  • Linear Alkyl Benzene. (2024, May 29). ECHEM.
  • Biodegradation of surfactant in the environment: A review. (2021). International Journal of Environmental Analytical Chemistry.
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  • The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. (n.d.). National Institutes of Health.
  • Synthesis of linear alkyl benzenes over zirconia-supported 12-molybdophosphoric acid catalysts. (n.d.). Catalysis Eprints database.
  • Gonzalez-Mazo, E., Forja, J. M., & Gomez-Parra, A. (2004). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 38(8), 2359-2367.
  • What country created the first synthetic detergent? (2021, December 30). Quora.
  • Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. (n.d.). Taylor & Francis Online.
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  • Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. (n.d.). Elchemy.
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  • Santos, P. S. M., et al. (2017). Synthetic detergents: 100 years of history. Saudi Pharmaceutical Journal, 25(6), 934-938.

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An In-depth Technical Guide to Tetradecylbenzene: Synthesis, Properties, and its Pivotal Role as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetradecylbenzene, a member of the linear alkylbenzene (LAB) family, stands as a cornerstone chemical intermediate, primarily celebrated for its role as the direct precursor to linear alkylbenzene sulfonates (LAS). These anionic surfactants are the workhorses of the detergent industry. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis. We will delve into its synthesis via Friedel-Crafts alkylation, exploring various catalytic systems and their mechanistic underpinnings. The subsequent sulfonation to LAS will be detailed, alongside a thorough characterization of this compound. Beyond its application in detergents, this guide will shed light on its emerging roles in the synthesis of specialty chemicals, including lubricant additives, and explore the antimicrobial properties of its derivatives.

Introduction: The Significance of this compound

This compound (C₂₀H₃₄) is an aromatic hydrocarbon characterized by a benzene ring substituted with a C₁₄ alkyl chain.[1] Its industrial significance is intrinsically linked to the production of linear alkylbenzene sulfonates (LAS), which have largely replaced their branched-chain counterparts due to their superior biodegradability.[1] The linearity of the alkyl chain is a critical factor influencing the surfactant's performance and environmental fate. Understanding the synthesis and chemical behavior of this compound is therefore paramount for optimizing the production of these globally important surfactants and for exploring its potential in other chemical sectors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueReference
Molecular Formula C₂₀H₃₄[1]
Molar Mass 274.48 g/mol [1]
Appearance Colorless liquid[1]
Density ~0.856 g/cm³ at 20°C[1]
Melting Point 16 °C[1]
Boiling Point 359 °C[1]
Solubility Insoluble in water; Soluble in organic solvents[1]
Vapor Pressure 2.38 x 10⁻⁵ mmHg at 25°C[1]

Synthesis of this compound: The Friedel-Crafts Alkylation

The primary industrial method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a C₁₄ olefin, typically 1-tetradecene, or a C₁₄ chloroalkane.[1] This electrophilic aromatic substitution reaction is catalyzed by a variety of acids.

Reaction Mechanism

The reaction proceeds through the formation of a carbocation electrophile from the alkylating agent, which then attacks the electron-rich benzene ring. The choice of catalyst is crucial as it influences the generation of the carbocation and can affect the isomer distribution of the final product.

G cluster_0 Carbocation Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Alkene 1-Tetradecene Carbocation Tetradecyl Carbocation Alkene->Carbocation Protonation Catalyst Acid Catalyst (e.g., H⁺) Catalyst->Alkene Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Carbocation->SigmaComplex Benzene->SigmaComplex Product This compound SigmaComplex->Product Loss of H⁺

Caption: General mechanism of Friedel-Crafts alkylation of benzene with 1-tetradecene.

Catalytic Systems: A Comparative Overview

The choice of catalyst is a critical decision in the synthesis of this compound, influencing not only the reaction rate but also the product's isomer distribution and the overall environmental impact of the process.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These traditional catalysts are highly effective but suffer from several drawbacks, including their corrosive nature, the generation of hazardous waste, and the difficulty of separation from the reaction mixture.[2][3] They are typically used in stoichiometric amounts.[3]

  • Brønsted Acids (e.g., HF, H₂SO₄): Hydrogen fluoride has been a widely used catalyst in industrial LAB production.[1] While efficient, HF is extremely corrosive and toxic, posing significant safety and environmental challenges.

  • Solid Acid Catalysts (e.g., Zeolites, Clays): The development of solid acid catalysts, such as ZSM-5 and other zeolites, represents a significant advancement towards greener and more sustainable processes.[4][5] These catalysts offer several advantages, including ease of separation, reusability, and reduced corrosion and waste generation.[4][6] The shape-selectivity of zeolites can also be exploited to control the isomer distribution of the this compound product.[6]

Catalyst TypeAdvantagesDisadvantagesTypical Yield
AlCl₃ High reactivityCorrosive, stoichiometric amounts needed, waste generationGood to Excellent
HF High efficiency in industrial processesHighly toxic and corrosiveExcellent
Zeolites (e.g., ZSM-5) Reusable, non-corrosive, environmentally friendly, shape-selectiveCan be prone to deactivation by cokingGood to Excellent
Experimental Protocol: Synthesis of this compound using a Zeolite Catalyst

This protocol provides a representative procedure for the laboratory-scale synthesis of this compound using a solid acid catalyst.

Materials:

  • Benzene (anhydrous)

  • 1-Tetradecene

  • H-ZSM-5 zeolite catalyst (pre-activated)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Catalyst Activation: The H-ZSM-5 zeolite catalyst is activated by heating at 550°C for 4-6 hours under a stream of dry air to remove any adsorbed water.[4]

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the activated H-ZSM-5 catalyst (e.g., 5 g).

  • Reactant Addition: Add anhydrous benzene (e.g., 100 mL) to the flask. Heat the mixture to reflux with stirring.

  • Slowly add 1-tetradecene (e.g., 0.1 mol) to the refluxing benzene-catalyst mixture over a period of 1 hour.

  • Reaction: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst from the reaction mixture.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) to remove any residual acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent (benzene and any unreacted starting material) by rotary evaporation. The crude product can be further purified by vacuum distillation to obtain pure this compound.

This compound as a Chemical Intermediate

The primary role of this compound is as a direct precursor to linear alkylbenzene sulfonates (LAS).

Sulfonation to Linear Alkylbenzene Sulfonates (LAS)

The conversion of this compound to LAS is achieved through sulfonation, another example of electrophilic aromatic substitution.

The most common sulfonating agent used industrially is sulfur trioxide (SO₃), often diluted with a stream of dry air.[7] The SO₃ acts as a powerful electrophile, attacking the para-position of the benzene ring due to the steric hindrance of the long alkyl chain.

G cluster_0 Electrophilic Attack cluster_1 Deprotonation & Neutralization TDB This compound Intermediate Sigma Complex TDB->Intermediate SO3 Sulfur Trioxide (SO₃) SO3->Intermediate LAS_acid This compound Sulfonic Acid Intermediate->LAS_acid Loss of H⁺ LAS_salt Linear Alkylbenzene Sulfonate (LAS) LAS_acid->LAS_salt Base Base (e.g., NaOH) Base->LAS_acid

Caption: General mechanism for the sulfonation of this compound.

This protocol outlines a general procedure for the sulfonation of this compound. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as sulfur trioxide is highly corrosive and reactive.

Materials:

  • This compound

  • Sulfur trioxide (stabilized) or fuming sulfuric acid (oleum)

  • Dichloromethane (anhydrous)

  • Sodium hydroxide solution

  • Round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap.

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, dissolve this compound (e.g., 0.05 mol) in anhydrous dichloromethane (e.g., 100 mL). Cool the solution in an ice bath to 0-5°C with vigorous stirring.

  • Sulfonating Agent Addition: Slowly add a solution of sulfur trioxide in dichloromethane or fuming sulfuric acid dropwise to the cooled this compound solution over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.

  • Quenching and Neutralization: Slowly and carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.

  • Neutralize the aqueous layer by the slow addition of a sodium hydroxide solution until the pH is neutral.

  • Extraction and Purification: Separate the organic layer and wash it with water. The aqueous layer contains the sodium salt of this compound sulfonic acid (LAS). The LAS can be isolated by evaporation of the water.

Emerging Applications in Specialty Chemicals

While the detergent market dominates the consumption of this compound, its chemical structure lends itself to other applications.

  • Lubricant Additives: The long alkyl chain of this compound provides desirable hydrophobic and lubricating properties. Its sulfonated derivatives can be used as detergents and dispersants in lubricant oil formulations to keep engines clean and prevent sludge formation.[8][9] The overbased calcium or magnesium sulfonates derived from long-chain alkylbenzene sulfonic acids are particularly important as acid-neutralizing additives in marine and automotive engine oils.[10]

Characterization of this compound

The purity and isomeric distribution of this compound are crucial for its subsequent use. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying the different isomers of this compound and for quantifying impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, confirming the presence of the aromatic and aliphatic moieties and helping to determine the position of the benzene ring on the alkyl chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic absorption bands of the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds.

Antimicrobial Properties of this compound Derivatives

Long-chain alkylbenzene sulfonates, including those derived from this compound, have been shown to exhibit antimicrobial activity.[12] The mechanism of action is generally attributed to the disruption of bacterial cell membranes by the surfactant molecules. The length of the alkyl chain plays a significant role in the antimicrobial efficacy, with an optimal chain length often observed for maximum activity against specific microorganisms.[13] Quantitative structure-activity relationship (QSAR) studies have been conducted to correlate the molecular structure of LAS with their biological activity, providing a framework for the design of more effective antimicrobial surfactants.[14][15]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is incompatible with strong oxidizing agents.[1] Personal protective equipment, including safety goggles and gloves, should be worn when handling the chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a vital chemical intermediate with a well-established and critical role in the production of linear alkylbenzene sulfonate detergents. The synthesis of this compound via Friedel-Crafts alkylation has evolved with the development of more environmentally benign solid acid catalysts. While its primary application remains in the surfactant industry, its potential in the formulation of specialty chemicals such as lubricant additives is an area of growing interest. Further research into the antimicrobial properties of its derivatives could also open up new avenues for its application. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, offering a valuable resource for professionals in the chemical sciences.

References

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Environmental Sources and Fate of Tetradecylbenzene Contamination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetradecylbenzene (TDB), a member of the long-chain alkylbenzene (LAB) chemical family. We will explore its primary industrial origins, pathways of environmental release, and its subsequent fate and transport through various environmental compartments. This document delves into the causal mechanisms behind its environmental behavior, outlines robust analytical methodologies for its detection and quantification, and discusses its toxicological significance. The protocols and data presented herein are designed to equip researchers and environmental scientists with the necessary knowledge to assess and understand TDB contamination.

Introduction: Understanding this compound

This compound (C₂₀H₃₄) is an aromatic hydrocarbon characterized by a benzene ring substituted with a linear fourteen-carbon alkyl chain.[1] It is one of a mixture of C10 to C14 homologues that constitute linear alkylbenzenes (LABs).[2][3] Historically, LABs were introduced in the mid-1960s to replace their predecessors, the highly branched tetrapropylene-based alkylbenzenes (TABs).[2][3] TABs proved to be environmentally problematic due to their resistance to biodegradation, which led to persistent foams in waterways.[3] The linear structure of LABs, including TDB, confers greater susceptibility to microbial degradation, a pivotal design consideration for modern surfactants.[4][5]

TDB itself is not a final consumer product but rather a crucial chemical intermediate. Its primary industrial application is as a precursor in the synthesis of linear alkylbenzene sulfonates (LAS), the most widely used anionic surfactants in domestic and industrial detergents and cleaning products.[2][3][6][]

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. Key properties for TDB are summarized below, which dictate its partitioning between air, water, soil, and biota.

PropertyValueSourceSignificance for Environmental Fate
Molecular Formula C₂₀H₃₄[1]Basic identity of the compound.
Molecular Weight 274.48 g/mol [1]Influences volatility and diffusion rates.
Boiling Point 359 °C[8]Low volatility under normal environmental conditions.
Vapor Pressure 2.38 x 10⁻⁵ mm Hg at 25 °C[9]Indicates it will exist in both vapor and particulate phases in the atmosphere.
Water Solubility Insoluble[9]Low mobility in aqueous systems; prone to adsorption.
Log Koc (Soil Adsorption Coefficient) ~6.2 (Estimated)[9]Extremely high value indicates it is expected to be immobile in soil and strongly adsorb to sediment.
Henry's Law Constant 0.237 atm-m³/mole (Estimated)[9]Suggests volatilization from water can be a significant process, though attenuated by strong adsorption.

Primary Sources and Environmental Release Pathways

The predominant source of TDB contamination in the environment is directly linked to the production and use of LAS detergents.[9]

Industrial Synthesis of LAS

The synthesis of LAS involves the sulfonation of LABs. This chemical reaction is highly efficient but not absolute. Consequently, commercial LAS formulations typically contain 1% to 3% residual, unsulfonated LABs.[9] Given the massive global production volume of LAS for detergents, this small percentage of unreacted precursors, including TDB, represents a significant and continuous source of environmental input.

Wastewater Effluents

Following the use of detergents in households and industries, the resulting wastewater is collected and routed to wastewater treatment plants (WWTPs).[3][4] While modern WWTPs are effective at degrading the primary LAS surfactants, the more hydrophobic and less water-soluble TDB behaves differently. A significant portion of TDB partitions from the aqueous phase onto the organic-rich sludge during treatment. The remainder may pass through the treatment process and be discharged into receiving waters via the final effluent.[9] Concentrations of LABs in final sewage effluents have been reported in the range of 25 to 2,200 µg/L.[9]

Other Industrial Sources

While LAS production is the major source, minor releases of TDB have been identified from other industrial processes. For instance, TDB has been detected in air samples within the vulcanization areas of shoe-sole factories.[9]

The logical flow from industrial production to environmental release is visualized in the diagram below.

G cluster_source Primary Source & Production cluster_use Use & Disposal cluster_treatment Wastewater Treatment cluster_release Environmental Release Pathways cluster_environment Receiving Environmental Compartments prod Industrial Production (LAB Synthesis for LAS) las Commercial LAS Detergents (Contains 1-3% residual TDB) prod->las Formulation use Domestic & Industrial Use las->use ww Raw Municipal & Industrial Wastewater use->ww wwtp Wastewater Treatment Plant (WWTP) ww->wwtp effluent Effluent Discharge wwtp->effluent Partitioning sludge Sewage Sludge wwtp->sludge Partitioning water Surface Waters (Rivers, Lakes, Oceans) effluent->water soil Soil / Landfill sludge->soil Disposal / Application sediment Sediments water->sediment Adsorption

Caption: Environmental release pathway of this compound.

Environmental Fate and Transport

"Fate and transport" describes the processes that govern a contaminant's persistence, transformation, and movement in the environment.[10][11] For TDB, the key processes are biodegradation and adsorption.

Adsorption and Partitioning

With its long alkyl chain, TDB is highly hydrophobic and exhibits a strong affinity for organic matter. Its high estimated soil adsorption coefficient (Koc) indicates that when released into aquatic environments, TDB will rapidly partition from the water column and adsorb to suspended solids and bottom sediments.[9] This process is critical as it removes the compound from the water phase, reducing its bioavailability to pelagic organisms but concentrating it in benthic zones. In terrestrial environments, TDB is expected to be immobile in soil, with limited potential for leaching into groundwater.[9]

Biodegradation

Biodegradation is the primary mechanism for the removal of TDB from the environment.[4] LABs are susceptible to microbial attack, primarily under aerobic conditions.

  • Aerobic Degradation: The process is initiated by microbial enzymes (monooxygenases) that attack the alkyl chain, typically at the terminal methyl group (ω-oxidation) or, less commonly, at the subterminal carbon (β-oxidation).[4][12] This is followed by a stepwise shortening of the alkyl chain via β-oxidation. The resulting intermediate, a sulfophenylcarboxylic acid (in the case of LAS degradation), is then further metabolized, ultimately leading to the opening of the aromatic ring and complete mineralization to CO₂, water, and biomass.[12] River die-away studies show that LABs are readily biodegradable with half-lives ranging from 4.3 to 11.4 days.[9]

  • Anaerobic Degradation: Biodegradation under anaerobic conditions, such as in deep sediments, is significantly slower than in aerobic environments.

cluster_pathway Aerobic Biodegradation Pathway TDB This compound (in aerobic environment) step1 Initial Oxidation (Monooxygenase) TDB->step1 step2 Long-Chain Alcohol step1->step2 step3 β-Oxidation Cascade step2->step3 step4 Short-Chain Phenylalkanoic Acid step3->step4 step5 Aromatic Ring Cleavage step4->step5 step6 Mineralization (CO₂ + H₂O + Biomass) step5->step6

Caption: Simplified aerobic biodegradation pathway for TDB.

Analytical Methodologies for Detection

Accurate quantification of TDB in complex environmental matrices requires sophisticated analytical techniques. The method of choice is typically Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][13]

Protocol: Quantification of TDB in Water Samples by GC-MS

This protocol provides a self-validating workflow for the determination of TDB in environmental water samples.

1. Sample Collection and Preservation:

  • Collect a 1-liter water sample in an amber glass bottle to prevent photodegradation.

  • If immediate extraction is not possible, preserve the sample by acidifying to pH <2 with sulfuric acid and store at 4°C.

  • Causality: Acidification inhibits microbial activity that could otherwise degrade TDB in the sample, ensuring sample integrity.

2. Liquid-Liquid Extraction (LLE):

  • Transfer the 1 L sample to a 2 L separatory funnel.

  • Spike the sample with a surrogate standard (e.g., deuterated polycyclic aromatic hydrocarbon) to monitor method performance.

  • Add 60 mL of a non-polar solvent such as hexane or dichloromethane.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate for 10 minutes. Drain the aqueous layer (bottom layer if using dichloromethane) back into its original container. Drain the organic layer into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of solvent, combining all organic extracts.

  • Causality: LLE uses the principle of "like dissolves like." The non-polar TDB preferentially partitions from the polar water matrix into the non-polar organic solvent. Repeated extractions ensure quantitative recovery.

3. Extract Drying and Concentration:

  • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate. This removes residual water, which can interfere with GC analysis.

  • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Causality: Concentration is necessary to bring the analyte to a level detectable by the instrument.

4. Column Chromatography Cleanup (If necessary):

  • For samples with high levels of interfering compounds (e.g., wastewater effluent), a cleanup step is required.

  • Prepare a chromatography column packed with activated silica gel or alumina.

  • Apply the 1 mL concentrated extract to the top of the column.

  • Elute the column with a sequence of solvents of increasing polarity. TDB will elute in the non-polar fraction. Collect the appropriate fraction.

  • Concentrate the cleaned extract to 1 mL.

  • Causality: This step separates the target analytes from polar matrix interferences that could co-extract and cause issues during GC-MS analysis.

5. GC-MS Analysis:

  • Inject 1 µL of the final extract into a GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless mode at 280°C.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification to achieve lower detection limits.

  • Self-Validation: The method is validated by analyzing a method blank, a laboratory control sample (LCS), a matrix spike, and a matrix spike duplicate with each batch of samples.[14] The recovery of the surrogate standard in every sample must be within acceptable limits (e.g., 70-130%).

Environmental and Toxicological Significance

While the sulfonated end-products (LAS) have been extensively studied for their aquatic toxicity, less information is available specifically for TDB.[6][15] However, as a hydrocarbon, its potential effects can be inferred.

  • Aquatic Toxicity: Based on data for analogous long-chain hydrocarbons, TDB is not expected to be acutely harmful to aquatic organisms up to its limit of water solubility.[16] The primary risk is associated with its partitioning to sediments, where it can be ingested by benthic organisms.

  • Bioaccumulation: The potential for bioconcentration in aquatic organisms is estimated to be low.[9]

  • Risk Assessment: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) evaluate the risks of industrial chemicals under frameworks such as the Toxic Substances Control Act (TSCA).[17][18] The environmental risk assessment considers the chemical's persistence, bioaccumulation potential, and toxicity in conjunction with measured or modeled environmental concentrations.[19]

Conclusion

This compound is an environmental contaminant originating almost exclusively from its use as a precursor in LAS detergent manufacturing. Its primary release pathway is through municipal and industrial wastewater effluents. The environmental fate of TDB is a balance between strong adsorption to soils and sediments and relatively rapid aerobic biodegradation. Its detection and quantification are reliably achieved through robust analytical methods centered on GC-MS. While not considered highly toxic, its persistence in anaerobic sediments and continuous introduction into the environment warrant its status as a key molecular tracer for domestic and industrial waste streams.[20]

References

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A Spectroscopic Guide to Tetradecylbenzene: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data of tetradecylbenzene, a linear alkylbenzene of significant interest in various industrial and research applications. For professionals in fields ranging from materials science to environmental analysis and drug development, a thorough understanding of the spectroscopic characteristics of such molecules is paramount for identification, quantification, and quality control. This document serves as a comprehensive resource, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, and provides expert insights into the interpretation of these spectra.

Introduction

This compound (C₂₀H₃₄, CAS No: 1459-10-5) is an aromatic hydrocarbon characterized by a benzene ring substituted with a linear fourteen-carbon alkyl chain.[1] Its molecular structure, comprising both aromatic and aliphatic moieties, gives rise to a unique spectroscopic fingerprint. This guide will navigate the distinct signals and patterns observed in ¹H NMR, ¹³C NMR, IR, and MS, offering a foundational understanding rooted in the principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol: ¹H NMR

A typical ¹H NMR spectrum of this compound is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid signal interference from the solvent. The solution is then placed in a high-field NMR spectrometer. For reference, the spectrum of the similar compound, n-tridecylbenzene, was recorded on a 90 MHz instrument in CDCl₃.[2]

Interpretation and Causality:

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons (δ ~7.0-7.3 ppm): The protons on the benzene ring typically appear as a complex multiplet in this downfield region.[3][4] This is due to the deshielding effect of the aromatic ring current. The five protons on the monosubstituted ring are not chemically equivalent and will exhibit spin-spin coupling, leading to the multiplet pattern.[5]

  • Benzylic Protons (δ ~2.6 ppm): The two protons on the carbon directly attached to the benzene ring (the benzylic position) are deshielded by the aromatic ring and appear as a triplet.[2] The triplet splitting pattern arises from coupling with the two protons on the adjacent methylene group in the alkyl chain.

  • Alkyl Chain Protons (δ ~1.2-1.6 ppm): The majority of the protons in the long alkyl chain are shielded and resonate in this upfield region, appearing as a broad, overlapping multiplet.[2] The signal at approximately 1.6 ppm can be attributed to the methylene group beta to the aromatic ring.

  • Terminal Methyl Protons (δ ~0.9 ppm): The three protons of the terminal methyl group are the most shielded and appear as a triplet at the highest field.[2] This triplet is the result of coupling with the two protons on the adjacent methylene group.

Data Summary: ¹H NMR of this compound (Predicted, based on n-tridecylbenzene)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.26 - 6.96Multiplet5HAromatic protons (Ar-H)
~2.58Triplet2HBenzylic protons (Ar-CH₂-)
~1.60Multiplet2H-CH₂- (beta to Ar)
~1.26Broad Multiplet22H-(CH₂)₁₁-
~0.88Triplet3HTerminal methyl protons (-CH₃)

Molecular Structure and ¹H NMR Assignments

Caption: Molecular structure of this compound with predicted ¹H NMR chemical shifts.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Experimental Protocol: ¹³C NMR

Similar to ¹H NMR, the sample is dissolved in a deuterated solvent and analyzed using a high-field NMR spectrometer. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.[6]

Interpretation and Causality:

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms.

  • Aromatic Carbons (δ ~125-145 ppm): The carbons of the benzene ring appear in this downfield region.[7] The carbon atom attached to the alkyl chain (ipso-carbon) will have a different chemical shift from the ortho, meta, and para carbons. Due to symmetry in the monosubstituted ring, we expect to see four distinct signals for the aromatic carbons.[8]

  • Alkyl Chain Carbons (δ ~14-36 ppm): The carbons of the long alkyl chain resonate in the upfield region. The benzylic carbon will be the most downfield of the alkyl carbons due to its proximity to the aromatic ring. The chemical shifts of the other methylene carbons will be very similar, often resulting in overlapping signals. The terminal methyl carbon will be the most upfield signal.

Data Summary: ¹³C NMR of this compound (Predicted)

Chemical Shift (δ, ppm)Assignment
~143Aromatic C (ipso)
~128.5Aromatic CH
~128.3Aromatic CH
~125.6Aromatic CH
~36Benzylic CH₂
~31-32Alkyl CH₂
~29-30Alkyl CH₂ (multiple)
~22.7Alkyl CH₂
~14.1Terminal CH₃

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained from a neat sample (liquid) placed between two salt plates (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory. The spectrum for this compound from the NIST database was obtained from a neat capillary cell.[9]

Interpretation and Causality:

The IR spectrum of this compound displays characteristic absorption bands for both the aromatic ring and the long alkyl chain.

  • Aromatic C-H Stretch (3000-3100 cm⁻¹): A weak to medium absorption in this region is characteristic of the C-H bonds on the benzene ring.[10][11]

  • Aliphatic C-H Stretch (2850-3000 cm⁻¹): Strong absorptions in this region are due to the numerous C-H bonds in the long tetradecyl chain.[12][13]

  • Aromatic C=C Bending (1450-1600 cm⁻¹): Medium to weak absorptions in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring.[10][14]

  • Aliphatic C-H Bending (1375 and 1465 cm⁻¹): These bands correspond to the bending vibrations of the CH₂ and CH₃ groups in the alkyl chain.[15]

  • C-H Out-of-Plane Bending (690-900 cm⁻¹): Strong absorptions in this region can be indicative of the substitution pattern on the benzene ring. For a monosubstituted benzene, two strong bands are typically observed.[14]

Data Summary: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3000-3100Weak-MediumAromatic C-H Stretch
2850-3000StrongAliphatic C-H Stretch
1450-1600Medium-WeakAromatic C=C Bending
1375 & 1465MediumAliphatic C-H Bending
690-900StrongAromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol: Mass Spectrometry

Mass spectra are typically obtained using electron ionization (EI) coupled with a mass analyzer such as a quadrupole or time-of-flight detector. The sample is introduced into the instrument, often after separation by gas chromatography (GC), where it is ionized and fragmented.

Interpretation and Causality:

The mass spectrum of this compound provides its molecular weight and characteristic fragmentation patterns that aid in its identification.

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will be observed at a mass-to-charge ratio (m/z) equal to its molecular weight. For this compound (C₂₀H₃₄), this is approximately 274.5 g/mol .[9]

  • Base Peak (m/z 91): The most intense peak in the spectrum (the base peak) is typically the tropylium ion (C₇H₇⁺) at m/z 91. This highly stable carbocation is formed by benzylic cleavage and rearrangement. This is a hallmark fragmentation pattern for alkylbenzenes.[16]

  • Other Fragment Ions: A series of fragment ions resulting from the cleavage of the alkyl chain will also be observed. These often appear as clusters of peaks separated by 14 amu, corresponding to the loss of CH₂ groups. Another significant peak can be observed at m/z 105, corresponding to the loss of a C₁₂H₂₅ radical.

Data Summary: Key Mass Spectrometry Fragments for this compound

m/zRelative IntensityAssignment
274PresentMolecular Ion (M⁺)
105Significant[M - C₁₂H₂₅]⁺
91Base PeakTropylium Ion [C₇H₇]⁺

Fragmentation Workflow

G This compound This compound (m/z 274) Fragment1 [C₈H₉]⁺ (m/z 105) This compound->Fragment1 Loss of C₁₂H₂₅ radical Fragment2 Tropylium Ion [C₇H₇]⁺ (m/z 91) This compound->Fragment2 Benzylic Cleavage & Rearrangement Alkyl_Fragments Alkyl Chain Fragments This compound->Alkyl_Fragments Cleavage along alkyl chain

Caption: Primary fragmentation pathways of this compound in mass spectrometry.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and complementary picture of its molecular structure. Each technique offers unique insights: NMR elucidates the precise connectivity of atoms, IR identifies the key functional groups, and MS determines the molecular weight and characteristic fragmentation patterns. For researchers and scientists, a comprehensive understanding of these spectral data is essential for the unambiguous identification and characterization of this important linear alkylbenzene.

References

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Understanding the environmental fate and transport of Tetradecylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate and Transport of Tetradecylbenzene

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding this compound in the Environment

This compound, also known as 1-phenyltetradecane, is an aromatic hydrocarbon belonging to the linear alkylbenzene (LAB) family.[1] Its primary industrial significance lies in its role as a chemical intermediate in the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products.[2][3][4] The vast production and use of LAS mean that residual, unsulfonated LABs like this compound can be released into the environment.[1] Sources of release include waste streams from manufacturing processes and the presence of up to 1-3% unreacted LAB in commercial LAS detergents.[1] This guide provides a comprehensive analysis of the physicochemical properties, transformation pathways, and transport mechanisms that govern the environmental behavior of this compound, offering critical insights for researchers and environmental scientists.

Physicochemical Profile: The Foundation of Environmental Behavior

The environmental fate of any chemical is fundamentally dictated by its intrinsic physical and chemical properties.[5] These parameters determine how it partitions between air, water, and soil, its potential for long-range transport, and its susceptibility to degradation.[6][7] this compound is a nonpolar, hydrophobic molecule, characterized by a long alkyl chain attached to a stable benzene ring.[4] This structure results in low water solubility and a high affinity for organic matter and non-polar solvents.[4]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)Significance for Environmental Fate & Transport
Molecular Formula C₂₀H₃₄[8][9]Basic chemical identity.
Molar Mass 274.48 - 274.5 g/mol [1][9]Influences diffusion and volatility.
Appearance Colorless liquid[1][4]Physical state at ambient conditions.
Density 0.854 - 0.855 g/mL at 20-25°C[1][8][9]Less dense than water, will float.[1]
Boiling Point 359 °C (678 °F) at 760 mmHg[1][9][10]Low volatility under normal conditions.
Melting Point 16 °C (61 °F)[1][8][9]Liquid in most environmental conditions.
Vapor Pressure 2.38 x 10⁻⁵ mmHg at 25°C[1]Low but non-negligible; allows for partitioning into the atmosphere.
Water Solubility Low (nonpolar molecule)[4]Limits concentration in the aqueous phase; drives partitioning to soil/sediment.
Henry's Law Constant 0.237 atm-m³/mole (estimated)[1]Indicates a potential for volatilization from water to air.
Log K_ow_ (Octanol-Water Partition Coefficient) 8.92 (estimated)[1]High value indicates strong lipophilicity and a high tendency to sorb to organic matter.
K_oc_ (Organic Carbon-Water Partition Coefficient) 1.6 x 10⁶ (estimated)[1]Very high value predicts it will be immobile in soil and strongly adsorb to sediment.[1]
BCF (Bioconcentration Factor) 4.71 (estimated)[1]Suggests a low potential for bioconcentration in aquatic organisms.[1]

Environmental Fate: Transformation and Degradation Processes

Transformation processes are critical in determining the persistence of a chemical in the environment.[11][12] These processes can be biotic (mediated by microorganisms) or abiotic (driven by physical or chemical forces like light and water).[11][13]

Biodegradation: The Primary Degradation Pathway

For linear alkylbenzenes like this compound, biodegradation is the most significant degradation pathway in soil and aquatic environments.[14][15]

  • Aerobic Biodegradation : In the presence of oxygen, microorganisms readily degrade LABs. River die-away tests have demonstrated that this compound and related LABs are readily biodegradable, with half-lives reported to be in the range of 4 to 15 days in water and soil environments.[1][14][16] The primary mechanism involves microbial oxidation of the terminal end of the long alkyl chain, followed by successive cleavage of two-carbon units (β-oxidation), eventually leading to the breakdown of the entire molecule.[17][18] Sewage treatment plants are highly effective at removing LABs, with removal rates exceeding 98% in activated sludge systems.[16]

  • Anaerobic Biodegradation : While aerobic degradation is dominant, anaerobic biodegradation can also occur.[16] Studies have shown significant biodegradation (>70%) under anaerobic conditions, which is relevant for environments like buried sediments and some groundwater scenarios.[16][19][20]

BiodegradationPathway TDB This compound (in Soil/Water) Initial_Ox Terminal Alkyl Chain Oxidation TDB->Initial_Ox Microbes Aerobic Microorganisms (Bacteria, Fungi) Microbes->Initial_Ox O2 Oxygen (O₂) O2->Initial_Ox Beta_Ox β-Oxidation Cascade (Chain Shortening) Initial_Ox->Beta_Ox Forms fatty acid-like intermediate Ring_Cleavage Aromatic Ring Cleavage Beta_Ox->Ring_Cleavage Sequential removal of C₂ units Mineralization Mineralization (CO₂, H₂O, Biomass) Ring_Cleavage->Mineralization

Caption: Aerobic biodegradation pathway of this compound.

Abiotic Degradation: Photolysis and Hydrolysis

Abiotic processes contribute to the overall environmental fate, particularly in the atmosphere.[21]

  • Photodegradation : In the atmosphere, vapor-phase this compound is degraded by reacting with photochemically-produced hydroxyl radicals (•OH).[1] The estimated half-life for this atmospheric reaction is approximately 16.8 hours, indicating a relatively rapid removal from the gas phase.[1] This process is a key factor limiting the long-range atmospheric transport of the compound.

  • Hydrolysis : Hydrolysis is a chemical reaction with water.[22][23] this compound lacks hydrolyzable functional groups (such as esters or amides), and therefore, hydrolysis is not considered an important environmental fate process for this compound.[1]

Environmental Transport: Mobility and Partitioning

"Fate and transport" are interconnected; understanding where a contaminant moves is essential to assessing its potential impact.[6][24] The physicochemical properties of this compound strongly predict its partitioning behavior.

Atmospheric Compartment

Due to its vapor pressure, this compound released to the environment will exist in both the vapor and particulate phases in the atmosphere.[1]

  • Vapor Phase : Subject to rapid photodegradation as described above.[1]

  • Particulate Phase : this compound adsorbed to atmospheric particles will be removed through wet deposition (rain, snow) and dry deposition (gravitational settling).[1]

Aquatic Compartment

When released into water, this compound's high Log K_ow_ and K_oc_ values dominate its behavior.

  • Adsorption : It is expected to strongly adsorb to suspended solids and partition into bottom sediments.[1][11] This process significantly reduces its concentration in the water column and its bioavailability to many aquatic organisms.[11]

  • Volatilization : The compound's Henry's Law constant suggests that volatilization from water surfaces is a potentially important fate process.[1] Estimated volatilization half-lives are 5 hours for a model river and 160 hours for a model lake.[1] However, this process is significantly attenuated (slowed down) by its strong adsorption to sediment and suspended solids.[1]

Terrestrial Compartment

In soil, the mobility of this compound is extremely limited.

  • Adsorption : The very high estimated K_oc_ of 1.6 x 10⁶ indicates that this compound is expected to be immobile in soil.[1] It will bind tightly to the organic carbon fraction of the soil, preventing significant leaching into groundwater.[25][26][27][28]

  • Volatilization : Volatilization from moist soil surfaces can occur but is expected to be attenuated by strong adsorption.[1] It is not expected to volatilize from dry soil surfaces due to its low vapor pressure.[1]

EnvironmentalTransport cluster_air Atmosphere cluster_water Water cluster_soil Soil Air_Vapor Vapor Phase Air_Particulate Particulate Phase Air_Vapor->Air_Particulate Adsorption Water_Column Water Column Air_Vapor->Water_Column Gas Exchange Degradation Degradation (Mainly Biotic) Air_Vapor->Degradation Photodegradation (fast) Air_Particulate->Water_Column Wet/Dry Deposition Soil_Matrix Soil Matrix Air_Particulate->Soil_Matrix Wet/Dry Deposition Water_Column->Air_Vapor Volatilization Sediment Sediment Water_Column->Sediment Adsorption & Settling Water_Column->Degradation Sediment->Water_Column Resuspension Sediment->Degradation Soil_Matrix->Degradation Release Environmental Release Release->Air_Vapor Release->Water_Column Release->Soil_Matrix Volatilization Volatilization Deposition Deposition Adsorption_Water Adsorption Adsorption_Soil Strong Adsorption

Caption: Environmental partitioning and transport of this compound.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, sediment). The potential for a substance to bioaccumulate is often estimated using the Bioconcentration Factor (BCF), which measures uptake from water alone. Despite its high lipophilicity (high Log K_ow_), the estimated BCF for this compound is low, at 4.71.[1] This suggests that the potential for bioconcentration in aquatic organisms is low.[1] This can be attributed to factors like rapid metabolism by organisms and its strong binding to sediment, which reduces its bioavailability.

Experimental Methodologies and Protocols

To provide actionable insights for researchers, this section details common experimental workflows for assessing the environmental fate of compounds like this compound.

Workflow for Environmental Fate Assessment

ExperimentalWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Degradation Studies cluster_2 Phase 3: Transport Studies cluster_3 Phase 4: Data Synthesis start Obtain Test Substance (this compound) physchem Determine Physicochemical Properties (Solubility, Vp, etc.) start->physchem analytics Develop Analytical Method (e.g., GC-MS) start->analytics biodeg Biodegradation Screening (Aerobic/Anaerobic) physchem->biodeg photodeg Photodegradation Study (Atmospheric Half-life) physchem->photodeg adsorption Soil/Sediment Adsorption (Batch Equilibrium) physchem->adsorption analytics->biodeg analytics->photodeg analytics->adsorption modeling Fate & Transport Modeling (e.g., EUSES) biodeg->modeling photodeg->modeling mobility Soil Column Leaching Study adsorption->mobility adsorption->modeling mobility->modeling risk_assessment Environmental Risk Assessment modeling->risk_assessment

Caption: A typical workflow for assessing the environmental fate of a chemical.

Protocol 1: Determination of Soil Adsorption Coefficient (K_oc_)

Objective: To quantify the partitioning of this compound between soil and water, which indicates its mobility.

Principle: This protocol follows a batch equilibrium method. Soil samples are equilibrated with an aqueous solution of this compound of known concentration. The decrease in the aqueous concentration after equilibration is attributed to adsorption by the soil.

Methodology:

  • Soil Preparation: Select and characterize test soils (e.g., measure pH, organic carbon content, texture). Air-dry and sieve the soil (<2 mm).

  • Solution Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol) to overcome its low water solubility. Prepare a series of aqueous test solutions by spiking the stock solution into a background electrolyte solution (e.g., 0.01 M CaCl₂). The final solvent concentration should be minimal (<0.1%) to avoid co-solvent effects.

  • Equilibration: Add a known mass of soil (e.g., 5 g) to centrifuge tubes. Add a known volume of each test solution (e.g., 25 mL) to the tubes, creating a range of initial concentrations.

  • Shaking: Cap the tubes and shake them on a laboratory shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24-48 hours, determined from preliminary kinetic studies).

  • Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 20 minutes) to separate the solid and aqueous phases.

  • Analysis: Carefully collect a sample of the supernatant (aqueous phase). Extract the this compound from the aqueous sample using a suitable organic solvent (e.g., hexane). Analyze the extract using a calibrated Gas Chromatograph-Mass Spectrometer (GC-MS) to determine the equilibrium aqueous concentration (C_e_).[29][30]

  • Calculation:

    • Calculate the mass of this compound adsorbed to the soil (M_ads_) by subtracting the mass in solution at equilibrium from the initial mass.

    • Calculate the concentration in the solid phase (C_s_) as M_ads_ / mass of soil.

    • The soil-water distribution coefficient (K_d_) is C_s_ / C_e_.

    • Normalize for soil organic carbon content (%OC): K_oc_ = (K_d_ / %OC) * 100 .

Protocol 2: Aerobic Soil Biodegradation Study

Objective: To determine the rate of aerobic biodegradation of this compound in soil.

Principle: this compound is applied to a viable soil sample. Its disappearance over time is monitored, and the rate is calculated.

Methodology:

  • Soil Collection: Collect fresh, non-contaminated surface soil. Sieve (<2 mm) and adjust moisture content to 40-60% of water holding capacity.

  • Test Setup: Weigh soil samples (e.g., 100 g) into individual biometer flasks or similar incubation vessels.

  • Spiking: Prepare a solution of this compound in a volatile solvent (e.g., acetone). Add the solution dropwise to the soil and mix thoroughly to achieve the desired initial concentration. Allow the solvent to evaporate completely.

  • Incubation: Seal the flasks and incubate in the dark at a constant temperature (e.g., 20-25°C). Include a CO₂ trap (e.g., NaOH solution) in each flask if mineralization is to be measured.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice replicate flasks.

  • Extraction: Extract the entire soil sample from the sacrificed flask using a strong organic solvent (e.g., acetone/hexane mixture) via a method like Soxhlet or accelerated solvent extraction.

  • Analysis: Concentrate the extract and analyze for the remaining this compound using GC-MS.

  • Data Analysis: Plot the concentration of this compound versus time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to calculate the degradation rate constant (k) and the half-life (t_½_ = 0.693 / k).

Conclusion and Risk Assessment Synopsis

The environmental profile of this compound is characterized by several key features:

  • Low Persistence: It is readily biodegradable under aerobic conditions and can also degrade anaerobically, limiting its persistence in most environments.[1][16]

  • Low Mobility: Due to its strong affinity for organic matter, it is largely immobile in soil and rapidly partitions to sediment in aquatic systems, minimizing its presence in the water column and reducing the potential for groundwater contamination.[1]

  • Low Bioaccumulation Potential: Despite its hydrophobic nature, its potential for bioaccumulation in aquatic organisms is estimated to be low.[1]

Based on these characteristics, comprehensive risk assessments have concluded that for linear alkylbenzenes, no relevant risk exists for water and sediment compartments, provided that wastewater undergoes suitable treatment in a sewage treatment plant to remove the bulk of the chemical before discharge.[2][14][16] The primary environmental exposure is localized and mitigated by effective and rapid natural attenuation processes.

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Initial Investigations into Tetradecylbenzene Biodegradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Tetradecylbenzene

This compound, a long-chain alkylbenzene (LAB), is a significant industrial chemical primarily used in the synthesis of linear alkylbenzene sulfonate (LAS) surfactants, which are major components of detergents. Its widespread use and subsequent release into the environment through wastewater effluent necessitate a thorough understanding of its fate and biodegradation. This guide provides an in-depth technical overview of the initial investigative pathways for the microbial degradation of this compound under both aerobic and anaerobic conditions. We will delve into the key microbial players, enzymatic machinery, and the experimental methodologies required to elucidate these complex biological processes.

Aerobic Biodegradation: A Tale of Two Oxidations

Under aerobic conditions, the biodegradation of this compound is a relatively rapid process initiated by the enzymatic oxidation of the long alkyl chain. This process primarily follows two distinct pathways: terminal oxidation and, to a lesser extent, subterminal oxidation. The strategic advantage for microorganisms in attacking the alkyl chain first is that it disrupts the hydrophobic nature of the molecule, making it more bioavailable for further degradation.

Key Microbial Players in Aerobic Degradation

A diverse range of bacteria have been identified with the capability to degrade long-chain alkanes and alkylbenzenes. Notable among these are species from the genera:

  • Rhodococcus : Particularly strains like Rhodococcus erythropolis, which are known to degrade a wide range of alkanes, including those with chain lengths from C16 to C36.[1][2] These bacteria are significant due to their robust enzymatic systems and ability to thrive in contaminated environments.

  • Pseudomonas : Species such as Pseudomonas putida and Pseudomonas aeruginosa are well-documented hydrocarbon degraders.[3] They possess a versatile metabolic machinery for the degradation of various aromatic and aliphatic compounds.

  • Sphingomonas : This genus includes species known for their ability to degrade complex aromatic hydrocarbons.[4] Sphingomonas yanoikuyae B1, for example, can grow on a variety of aromatic compounds, and its catabolic pathways for monocyclic and polycyclic aromatic hydrocarbons are intertwined.

The Enzymatic Onslaught: Initiating the Attack

The initial and rate-limiting step in the aerobic degradation of the tetradecyl chain is the introduction of an oxygen atom, a reaction catalyzed by powerful oxygenase enzymes.

  • Alkane Monooxygenases (AlkB system): This is a well-characterized non-heme iron integral membrane enzyme system. The alkB gene, which codes for alkane monooxygenase, is a key functional gene used as a biomarker for alkane degradation potential in microbial communities.[5] This enzyme hydroxylates the terminal methyl group of the tetradecyl chain to form 1-tetradecylphenol.

  • Cytochrome P450 Monooxygenases: This is another class of enzymes that can initiate alkane degradation. These heme-containing enzymes also hydroxylate the terminal carbon of the alkyl chain.

The Core Pathway: β-Oxidation

Following the initial hydroxylation, the resulting long-chain alcohol is further oxidized to a carboxylic acid. This fatty acid then enters the central metabolic pathway of β-oxidation, where it is sequentially shortened by two-carbon units in the form of acetyl-CoA.[6][7]

The key enzymatic steps in the β-oxidation of the tetradecylphenyl-carboxylic acid are:

  • Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons.

  • Enoyl-CoA Hydratase: Adds a hydroxyl group to the β-carbon.

  • Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • Ketoacyl-CoA Thiolase: Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA, which re-enters the cycle.

This process is repeated until the alkyl chain is completely degraded. The resulting phenylacetic acid is then further metabolized through ring-opening mechanisms.

Subterminal Oxidation: An Alternative Route

Some bacteria, such as certain Rhodococcus species, can also initiate degradation at a subterminal carbon on the alkyl chain.[8][9] This pathway involves a Baeyer-Villiger monooxygenase (BVMO) , which catalyzes the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester that is subsequently hydrolyzed.[1]

Aerobic_Biodegradation This compound This compound Terminal_Oxidation Terminal Oxidation (Alkane Monooxygenase/Cytochrome P450) This compound->Terminal_Oxidation Subterminal_Oxidation Subterminal Oxidation (Monooxygenase) This compound->Subterminal_Oxidation Tetradecylphenyl_alcohol 1-Tetradecylphenyl-1-ol Terminal_Oxidation->Tetradecylphenyl_alcohol Subterminal_Ketone Tetradecylphenyl-ketone Subterminal_Oxidation->Subterminal_Ketone Tetradecylphenyl_aldehyde 1-Tetradecylphenyl-1-al Tetradecylphenyl_alcohol->Tetradecylphenyl_aldehyde Tetradecylphenyl_acid Tetradecylphenyl-carboxylic Acid Tetradecylphenyl_aldehyde->Tetradecylphenyl_acid Beta_Oxidation β-Oxidation Pathway Tetradecylphenyl_acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Phenylacetic_Acid Phenylacetic Acid Beta_Oxidation->Phenylacetic_Acid Central_Metabolism Central Metabolism (TCA Cycle) Acetyl_CoA->Central_Metabolism Ring_Cleavage Aromatic Ring Cleavage Phenylacetic_Acid->Ring_Cleavage Ring_Cleavage->Central_Metabolism BVMO Baeyer-Villiger Monooxygenase Subterminal_Ketone->BVMO Ester_Intermediate Ester Intermediate BVMO->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Hydrolysis->Phenylacetic_Acid

Caption: Aerobic biodegradation pathways of this compound.

Anaerobic Biodegradation: Overcoming the Oxygen Barrier

The anaerobic biodegradation of this compound is a more challenging and generally slower process due to the chemical stability of hydrocarbons in the absence of oxygen as a co-substrate.[10] The initial activation of the stable C-H bonds is the critical step and involves novel enzymatic reactions.

Key Microbial Players in Anaerobic Degradation

Anaerobic degradation is often carried out by consortia of microorganisms, including:

  • Sulfate-reducing bacteria: These bacteria can utilize alkylbenzenes as electron donors for the reduction of sulfate.[11]

  • Denitrifying bacteria: Several strains of denitrifying bacteria have been shown to degrade alkylbenzenes.[12]

  • Methanogenic consortia: In these complex communities, fermentative bacteria break down the hydrocarbon into intermediates that are then converted to methane by methanogenic archaea.

Initial Activation Mechanisms: The First Strike

Three primary mechanisms for the initial anaerobic activation of the this compound molecule have been proposed and studied for similar compounds:

  • Fumarate Addition: This is a well-established mechanism for the anaerobic activation of alkanes and alkylbenzenes.[13][14] An enzyme, typically a glycyl radical enzyme like benzylsuccinate synthase (BSS) for toluene, catalyzes the addition of the alkyl group to a fumarate molecule.[15] This forms an alkylsuccinate derivative which can then be further metabolized via a modified β-oxidation pathway.[16]

  • Carboxylation: This involves the direct addition of a carboxyl group to the aromatic ring, a reaction that has been observed in the anaerobic degradation of benzene.[17][18] For this compound, this would likely occur at the para position to the alkyl chain.

  • Hydroxylation: An oxygen atom from a water molecule is incorporated into the benzene ring, a process that has also been implicated in anaerobic benzene degradation.[17][19]

Anaerobic_Biodegradation This compound This compound Fumarate_Addition Fumarate Addition (e.g., Alkylsuccinate Synthase) This compound->Fumarate_Addition Carboxylation Carboxylation This compound->Carboxylation Hydroxylation Hydroxylation This compound->Hydroxylation Tetradecylphenylsuccinate Tetradecylphenylsuccinate Fumarate_Addition->Tetradecylphenylsuccinate Tetradecylbenzoic_Acid p-Tetradecylbenzoic Acid Carboxylation->Tetradecylbenzoic_Acid Tetradecylphenol Tetradecylphenol Hydroxylation->Tetradecylphenol Modified_Beta_Oxidation Modified β-Oxidation Tetradecylphenylsuccinate->Modified_Beta_Oxidation Benzoyl_CoA_Pathway Benzoyl-CoA Pathway Tetradecylbenzoic_Acid->Benzoyl_CoA_Pathway Tetradecylphenol->Benzoyl_CoA_Pathway Modified_Beta_Oxidation->Benzoyl_CoA_Pathway Ring_Reduction_Cleavage Ring Reduction & Cleavage Benzoyl_CoA_Pathway->Ring_Reduction_Cleavage Central_Metabolism Central Metabolism Ring_Reduction_Cleavage->Central_Metabolism

Caption: Proposed initial anaerobic activation pathways for this compound.

Quantitative Insights into Biodegradation

While specific degradation rates for this compound are not extensively reported, data from studies on similar long-chain linear alkylbenzene sulfonates (LAS) provide valuable insights into expected degradation kinetics.

Compound ClassConditionHalf-lifeReference
C10-C14 LASSludge-amended agricultural soil18 - 26 days (for benzene ring mineralization)[20]
C12 LASRiver water with sediment0.23 days (primary degradation)[21]
C12 LASRiver water with sediment0.73 days (benzene ring mineralization)[21]
C12 LASRiver water without sediment1.4 - 14 days (benzene ring mineralization)[21]

These data suggest that the alkyl chain length has a minor effect on the ultimate degradation rate of the aromatic ring in aerobic environments. The presence of a sediment phase, which harbors a higher density of degrading microorganisms, significantly accelerates the biodegradation process. It is important to note that the anaerobic degradation of non-sulfonated alkylbenzenes can be significantly slower.

Experimental Protocols for Investigating this compound Biodegradation

Workflow for Biodegradation Studies

Experimental_Workflow Start Start: Contaminated Sample (Soil, Water, Sediment) Enrichment Enrichment Culture Start->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation Microcosm Microcosm Studies Enrichment->Microcosm Isolation->Microcosm Analytical Analytical Monitoring (GC-MS, HPLC) Microcosm->Analytical Gene_Probing Molecular Analysis (Gene Probing - alkB, 16S rRNA) Microcosm->Gene_Probing Metabolite_ID Metabolite Identification Analytical->Metabolite_ID Data_Analysis Data Analysis & Interpretation Analytical->Data_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_ID->Pathway_Elucidation Gene_Probing->Data_Analysis Data_Analysis->Pathway_Elucidation

Sources

Tetradecylbenzene: A Comprehensive Technical Dossier on its Physicochemical Properties at STP

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the physical state and appearance of tetradecylbenzene at Standard Temperature and Pressure (STP). Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key data from authoritative sources to deliver a comprehensive understanding of this long-chain alkylbenzene. The causality behind its physical properties is explored, grounded in its molecular structure. All presented data is supported by in-text citations and a complete reference list.

Introduction to this compound

This compound (C₂₀H₃₄) is an aromatic hydrocarbon characterized by a benzene ring substituted with a tetradecyl group, a saturated 14-carbon alkyl chain.[1][2] This molecular architecture, combining a hydrophilic aromatic head with a long, hydrophobic aliphatic tail, imparts specific physicochemical characteristics that are crucial for its industrial and research applications. Understanding its fundamental properties, such as its state and appearance under standard laboratory conditions, is a prerequisite for its effective and safe utilization.

Physical State and Appearance at Standard Temperature and Pressure (STP)

At Standard Temperature and Pressure (STP), defined as 273.15 K (0 °C) and 1 atm, this compound exists as a solid. However, in common laboratory settings, which are typically closer to ambient temperature (~20-25 °C), it is a clear, colorless to slightly yellow liquid.[3] This is a critical distinction for handling and experimental design.

Causality of Physical State: The Interplay of Molecular Forces

The physical state of a substance is dictated by the balance between the kinetic energy of its molecules and the strength of its intermolecular forces. For this compound, the key factors are:

  • Van der Waals Forces: The long tetradecyl chain allows for significant London dispersion forces, a type of van der Waals force. These temporary fluctuating dipoles create attractions between adjacent molecules. The length of the alkyl chain directly correlates with the strength of these forces.

  • Aromatic Interactions: The benzene ring contributes to π-π stacking interactions, where the electron clouds of adjacent rings attract each other.

The melting point of this compound is consistently reported to be around 16 °C (289.15 K).[3][4][5] Since STP is defined at 0 °C, the thermal energy at this temperature is insufficient to overcome the intermolecular van der Waals and π-π stacking forces, resulting in a solid state. As the temperature rises to typical room temperature (above 16 °C), the increased kinetic energy of the molecules surpasses the energy of these intermolecular attractions, leading to the transition to the liquid phase.

Visual and Olfactory Characteristics

In its liquid state, this compound is described as a clear, colorless to slightly pale yellow liquid.[3] It possesses a mild odor.[6] The lack of significant color is due to the absence of chromophores that absorb light in the visible spectrum. The mild odor is characteristic of many long-chain aromatic hydrocarbons.

Tabulated Physical Properties

For ease of reference, the key physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₃₄[2]
Molecular Weight 274.48 g/mol [4][7]
Physical State at STP (0°C) SolidInferred from melting point
Physical State at Ambient Temp (~20°C) Liquid[3]
Appearance Clear, colorless to slightly yellow liquid[3]
Odor Mild[6]
Melting Point 16 °C (289.15 K)[3][4][5]
Boiling Point 359 °C at 760 mmHg[4][6]
Density 0.854 g/mL at 20 °C[4][5]
Solubility in Water Low (nonpolar molecule)[1]
Solubility in Organic Solvents High in nonpolar solvents (e.g., hexane, chloroform)[1]

Experimental Protocols for Property Determination

The accurate determination of the physical properties of this compound relies on standardized experimental methodologies.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. The melting point is reported as this range.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow A Sample Preparation: Solid this compound in capillary tube B Apparatus Setup: Place in melting point apparatus A->B Load C Controlled Heating B->C Initiate D Observation: Record melting range C->D Monitor E Data Analysis: Report melting point D->E Analyze

Caption: Workflow for Melting Point Determination.

Density Measurement (Pycnometer Method)
  • Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to determine its volume.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound.

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Molecular Structure and its Influence

The relationship between the molecular structure of this compound and its physical properties is fundamental to understanding its behavior.

Molecular_Structure_Influence cluster_structure Molecular Structure of this compound cluster_properties Resulting Physical Properties Structure C₂₀H₃₄ (Benzene + C₁₄ Alkyl Chain) State Liquid at Room Temperature (Melting Point ~16°C) Structure->State Influences (Van der Waals Forces) Appearance Colorless Liquid Structure->Appearance Determines (No Chromophores) Solubility Lipophilic (Soluble in nonpolar solvents) Structure->Solubility Dictates (Hydrophobic Tail)

Caption: Influence of Molecular Structure on Physical Properties.

Conclusion

The physical state and appearance of this compound at STP are a direct consequence of its molecular structure. While technically a solid at the strict definition of STP (0 °C), its low melting point of approximately 16 °C means it is encountered as a colorless to slightly yellow liquid with a mild odor under typical laboratory conditions. This technical guide has provided a detailed examination of these properties, the underlying scientific principles, and the experimental methodologies for their determination, offering a valuable resource for researchers and professionals.

References

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Solubility of Tetradecylbenzene in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Tetradecylbenzene in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (TDB), a key intermediate in the chemical industry. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical methodologies to offer a robust understanding of TDB's behavior in various organic media.

Introduction: The Physicochemical Profile of this compound

This compound (C₂₀H₃₄) is an alkylbenzene characterized by a 14-carbon alkyl chain attached to a benzene ring.[1] This structure imparts a strongly nonpolar and hydrophobic nature to the molecule, which is the primary determinant of its solubility behavior.[1] Understanding its solubility is critical for its application in surfactant manufacturing, as a lubricant additive, and as a chemical intermediate.[1]

The molecule's long hydrocarbon tail dominates its physical properties, making it a colorless to pale yellow, oily liquid at room temperature with low water solubility.[1][2] Its fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂₀H₃₄[3][4]
Molar Mass274.48 - 274.5 g/mol [2][3]
AppearanceClear colorless to yellow liquid[1][3][4]
Density~0.854 - 0.855 g/mL at 20-20.5 °C[2][3][4]
Melting Point16 - 16.5 °C (61 °F)[2][4][5]
Boiling Point~359 °C (678 °F) at 760 mmHg[2][3][4]
Vapor Pressure4.8E-05 mmHg at 25 °C[3]
Refractive Index1.4818 at 20 °C[2][3]

Core Principles of this compound Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which, from a chemical perspective, refers to the similarity of intermolecular forces between the solute and the solvent. TDB's molecular structure is dominated by nonpolar C-C and C-H bonds. Therefore, the primary intermolecular forces it experiences are weak van der Waals or dispersion forces.

Consequently, TDB exhibits high solubility in nonpolar organic solvents that also rely on dispersion forces for cohesion, such as alkanes (hexane), and aromatic hydrocarbons (toluene).[1] Conversely, it is virtually insoluble in highly polar solvents like water, where strong hydrogen bonding is the dominant intermolecular force.

TDB This compound (Nonpolar, Dispersion Forces) Nonpolar_Solvents Nonpolar Solvents (e.g., Hexane, Toluene) (Dispersion Forces) TDB->Nonpolar_Solvents High Solubility (Similar Intermolecular Forces) Polar_Solvents Polar Solvents (e.g., Water, Ethanol) (H-Bonding, Dipole-Dipole) TDB->Polar_Solvents Low Solubility (Dissimilar Intermolecular Forces)

Caption: Principle of "Like Dissolves Like" for this compound.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

While direct experimental data across a wide range of solvents is not always available, solubility can be effectively predicted using Hansen Solubility Parameters (HSP).[6][7] This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipolar) forces.

  • δH: Energy from hydrogen bonding.[6]

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents that are "close" to them in this space. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]

A smaller Ra value indicates a higher likelihood of solubility. The Hansen parameters for this compound are approximately:

  • δD = 16.61 MPa⁰·⁵

  • δP = 1.11 MPa⁰·⁵

  • δH = 1.86 MPa⁰·⁵ [5]

Using these values, we can predict the solubility of TDB in various common organic solvents, as shown in Table 2.

Table 2: Predicted Solubility of this compound in Organic Solvents using Hansen Parameters

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Hansen Distance (Ra)Predicted Solubility
This compound (Solute) 16.61 1.11 1.86 N/A Reference
n-Hexane14.90.00.03.84Good
Toluene18.01.42.02.83Good
Chloroform17.83.15.75.06Good
Petroleum Ether~15.0~0.0~0.0~4.0Good
Cyclohexane16.80.00.22.22Good
Diethyl Ether14.52.95.15.43Moderate
Acetone15.510.47.011.23Poor
Ethanol15.88.819.419.34Poor
Methanol15.112.322.324.12Poor
Water15.516.042.343.43Insoluble

Note: Solvent HSP values are standard literature values. The prediction "Good/Moderate/Poor" is based on the relative Ra value; lower values suggest better solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

For definitive quantitative data, experimental measurement is required. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of compounds, especially those with low solubility.[9][10]

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to establish a saturated solution in equilibrium with the solid (or excess liquid) phase of the solute.

A. Rationale: The core principle is to allow a mixture with an excess of solute to equilibrate under controlled temperature. By ensuring an excess of the solute is always present, the solvent becomes saturated. The concentration of the solute in the liquid phase at this point is, by definition, its solubility. Temperature control is critical as solubility is highly temperature-dependent.[1]

B. Materials & Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (PTFE, 0.22 µm)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

  • Volumetric flasks and pipettes for standard preparation

C. Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the chosen organic solvent. "Excess" means enough solute is added so that a separate, undissolved phase remains visible throughout the experiment.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed (e.g., 150 rpm) for an extended period.

    • Self-Validation Insight: To ensure equilibrium is reached, samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between successive time points.

  • Phase Separation: After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any suspended microparticles of the undissolved solute.

    • Causality Note: Filtration is a critical step. Failure to remove undissolved solute will lead to an overestimation of the solubility.

  • Dilution & Analysis: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument (GC or HPLC).

  • Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method. The calibration curve should be prepared using standards of known TDB concentration in the same solvent.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

prep Step 1: Preparation Add excess TDB to solvent in sealed vial. equilibrate Step 2: Equilibration Agitate at constant temperature (24-72h). - Sample at intervals to verify equilibrium. prep->equilibrate Place in shaker settle Step 3: Phase Separation Allow undissolved TDB to settle. equilibrate->settle Stop agitation sample Step 4: Sample Collection Withdraw supernatant. - Filter through 0.22 µm PTFE filter. settle->sample Collect supernatant analyze Step 5: Analysis Dilute sample. - Quantify concentration via GC or HPLC. sample->analyze Prepare for analysis result {Result|Solubility of TDB (mg/mL or mol/L)} analyze->result Calculate

Caption: Experimental workflow for the Shake-Flask solubility method.

Advanced Computational Models: COSMO-RS

For high-throughput screening and deeper mechanistic understanding, computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed.[11] COSMO-RS uses quantum chemistry to predict thermodynamic properties, including solubility, from first principles based on the molecular structure alone.[11][12]

This method calculates the chemical potential of a solute in a solvent, which can then be used to determine its solubility. While computationally intensive, COSMO-RS can be a powerful predictive tool, especially for screening large libraries of solvents or for solutes where experimental data is unavailable.[13][14] It is known to perform well for predicting activity coefficients and solubilities in solvent mixtures.[14]

Conclusion

The solubility of this compound is fundamentally dictated by its nonpolar chemical structure. It is highly soluble in nonpolar organic solvents like hexane and toluene and poorly soluble in polar solvents. This behavior can be reliably predicted using the Hansen Solubility Parameter framework, which provides a quantitative basis for solvent selection. For precise data, the shake-flask method offers a robust and self-validating experimental protocol. Combined with advanced computational tools like COSMO-RS, researchers have a powerful toolkit to understand, predict, and manipulate the solubility of this compound for a wide array of scientific and industrial applications.

References

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An In-Depth Technical Guide to the Vapor Pressure and Henry's Law Constant of Tetradecylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental and Industrial Significance of Tetradecylbenzene's Physicochemical Properties

This compound, a member of the linear alkylbenzene (LAB) family, serves as a crucial intermediate in the chemical industry, primarily in the synthesis of linear alkylbenzene sulfonates (LAS). LAS are a major class of anionic surfactants used extensively in the formulation of detergents and cleaning products.[1] Consequently, understanding the environmental fate and transport of unreacted this compound is of paramount importance. The vapor pressure and Henry's Law constant are two fundamental physicochemical properties that govern its partitioning between atmospheric, aquatic, and terrestrial compartments.

This technical guide provides a comprehensive overview of the vapor pressure and Henry's Law constant of this compound. It is designed to equip researchers and scientists with the necessary theoretical knowledge, critically evaluated data, and detailed experimental methodologies to understand and determine these key parameters. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document aims to be a self-validating resource for professionals in environmental science, chemical engineering, and related fields.

Theoretical Framework: Understanding Vapor Pressure and Henry's Law

The environmental distribution of a chemical is largely dictated by its tendency to partition between different environmental phases. For a substance like this compound, which can be found in water, soil, and air, its vapor pressure and Henry's Law constant are critical descriptors of this behavior.

Vapor Pressure (Pvap) is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) in a closed system at a given temperature.[2] It is a measure of a substance's volatility. For low-volatility organic compounds (LVOCs) like this compound, accurate measurement of vapor pressure is essential for modeling its atmospheric transport and gas-particle partitioning.[2][3] The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, and is often empirically fitted to equations like the Antoine equation:

log10(P) = A - (B / (C + T))

where P is the vapor pressure, T is the temperature, and A, B, and C are substance-specific constants.[4]

Henry's Law Constant (KH) describes the partitioning of a compound between the gas and liquid phases at equilibrium. It is defined as the ratio of the partial pressure of a substance in the gas phase to its concentration in the aqueous phase.[5] A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water. This parameter is crucial for predicting the fate of this compound in aquatic environments, including its rate of volatilization from rivers and lakes.[6] The temperature dependence of the Henry's Law constant is typically described by the van't Hoff equation.[7]

The interplay between these two properties dictates the environmental compartmentalization of this compound, as illustrated in the following diagram.

Caption: Interplay of Vapor Pressure and Henry's Law Constant in Environmental Partitioning.

Vapor Pressure of this compound: Data and Discussion

The vapor pressure of this compound is low, classifying it as a semi-volatile organic compound. This low volatility has implications for its environmental distribution, suggesting it will exist in both the vapor and particulate phases in the atmosphere.[6]

Experimental and Estimated Vapor Pressure Data

A summary of available vapor pressure data for this compound is presented below. It is important to note that experimental data for this specific compound, particularly its temperature dependence, is sparse in publicly accessible literature. The values presented are a combination of single-point experimental measurements and critically evaluated data from databases.

Temperature (°C)Vapor Pressure (Pa)Vapor Pressure (mmHg)Data TypeSource
250.003172.38 x 10-5ExperimentalDaubert & Danner, 1989[6]
282.83 K to 779 K--Critically EvaluatedNIST/TRC Web Thermo Tables[8]

Note: Access to the full dataset from the NIST/TRC Web Thermo Tables may require a subscription. The provided range indicates the availability of evaluated data.

The value reported by Daubert and Danner is a widely cited experimental value at standard temperature. The NIST ThermoData Engine provides critically evaluated data over a broad temperature range, which is invaluable for modeling purposes.[8] Studies on a series of linear n-alkylbenzenes have shown a predictable decrease in vapor pressure with increasing alkyl chain length, which is consistent with the low value observed for this compound.[9][10][11]

Henry's Law Constant of this compound: Data and Discussion

The Henry's Law constant for this compound indicates a propensity to volatilize from water surfaces. However, this process can be mitigated by its adsorption to suspended solids and sediment in the aquatic environment.[6]

Estimated Henry's Law Constant Data
Temperature (°C)Henry's Law Constant (atm·m³/mol)Data TypeSource
250.237EstimatedPubChem[6]

This estimated value suggests that volatilization is an important fate process for this compound in water.[6] Estimation methods, such as those based on bond contribution or group contribution, are often employed for compounds where experimental data is lacking.[7] For hydrophobic compounds like this compound, quantitative structure-activity relationship (QSAR) models can also provide reliable estimates.[12][13]

Experimental Protocols for Determination

The accurate determination of vapor pressure and Henry's Law constant for low-volatility compounds like this compound requires specialized and carefully executed experimental techniques. The following sections provide detailed, step-by-step methodologies for two commonly employed methods for each property.

Determination of Vapor Pressure by the Gas Saturation Method

The gas saturation method is a dynamic technique suitable for measuring the low vapor pressures of solids and liquids.[14][15] It relies on saturating a stream of inert gas with the vapor of the substance at a constant temperature and then determining the amount of substance transported by the gas.

Principle: An inert carrier gas is passed through or over the sample at a known flow rate, becoming saturated with the substance's vapor. The amount of vaporized substance is then trapped and quantified. The partial pressure of the substance, which is equal to its vapor pressure at that temperature, is calculated assuming ideal gas behavior.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the gas saturation apparatus, which consists of a carrier gas source (e.g., nitrogen), a flow controller, a presaturator to saturate the gas with a volatile solvent to minimize sample loss, a thermostatted sample cell (saturator), a cold trap or adsorbent tube to collect the vapor, and a flow meter.

  • Sample Preparation: Place a known quantity of high-purity this compound into the saturator cell. The sample should have a large surface area to ensure efficient saturation of the carrier gas.

  • System Equilibration: Set the thermostat for the sample cell to the desired temperature and allow it to equilibrate. Start the flow of the carrier gas at a low, constant rate. The flow rate must be slow enough to ensure saturation but high enough to transport a quantifiable amount of the substance in a reasonable time.

  • Vapor Collection: Once the system has reached thermal equilibrium, direct the saturated gas stream through the pre-weighed cold trap (e.g., cooled with liquid nitrogen) or adsorbent tube for a precisely measured duration.

  • Quantification: At the end of the collection period, reweigh the cold trap or adsorbent tube to determine the mass of this compound collected.

  • Calculation: The vapor pressure (P) is calculated using the following equation: P = (m / M) * (R * T / V) where m is the mass of the collected substance, M is its molar mass, R is the ideal gas constant, T is the absolute temperature, and V is the total volume of the carrier gas that passed through the system.

Gas_Saturation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Prepare high-purity This compound sample B Assemble and leak-test the apparatus A->B C Calibrate flow meter and temperature probes B->C D Equilibrate sample to desired temperature C->D E Pass inert gas at a constant, low flow rate D->E F Collect vapor in a pre-weighed cold trap E->F G Measure mass of collected this compound F->G H Calculate vapor pressure using the ideal gas law G->H I Repeat at different temperatures H->I

Caption: Experimental workflow for the gas saturation method.

Determination of Henry's Law Constant by the Bubble Column Method

The bubble column method is a dynamic technique used to measure the Henry's Law constant of volatile compounds.[12][16][17] It involves bubbling a gas through a column of water containing the dissolved substance and measuring the concentration of the substance in the gas and liquid phases over time.

Principle: An inert gas is bubbled through an aqueous solution of the compound of interest. The compound partitions between the liquid and gas phases, and its concentration in the outgoing gas stream is monitored. The Henry's Law constant is determined from the stripping rate of the compound from the liquid phase.

Step-by-Step Methodology:

  • Apparatus Setup: A bubble column reactor, typically a vertical glass column with a gas sparger at the bottom, is filled with a known volume of pure water.[4] The apparatus also includes a gas supply with a mass flow controller, and a gas chromatograph with a flame ionization detector (GC-FID) for analyzing the off-gas concentration.

  • Solution Preparation: A standard aqueous solution of this compound is prepared. Due to its low water solubility, a co-solvent like methanol may be used in small quantities to aid dissolution, with its effect on the Henry's Law constant being accounted for or minimized.

  • System Operation: The this compound solution is introduced into the bubble column. The inert gas (e.g., nitrogen) is then bubbled through the solution at a constant, known flow rate.

  • Gas Phase Analysis: The concentration of this compound in the outlet gas stream is measured periodically using the GC-FID. The system is run until a steady-state or a significant decrease in the liquid phase concentration is observed.

  • Liquid Phase Analysis (Optional but Recommended): The concentration of this compound in the liquid phase can also be monitored over time by taking small aliquots and analyzing them using an appropriate analytical technique (e.g., HPLC or GC after extraction).

  • Calculation: The Henry's Law constant (KH) can be calculated from the mass balance of the compound in the system. Under steady-state conditions, the rate of removal of the compound in the gas phase is equal to the rate of mass transfer from the liquid phase.

Bubble_Column_Workflow cluster_setup Setup & Preparation cluster_run Experimental Run cluster_data Data Analysis A Prepare standard aqueous solution of this compound B Assemble and calibrate the bubble column system A->B C Calibrate GC-FID for This compound B->C D Fill column with solution and equilibrate temperature C->D E Bubble inert gas at a constant flow rate D->E F Periodically measure outlet gas concentration with GC-FID E->F G Plot concentration vs. time to determine stripping rate F->G H Calculate Henry's Law Constant from mass balance equations G->H I Repeat at different temperatures if required H->I

Caption: Experimental workflow for the bubble column method.

Conclusion

This technical guide has provided a detailed examination of the vapor pressure and Henry's Law constant of this compound, two critical parameters for assessing its environmental behavior. While a complete, publicly available experimental dataset for the temperature dependence of these properties remains a challenge, this guide has synthesized the available data, outlined the underlying theoretical principles, and provided detailed protocols for their experimental determination. The methodologies and data presented herein offer a robust foundation for researchers and scientists engaged in the study of linear alkylbenzenes and their environmental impact. The emphasis on the causality behind experimental choices and the inclusion of detailed workflows aim to ensure the scientific integrity and practical utility of this guide.

References

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  • Lee, S.-H., Mukherjee, S., et al. (2013). A Laboratory Experiment To Measure Henry's Law Constants of Volatile Organic Compounds with a Bubble Column and a Gas Chromatography Flame Ionization Detector (GC-FID).
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Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tetradecylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Tetradecylbenzene. This compound, a linear alkylbenzene, is a crucial intermediate in the production of detergents and surfactants. Its accurate analysis is vital for quality control and process monitoring. This guide provides a comprehensive protocol, including the scientific rationale for methodological choices, to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction to this compound and its Analysis

This compound (C₂₀H₃₄) is a hydrocarbon featuring a benzene ring substituted with a C₁₄ alkyl chain.[1][2][3][4][5] Its highly hydrophobic nature, a direct consequence of the long alkyl chain, dictates the strategy for its chromatographic separation.[6] The primary analytical challenge is to achieve adequate retention on the stationary phase while ensuring a reasonable elution time and sharp, symmetrical peaks. Reversed-phase HPLC is the technique of choice for such non-polar analytes, utilizing a non-polar stationary phase and a polar mobile phase.[7][8][9]

Principles of the HPLC Method: A Rationale-Driven Approach

The selection of each component of the HPLC method is grounded in the physicochemical properties of this compound and the fundamental principles of chromatography.

Stationary Phase Selection: The Role of Hydrophobicity

Given the non-polar, hydrophobic nature of this compound, a reversed-phase stationary phase is optimal.[7] A C18 (octadecylsilane) column is recommended as the primary choice due to its high hydrophobicity, which ensures sufficient interaction with the long alkyl chain of this compound, leading to good retention.[8] For compounds that might be too strongly retained on a C18 phase, a C8 column could be a suitable alternative, offering slightly less retention.[7][8]

  • Expert Insight: The choice between C18 and C8 depends on the desired run time and the presence of other, potentially less hydrophobic, impurities. A C18 column will generally provide better separation for structurally similar hydrophobic compounds.

Mobile Phase Composition: Driving the Separation

The mobile phase in reversed-phase HPLC for non-polar compounds typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol.[10][11]

  • Acetonitrile vs. Methanol: Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[12][13] Methanol, being a protic solvent, can offer different selectivity due to its hydrogen-bonding capabilities, which can be advantageous in separating complex mixtures.[14] For this compound, acetonitrile is an excellent starting point.

  • Gradient Elution: An isocratic elution (constant mobile phase composition) may lead to long retention times and broad peaks for highly retained compounds like this compound. Therefore, a gradient elution is employed, where the proportion of the organic solvent is increased over time.[10][15] This approach ensures that this compound is eluted with a good peak shape in a reasonable timeframe.[16]

Detection Method: Leveraging the Benzene Ring

The presence of the benzene ring in this compound allows for its detection using a UV-Vis spectrophotometer.[17] Aromatic compounds exhibit characteristic UV absorbance. Based on available spectral data for alkylbenzenes, a detection wavelength of 254 nm is a common and effective choice.[18][19] For higher sensitivity, the wavelength of maximum absorbance (λmax) for this compound should be experimentally determined.

Detailed HPLC Protocol for this compound Analysis

This protocol is designed to be a self-validating system, with built-in checks for system suitability to ensure the trustworthiness of the results.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • This compound reference standard.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters for sample preparation.[20][21]

Preparation of Mobile Phase and Solutions
  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: A mixture of acetonitrile and water (e.g., 80:20 v/v). This composition is chosen to be similar to the initial mobile phase conditions to ensure good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the diluent in a volumetric flask to achieve a theoretical concentration within the calibration range.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.[20][21][22][23]

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 60% B to 100% B
20-25 min: Hold at 100% B
25.1-30 min: Return to 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
System Suitability

Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation and Trustworthiness

To ensure the reliability of this method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[24][25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank injection.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing the working standard solutions and performing a linear regression of peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[25][26]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies, where a known amount of this compound is added to a sample matrix and the recovery is calculated.[25][27]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[26]

Visualizing the Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water/Acetonitrile) HPLC HPLC System (C18 Column, Gradient) MobilePhase->HPLC Standard Standard Solution (1-100 µg/mL) Standard->HPLC Sample Sample Preparation (Dissolve & Filter) Sample->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: HPLC workflow for this compound analysis.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the analysis of this compound. By understanding the scientific principles behind the methodological choices, researchers and scientists can confidently implement and adapt this protocol for their specific needs, ensuring high-quality and reproducible results in the quality control and analysis of this important industrial chemical.

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Application Notes and Protocols for Tetradecylbenzene Sulfonate in Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tetradecylbenzene Sulfonate in Unlocking Trapped Oil Reserves

Primary and secondary oil recovery methods often leave a substantial portion of the original oil in place, trapped within the reservoir rock by capillary forces.[1] Enhanced Oil Recovery (EOR) techniques are therefore crucial for maximizing hydrocarbon extraction from mature fields.[2] Chemical EOR, in particular, utilizes surfactants to mobilize this residual oil.[2][3] Anionic surfactants, such as alkylbenzene sulfonates, are frequently the preferred choice for sandstone reservoirs due to their efficacy and relatively low adsorption on the rock surface at neutral to high pH.[4]

This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound sulfonate, a potent anionic surfactant, in EOR. We will delve into its fundamental physicochemical properties, detailed protocols for its synthesis and evaluation, and the underlying scientific principles that govern its performance. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Physicochemical Properties of this compound Sulfonate

This compound is an aromatic hydrocarbon with a molecular weight of approximately 274.5 g/mol .[5] For EOR applications, it is the sulfonated form, sodium this compound sulfonate, that is of primary interest. This amphiphilic molecule possesses a hydrophilic sulfonate head group and a hydrophobic tail comprising the this compound moiety. This structure allows it to accumulate at the oil-water interface, drastically reducing the interfacial tension (IFT) that traps oil droplets within the rock pores.[1]

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[4][6] Above the CMC, the surface tension of the solution remains relatively constant.[4] For sodium tetradecyl sulfate, a related compound, the CMC has been reported to be approximately 0.904 mM.[6] This value serves as a critical parameter for designing effective surfactant solutions for EOR, as operating above the CMC is often necessary to achieve the desired reduction in IFT.

Table 1: Physicochemical Properties of this compound and its Sulfonated Derivative

PropertyValueReference
This compound
Molecular Weight274.5 g/mol [5]
Sodium Tetradecyl Sulfate
Molecular Weight~316.43 g/mol [7]
Critical Micelle Concentration (CMC)~0.904 mM[6]

Synthesis of Sodium this compound Sulfonate: A Laboratory-Scale Protocol

The synthesis of sodium this compound sulfonate involves the sulfonation of this compound followed by neutralization with a base. The following protocol outlines a general procedure for laboratory-scale synthesis.

Materials and Equipment:
  • This compound

  • Chlorosulfonic acid

  • Sodium hydroxide (NaOH)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask with a reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:
  • Reaction Setup: In a fume hood, dissolve this compound in anhydrous DCM in a round bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to maintain a low temperature.

  • Sulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Neutralization: Carefully quench the reaction by slowly adding the mixture to a beaker containing a stirred solution of sodium hydroxide in water. Monitor the pH and add NaOH solution as needed to maintain a neutral to slightly alkaline pH (7-8).

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium this compound sulfonate will separate from the organic layer.

  • Purification: Wash the aqueous layer several times with DCM to remove any unreacted this compound.

  • Isolation: Remove the water from the aqueous layer using a rotary evaporator to obtain the solid sodium this compound sulfonate.

  • Characterization: Confirm the structure and purity of the synthesized product using techniques such as ¹H NMR and FTIR spectroscopy.

Evaluation of this compound Sulfonate for Enhanced Oil Recovery

A systematic evaluation is necessary to determine the efficacy of a surfactant for a specific reservoir's conditions (e.g., temperature, salinity, and crude oil composition).[8] The following sections detail the key experimental protocols.

Workflow for Surfactant Screening and Evaluation

EOR_Surfactant_Workflow cluster_synthesis Surfactant Preparation cluster_screening Initial Screening cluster_performance Performance Evaluation synthesis Synthesis of this compound Sulfonate prep Preparation of Surfactant Solutions of Varying Concentrations synthesis->prep phase_behavior Phase Behavior Studies prep->phase_behavior ift Interfacial Tension (IFT) Measurement phase_behavior->ift core_flooding Core Flooding Experiments ift->core_flooding analysis Analysis of Oil Recovery Factor core_flooding->analysis

Caption: Workflow for the evaluation of this compound sulfonate for EOR.

Protocol 1: Phase Behavior Studies

Phase behavior studies are essential to determine the optimal salinity and surfactant concentration at which a microemulsion is formed.[2][9] The formation of a Winsor Type III microemulsion, where the surfactant forms a middle phase between the oil and water, is often indicative of ultra-low IFT and is highly desirable for EOR.[2]

Materials and Equipment:

  • Stock solution of this compound sulfonate

  • Brine solutions of varying salinities

  • Crude oil from the target reservoir

  • Graduated pipettes or burettes

  • Sealed glass tubes

  • Oven or water bath for temperature control

Step-by-Step Protocol:

  • Sample Preparation: In a series of sealed glass tubes, prepare mixtures of the surfactant solution, brine, and crude oil at a fixed water-to-oil ratio (e.g., 1:1). Vary the surfactant concentration and the salinity of the brine across the series of tubes.

  • Equilibration: Gently agitate the tubes to ensure thorough mixing and then allow them to equilibrate at the reservoir temperature in an oven or water bath for several days to weeks.

  • Observation: After equilibration, visually inspect the tubes for phase separation. Note the number of phases present and the volume of each phase.

  • Identification of Microemulsion Type:

    • Winsor Type I: A two-phase system with an oil-in-water microemulsion in equilibrium with an excess oil phase.

    • Winsor Type II: A two-phase system with a water-in-oil microemulsion in equilibrium with an excess water phase.

    • Winsor Type III: A three-phase system consisting of a middle-phase microemulsion in equilibrium with both excess oil and water phases. This is the optimal condition for EOR.

  • Data Analysis: Plot the phase behavior as a function of salinity and surfactant concentration to identify the optimal formulation for achieving a Winsor Type III microemulsion.

Protocol 2: Interfacial Tension (IFT) Measurement

The primary mechanism by which surfactants enhance oil recovery is by reducing the IFT between the oil and water phases.[3] A spinning drop tensiometer is commonly used to measure the ultra-low IFT values (often < 0.01 mN/m) required for efficient oil mobilization.[10][11]

Materials and Equipment:

  • Spinning drop tensiometer

  • Syringes for sample injection

  • Optimal surfactant solution (determined from phase behavior studies)

  • Crude oil

Step-by-Step Protocol:

  • Instrument Setup: Calibrate the spinning drop tensiometer according to the manufacturer's instructions. Set the temperature to the reservoir temperature.

  • Sample Loading: Fill the capillary tube of the tensiometer with the optimal surfactant solution.

  • Droplet Injection: Inject a small droplet of crude oil into the center of the capillary tube.

  • Spinning and Measurement: Rotate the capillary tube at a high speed. The centrifugal force will elongate the oil droplet. The instrument's software will analyze the shape of the elongated droplet to calculate the IFT.

  • Equilibration and Data Recording: Allow the system to equilibrate and record the IFT value once it stabilizes.

  • Data Analysis: Compare the IFT values obtained with different surfactant formulations to identify the most effective one for reducing the oil-water IFT.

Table 2: Representative Interfacial Tension Values for Anionic Surfactants

Surfactant SystemSalinity (wt%)Temperature (°C)Interfacial Tension (mN/m)Reference
Heavy Alkyl Benzene Sulfonate/Alkali/Crude OilVariedNot SpecifiedDynamic, diffusion-controlled[12]
Epoxidized Methyl Ester Sulfonate (0.7 wt%)Not SpecifiedNot Specified0.221[13]
Dodecyl Alkyl Sulfate (2 wt%)360Significantly reduced[14]
Protocol 3: Core Flooding Experiments

Core flooding experiments are the definitive laboratory test to evaluate the performance of a surfactant formulation in displacing oil from a reservoir rock sample.[15][16][17]

Experimental Setup for Core Flooding

Core_Flooding_Setup cluster_injection Fluid Injection System cluster_core Core Assembly cluster_monitoring Monitoring and Collection pump High-Pressure Pump brine_res Brine Reservoir pump->brine_res Injects surf_res Surfactant Reservoir pump->surf_res Injects core_holder Core Holder brine_res->core_holder surf_res->core_holder core Reservoir Core Sample pressure_trans Pressure Transducers core_holder->pressure_trans Monitors effluent_coll Effluent Collector core_holder->effluent_coll Flows to

Caption: Schematic of a typical core flooding experimental setup.

Materials and Equipment:

  • Core flooding apparatus (high-pressure pump, core holder, pressure transducers, effluent collector)

  • Reservoir core plug

  • Brine

  • Crude oil

  • Optimal surfactant solution

Step-by-Step Protocol:

  • Core Preparation: Clean and dry the reservoir core plug. Measure its porosity and permeability.

  • Saturation: Saturate the core with brine, followed by crude oil injection to establish irreducible water saturation.

  • Waterflooding (Secondary Recovery): Inject brine into the core at a constant rate to simulate secondary recovery until no more oil is produced. Record the volume of oil recovered.

  • Surfactant Flooding (Tertiary Recovery): Inject the optimal this compound sulfonate solution into the core at a constant rate.

  • Polymer Drive (Optional but Recommended): Following the surfactant slug, inject a polymer solution to improve mobility control and sweep efficiency.

  • Chase Waterflood: Inject brine again to displace the surfactant and polymer solutions and any remaining mobile oil.

  • Data Collection: Throughout the experiment, continuously monitor the injection pressure and collect the effluent in fractions. Measure the volume of oil and water in each fraction.

  • Data Analysis: Calculate the oil recovery factor at each stage (waterflooding, surfactant flooding, etc.). The incremental oil recovery due to the surfactant flood is the key performance indicator.

Table 3: Illustrative Oil Recovery Factors from Core Flooding Experiments

Surfactant SystemCore TypeInitial Oil Saturation (%)Waterflood Recovery (% OOIP)Surfactant Flood Recovery (% OOIP)Total Recovery (% OOIP)Reference
Dodecyl Alkyl Sulfate (2 wt%)Not SpecifiedNot SpecifiedNot Specified26.6 (incremental)Not Specified[14]
Hawthorn Leaves Extract (Natural Surfactant)CarbonateNot Specified3717.7 (incremental)54.7
Dodecyl Trimethyl Ammonium Bromide (DTAB)CarbonateNot Specified3719.2 (incremental)56.2

Conclusion: A Pathway to Maximizing Oil Recovery

The successful application of this compound sulfonate in enhanced oil recovery hinges on a systematic and scientifically rigorous approach. By thoroughly characterizing its physicochemical properties, conducting detailed phase behavior and interfacial tension studies, and validating its performance through core flooding experiments, researchers and engineers can design effective surfactant formulations tailored to specific reservoir conditions. The protocols and guidelines presented in this document provide a robust framework for this endeavor, ultimately contributing to the goal of maximizing the recovery of valuable hydrocarbon resources.

References

  • Coreflood Tests to Evaluate Enhanced Oil Recovery Potential of Wettability-Altering Surfactants for Oil-Wet Heterogeneous Carbonate Reservoirs. (n.d.). OnePetro.
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Protocol for the synthesis of linear alkylbenzene sulfonates from Tetradecylbenzene.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Laboratory Synthesis of Sodium Tetradecylbenzene Sulfonate

Authored by: A Senior Application Scientist

Abstract

Linear alkylbenzene sulfonates (LAS) are a cornerstone of the surfactant industry, serving as the primary active ingredient in countless detergent and cleaning formulations.[1][2] Their widespread use is attributed to their cost-effectiveness, excellent cleaning performance, and biodegradability.[3][4] This document provides a comprehensive, research-grade protocol for the synthesis of sodium this compound sulfonate, a representative C14 LAS, starting from this compound. The protocol details the critical two-step process of sulfonation followed by neutralization. We delve into the causality behind experimental parameters, outline rigorous safety procedures, and describe methods for product characterization, offering a self-validating system for researchers in surfactant science, chemical engineering, and product development.

Scientific Principles and Mechanistic Overview

The synthesis of linear alkylbenzene sulfonates is a classic example of electrophilic aromatic substitution, followed by a straightforward acid-base neutralization. Understanding the chemistry underpinning each step is critical for optimizing reaction conditions and ensuring product quality.

1.1 Step 1: Sulfonation of this compound

The primary reaction involves the sulfonation of the aromatic ring of this compound. In this protocol, oleum (fuming sulfuric acid, a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) serves as the sulfonating agent.

  • Mechanism: The electrophile is sulfur trioxide (SO₃). The tetradecyl group is an ortho-, para-directing activator. However, due to the significant steric hindrance of the long C₁₄ alkyl chain, substitution occurs almost exclusively at the para position. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, forming this compound sulfonic acid.[5] The reaction is highly exothermic, and temperature control is paramount to prevent unwanted side reactions such as sulfone formation and charring, which can lead to product discoloration and impurities.[6]

1.2 Step 2: Neutralization

The product of the sulfonation, this compound sulfonic acid, is a strong acid. To convert it into a useful surfactant, it must be neutralized with a base. Sodium hydroxide (NaOH) is typically used to produce the sodium salt, which is the most common form of LAS in commercial products.[7]

  • Mechanism: This is a classic acid-base neutralization reaction. The hydroxide ion (OH⁻) from NaOH deprotonates the sulfonic acid (-SO₃H) group, forming the sulfonate anion (-SO₃⁻) and water. This reaction is also exothermic and requires careful control of temperature to maintain the stability of the final product.

Safety Precautions and Hazard Management

CRITICAL: A thorough risk assessment must be conducted before commencing this synthesis. This protocol involves highly corrosive and reactive chemicals.

  • Oleum (Fuming Sulfuric Acid): Extremely corrosive and toxic. Causes severe skin burns and eye damage, and its vapors are fatal if inhaled.[8] It reacts violently with water, releasing significant heat and toxic fumes.[9] Always handle oleum in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

  • This compound: May cause skin and eye irritation.[5]

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Mandatory PPE includes, but is not limited to:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[10]

    • A chemical-resistant apron or lab coat.

    • Closed-toe shoes.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[11] Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) ready.

Experimental Protocol: Synthesis of Sodium this compound Sulfonate

This protocol is designed for a laboratory scale synthesis. All operations must be performed within a certified chemical fume hood.

3.1 Materials and Equipment

  • Reagents:

    • This compound (C₂₀H₃₄, M.W. ~274.5 g/mol )

    • Oleum (20-30% free SO₃)

    • Sodium Hydroxide (NaOH) pellets

    • Deionized Water

    • Ice

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer with a glass or PTFE stirring rod

    • Addition funnel

    • Thermometer or thermocouple probe

    • Ice bath

    • Heating mantle

    • Beakers, graduated cylinders

    • pH meter or pH indicator strips

3.2 Workflow Diagram

SynthesisWorkflow cluster_start Step 1: Sulfonation cluster_neutralize Step 2: Neutralization reagent reagent process process product product safety safety analysis analysis lab This compound sulfonation Sulfonation lab->sulfonation oleum Oleum (20-30% SO3) oleum->sulfonation Slow addition naoh NaOH Solution neutralization Neutralization naoh->neutralization Slow addition with cooling abs_acid This compound Sulfonic Acid sulfonation->abs_acid Aging (1 hr) las_product Sodium this compound Sulfonate (LAS Paste) neutralization->las_product Adjust pH to ~7-8 abs_acid->neutralization characterization Product Characterization las_product->characterization fume_hood Work in Fume Hood fume_hood->sulfonation SAFETY fume_hood->neutralization

Caption: Workflow for the two-step synthesis of LAS from this compound.

3.3 Step-by-Step Procedure

Part A: Sulfonation

  • Setup: Assemble a clean, dry three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in a large ice bath.

  • Charge Reactor: Add 54.9 g (0.2 mol) of this compound to the reaction flask. Begin stirring to ensure uniform mixing.

  • Sulfonating Agent Addition: Carefully measure and place 20 mL of oleum (20-30% free SO₃) into the addition funnel.

  • Reaction: Begin adding the oleum dropwise to the stirred this compound. The rate of addition must be controlled to maintain the internal reaction temperature between 40-50°C.[12] Use the ice bath to manage the exothermic reaction. The addition process should take approximately 30-45 minutes. The solution will become darker and more viscous.

  • Aging: After the addition is complete, remove the ice bath and allow the mixture to stir at 40-50°C for an additional 60 minutes to ensure the reaction goes to completion.[13] The resulting product is this compound sulfonic acid, a dark, viscous liquid.

Part B: Neutralization

  • Prepare Base Solution: In a separate beaker, carefully prepare a 20% (w/w) NaOH solution by dissolving 16.0 g (0.4 mol) of NaOH pellets in 64.0 g of deionized water. Caution: This process is highly exothermic; add the pellets to water slowly and with stirring in an ice bath. Allow the solution to cool to room temperature.

  • Dilution (Optional but Recommended): Slowly add the this compound sulfonic acid from Part A to 100 mL of cold deionized water with vigorous stirring. This helps dissipate heat during neutralization.

  • Neutralization: While monitoring the pH and temperature, slowly add the cooled 20% NaOH solution to the sulfonic acid mixture. Maintain the temperature below 50°C using an ice bath.

  • pH Adjustment: Continue adding NaOH solution until the pH of the mixture is between 7.0 and 8.0.

  • Final Product: The resulting product is an aqueous paste or solution of sodium this compound sulfonate (LAS).

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for this protocol.

ParameterValueNotes
Reactants
This compound54.9 g (0.2 mol)Starting linear alkylbenzene.
Oleum (20-30% SO₃)~20 mLMolar ratio of SO₃ to alkylbenzene should be approx. 1.05:1 to 1.1:1.
Sodium Hydroxide (NaOH)16.0 g (0.4 mol)Used as a 20% aqueous solution. A molar excess is used for complete neutralization.
Reaction Conditions
Sulfonation Temperature40-50 °CCritical for minimizing side products.[12]
Sulfonation/Aging Time~1.5 - 2 hoursIncludes addition and aging time.
Neutralization Temperature< 50 °CPrevents hydrolysis and degradation.
Product
Target ProductSodium this compound SulfonateAnionic surfactant.
Theoretical Yield~70 g (0.2 mol)Based on the starting amount of this compound.
AppearanceOff-white to light yellow paste/solutionDarker colors may indicate side reactions or impurities.

Characterization and Quality Control

To validate the synthesis and determine the quality of the final product, the following analytical techniques are recommended:

  • Two-Phase Titration (ASTM D3049): This is a standard method to determine the anionic active matter content in the final product. It involves titrating the LAS sample with a cationic surfactant (e.g., Hyamine 1622) in a mixed solvent system with an indicator.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups. Look for strong absorption bands corresponding to the sulfonate group (S=O stretching) around 1180 cm⁻¹ and 1040 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and identifying the distribution of any isomers or unreacted starting material.[14]

  • pH Measurement: A simple check to ensure the product has been properly neutralized.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of sodium this compound sulfonate. By carefully controlling reaction parameters, especially temperature, and adhering to strict safety protocols, researchers can successfully produce this important anionic surfactant for use in a wide range of research and development applications. The principles and techniques described herein are foundational to the broader field of surfactant science and detergent formulation.

References

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  • ALKYL BENZENE SULFONIC ACID. Ataman Kimya.
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  • Production of Linear Alkyl Benzene Sulphonic Acid (LABSA). YouTube. (2019).
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  • SAFETY DATA SHEET - Oleum. Bige Holding Kft.
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Application Notes & Protocols: Tetradecylbenzene in Industrial Detergent Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Workhorse Surfactant Precursor

Tetradecylbenzene, a linear alkylbenzene (LAB), serves as a critical precursor in the synthesis of the world's most widely used synthetic surfactant, Linear Alkylbenzene Sulfonate (LAS).[1] With the chemical formula C₆H₅C₁₄H₂₉, this compound itself is a clear, colorless liquid insoluble in water.[2][3] Its true value in the industrial cleaning sector is unlocked through sulfonation, which transforms the hydrophobic LAB into an amphiphilic molecule with powerful cleaning capabilities. This guide provides an in-depth look at the journey from this compound to high-performance industrial detergents, offering formulation insights and detailed evaluation protocols for researchers and formulators.

From Precursor to Powerhouse: The Sulfonation of this compound

The conversion of this compound to its corresponding sulfonic acid is the pivotal step in creating the active ingredient for detergents. This process is typically achieved by reacting the linear alkylbenzene with a strong sulfonating agent, such as sulfur trioxide (SO₃). The resulting sulfonic acid is then neutralized, commonly with sodium hydroxide (NaOH), to produce sodium linear alkylbenzene sulfonate, the salt form used in detergent formulations.[4]

The "linear" nature of the alkyl chain is a crucial feature. It was developed to replace branched alkylbenzene sulfonates, which were found to be poorly biodegradable and persisted in the environment.[5] The linear structure of LAS allows for rapid biodegradation under aerobic conditions, with half-lives typically ranging from 1 to 3 weeks, making it an environmentally responsible choice for large-scale applications.[6]

Sulfonation_Process cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound (C₆H₅C₁₄H₂₉) Sulfonation Sulfonation This compound->Sulfonation SO3 Sulfur Trioxide (SO₃) SO3->Sulfonation SulfonicAcid This compound Sulfonic Acid Sulfonation->SulfonicAcid Forms Acid Neutralization Neutralization (+ NaOH) LAS Sodium Linear Alkylbenzene Sulfonate (LAS) Neutralization->LAS Forms Salt SulfonicAcid->Neutralization

Caption: Conversion of this compound to LAS Surfactant.

Mechanism of Action: The Science of Cleaning

Sodium linear alkylbenzene sulfonate is an anionic surfactant. Its molecule possesses a dual nature: a long, hydrophobic (water-repelling) alkylbenzene tail and a hydrophilic (water-attracting) sulfonate headgroup.[4] This amphiphilic structure is the key to its cleaning power.

In an aqueous solution, when the concentration of LAS reaches a specific threshold known as the Critical Micelle Concentration (CMC), the surfactant molecules self-assemble into spherical structures called micelles.[7] In these micelles, the hydrophobic tails orient towards the center, creating an oily core, while the hydrophilic heads face outwards, interacting with the surrounding water.

When a detergent solution is applied to a soiled surface, the hydrophobic tails of the LAS molecules penetrate oily and greasy dirt, while the hydrophilic heads remain in the water. Agitation (e.g., scrubbing or pressure washing) helps to break the soil into smaller droplets, which are then encapsulated within the micelles. This process, called emulsification, lifts the soil from the surface and disperses it into the wash water, preventing it from redepositing.[5]

Sources

Application Notes and Protocols for the Analytical Standards and Reference Materials of Tetradecylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of High-Purity Standards in Tetradecylbenzene Analysis

This compound (CAS 1459-10-5), a linear alkylbenzene (LAB), is a compound of significant industrial and environmental interest. It serves as a precursor in the synthesis of linear alkylbenzene sulfonate (LAS) surfactants, which are widely used in detergents and cleaning products.[1] Consequently, trace amounts of this compound can be found in various environmental matrices, making it a key analyte in environmental monitoring and toxicological studies.[2]

Accurate and precise quantification of this compound is paramount for regulatory compliance, product quality control, and environmental risk assessment. The foundation of reliable analytical data lies in the use of high-purity, well-characterized analytical standards and reference materials. This guide provides a comprehensive overview of this compound reference materials, detailed protocols for their use in quantitative analysis, and insights into best practices for ensuring data integrity.

Understanding this compound Reference Materials: A Hierarchy of Quality

The quality and reliability of analytical measurements are directly linked to the quality of the reference materials used for instrument calibration and method validation. For this compound, these materials are available in different grades, each with a specific intended use.

Analytical Standards

An analytical standard is a high-purity substance used for qualitative and quantitative analysis. For this compound, these are typically supplied as neat materials (liquids or solids) with a specified purity, often determined by gas chromatography (GC).[3] While suitable for routine analysis, it is crucial to verify the purity and identity of the standard upon receipt and to monitor its stability over time.

Certified Reference Materials (CRMs)

For applications requiring the highest level of accuracy and traceability, Certified Reference Materials (CRMs) are indispensable. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4]

The production and certification of CRMs are governed by stringent international standards, primarily:

  • ISO 17034: "General requirements for the competence of reference material producers."[5] This standard ensures that the manufacturer has a quality management system in place for the production, characterization, and certification of reference materials.

  • ISO/IEC 17025: "General requirements for the competence of testing and calibration laboratories."[6] The characterization of a CRM must be performed by a laboratory accredited to this standard, ensuring the technical competence and impartiality of the testing facility.

A key document accompanying a CRM is the Certificate of Analysis (CoA) . This document provides essential information about the reference material, including:

  • Certified concentration and its uncertainty

  • Method of certification and traceability to national or international standards

  • Homogeneity and stability data

  • Recommended storage conditions and expiry date[7]

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 1459-10-5[3][8]
Molecular Formula C₂₀H₃₄[3][9]
Molecular Weight 274.49 g/mol [8]
Appearance Colorless to light yellow liquid or solid[1][10]
Boiling Point 359 °C[3]
Melting Point 16 °C[3]
Density 0.854 g/mL at 20 °C[3]

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the quantitative analysis of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation.[11]

Principle of the Method

The method involves injecting a prepared sample extract into a gas chromatograph, where this compound is separated from other components in the sample matrix based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for its unambiguous identification and quantification.

Workflow for this compound Analysis

Caption: General workflow for the quantitative analysis of this compound.

Protocol 1: Preparation of this compound Working Standards

Objective: To prepare a series of working standards for the calibration of the GC-MS instrument.

Materials:

  • This compound certified reference material (CRM) or high-purity analytical standard (stock solution)

  • High-purity hexane or other suitable solvent

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

Procedure:

  • Stock Standard Preparation (if starting from a neat standard):

    • Accurately weigh a known amount of the this compound neat standard into a volumetric flask.

    • Dissolve the standard in the chosen solvent and dilute to the mark to achieve a known concentration (e.g., 1000 µg/mL). This is your stock standard solution.

  • Serial Dilution:

    • Perform serial dilutions of the stock standard solution to prepare a series of working standards at different concentration levels (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

    • Ensure that the calibration range brackets the expected concentration of this compound in the samples.

  • Storage:

    • Transfer the working standards to labeled autosampler vials and store them at 4°C when not in use.

Protocol 2: GC-MS Instrumental Analysis

Objective: To acquire chromatographic and mass spectrometric data for the quantification of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the separation of alkylbenzenes.
Injector Temperature 280 °CEnsures complete volatilization of this compound.
Injection Mode Splitless (for trace analysis)Maximizes the transfer of analyte to the column for improved sensitivity.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minProvides good chromatographic resolution.
Oven Temperature Program Initial: 70 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 minAn optimized temperature program to ensure good separation and peak shape.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte.
Ion Source Temperature 230 °CPromotes efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring characteristic ions of this compound.
Quantification Ion (m/z) 91The tropylium ion, a characteristic and abundant fragment for alkylbenzenes.[5]
Qualifier Ions (m/z) 105, 274 (Molecular Ion)Used for confirmation of analyte identity.
Method Validation

A robust analytical method requires thorough validation to ensure its performance is suitable for the intended application. Key validation parameters and their typical acceptance criteria are outlined below.[3][12]

Table 3: Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (Relative Standard Deviation, %RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10

Application Notes: Sample Preparation Protocols

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound from the matrix and concentrate it to a level suitable for GC-MS analysis while minimizing interferences.

Protocol 3: Solid-Phase Extraction (SPE) of this compound from Water Samples

Objective: To extract and concentrate this compound from aqueous samples.

Principle: SPE is a technique where a liquid sample is passed through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent.[13][14]

Workflow for SPE

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Materials:

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Methanol, Dichloromethane, and Hexane (pesticide grade)

  • Anhydrous sodium sulfate

  • Concentrator tubes

Procedure:

  • Sample Pre-treatment:

    • Filter the water sample to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute the retained this compound with two 5 mL aliquots of dichloromethane into a collection tube.

  • Drying and Concentration:

    • Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

  • Reconstitution:

    • Exchange the solvent to hexane and adjust the final volume to 1 mL for GC-MS analysis.

Protocol 4: Soxhlet Extraction of this compound from Soil and Sediment Samples

Objective: To extract this compound from solid matrices.

Principle: Soxhlet extraction is a continuous extraction technique that uses a specialized apparatus to repeatedly wash the sample with a heated solvent, ensuring exhaustive extraction of the analyte.[6][8]

Materials:

  • Soxhlet extraction apparatus (extractor, condenser, and round-bottom flask)

  • Cellulose extraction thimbles

  • Heating mantle

  • Hexane and Dichloromethane (pesticide grade)

  • Anhydrous sodium sulfate

  • Kuderna-Danish (K-D) concentrator

Procedure:

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve to remove large debris.

    • Grind the sample to a fine powder to increase the surface area for extraction.

  • Thimble Packing:

    • Accurately weigh approximately 10 g of the prepared sample and mix it with an equal amount of anhydrous sodium sulfate.

    • Place the mixture into a cellulose extraction thimble.

  • Extraction:

    • Place the thimble into the Soxhlet extractor.

    • Add 200 mL of a 1:1 mixture of hexane and dichloromethane to the round-bottom flask.

    • Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[6]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to approximately 5 mL using a Kuderna-Danish concentrator.

  • Solvent Exchange and Cleanup (if necessary):

    • The extract can be further cleaned up using techniques like silica gel chromatography if interferences are present.

    • Exchange the solvent to hexane and adjust the final volume to 1 mL for GC-MS analysis.

Conclusion: Ensuring Data of the Highest Caliber

The accurate and reliable quantification of this compound is fundamentally dependent on the quality of the analytical standards and the rigor of the analytical methodology. By employing Certified Reference Materials from ISO 17034 accredited producers and adhering to validated analytical protocols within an ISO/IEC 17025 compliant laboratory, researchers, scientists, and drug development professionals can ensure the integrity and defensibility of their analytical data. The detailed protocols and application notes provided in this guide serve as a robust framework for establishing and maintaining high standards in the analysis of this compound.

References

  • n-Tetradecylbenzene | C20H34 | 675096 | 1459-10-5 - HPC Standards Inc. (n.d.).
  • CERTIFIED REFERENCE MATERIAL Organic substance - CPAChem. (n.d.).
  • This compound | C20H34 | CID 15086 - PubChem - NIH. (n.d.).
  • Benzene, tetradecyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Organic Certified Reference Materials - Target Analysis. (n.d.).
  • PROCEDURE: METHOD 3540A SOXHLET EXTRACTION - Records Collections. (n.d.).
  • Method 3535A: Solid-Phase Extraction (SPE) ... - EPA. (n.d.).
  • Method Validation and Peer Review Policies and Guidelines | US EPA. (n.d.).
  • Method 3540C: Soxhlet Extraction, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (n.d.).
  • CERTIFICATE OF ANALYSIS - Labsert. (n.d.).
  • A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.).
  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation. (n.d.).
  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.).
  • Sample Preparation Guidelines for GC-MS. (n.d.).
  • Benzene, tetradecyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

Sources

Application Notes & Protocols for the Extraction of Tetradecylbenzene from Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetradecylbenzene (TDB), a member of the linear alkylbenzene (LAB) family, is a significant compound in environmental monitoring due to its widespread industrial use, primarily as a precursor in the manufacturing of linear alkylbenzene sulfonate (LAS) surfactants found in detergents and cleaning products.[1][2] Its presence in soil and water can indicate anthropogenic contamination. Accurate quantification of TDB is crucial for environmental assessment and toxicological studies, but this requires robust and efficient sample preparation techniques to isolate it from complex matrices like soil and water.

The primary challenge in analyzing TDB lies in its physicochemical properties: it is a nonpolar, hydrophobic molecule with low water solubility and a high boiling point.[1][3][4] These characteristics dictate that the chosen extraction method must effectively partition TDB from a predominantly aqueous (water samples) or complex solid (soil samples) environment into an organic solvent suitable for subsequent chromatographic analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides a comprehensive guide to the selection and implementation of appropriate sample preparation techniques for TDB in soil and water. It is designed for researchers and analytical chemists, offering not just step-by-step protocols but also the underlying scientific principles to empower users to make informed decisions and troubleshoot effectively.

Guiding Principles: Physicochemical Properties of this compound

Understanding the properties of this compound is fundamental to designing an effective extraction strategy. Its strong hydrophobicity and semi-volatile nature are the key drivers for method selection.

PropertyValueImplication for Sample Preparation
Molecular Formula C₂₀H₃₄High molecular weight, contributing to its low volatility.[5]
Molar Mass 274.48 g/mol Influences chromatographic behavior and mass spectrometry response.[4][5]
Boiling Point ~359 °CClassified as a semi-volatile organic compound (SVOC).[4][5] Requires extraction methods suitable for SVOCs; rules out highly volatile purge-and-trap methods.[6]
Water Solubility Low (nonpolar)TDB strongly partitions out of water.[1] This is the primary principle behind Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Log Kₒw (Octanol-Water Partition Coeff.) High (Estimated > 7)Indicates a very strong affinity for nonpolar organic phases over water. Drives efficient extraction into organic solvents and adsorption onto nonpolar sorbents like C18.
Vapor Pressure Very Low (~2.38 x 10⁻⁵ mmHg)Minimal losses are expected due to volatilization during sample handling at ambient temperatures.[3]
Density ~0.854 g/mL at 20°CLess dense than water, will float.[3][4][5] This is relevant for phase separation in LLE.

Sample Preparation from Water Matrices

The goal for water samples is to isolate and concentrate the highly hydrophobic TDB from a large volume of the polar aqueous matrix. The two primary techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Workflow for Selecting a Water Preparation Method

Water_Method_Selection start Water Sample Received check_suspended High Suspended Solids? start->check_suspended check_volume Sample Volume > 1L? check_suspended->check_volume No filter_step Filter Sample (e.g., 0.45µm) check_suspended->filter_step Yes check_automation Automation Required? check_volume->check_automation No lle_method Liquid-Liquid Extraction (LLE) (Robust for dirty matrices) check_volume->lle_method Yes (LLE is scalable) check_automation->lle_method No spe_method Solid-Phase Extraction (SPE) (Efficient, less solvent) check_automation->spe_method Yes (SPE is easily automated) filter_step->check_volume Soil_Method_Selection start Soil/Sediment Sample check_throughput High Throughput Needed? start->check_throughput check_exhaustive Exhaustive Extraction Required? (e.g., regulatory compliance) check_throughput->check_exhaustive No pfe Pressurized Fluid Extraction (PFE) (Automated, efficient) check_throughput->pfe Yes ultrasonic Ultrasonic Extraction (Fast, good for screening) check_exhaustive->ultrasonic No soxhlet Soxhlet Extraction (Classic, exhaustive, slow) check_exhaustive->soxhlet Yes

Caption: Decision tree for selecting a soil extraction method.

Application Note 3.1: Pressurized Fluid Extraction (PFE)

PFE, also known as Accelerated Solvent Extraction (ASE), is a highly efficient and automated technique that uses conventional solvents at elevated temperatures and pressures. [7][8]

  • Causality of Parameters:

    • High Temperature: Increases the solubility of TDB and the diffusion rate of the solvent into the soil matrix.

    • High Pressure: Keeps the solvent in a liquid state above its atmospheric boiling point, enabling safe high-temperature operation. [8]* Mechanism of Action: A soil sample mixed with a drying agent (like diatomaceous earth) is placed in a stainless steel cell. The cell is heated and filled with solvent (e.g., hexane/acetone). After a short static extraction period, fresh solvent purges the cell, and the extract is collected. The process is often repeated for several cycles.

  • Trustworthiness: PFE is an EPA-validated method (Method 3545A) and provides excellent, reproducible recoveries in a fraction of the time and with less solvent than Soxhlet extraction. [9][7]

Protocol 3.1: Pressurized Fluid Extraction (EPA Method 3545A basis)
  • Sample Preparation: Homogenize the soil sample. Mix ~10-20 g of soil with a drying/dispersing agent (e.g., diatomaceous earth) and place it in the PFE extraction cell. Add surrogate standards directly to the cell.

  • Instrument Setup: Set the PFE instrument parameters. Typical conditions for SVOCs are:

    • Solvent: Hexane:Acetone (1:1, v/v)

    • Temperature: 100-120 °C

    • Pressure: 1500-2000 psi

    • Static Time: 5-10 minutes

    • Cycles: 2-3

  • Extraction: Place the cell in the instrument and begin the automated extraction sequence.

  • Collection: The extract is automatically collected in a vial.

  • Cleanup & Concentration: The extract may require cleanup (see Section 4). Concentrate to a final volume of 1 mL.

  • Analysis: The sample is ready for GC-MS analysis.

Application Note 3.2: Ultrasonic Extraction

Ultrasonic extraction (sonication) uses high-frequency sound waves to disrupt the sample matrix and accelerate solvent extraction. [10][11][12]It is a rapid and cost-effective method, particularly suitable for screening large numbers of samples.

  • Mechanism of Action: The ultrasound waves create cavitation bubbles in the solvent. The formation and collapse of these bubbles generate intense localized energy (microjets and shockwaves) at the surface of the soil particles. [10][12]This energy disrupts the analyte-matrix interactions and enhances the penetration of the solvent.

  • Causality of Solvent Choice: A 1:1 mixture of acetone and hexane is commonly used. Acetone helps to wet the soil particles and desorb TDB, while hexane efficiently dissolves the nonpolar TDB.

  • Trustworthiness: While fast, sonication may not be as exhaustive as PFE or Soxhlet, and recoveries can be more matrix-dependent. [13]Consistency in probe placement, power, and extraction time is critical for reproducibility. [11]It is recognized as a valid technique under EPA Method 3550C.

Protocol 3.2: Ultrasonic Extraction (EPA Method 3550C basis)
  • Sample Preparation: Weigh ~15-30 g of soil into a beaker. If the sample is wet, mix it with an equivalent amount of anhydrous sodium sulfate to create a free-flowing powder. Spike with surrogate standards.

  • Solvent Addition: Add 100 mL of 1:1 Acetone:Hexane to the beaker.

  • Sonication: Place the tip of a high-intensity ultrasonic probe about 1/2 inch below the surface of the solvent but above the soil layer. Sonicate for 2-3 minutes at high intensity.

  • Decanting: Allow the soil to settle, then carefully decant the solvent extract into a collection flask.

  • Repeat Extraction: Repeat the extraction (steps 2-4) two more times with fresh solvent, combining the extracts.

  • Cleanup & Concentration: Concentrate the combined extract and perform any necessary cleanup steps (Section 4). Adjust the final volume to 1 mL.

  • Analysis: The sample is ready for GC-MS analysis.

Post-Extraction Cleanup

For highly contaminated soils or sediments rich in organic matter (e.g., humic acids, lipids), a cleanup step after extraction is often necessary to remove co-extracted interferences that can degrade GC-MS performance.

  • Principle: Solid-phase cleanup cartridges containing adsorbents like silica gel or Florisil are commonly used. These materials are polar and retain polar interferences while allowing the nonpolar TDB to pass through with a nonpolar solvent like hexane.

  • Protocol (General):

    • Prepare a cleanup column by packing a glass column with activated silica gel.

    • Pre-rinse the column with hexane.

    • Load the concentrated sample extract onto the column.

    • Elute the TDB from the column with a hexane or a hexane/DCM mixture.

    • Collect the eluate and concentrate it to the final 1 mL volume for analysis.

Quality Assurance & Quality Control (QA/QC)

To ensure the trustworthiness and validity of the analytical data, a robust QA/QC program is essential. [14][15][16][17]Key elements should be incorporated into every batch of samples.

QC SamplePurposeAcceptance Criteria (Typical)
Method Blank To assess contamination introduced during the sample preparation and analysis process. [18][19]Target analytes should not be detected above the Method Detection Limit (MDL).
Laboratory Control Sample (LCS) To monitor the performance of the entire analytical method on a clean matrix (e.g., spiked sand or reagent water).Analyte recoveries typically within 70-130% of the true spiked value.
Matrix Spike / Matrix Spike Duplicate (MS/MSD) To assess the effect of the sample matrix on the extraction efficiency and analytical precision. [19]Recoveries typically within 50-150% (matrix dependent). Relative Percent Difference (RPD) between MS and MSD should be <30%.
Surrogate Standards Compounds similar to the analyte, added to every sample before extraction to monitor extraction efficiency on a per-sample basis.Recoveries typically within 50-150%. Laboratory-generated control limits should be used. [19]

References

  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15086, this compound.
  • Li, K., Landriault, M., Fingas, M., & Llompart, M. (n.d.). Pressurised solvent extraction of environmental organic compounds in soils using a supercritical fluid extractor. Analusis.
  • ChemWhat. (n.d.). This compound CAS#: 1459-10-5.
  • AZoM. (2024). Streamlined Soil Extraction for Semi-Volatile Organics.
  • Solubility of Things. (n.d.). This compound.
  • Park, J., Kim, S., Lee, W., & Lee, C. (2021). Ultrasound-assisted soil washing processes using organic solvents for the remediation of PCBs-contaminated soils. Ultrasonics Sonochemistry, 80, 105825.
  • Defense Technical Information Center. (n.d.). Quality Assurance Guidelines for Organic Analysis.
  • Rahman, M. M., & Jo, S. H. (2012). Determination of benzene, toluene, ethylbenzene and xylene in river water by solid-phase extraction and gas chromatography. PubMed.
  • University of Central Florida. (n.d.). LABORATORY QUALITY ASSURANCE PROCEDURES.
  • NIST/TRC. (n.d.). This compound.
  • MDPI. (2020). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants.
  • Vidal, L., et al. (2002). Quality Control Criteria for Analysis of Organic Traces in Water. ResearchGate.
  • U.S. Environmental Protection Agency. (n.d.). Chapter Four: ORGANIC ANALYTES.
  • ResearchGate. (2012). Determination of Benzene, Toluene, Ethylbenzene and Xylene in River Water by SolidPhase Extraction and Gas Chromatography.
  • PubMed. (n.d.). Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments.
  • Minnesota Pollution Control Agency. (2024). Soil sample collection and analysis procedures.
  • South Dakota State University. (n.d.). Soil sample preparation.
  • University of Nevada, Las Vegas. (n.d.). Determination of alkylbenzene sulfonates in water by using solid phase extraction and vapor-phase esterification gas chromatography.
  • Google Patents. (n.d.). Efficient extraction method for soil semi-volatile organic compound to-be-detected sample.
  • USGS Publications Warehouse. (2010). Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for semivolatile organic compounds, polycyclic aromatic hydrocarbons (PAH), and alkylated PAH homolog groups in sediment.
  • ResearchGate. (2021). Ultrasound-assisted soil washing processes using organic solvents for the remediation of PCBs-contaminated soils.
  • National Center for Biotechnology Information. (2007). Toxicological Profile for Ethylbenzene.
  • The Accreditation Federation. (n.d.). Quality Control in Environmental Testing.
  • The University of Kansas. (n.d.). Samples Preparation Method | Soil Analyses Service Center.
  • Interstate Technology & Regulatory Council. (n.d.). 10 Analytical Methods - Soil Background and Risk Assessment.
  • U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE).
  • U.S. Environmental Protection Agency. (2024). SAM Chemical Methods.
  • U.S. Environmental Protection Agency. (n.d.). Soil Sampling (pdf).

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Application Note: Quantitative Analysis of Tetradecylbenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Tetradecylbenzene

This compound (TDB), a member of the linear alkylbenzene (LAB) family, is a significant compound in environmental monitoring. Its prevalence is primarily linked to its role as a precursor in the production of linear alkylbenzene sulfonate (LAS) detergents.[1] Consequently, TDB can be released into the environment through various waste streams, including wastewater treatment plant effluents and septic tank leakages.[2] While LAS is designed to be biodegradable, the parent TDB molecule can persist and partition into different environmental compartments. Given that some alkylbenzenes and their derivatives have been found to exhibit estrogenic properties and can be toxic to aquatic organisms, the accurate quantification of TDB in environmental matrices is crucial for assessing its environmental fate, transport, and potential risks to ecosystems and human health.[2][3]

This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in diverse environmental samples, including water, soil, and sediment. The methodology described herein emphasizes a self-validating system through rigorous sample preparation, sensitive instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and stringent quality control measures.

Analytical Strategy: A Workflow for Reliable Quantification

The successful quantification of TDB at trace levels in complex environmental matrices necessitates a multi-step approach. This workflow is designed to ensure the selective isolation of TDB from interfering matrix components, followed by accurate and precise measurement.

Analytical_Workflow cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing & Reporting Collect Sample Collection (Water, Soil, Sediment) Preserve Preservation (Cooling, pH adjustment) Collect->Preserve Extract Extraction (LLE or SPE for Water) (Soxhlet or USE for Soil/Sediment) Clean Cleanup & Fractionation (e.g., Silica Gel Chromatography) Extract->Clean Concentrate Solvent Exchange & Concentration Clean->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quantify Quantification (Internal Standard Method) GCMS->Quantify Report Data Review & Reporting Quantify->Report

Caption: General workflow for the quantitative analysis of this compound.

Detailed Protocols: From Field to Final Result

Sample Collection and Preservation

The integrity of the analytical result begins with proper sample collection and preservation. Adsorption to container walls can be a significant source of analyte loss for hydrophobic compounds like TDB.

Protocol for Water Samples:

  • Collect water samples in 1-liter amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte sorption.

  • To minimize microbial degradation, adjust the sample pH to <2 by adding 5 mL of concentrated sulfuric acid.[4]

  • Store samples at 4°C and extract within 7 days of collection.

Protocol for Soil and Sediment Samples:

  • Collect soil or sediment samples using a stainless-steel scoop or corer and place them in wide-mouthed amber glass jars with Teflon-lined lids.

  • Freeze samples at -20°C as soon as possible to halt biological activity.

  • Prior to extraction, lyophilize (freeze-dry) the samples to a constant weight to remove water, which can interfere with the extraction efficiency of nonpolar solvents.[5]

Sample Preparation: The Key to Accurate Analysis

The choice of extraction and cleanup technique is critical and depends on the sample matrix. The goal is to efficiently extract TDB while minimizing co-extraction of interfering substances.

3.2.1. Extraction of this compound

  • For Water Samples (Solid-Phase Extraction - SPE): SPE is preferred over liquid-liquid extraction (LLE) as it is more efficient, uses less solvent, and can be automated.[6]

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 10 mL of acetone and 10 mL of methanol, followed by 20 mL of reagent water.[7] Do not allow the cartridge to go dry.

    • Sample Loading: Load the 1-liter water sample through the conditioned cartridge at a flow rate of approximately 30 mL/min.[7]

    • Washing: After loading, wash the cartridge with 10 mL of reagent water to remove polar impurities.

    • Drying: Dry the cartridge by applying a full vacuum for at least 10 minutes to remove residual water.

    • Elution: Elute the retained TDB with 10 mL of a 1:1 acetone:n-hexane mixture.[7]

  • For Soil and Sediment Samples (Ultrasonic Solvent Extraction - USE): USE is a rapid and effective method for extracting TDB from solid matrices.[8]

    • Weigh approximately 10 g of the lyophilized sample into a beaker.

    • Add a surrogate standard spike for recovery assessment.

    • Add 30 mL of a 1:1 mixture of hexane and acetone.

    • Place the beaker in an ultrasonic bath and sonicate for 15 minutes.

    • Decant the solvent into a collection flask.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the extracts.

3.2.2. Extract Cleanup and Concentration

The crude extracts often contain co-extracted matrix components that can interfere with GC-MS analysis. A cleanup step is therefore essential.

  • Concentration: Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.

  • Cleanup (Silica Gel Chromatography):

    • Prepare a small glass column packed with activated silica gel.

    • Apply the concentrated extract to the top of the column.

    • Elute with a nonpolar solvent such as hexane. TDB will elute in this fraction, while more polar interferences will be retained on the silica gel.

  • Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard just prior to GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the high selectivity and sensitivity required for the quantification of TDB in complex environmental samples.[9][10] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by monitoring only the characteristic ions of TDB.

Table 1: GC-MS Operating Parameters

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA nonpolar column provides good separation of alkylbenzenes based on their boiling points.[11]
Injection Volume1 µL
Injector Temperature280 °CEnsures rapid volatilization of TDB.
Injection ModeSplitlessMaximizes the transfer of analyte onto the column for trace-level analysis.
Carrier GasHelium, constant flow at 1.2 mL/minProvides optimal separation efficiency.
Oven Program70°C (hold 2 min), ramp to 200°C at 30°C/min, then to 300°C at 5°C/min (hold 5 min)An optimized temperature program is crucial for good chromatographic resolution.[12]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
MS Source Temperature230 °C
MS Quad Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for the target analyte.[12][13]
Ions to Monitorm/z 91, 105, 274m/z 274 is the molecular ion of TDB, while m/z 91 and 105 are characteristic fragment ions.[1]
Dwell Time100 ms

Quality Assurance and Quality Control (QA/QC): Ensuring Data Integrity

A robust QA/QC protocol is essential for generating legally defensible and scientifically sound data. This involves the analysis of various quality control samples with each analytical batch.

QA_QC_Workflow cluster_0 Calibration & Verification cluster_1 Batch Quality Control cluster_2 Sample-Specific QC Cal Initial Calibration (5-7 points) CCV Continuing Calibration Verification (CCV) Cal->CCV MB Method Blank (MB) LCS Laboratory Control Sample (LCS) MB->LCS MS Matrix Spike (MS) LCS->MS IS Internal Standard (IS) MSD Matrix Spike Duplicate (MSD) MS->MSD Surr Surrogate Standard IS->Surr

Caption: Quality Assurance and Quality Control workflow.

  • Method Blank (MB): An analyte-free matrix processed alongside the samples to assess for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of TDB to evaluate the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of TDB and analyzed to assess matrix effects on recovery and precision.

  • Surrogate Standards: A compound similar to TDB but not expected in the samples is added to every sample before extraction to monitor the efficiency of the sample preparation process.

  • Internal Standard (IS): A known amount of a compound with similar properties to TDB is added to each sample extract just before analysis to correct for variations in instrument response.

Table 2: Typical Method Performance Criteria

ParameterAcceptance CriteriaRationale
Method Detection Limit (MDL)0.1 - 5 µg/L (water); 1 - 10 µg/kg (soil)Defines the lowest concentration that can be reliably detected.[9]
Initial Calibration (R²)≥ 0.995Ensures a linear relationship between instrument response and concentration.
Continuing Calibration Verification± 20% of true valueVerifies the stability of the initial calibration.
Method Blank< MDLDemonstrates that the analytical system is free from contamination.
LCS Recovery70 - 130%Assesses the accuracy of the method in a clean matrix.
MS/MSD Recovery70 - 130%Evaluates the effect of the sample matrix on accuracy.
MS/MSD Relative Percent Difference (RPD)≤ 20%Measures the precision of the method in the sample matrix.
Surrogate Recovery60 - 140%Monitors the efficiency of the sample preparation for each individual sample.

Conclusion

The protocols detailed in this application note provide a comprehensive and robust framework for the quantitative analysis of this compound in a variety of environmental samples. By adhering to the described procedures for sample collection, preparation, instrumental analysis, and quality control, researchers can generate high-quality, reliable, and defensible data. This information is critical for understanding the environmental distribution and potential impacts of TDB, thereby supporting informed environmental management and risk assessment decisions.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Eivazi, P. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. Digital Scholarship@UNLV.
  • United States Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
  • González-Mazo, E., et al. (2007). New sample treatment for determination of linear alkylbenzene sulfonate (LAS) in agricultural soils by liquid chromatography with fluorescence detection. Analytical and Bioanalytical Chemistry, 387(6), 2175–2184.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • United States Environmental Protection Agency. (1997). Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry.
  • Al Bawab, A., et al. (2009). Method development for analysis of linear and branched alkyl benzene sulfonates. Fresenius Environmental Bulletin, 18(5), 590-595.
  • Le, D. V., et al. (2018). Development and validation of an analytical method for quantitative determination of benzene, toluene, ethylbenzene, xylenes in ambient air. Journal of Analytical Methods in Chemistry, 2018, 8560249.
  • da Silva, M. S., et al. (2022). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 27(19), 6529.
  • Environment Agency. (2008). Environmental Risk Evaluation Report: para-C12-alkylphenols (dodecylphenol and tetrapropenylphenol). GOV.UK.
  • United States Environmental Protection Agency. (2019). Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment. Regulations.gov.
  • Leon, C. D., et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Journal of Exposure Science & Environmental Epidemiology, 33(4), 586–596.
  • Lara-Martín, P. A., et al. (2007). New sample treatment for determination of linear alkylbenzene sulfonate (LAS) in agricultural soils by liquid chromatography with fluorescence detection. Analytical and Bioanalytical Chemistry, 387(6), 2175–2184.
  • Pinto, C. G., et al. (2021). Materials for Solid-Phase Extraction of Organic Compounds. Materials, 14(16), 4470.
  • Trehy, M. L., et al. (1990). Determination of linear alkylbenzenesulfonates and dialkyltetralinsulfonates in water and sediment by gas chromatography/mass spectrometry. Analytical Chemistry, 62(23), 2581–2586.
  • Analytical Chemistry. (2023, November 24). Solid Phase Extraction Part-1. YouTube.
  • Wang, Z., et al. (2011). Quantitative analysis of complex organic contaminants in environmental sample. IOP Conference Series: Earth and Environmental Science, 12, 012048.
  • Callén, M. S., et al. (2008). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in atmospheric particulate matter. Journal of Separation Science, 31(10), 1785–1793.
  • United States Environmental Protection Agency. (2026, January 5). Notices. Federal Register, 91(2).
  • Gruenke, L. D., et al. (1986). Quantitative analysis of benzene by selected ion monitoring/gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 10(6), 225–232.
  • GCA Corporation. (1980). Uses, Sources, and Atmospheric Emissions of Alkylbenzene Derivatives: Final Report. United States Environmental Protection Agency.
  • United States Department of Agriculture. (2010). Confirmation of Pesticides by GC/MS/MS. Food Safety and Inspection Service.
  • Interstate Technology & Regulatory Council. (2020). Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane.

Sources

Use of Tetradecylbenzene in studying oil-water interface dynamics.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of Tetradecylbenzene in Studying Oil-Water Interface Dynamics

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound as a Model System for Oil-Water Interface Studies

The interface between oil and water is a critical area of study in numerous scientific and industrial fields, including drug delivery, emulsion stability, and environmental science.[1][2][3] Understanding the molecular interactions and dynamic processes at this boundary is paramount for controlling and manipulating these systems. This compound, a hydrocarbon with a C14 alkyl chain attached to a benzene ring, serves as an excellent model compound for the "oil" phase in such studies. Its well-defined chemical structure, nonpolar nature, and immiscibility with water allow for the creation of stable and reproducible oil-water interfaces.[4] This guide provides detailed application notes and protocols for utilizing this compound to investigate the dynamics of oil-water interfaces.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing and interpreting experiments. These properties dictate its behavior at the interface and its interactions with other molecules, such as surfactants.

PropertyValueSource
Molecular Formula C₂₀H₃₄[5][6]
Molar Mass 274.48 g/mol [5][6]
Density 0.854 g/mL at 20°C[5][7]
Boiling Point 359°C[5][7]
Melting Point 16°C[5][7]
Solubility Insoluble in water; soluble in nonpolar organic solvents like hexane and chloroform.[4][4]
Appearance Colorless liquid with a mild odor.[6][6]

Part 1: Interfacial Tension Measurements

Interfacial tension (IFT) is a fundamental property of the oil-water interface, representing the energy required to increase its surface area.[8] It is highly sensitive to the presence of surface-active molecules (surfactants) and provides insights into molecular adsorption and packing at the interface.[1][9]

Pendant Drop Tensiometry: A Primary Technique

Pendant drop tensiometry is a widely used and robust optical method for measuring IFT.[10][11][12] The technique involves forming a pendant drop of one liquid (e.g., this compound) in a bulk phase of another immiscible liquid (e.g., water). The shape of the drop is governed by the balance between gravitational forces, which tend to elongate the drop, and interfacial tension, which seeks to maintain a spherical shape.[12] By analyzing the drop profile, the IFT can be accurately calculated using the Young-Laplace equation.[13][14][15]

  • Why Pendant Drop? This method is advantageous as it requires small sample volumes, can be used for both static and dynamic measurements, and is suitable for a wide range of IFT values.[11][14]

  • Why this compound? Its density is less than water, allowing it to form a stable pendant drop when dispensed into an aqueous phase.[6] Its chemical stability ensures that the measurements are not affected by degradation over time.[7]

Objective: To determine the baseline interfacial tension between pure this compound and deionized water.

Materials:

  • Pendant drop tensiometer with a high-resolution camera and analysis software.

  • High-purity this compound.

  • Deionized water (Milli-Q or equivalent).

  • Glass syringe with a stainless-steel needle.

  • Optical glass cuvette.

Procedure:

  • Cleaning: Thoroughly clean the syringe, needle, and cuvette with a suitable solvent (e.g., ethanol, then copious rinsing with deionized water) to remove any surface-active contaminants. Dry the components completely.

  • Sample Preparation: Fill the cuvette with deionized water. Fill the syringe with this compound, ensuring no air bubbles are present.

  • Instrument Setup: Mount the syringe on the tensiometer and place the cuvette on the sample stage.

  • Drop Formation: Carefully immerse the needle tip into the water and dispense a small drop of this compound. The drop will be buoyant due to its lower density. To form a pendant drop, a bent needle is typically used to dispense the drop upwards, or the setup is inverted. For a hanging drop, a denser phase would be dispensed into a lighter phase. For this protocol, we will assume an inverted setup where water is the pendant drop in the this compound phase.

  • Equilibration: Allow the system to equilibrate for a few minutes to ensure thermal and mechanical stability.

  • Image Acquisition: Capture a high-resolution image of the drop profile.

  • Data Analysis: The software will analyze the drop shape by fitting the profile to the Young-Laplace equation to calculate the interfacial tension.[15]

  • Validation: Repeat the measurement with fresh samples at least three times to ensure reproducibility. The standard deviation of the measurements should be minimal.

Objective: To study the effect of a surfactant on the interfacial tension of the this compound-water interface over time.

Rationale: Surfactants are amphiphilic molecules that adsorb at the oil-water interface, reducing the IFT.[1][2] The rate at which the IFT decreases is related to the diffusion and adsorption kinetics of the surfactant molecules.[8][16]

Materials:

  • Same as Protocol 1.

  • A chosen surfactant (e.g., sodium dodecyl sulfate - SDS).

  • Stock solution of the surfactant in deionized water at a known concentration.

Procedure:

  • Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Baseline Measurement: First, perform a static IFT measurement between this compound and pure deionized water as a control.

  • Dynamic Measurement:

    • Replace the pure water in the cuvette with one of the surfactant solutions.

    • Form a fresh pendant drop of this compound in the surfactant solution.

    • Immediately start recording the interfacial tension as a function of time.

  • Data Acquisition: The tensiometer software will continuously measure and record the IFT until it reaches a steady-state (equilibrium) value.[8]

  • Analysis: Plot the interfacial tension versus time. This will show the dynamic adsorption process of the surfactant at the interface.

  • System Validation: Compare the equilibrium IFT values for different surfactant concentrations. A plot of equilibrium IFT versus surfactant concentration should show a decrease in IFT with increasing concentration until the critical micelle concentration (CMC) is reached.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation P1 Clean Equipment P2 Prepare this compound & Aqueous Phase P1->P2 E1 Assemble Tensiometer P2->E1 E2 Form Pendant Drop E1->E2 E3 Equilibrate System E2->E3 E4 Acquire Drop Image(s) E3->E4 A1 Calculate IFT (Young-Laplace) E4->A1 A2 Plot IFT vs. Time/Concentration A1->A2 A3 Repeat for Reproducibility A2->A3

Caption: Workflow for Pendant Drop Tensiometry.

Part 2: Interfacial Rheology

Interfacial rheology characterizes the mechanical properties of the interface, such as viscosity and elasticity.[17][18][19] These properties are crucial for understanding the stability of emulsions and foams, as a viscoelastic interface can resist deformation and prevent droplet coalescence.[18]

Oscillating Barrier Method in a Langmuir Trough

The Langmuir trough is a powerful tool for studying monolayers at fluid interfaces.[20] By compressing and expanding the interface with movable barriers in an oscillatory manner, one can measure the dilatational rheological properties of the interfacial layer.[17][19]

  • Why Langmuir Trough? It allows for precise control of the interfacial area and the direct measurement of surface pressure, which is the change in interfacial tension due to the presence of a monolayer.[20]

  • Why this compound? As the oil phase, it provides a well-defined, flat interface on which insoluble surfactants or other molecules of interest can be spread and studied.

Objective: To measure the dilatational modulus of an insoluble surfactant monolayer at the this compound-water interface.

Materials:

  • Langmuir trough with oscillating barriers and a Wilhelmy plate for surface pressure measurement.

  • High-purity this compound.

  • Deionized water.

  • An insoluble surfactant (e.g., dipalmitoylphosphatidylcholine - DPPC).

  • A volatile spreading solvent (e.g., chloroform).

Procedure:

  • Trough Preparation: Fill the Langmuir trough with deionized water, and then carefully add a layer of this compound on top to create a clean oil-water interface.

  • Monolayer Formation: Prepare a dilute solution of the insoluble surfactant in the spreading solvent. Using a microsyringe, carefully deposit small droplets of this solution onto the this compound-water interface. The solvent will evaporate, leaving behind a monolayer of the surfactant.

  • Isotherm Measurement: Before the rheological measurement, perform a surface pressure-area isotherm by slowly compressing the barriers and recording the surface pressure as a function of the area per molecule. This provides information about the different phases of the monolayer.

  • Oscillatory Measurement:

    • Set the mean interfacial area to a value corresponding to a specific surface pressure based on the isotherm.

    • Apply a sinusoidal oscillation to the barriers at a defined frequency and amplitude.

    • The instrument will measure the resulting change in surface pressure.

  • Data Analysis: The software calculates the complex dilatational modulus (E) from the amplitude of the surface pressure response and its phase shift relative to the area oscillation. E has both an elastic (E') and a viscous (E'') component.

  • Self-Validation: Perform the measurements at different frequencies and amplitudes to ensure that the response is within the linear viscoelastic region. The results should be independent of the amplitude in this region.

Visualization of Logical Relationships

G cluster_input Input Parameters cluster_process Interfacial Dynamics cluster_output Measurable Properties I1 This compound (Oil Phase) P1 Adsorption at Interface I1->P1 I2 Aqueous Phase (Water) I2->P1 I3 Surfactant I3->P1 P2 Molecular Packing & Orientation P1->P2 O1 Interfacial Tension (IFT) P2->O1 O2 Interfacial Rheology (Viscoelasticity) P2->O2

Caption: Relationship between components and properties.

Conclusion

This compound is a valuable model compound for fundamental studies of oil-water interface dynamics. The protocols outlined in this guide for pendant drop tensiometry and Langmuir trough interfacial rheology provide a robust framework for researchers to investigate the effects of surfactants and other molecules on interfacial properties. By carefully controlling experimental conditions and validating the results, these techniques can yield critical insights into the molecular mechanisms that govern the behavior of emulsions, foams, and other multiphase systems.

References

  • MDPI. (n.d.). Measurement Techniques for Interfacial Rheology of Surfactant, Asphaltene, and Protein-Stabilized Interfaces in Emulsions and Foams.
  • National Institutes of Health. (n.d.). Dilatational and Shear Rheology of Soluble and Insoluble Monolayers with a Langmuir Trough.
  • ChemBK. (2024). This compound.
  • OAText. (n.d.). Converting the langmuir trough into an interfacial rheometer.
  • National Institutes of Health. (n.d.). This compound | C20H34 | CID 15086.
  • KRÜSS Scientific. (n.d.). Dynamic surface tension.
  • Biolin Scientific. (n.d.). Interfacial Rheology | Measurements.
  • ACS Publications. (n.d.). Equilibrium and Dynamic Interfacial Tension Measurements at Microscopic Interfaces Using a Micropipet Technique. 1. A New Method for Determination of Interfacial Tension.
  • ChemWhat. (n.d.). This compound CAS#: 1459-10-5.
  • Solubility of Things. (n.d.). This compound.
  • Univali. (n.d.). measurement of pendant drop tensiometry to determine the optimum volume to measure interfacial tension.
  • ACS Publications. (1993). Measurement of Dynamic Interfacial Tension by an Expanding Drop Tensiometer.
  • Ebatco Lab Services. (n.d.). Interfacial Tension Measurements.
  • Biolin Scientific. (2020). Pendant drop method for surface tension measurements.
  • DataPhysics Instruments. (n.d.). How does the pendant drop method work?.
  • Taylor & Francis Online. (2011). Measurement of Surface Interfacial Tension as a Function of Temperature Using Pendant Drop Images.
  • ResearchGate. (n.d.). Producing ultralow interfacial tension at the oil/water interface.
  • National Institutes of Health. (n.d.). Effect of Surfactants on the Molecular Structure of the Buried Oil/Water Interface.
  • PubMed. (2020). The effects of surfactant tail branching on oil-water interfacial tension reduction.
  • ACS Publications. (2022). Adsorption of Polar Species at Crude Oil–Water Interfaces: the Chemoelastic Behavior.
  • MDPI. (n.d.). Study on Mechanism of Surfactant Adsorption at Oil–Water Interface and Wettability Alteration on Oil-Wet Rock Surface.
  • ResearchGate. (n.d.). Selecting a model fluid with properties similar to crude oil to test the formation of W/O emulsions.
  • National Institutes of Health. (2023). On the impact of oil compounds on emulsion behavior under different thermodynamic conditions.

Sources

Application Notes and Protocols for Studying the Biodegradation of Tetradecylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance and Biodegradation of Tetradecylbenzene

This compound is a member of the linear alkylbenzene (LAB) family of organic compounds, characterized by a benzene ring attached to a linear C14 alkyl chain. These compounds are primarily used as intermediates in the production of linear alkylbenzene sulfonates (LAS), which are major anionic surfactants in detergents and cleaning products.[1] Consequently, this compound can enter aquatic and terrestrial environments through various waste streams. Due to its low water solubility and potential for bioaccumulation, understanding its environmental fate and biodegradability is of critical importance.

The aerobic biodegradation of linear alkylbenzenes is a crucial process for their removal from the environment. This process is typically initiated by microorganisms capable of utilizing these compounds as a carbon source. The established aerobic degradation pathway for related compounds like LAS begins with the terminal oxidation of the alkyl chain, followed by a series of β-oxidations that shorten the chain, ultimately leading to the formation of sulfophenyl carboxylic acids (SPCs).[2][3] For this compound, a similar pathway is expected, culminating in the cleavage of the aromatic ring and complete mineralization to carbon dioxide and water. This application note provides a detailed experimental setup for studying the aerobic biodegradation of this compound, adhering to internationally recognized standards and employing robust analytical techniques.

PART 1: Experimental Design & Rationale

The experimental design is centered around the OECD 301F Manometric Respirometry Test, a standard method for assessing the ready biodegradability of poorly soluble substances.[4] This method measures the oxygen consumed by a microbial inoculum as it degrades the test substance in a closed system, providing a direct measure of mineralization.

Key Experimental Parameters & Justification
ParameterRecommended Value/ConditionRationale & Justification
Test Substance n-Tetradecylbenzene (CAS: 1459-10-5)The target compound for the biodegradation study.[1]
Test Method OECD 301F: Manometric RespirometrySuitable for poorly soluble and volatile substances; measures ultimate biodegradation (mineralization).[4][5][6]
Inoculum Activated sludge from a domestic wastewater treatment plantProvides a diverse microbial community with a high potential for containing hydrocarbon-degrading organisms.[6][7]
Test Concentration 100 mg/LA standard concentration for the OECD 301F test, providing a theoretical oxygen demand (ThOD) sufficient for accurate measurement.[5]
Positive Control Sodium BenzoateA readily biodegradable substance used to verify the viability and activity of the inoculum.[6]
Toxicity Control This compound + Sodium BenzoateAssesses if the test substance is inhibitory to the microbial population at the tested concentration.[6]
Abiotic Control This compound + Sterilizing Agent (e.g., HgCl₂)Differentiates between biodegradation and any abiotic loss of the test substance.
Temperature 22 ± 2°CThe prescribed temperature range for the OECD 301F test to ensure optimal microbial activity and reproducibility.[5]
Duration 28 daysThe standard duration for a ready biodegradability test.[4][8]
Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_setup Incubation Phase cluster_analysis Analytical Phase cluster_data Data Interpretation prep_media Prepare Mineral Salt Medium setup_respirometer Assemble Respirometer Flasks (Test, Controls, Blank) prep_media->setup_respirometer prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_respirometer prep_substance Prepare Test Substance & Controls prep_substance->setup_respirometer incubate Incubate at 22°C for 28 days setup_respirometer->incubate monitor_o2 Monitor O₂ Consumption Continuously incubate->monitor_o2 sample Collect Samples at Time Intervals incubate->sample calc_biodegradation Calculate % Biodegradation from O₂ Consumption monitor_o2->calc_biodegradation extract Solvent Extraction sample->extract analyze GC-MS & HPLC Analysis extract->analyze identify_metabolites Identify Degradation Intermediates analyze->identify_metabolites conclude Assess Ready Biodegradability calc_biodegradation->conclude identify_metabolites->conclude biodegradation_pathway TDB This compound Omega_Oxidation ω-Oxidation (Monooxygenase) TDB->Omega_Oxidation Alcohol 1-Phenyl-14-tetradecanol Omega_Oxidation->Alcohol Dehydrogenase1 Alcohol Dehydrogenase Alcohol->Dehydrogenase1 Aldehyde 1-Phenyl-14-tetradecanal Dehydrogenase1->Aldehyde Dehydrogenase2 Aldehyde Dehydrogenase Aldehyde->Dehydrogenase2 Carboxylic_Acid 14-Phenyltetradecanoic Acid Dehydrogenase2->Carboxylic_Acid Beta_Oxidation β-Oxidation (Repeated Cycles) Carboxylic_Acid->Beta_Oxidation Short_Chain_Acids Shorter Phenylalkanoic Acids Beta_Oxidation->Short_Chain_Acids Ring_Cleavage Aromatic Ring Cleavage (Dioxygenase) Short_Chain_Acids->Ring_Cleavage Central_Metabolism Central Metabolism (TCA Cycle) Ring_Cleavage->Central_Metabolism Mineralization CO₂ + H₂O + Biomass Central_Metabolism->Mineralization

Sources

Application Notes & Protocols: The Role of Tetradecylbenzene and its Derivatives as Surfactants in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating Tetradecylbenzene in Surfactant Chemistry

To effectively utilize any chemical compound in a research setting, a foundational understanding of its molecular structure and resultant physicochemical properties is paramount. This guide focuses on this compound, a member of the linear alkylbenzene family. It is crucial for the researcher to recognize that this compound (C₂₀H₃₄) in its native form is a nonpolar, hydrophobic hydrocarbon.[1] It consists of a 14-carbon alkyl chain attached to a benzene ring.[2][3] While the benzene ring imparts a degree of polarizability, the molecule is dominated by its long, hydrophobic tail, resulting in very low solubility in aqueous solutions.[1]

Therefore, this compound itself does not function as a conventional non-ionic surfactant in water. Non-ionic surfactants typically possess a distinct, highly hydrophilic head group (such as a polyoxyethylene chain) which this compound lacks.[4][5] Instead, this compound's primary role in the field is as a critical chemical intermediate for the synthesis of anionic surfactants , specifically linear alkylbenzene sulfonates (LAS).[2] Through the process of sulfonation, a highly polar sulfonate group (-SO₃H) is attached to the benzene ring, creating an amphiphilic molecule with potent surfactant properties.

This guide will first detail the properties of the precursor, this compound. It will then explain the transition to its surfactant form and provide detailed protocols for laboratory applications using the functionalized anionic surfactant, sodium this compound sulfonate, which is the scientifically accurate context for its use in the applications described.

Section 1: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and use as a chemical intermediate.

PropertyValueSource(s)
Chemical Formula C₂₀H₃₄[2][3][6]
Molecular Weight 274.5 g/mol [2]
CAS Number 1459-10-5[3][7]
Synonyms 1-Phenyltetradecane, n-Tetradecylbenzene[2][3][7]
Appearance Colorless Liquid[8]
Boiling Point 359 °C[9]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform).[1]
Primary Application Intermediate in the synthesis of linear alkylbenzene sulfonate surfactants.[1][2]

Section 2: The Transformation to an Anionic Surfactant: Sulfonation

The conversion of hydrophobic this compound into a powerful anionic surfactant is achieved through sulfonation. This electrophilic aromatic substitution reaction typically involves reacting this compound with a strong sulfonating agent, such as sulfur trioxide (SO₃) or concentrated sulfuric acid. The reaction attaches a sulfonic acid group (-SO₃H) to the benzene ring, which is subsequently neutralized with a base (e.g., NaOH) to form the sodium salt, sodium this compound sulfonate. This introduces a negatively charged, highly hydrophilic head group, rendering the molecule amphiphilic and surface-active.

G TB This compound (Hydrophobic Precursor) TBSA This compound Sulfonic Acid (Amphiphilic Acid Form) TB->TBSA + SO3 Sulfonating Agent (e.g., SO₃) STBS Sodium this compound Sulfonate (Anionic Surfactant) TBSA->STBS + NaOH Base (e.g., NaOH)

Caption: Conversion of this compound to its anionic surfactant form.

Section 3: Fundamental Surfactant Behavior: Micellization

A defining characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the concentration above which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates called micelles.[10] Below the CMC, properties like surface tension change dramatically with surfactant concentration; above the CMC, these properties plateau as added monomers form new micelles rather than populating the solution interface.[10] This micelle formation is entropically driven, sequestering the hydrophobic tails from the aqueous environment while exposing the hydrophilic head groups.

Caption: Diagram of a surfactant micelle in an aqueous solution.

Due to the extremely low water solubility of this compound, it does not have a measurable CMC in water. However, its sulfonated derivatives do. The precise CMC value depends on factors like temperature, pH, and the presence of electrolytes.[10]

SurfactantCMC in Water (25°C)Type
Sodium Dodecyl Sulfate (SDS)8.3 x 10⁻³ mol/LAnionic
Sodium Tetradecyl Sulfate2.1 x 10⁻³ mol/LAnionic
Dodecyltrimethylammonium Bromide (DTAB)16 x 10⁻³ mol/LCationic

This table provides reference values for common surfactants to illustrate typical CMC ranges.[10]

Section 4: Laboratory Applications and Protocols

The following protocols utilize the anionic surfactant sodium this compound sulfonate (STBS), derived from this compound.

Application 1: Solubilization of Poorly Water-Soluble Compounds

Causality: The hydrophobic core of micelles can encapsulate nonpolar molecules, effectively dissolving them in an aqueous medium.[11] This is a cornerstone of drug delivery for hydrophobic active pharmaceutical ingredients (APIs) and is widely used in formulation science.[12][13] This protocol provides a method to quantify this solubilizing capacity.

Protocol: Phase-Solubility Study of a Model Hydrophobic Compound (e.g., Sudan IV dye)

  • Preparation of Stock Solutions:

    • Prepare a series of aqueous solutions of STBS with concentrations ranging from well below to well above its expected CMC (e.g., 0, 1, 2, 5, 10, 20, 50 mM). Use deionized water or a specified buffer.

    • Rationale: This concentration range ensures the capture of behavior both before and after micelle formation.

  • Equilibration:

    • To 10 mL of each STBS solution in separate sealed vials, add an excess amount of the hydrophobic compound (e.g., 20 mg of Sudan IV dye).

    • Rationale: Adding excess solid ensures that the solution becomes saturated with the compound at each surfactant concentration.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 48-72 hours using a shaker bath. This allows the system to reach thermodynamic equilibrium.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

    • Rationale: Filtration is critical to ensure that only the solubilized compound is being measured.

    • Dilute the filtered samples as necessary with a suitable solvent.

    • Measure the concentration of the solubilized compound using UV-Vis spectrophotometry at its λ_max.

  • Data Analysis:

    • Plot the concentration of the solubilized compound (Y-axis) against the concentration of the STBS surfactant (X-axis).

    • The plot will typically show a break point corresponding to the CMC. The slope of the line above the CMC can be used to calculate the Molar Solubilization Ratio (MSR), which quantifies the number of moles of compound solubilized per mole of surfactant forming micelles.

Application 2: Emulsion Polymerization

Causality: In emulsion polymerization, the surfactant serves multiple roles: it emulsifies the water-insoluble monomer into small droplets, forms micelles that act as the primary loci for polymerization, and stabilizes the resulting polymer nanoparticles (latex) against aggregation.[14] This technique allows for high polymerization rates and high molecular weight polymers while maintaining low viscosity.[14]

G start Start: Water + Surfactant (STBS) + Monomer (e.g., Styrene) emulsify 1. Emulsification (High Shear Mixing) Forms monomer droplets and monomer-swollen micelles start->emulsify heat 2. Heat to Reaction Temp (e.g., 70-90°C) emulsify->heat initiate 3. Add Initiator (e.g., K₂S₂O₈) Radicals enter micelles heat->initiate polymerize 4. Polymerization Growth of polymer chains inside micelles, forming nanoparticles initiate->polymerize end End: Stable Latex Dispersion of Polymer Nanoparticles polymerize->end

Caption: Workflow for a typical emulsion polymerization experiment.

Protocol: Synthesis of Polystyrene Nanoparticles

  • Reactor Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet. Place the flask in a temperature-controlled water or oil bath.

  • Initial Charge:

    • To the flask, add 100 mL of deionized water and 1.0 g of sodium this compound sulfonate (STBS).

    • Purge the system with nitrogen for 30 minutes while stirring gently to remove dissolved oxygen.

    • Rationale: Oxygen can inhibit free-radical polymerization.

  • Monomer Addition:

    • Add 20 mL of styrene monomer to the flask. Increase the stirring speed to create a stable, milky-white emulsion.

  • Initiation:

    • Heat the emulsion to 80°C.

    • Separately, dissolve 0.2 g of potassium persulfate (K₂S₂O₈) initiator in 5 mL of deionized water.

    • Inject the initiator solution into the flask using a syringe.[14]

    • Rationale: The thermal decomposition of the initiator generates free radicals that start the polymerization process within the monomer-swollen micelles.

  • Polymerization:

    • Maintain the reaction at 80°C with constant stirring for 4-6 hours. The appearance of the emulsion will change, often becoming more opaque.

  • Cooling and Collection:

    • Cool the reactor to room temperature. The resulting product is a stable latex of polystyrene nanoparticles dispersed in water.[14] The particles can be characterized by Dynamic Light Scattering (DLS) for size and Transmission Electron Microscopy (TEM) for morphology.

Application 3: Synthesis and Stabilization of Nanoparticles

Causality: Surfactants can adsorb onto the surface of newly formed nanoparticles, acting as capping agents.[15] The charged head groups of an ionic surfactant like STBS provide electrostatic repulsion, while the alkyl chains can provide steric hindrance. This combined effect prevents the nanoparticles from aggregating, ensuring a stable colloidal dispersion.[16][17]

Protocol: Synthesis of Silver Nanoparticles (AgNPs)

  • Preparation:

    • In a 100 mL Erlenmeyer flask, prepare 50 mL of a 2 mM STBS solution in deionized water.

    • Rationale: The surfactant concentration should be above the CMC to ensure micelles are present, which can influence the nucleation and growth process.

  • Heating and Reagent Addition:

    • Heat the STBS solution to boiling with vigorous stirring.

    • Add 1 mL of a 1% w/v silver nitrate (AgNO₃) solution.

  • Reduction:

    • While maintaining boiling and stirring, add 2 mL of a 1% w/v sodium citrate solution dropwise.

    • Rationale: Sodium citrate acts as the reducing agent, converting Ag⁺ ions to Ag⁰ atoms, and also contributes to stabilization.

  • Formation and Observation:

    • Continue heating and stirring. The solution will undergo a color change, typically from colorless to a pale yellow or yellowish-brown, indicating the formation of silver nanoparticles due to their Surface Plasmon Resonance (SPR).

    • Keep the solution boiling for 15-20 minutes to ensure the reaction is complete.

  • Cooling and Storage:

    • Remove the flask from the heat source and allow it to cool to room temperature while still stirring.

    • Store the resulting stable AgNP dispersion in a dark bottle to prevent photo-induced degradation. Characterize using UV-Vis spectroscopy (for SPR peak) and TEM (for size and shape).

Section 5: Safety and Handling

This compound and its derivatives must be handled with appropriate care in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) before use.[7]

Hazard CategoryPrecaution / First Aid MeasureSource(s)
Inhalation Use only under a chemical fume hood. If inhaled, move to fresh air.[7]
Skin Contact Wear nitrile gloves and a lab coat. Avoid contact. If contact occurs, wash off immediately with soap and plenty of water.[7][18]
Eye Contact Wear chemical safety goggles. If contact occurs, rinse immediately with plenty of water for at least 15 minutes.[7][9][18]
Ingestion May be fatal if swallowed and enters airways (Aspiration Hazard). Do NOT induce vomiting. Get emergency medical help immediately.[18]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[7]
Incompatibilities Strong oxidizing agents.[2][7]

References

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  • Solubility of Things (n.d.). This compound. Solubility of Things. [Link]
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  • Mukerjee, P., & Mysels, K. J. (1971). Critical micelle concentrations of aqueous surfactant systems.
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  • National Institute of Standards and Technology (n.d.). Benzene, tetradecyl-. NIST Chemistry WebBook. [Link]
  • ResearchGate (n.d.). Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine N-oxide (DMTAO)...
  • Johnston, E. J., et al. (2021).
  • Chemistry Research Journal (2018). Biogenic Synthesis of Nano particles. Chemistry Research Journal. [Link]
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  • RACI (2017). #009: Emulsion Polymerization - Making Polymer Nanoparticles. YouTube. [Link]
  • Nasar, M. Q., et al. (2023). Revisiting the Green Synthesis of Nanoparticles.
  • Tran, T. T. T., et al. (2019). Nanoparticles: synthesis and applications.
  • Gao, F., et al. (2012). Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. Journal of Chemistry. [Link]
  • Loftsson, T., et al. (1998). Solubilization of tropicamide by hydroxypropyl-beta-cyclodextrin and water-soluble polymers: in vitro/in vivo studies.
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Methods for determining the critical micelle concentration of Tetradecylbenzene derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Methods for Determining the Critical Micelle Concentration of Tetradecylbenzene Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Critical Micelle Concentration (CMC) in the Study of this compound Derivatives

In the realm of surfactant science and its application in pharmaceuticals, understanding the aggregation behavior of amphiphilic molecules is paramount. This compound and its derivatives are a class of surfactants with a C14 alkyl chain attached to a benzene ring, offering a unique combination of hydrophobicity and aromaticity.[1] These characteristics make them valuable in various applications, including as excipients to enhance the solubility of poorly water-soluble drugs and in the development of novel drug delivery systems.[2][3][4]

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant molecules self-assemble into organized aggregates known as micelles.[5][6] Below the CMC, surfactants exist primarily as monomers in solution. As the concentration increases, these monomers adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension.[7] Once the interface is saturated, any further increase in surfactant concentration beyond the CMC leads to the formation of micelles.[8] This transition is accompanied by abrupt changes in various physicochemical properties of the solution, which can be monitored to determine the CMC.[9]

Accurate determination of the CMC is crucial for several reasons:

  • Efficiency in Formulations: Knowledge of the CMC helps in using the minimum amount of surfactant required to achieve the desired effect, such as solubilizing a hydrophobic drug, which can lead to cost savings and reduced potential for toxicity.[7]

  • Predicting In Vivo Behavior: The CMC can influence the stability of drug formulations upon dilution in physiological fluids, impacting drug release and bioavailability.

  • Quality Control: The CMC is a sensitive indicator of surfactant purity. Impurities can significantly alter the CMC value.[10]

This application note provides detailed protocols for three widely used and reliable methods for determining the CMC of this compound derivatives: Surface Tensiometry, Electrical Conductivity, and Fluorescence Probe Spectroscopy. Each method is presented with its underlying principles, practical considerations, and step-by-step instructions to ensure accurate and reproducible results.

General Workflow for CMC Determination

Regardless of the specific technique employed, the general approach to determining the CMC involves a systematic measurement of a physical property over a range of surfactant concentrations.

CMC_General_Workflow cluster_prep Phase 1: Sample Preparation cluster_measurement Phase 2: Physicochemical Measurement cluster_analysis Phase 3: Data Analysis A Prepare concentrated stock solution of this compound derivative B Perform serial dilutions to create a range of concentrations (logarithmic or linear spacing) A->B Diluent (e.g., deionized water) C Select appropriate analytical method (e.g., Tensiometry, Conductivity, Fluorescence) D Measure the chosen physical property for each prepared concentration C->D E Plot the measured property vs. surfactant concentration (or log C) F Identify the inflection point or intersection of two linear segments in the plot E->F G Determine CMC from the concentration at the inflection point F->G

Figure 1: A generalized workflow for the determination of the Critical Micelle Concentration (CMC).

Method 1: Surface Tensiometry

Surface tensiometry is one of the most direct and widely used methods for CMC determination. It is applicable to both ionic and non-ionic surfactants, making it a versatile choice.[11] The international standard ISO 4311 provides a detailed procedure for this method.[12][13]

Principle

Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes progressively more populated with monomers, leading to a sharp decrease in surface tension. At the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant above the CMC.[7][9] The CMC is determined by plotting surface tension against the logarithm of the surfactant concentration and finding the point of intersection between the two linear regions of the curve.[11]

Instrumentation and Materials
  • Force Tensiometer: Equipped with a Du Noüy ring or Wilhelmy plate.[14]

  • Sample Vessels: Clean glass beakers.

  • High-Purity Solvent: Deionized water (18.2 MΩ·cm) or an appropriate buffer.

  • This compound Derivative: High-purity sample.

  • Analytical Balance: For accurate weighing of the surfactant.

  • Volumetric Glassware: For preparing stock and diluted solutions.

Experimental Protocol

Surface_Tensiometry_Workflow cluster_setup Setup & Preparation cluster_measurement Measurement Cycle (for each concentration) cluster_analysis Data Analysis A Prepare a concentrated stock solution (e.g., 100x the expected CMC) B Create a series of ~15-20 dilutions logarithmically spaced around the expected CMC A->B D Start with the most dilute solution to minimize cross-contamination C Thoroughly clean the Du Noüy ring/ Wilhelmy plate (flaming or solvent washing) E Measure surface tension (γ) until a stable reading is obtained D->E F Record the surface tension and concentration E->F G Clean the ring/plate between samples F->G G->D Next concentration H Plot surface tension (γ) on the y-axis vs. log(Concentration) on the x-axis I Perform linear regression on the two distinct linear portions of the curve H->I J Calculate the intersection of the two lines. The x-coordinate is the CMC. I->J

Figure 2: Step-by-step workflow for CMC determination using surface tensiometry.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in the chosen solvent. The concentration should be well above the expected CMC.[14]

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution. It is recommended to use a logarithmic spacing of concentrations to ensure a good distribution of data points before and after the CMC.[14]

  • Instrument Calibration and Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the Du Noüy ring or Wilhelmy plate is meticulously cleaned to remove any contaminants.

  • Measurement:

    • Begin by measuring the surface tension of the pure solvent.

    • Proceed with the measurements, starting from the most dilute surfactant solution and moving to the most concentrated.

    • For each solution, allow the reading to stabilize before recording the value. Ensure the temperature is constant throughout the experiment.

    • Thoroughly rinse the ring/plate with solvent between each measurement to prevent carryover.[14]

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[11]

    • The resulting graph should show two linear regions with different slopes.[14]

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[14][15]

Advantages and Disadvantages
AdvantagesDisadvantages
Direct Method: Measures a fundamental property directly related to surfactant monomer activity at the interface.[5]High Sensitivity to Impurities: Highly surface-active impurities can create a minimum in the curve, complicating CMC determination.[10][15]
Broad Applicability: Suitable for ionic, non-ionic, and zwitterionic surfactants.[11]Slow and Laborious: Can be time-consuming, especially if manual dilutions and measurements are performed.[16]
Well-Standardized: Established protocols like ISO 4311 ensure consistency.[12][13]Requires Precise Temperature Control: Surface tension is temperature-dependent.

Method 2: Electrical Conductivity

The conductivity method is a simple and precise technique for determining the CMC of ionic surfactants. It relies on the change in the mobility of charge carriers upon micelle formation.

Principle

In a solution of an ionic surfactant below its CMC, the surfactant exists as individual monomers and their counter-ions. As the concentration increases, the specific conductivity increases linearly due to the greater number of charge carriers.[5] When micelles form above the CMC, the surfactant monomers aggregate. These large micelles, along with some bound counter-ions, have a lower electrophoretic mobility than the free monomers.[5] Consequently, the rate of increase in conductivity with concentration (the slope of the conductivity vs. concentration plot) decreases significantly. The CMC is identified as the concentration at the point where this change in slope occurs.[11]

Instrumentation and Materials
  • Conductivity Meter and Cell: With temperature compensation.

  • Thermostatic Water Bath: To maintain a constant temperature.[17]

  • High-Purity Solvent: Deionized water or a low-conductivity buffer.

  • Ionic this compound Derivative: e.g., a sulfonate or quaternary ammonium salt.

  • Volumetric Glassware.

Experimental Protocol

Conductivity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a stock solution of the ionic This compound derivative B Create a series of ~15-20 dilutions with linear spacing around the expected CMC C Place the conductivity cell in a thermostatted beaker with a known volume of solvent D Make successive additions of the stock solution to the beaker (titration method) C->D E Allow the solution to equilibrate and record the conductivity after each addition D->E F Plot specific conductivity (κ) on the y-axis vs. concentration on the x-axis G Fit two separate linear regression lines to the data points below and above the break F->G H The x-coordinate of the intersection point of the two lines is the CMC G->H

Figure 3: Step-by-step workflow for CMC determination using conductivity.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a stock solution of the ionic this compound derivative.

  • Instrument Setup: Calibrate the conductivity meter using standard KCl solutions. Place the conductivity cell in a sample vessel held at a constant temperature by a water bath.

  • Measurement:

    • A common approach is a titration method. Start with a known volume of pure solvent in the vessel and measure its conductivity.

    • Make small, sequential additions of the concentrated stock solution into the solvent.

    • After each addition, stir gently to ensure homogeneity, allow the solution to reach thermal equilibrium, and record the stable conductivity reading.[17]

  • Data Analysis:

    • Calculate the precise concentration of the surfactant after each addition.

    • Plot the specific conductivity (κ) versus the surfactant concentration.

    • The plot will exhibit two linear regions with different slopes.[18]

    • The CMC is determined from the intersection of the two lines fitted to these regions.[11]

Advantages and Disadvantages
AdvantagesDisadvantages
High Precision: Provides highly reproducible results.Limited to Ionic Surfactants: Not applicable to non-ionic or zwitterionic surfactants.[11][19]
Less Sensitive to Impurities: Less affected by non-ionic, surface-active impurities compared to tensiometry.[5][10]Requires High Purity Solvent: The conductivity of the solvent must be low.
Simple and Fast: The titration method allows for rapid data collection.Sensitive to Temperature Fluctuations.

Method 3: Fluorescence Probe Spectroscopy

This is a highly sensitive spectroscopic method that uses an external fluorescent probe to detect the formation of the hydrophobic microenvironment inside micelles.

Principle

The method utilizes a lipophilic fluorescent probe, most commonly pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its local environment.[20] In a polar aqueous solution (below the CMC), pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[11] This change in the microenvironment causes a distinct change in the vibronic fine structure of pyrene's emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, decreases significantly as pyrene moves from the polar aqueous phase to the nonpolar micellar core.[21] By plotting the I₁/I₃ ratio against the surfactant concentration, a sigmoidal curve is obtained, and the CMC can be determined from the inflection point.[21]

Instrumentation and Materials
  • Spectrofluorometer.

  • Quartz Cuvettes.

  • Fluorescent Probe: Pyrene (high purity).

  • Solvents: Spectroscopic grade methanol or acetone (for pyrene stock), and high-purity water.

  • This compound Derivative.

  • Volumetric Glassware.

Experimental Protocol

Fluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a pyrene stock solution in methanol or acetone C Add a small aliquot of pyrene stock to each surfactant solution to achieve a final probe concentration of ~1 μM A->C B Prepare a series of surfactant solutions with concentrations bracketing the expected CMC B->C D Allow solutions to equilibrate overnight to ensure full pyrene partitioning C->D E Set excitation wavelength (λex) ~335 nm F Record the emission spectrum for each sample from ~350 nm to 450 nm E->F G Determine the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) peaks F->G H Calculate the I₁/I₃ ratio for each concentration I Plot the I₁/I₃ ratio vs. log(Concentration) H->I J Fit the data to a sigmoidal (Boltzmann) function. The center of the sigmoid corresponds to the CMC I->J

Figure 4: Step-by-step workflow for CMC determination using a pyrene fluorescence probe.

Step-by-Step Procedure:

  • Probe Stock Solution: Prepare a concentrated stock solution of pyrene in a suitable organic solvent like methanol.

  • Sample Preparation:

    • Prepare a series of this compound derivative solutions in high-purity water.

    • To each solution, add a small, constant amount of the pyrene stock solution. The final concentration of pyrene should be low (e.g., 10⁻⁶ M) to avoid excimer formation.[20] The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the CMC.

    • Allow the samples to equilibrate, often overnight in the dark, to ensure the probe has fully partitioned into the micelles.

  • Fluorescence Measurement:

    • Set the spectrofluorometer with an excitation wavelength appropriate for pyrene (typically around 335 nm).

    • Record the emission spectrum for each sample (e.g., from 350 nm to 450 nm).

    • From each spectrum, determine the peak intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic bands.[22]

  • Data Analysis:

    • Calculate the intensity ratio I₁/I₃ for each surfactant concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

    • The data will typically form a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition. Fitting the data to a Boltzmann sigmoidal function can provide a more objective determination of the CMC.[21]

Advantages and Disadvantages
AdvantagesDisadvantages
High Sensitivity: Very sensitive method, suitable for low CMC values.[11][20]Indirect Method: Relies on a probe, which could potentially perturb the system and slightly alter the true CMC.[11]
Broad Applicability: Can be used for ionic, non-ionic, and zwitterionic surfactants.[23]Probe Selection is Critical: The choice of probe must be appropriate for the surfactant system.[11]
Provides Additional Information: Can give insights into the micropolarity of the micellar core.Potential for Photodegradation: The probe can be susceptible to photobleaching.

Comparative Summary of Methods

FeatureSurface TensiometryElectrical ConductivityFluorescence Probe Spectroscopy
Principle Change in interfacial energy at the air-water interface.[7]Change in the mobility of ionic species.[11]Change in the microenvironment of a fluorescent probe.[21]
Applicability Ionic, non-ionic, zwitterionic.[11]Ionic surfactants only.[19]Ionic, non-ionic, zwitterionic.[23]
Sensitivity Good, but can be affected by impurities.[10]High precision for ionic systems.Very high, suitable for low CMCs.[20]
Key Advantage Direct, fundamental measurement; well-standardized (ISO 4311).[12][13]Simple, rapid, and less sensitive to non-ionic impurities.[5]High sensitivity and provides information on micelle polarity.
Key Disadvantage Highly sensitive to surface-active impurities; can be slow.[15][16]Cannot be used for non-ionic surfactants.[19]Indirect method; the probe may slightly perturb the system.[11]
Typical Data Plot Surface Tension vs. log(Concentration) - intersection of two lines.[11]Conductivity vs. Concentration - intersection of two lines.[5]I₁/I₃ Ratio vs. log(Concentration) - sigmoidal curve.[21]

Conclusion and Recommendations

The choice of method for determining the CMC of this compound derivatives depends on the specific nature of the derivative (ionic vs. non-ionic) and the resources available.

  • For ionic this compound derivatives , the conductivity method is often the most straightforward and precise.

  • Surface tensiometry serves as a universal and fundamental method for all types of this compound derivatives, provided that the sample purity is high.

  • Fluorescence spectroscopy is the method of choice when high sensitivity is required, for instance, with derivatives that have a very low CMC.

For robust and trustworthy results, it is highly recommended to determine the CMC using at least two different methods. A good agreement between the values obtained from different techniques provides strong validation of the result.[11] Careful control of temperature, use of high-purity solvents, and meticulous cleaning of glassware are critical for accuracy across all methods.

References

  • Alfa Chemistry. Methods to Determine Critical Micelle Concentration (CMC). [URL: https://www.alfa-chemistry.
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  • Svenska institutet för standarder, SIS. ISO 4311 - Anionic and non-ionic surface active agents - Determination of the critical micellization concentration. [URL: https://www.sis.se/en/produkter/chemistry/surface-active-agents/iso4311/]
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Application Notes & Protocols: Tracing the Environmental Journey of Tetradecylbenzene with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Tetradecylbenzene and the Power of Isotopic Labeling

This compound is a linear alkylbenzene (LAB) and a crucial chemical intermediate in the production of linear alkylbenzene sulfonates (LAS). LAS are the most widely used anionic surfactants in detergents and cleaning products worldwide.[1][2] Due to their extensive use, they are consistently released into the environment through wastewater streams.[3][4] Understanding the environmental fate of the parent compound, this compound, is therefore critical for a comprehensive ecological risk assessment. This involves studying its persistence, degradation pathways, mobility in soil and water, and potential for bioaccumulation.

Traditional analytical methods can be challenging for such studies due to the complexity of environmental matrices and the low concentrations of target analytes. Isotopic labeling offers a robust and precise solution.[5][6] By replacing one or more atoms in the this compound molecule with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, or ²H), we create a tracer that is chemically identical to the parent compound but physically distinguishable.[7] This allows researchers to track the molecule and its transformation products with exceptional sensitivity and accuracy, providing a definitive mass balance and elucidating complex degradation pathways.[8][9]

This guide provides an in-depth overview and detailed protocols for using labeled this compound in environmental fate studies, grounded in internationally accepted standards such as the OECD Guidelines for the Testing of Chemicals.[10][11]

The Rationale Behind Isotopic Labeling in Fate Studies

The core advantage of using isotopically labeled compounds is the ability to conduct a definitive mass balance.[9] Unlike non-labeled studies that rely on detecting a specific chemical structure, radiolabeling (particularly with ¹⁴C) allows for the tracking of the carbon backbone of the molecule, regardless of its transformation state.

Key Advantages:

  • Unambiguous Tracking: The isotopic label acts as a unique signature, allowing the compound and its derivatives to be distinguished from the natural organic matter in the environment.[5]

  • Complete Mass Balance: It enables a comprehensive accounting of the applied substance, partitioning it into categories such as parent compound, volatile metabolites (like ¹⁴CO₂), extractable residues, and non-extractable (bound) residues.[9]

  • Metabolite Identification: The label helps in the discovery and structural elucidation of novel or unexpected degradation products.

  • High Sensitivity: Analytical techniques like Liquid Scintillation Counting (LSC) for ¹⁴C offer extremely low detection limits, enabling studies at environmentally relevant concentrations.[9]

  • Validation of Methods: The presence of the label simplifies the validation of extraction and analytical methods, as recovery can be easily quantified.[9]

Choosing the Label: The position of the isotopic label is a critical experimental design choice.

  • Ring-labeled ([¹⁴C]-UL-phenyl) this compound: This is ideal for studying the ultimate biodegradation of the aromatic portion of the molecule. The evolution of ¹⁴CO₂ provides direct evidence of the mineralization of the benzene ring.[12]

  • Chain-labeled ([¹⁴C]-1-tetradecyl) this compound: This allows for tracking the fate of the alkyl side chain, which typically undergoes ω-oxidation and subsequent β-oxidation.

Experimental Design: Adhering to Regulatory Standards

Environmental fate studies for regulatory submission must be conducted following standardized guidelines to ensure the data is reproducible and universally accepted. The OECD Guidelines for the Testing of Chemicals, particularly the 300 series on "Environmental Fate and Behaviour," are the global standard.[10][11][13]

PropertyValueSource
Molecular Formula C₂₀H₃₄PubChem[14]
Molecular Weight 274.5 g/mol PubChem[14]
Vapor Pressure 2.38 x 10⁻⁵ mm Hg at 25°CPubChem[14]
Log Kow (Octanol-Water Partition Coeff.) ~8.0 - 9.0 (Estimated)-
Water Solubility Very low (insoluble)-
Table 1: Physicochemical properties of this compound.
Core Study Types:
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): Simulates the fate of the chemical in terrestrial environments.

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): Models the behavior of the chemical in water bodies where it is likely to partition to sediment.[15]

  • Ready Biodegradability (e.g., OECD 301B - CO₂ Evolution): A screening test to determine if the substance is likely to biodegrade rapidly in the environment.

The following diagram illustrates a typical workflow for an environmental fate study using labeled this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Data prep Prepare ¹⁴C-Tetradecylbenzene Stock Solution characterize Characterize Soil/Sediment (pH, texture, organic carbon) setup Prepare Test Systems (Microcosms/Biometers) dosing Dose Systems with Labeled Compound setup->dosing incubation Incubate under Controlled Conditions (Temp, Light) dosing->incubation sampling Periodic Sampling of Matrix and Volatiles incubation->sampling extraction Solvent Extraction of Soil/Sediment sampling->extraction quantify Quantify ¹⁴CO₂ (LSC) sampling->quantify analysis Analyze Extracts (HPLC-RAD) & Solids (Combustion) extraction->analysis data Calculate Mass Balance & Degradation Kinetics (DT₅₀) analysis->data quantify->data report Final Study Report data->report caption Figure 1: General experimental workflow for a ¹⁴C-Tetradecylbenzene fate study.

Figure 1: General experimental workflow for a ¹⁴C-Tetradecylbenzene fate study.

Detailed Experimental Protocol: Aerobic Transformation in Soil (based on OECD 307)

This protocol describes a laboratory experiment to determine the rate and route of degradation of [¹⁴C]-Tetradecylbenzene in aerobic soil.

Materials and Reagents
  • Test Substance: Ring-labeled [¹⁴C]-UL-phenyl this compound (Radiochemical Purity >98%).

  • Non-labeled Standard: Analytical grade this compound (>99% purity).

  • Soil: Freshly collected, sieved (<2 mm) soil with known characteristics (e.g., texture, pH, organic carbon content, microbial biomass).

  • Solvents: HPLC-grade acetonitrile, methanol, water.

  • Scintillation Cocktail: For LSC.

  • Trapping Solutions: 0.1 M NaOH or similar for trapping CO₂.

  • Glassware: Biometer flasks or similar flow-through systems, volumetric flasks, pipettes, vials.

  • Instrumentation: HPLC with radiodetector (e.g., RAM, LSC), Liquid Scintillation Counter (LSC), Sample Oxidizer/Combustion unit.

Experimental Setup
  • Soil Preparation: Adjust soil moisture to 40-60% of maximum water holding capacity. Pre-incubate the soil in the dark at the test temperature (e.g., 20 ± 2°C) for 7-14 days to allow microbial populations to stabilize.

  • Dosing Solution: Prepare a stock solution of [¹⁴C]-Tetradecylbenzene in a minimal amount of a suitable solvent (e.g., acetonitrile). Fortify this with the non-labeled standard to achieve the target application rate (e.g., 1 mg/kg soil). The amount of solvent should be minimal to avoid impacting microbial activity.

  • Application: Add the dosing solution to a small aliquot of soil and mix thoroughly. Then, blend this treated aliquot into the main bulk soil for each replicate to ensure homogenous distribution.

  • Incubation System: Transfer a known amount of treated soil (e.g., 50-100 g dry weight equivalent) into each biometer flask. A typical study uses triplicate flasks for each sampling point and duplicate flasks for sterile controls (optional).

  • Aerobic Conditions: Continuously supply the flasks with humidified, CO₂-free air. Connect the outlet of each flask to a series of traps containing 0.1 M NaOH to capture evolved ¹⁴CO₂.

  • Incubation: Place the flasks in a temperature-controlled incubator in the dark at 20 ± 2°C for up to 120 days.

ParameterTypical Value / ConditionRationale
Test System Biometer flasks (250 mL) with volatile trapsAllows for maintenance of aerobic conditions and trapping of ¹⁴CO₂.
Soil Amount 50 g dry weight equivalentSufficient mass for representative sampling and analysis.
Moisture 40-60% Max. Water Holding CapacityOptimal for microbial activity.
Temperature 20 ± 2 °CStandard temperature for temperate climate simulations.
Application Rate 1 mg/kg soilEnvironmentally relevant concentration.
Radiolabel ¹⁴C (Ring or Chain)Enables mass balance and mineralization assessment.[12]
Sampling Intervals 0, 1, 3, 7, 14, 30, 60, 90, 120 daysProvides sufficient data points for kinetic modeling.
Table 2: Typical experimental parameters for an OECD 307 soil study.
Sampling and Analysis
  • Volatile Traps: At each sampling interval, remove the NaOH traps and replace them with fresh ones. Analyze an aliquot of the used trapping solution by LSC to quantify mineralized ¹⁴CO₂.

  • Soil Sampling: At each time point, sacrifice the designated replicate flasks. Homogenize the soil within the flask.

  • Extraction:

    • Take a subsample of soil (e.g., 2 x 10 g) and extract it multiple times with an appropriate solvent mixture (e.g., acetonitrile/water).

    • Combine the extracts for each subsample.

  • Analysis of Extracts:

    • Determine the total radioactivity in the combined extract by LSC.

    • Concentrate the extract and analyze by HPLC with a radiodetector to separate and quantify the parent [¹⁴C]-Tetradecylbenzene and its radiolabeled metabolites.

  • Analysis of Post-Extraction Soil (Bound Residues):

    • Air-dry the extracted soil subsamples.

    • Analyze the dried soil by combustion/oxidation. The ¹⁴CO₂ produced is trapped and quantified by LSC to determine the amount of non-extractable (bound) radioactivity.

  • Mass Balance: For each time point, sum the radioactivity from the extracts, the post-extraction soil, and the cumulative volatile traps. The total should be 90-110% of the initially applied radioactivity.

Data Interpretation and Reporting

The primary outputs of the study are the distribution and dissipation of radioactivity over time.

  • Degradation Kinetics: Plot the percentage of applied radioactivity remaining as the parent compound versus time. Use this data to calculate the degradation half-life (DT₅₀) using appropriate kinetic models (e.g., Single First-Order).

  • Metabolite Formation: Plot the percentage of each identified metabolite over time to understand its formation and decline.

  • Mineralization: Plot the cumulative percentage of applied radioactivity recovered as ¹⁴CO₂. This represents the ultimate biodegradation of the labeled portion of the molecule.

  • Bound Residues: Plot the percentage of non-extractable radioactivity over time. An increase indicates that the substance or its metabolites are becoming incorporated into the soil organic matter.

The following diagram illustrates a simplified, plausible degradation pathway for this compound.

G cluster_chain Alkyl Chain Oxidation cluster_ring Aromatic Ring Cleavage parent This compound alcohol Terminal Alcohol parent->alcohol ω-oxidation aldehyde Aldehyde alcohol->aldehyde acid Carboxylic Acid (Phenyltetradecanoic Acid) aldehyde->acid beta_ox β-Oxidation Products (Shorter Chain Acids) acid->beta_ox catechol Catechol Intermediate beta_ox->catechol Ring Hydroxylation cleavage Ring Fission Products catechol->cleavage meta/ortho cleavage co2 CO₂ + H₂O + Biomass cleavage->co2 caption Figure 2: Simplified aerobic degradation pathway for this compound.

Figure 2: Simplified aerobic degradation pathway for this compound.

Conclusion

The use of labeled this compound is an indispensable technique for accurately determining its environmental fate.[8] Protocols based on OECD guidelines provide a rigorous framework for generating high-quality data on degradation rates, pathways, and the formation of metabolites and bound residues. This information is fundamental for regulators and scientists to perform robust environmental risk assessments for one of the world's most ubiquitous surfactant classes. The precision and completeness of the mass balance achieved with isotopic labeling remain the gold standard in the field, ensuring that decisions on chemical safety are based on the most reliable scientific evidence available.

References

  • McAvoy, D. C., et al. (1993). Fate of linear alkylbenzene sulfonate in the environment. Environmental Toxicology and Chemistry, 12(6), 977-987.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15086, this compound.
  • Ejazul Islam, et al. (2021). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. International Journal of Environmental Research and Public Health, 18(16), 8728.
  • González-Mazo, E., et al. (1998). Fate and Distribution of Linear Alkylbenzene Sulfonates in the Littoral Environment. Environmental Science & Technology, 32(12), 1786–1791.
  • Larson, R. J., & Payne, A. G. (1981). Fate of the benzene ring of linear alkylbenzene sulfonate in natural waters. Applied and Environmental Microbiology, 41(3), 621–627.
  • Wikipedia. OECD Guidelines for the Testing of Chemicals.
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  • Chemycal. OECD Guidelines for the Testing of Chemicals.
  • Mungray, A. K., & Kumar, P. (2009). Fate of linear alkylbenzene sulfonates in the environment: A review. International Biodeterioration & Biodegradation, 63(8), 981-987.
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  • Organisation for Economic Co-operation and Development (OECD). OECD Guidelines for the Testing of Chemicals, Section 3.
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  • Organisation for Economic Co-operation and Development (OECD). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems.
  • Battelle. Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled.
  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Benzene - Chapter 7: Analytical Methods.
  • Dean, J. R. (2003). Methods for Environmental Trace Analysis. John Wiley & Sons.
  • New York State Department of Environmental Conservation. Sampling Guidelines and Protocols Section 7: Analytical Methods.
  • ResearchGate. Degradation pathway of n-tetradecane.
  • U.S. Environmental Protection Agency (EPA). Guidance for Reviewing Environmental Fate Studies.
  • Charles River Laboratories. Environmental Fate Studies.
  • Battelle. Overcoming Persistence Challenges in Environmental Fate (E-Fate) Studies.
  • Eawag. p-Xylene Degradation Pathway.
  • Das, N., & Chandran, P. (2011). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 2, 136.
  • ResearchGate. Metabolic pathway of benzene degradation under microaerobic conditions.
  • Compliance Services International (CSI). Environmental Fate and Modeling.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Tetradecylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tetradecylbenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, primarily focusing on the Friedel-Crafts alkylation pathway. Here, we address common challenges, provide in-depth troubleshooting, and offer proven protocols to enhance your reaction yield and product purity.

Section 1: Troubleshooting Guide

This section directly addresses specific issues you may encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and solve experimental problems.

Question: My reaction yield is very low, and I've recovered most of my starting benzene. What went wrong?

Answer: Low or no conversion is a common issue in Friedel-Crafts reactions and typically points to an inactive catalyst or suboptimal reaction conditions.

  • Probable Cause 1: Catalyst Deactivation. The most frequent culprit is the deactivation of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) by moisture. AlCl₃ reacts vigorously with water, rendering it catalytically inactive.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents; if necessary, distill solvents over a suitable drying agent. The alkylating agent and benzene should also be anhydrous. Handle the Lewis acid catalyst in a dry environment (e.g., a glove box or under a stream of inert gas) and use a freshly opened bottle if possible.[1]

  • Probable Cause 2: Insufficient Reaction Temperature. While controlling temperature is crucial to prevent side reactions, an excessively low temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If no product is forming after a reasonable time, consider gradually increasing the reaction temperature. For the alkylation of benzene with 1-tetradecene, temperatures are often maintained between 40-70°C, but this can vary based on the specific catalyst and scale.

  • Probable Cause 3: Insufficient Catalyst. Friedel-Crafts alkylations are catalytic, but the catalyst can become complexed with products or impurities.

    • Solution: While a truly catalytic amount is ideal, empirical optimization may be required. Start with a molar ratio of catalyst to alkylating agent of around 0.1 to 0.3. If conversion remains low, a modest increase in catalyst loading may be beneficial.

Question: My final product is a complex mixture of isomers instead of the expected 1-phenyltetradecane. Why did this happen and can I prevent it?

Answer: The formation of a mixture of positional isomers (2-phenyltetradecane, 3-phenyltetradecane, etc.) is an inherent characteristic of the Friedel-Crafts alkylation of benzene with long-chain alkenes or primary alkyl halides.[2] This is due to carbocation rearrangement.

  • Causality: Carbocation Rearrangement. The reaction proceeds through a carbocation intermediate.[3] When using 1-tetradecene or 1-chlorotetradecane, the initially formed primary carbocation is highly unstable. It rapidly rearranges via a series of hydride shifts (1,2-hydride shifts) to form more stable secondary carbocations along the alkyl chain.[1][4][5] Benzene then attacks these more stable secondary carbocations, leading to a product mixture where the phenyl group is attached at various internal positions of the tetradecyl chain.[6]

  • Mitigation Strategy: It is not possible to completely prevent rearrangement in this direct alkylation. However, the isomer distribution can be influenced by the choice of catalyst and reaction conditions. Solid acid catalysts like certain zeolites can offer shape selectivity that may favor certain isomers over others.[6] For obtaining exclusively the linear 1-phenyltetradecane, a different synthetic route is required:

    • Friedel-Crafts Acylation: React benzene with tetradecanoyl chloride in the presence of AlCl₃. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[1][3][7]

    • Reduction: The resulting tetradecanoylbenzene (a ketone) is then reduced to the desired 1-phenyltetradecane using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[1][8]

Question: I'm observing significant amounts of high-boiling point byproducts, likely from polyalkylation. How can I improve the selectivity for the mono-alkylated product?

Answer: Polyalkylation occurs because the product, this compound, is more reactive than the starting material, benzene.

  • Causality: Product Activation. The tetradecyl group is an electron-donating, activating group.[2][7] This makes the aromatic ring of the this compound product more nucleophilic than benzene itself, leading to a second (or third) alkylation reaction.[8]

  • Solution: Molar Ratio Adjustment. The most effective way to minimize polyalkylation is to use a large excess of the aromatic substrate (benzene) relative to the alkylating agent (1-tetradecene).[1] By ensuring a high concentration of benzene, the electrophilic carbocation is statistically more likely to react with a benzene molecule than a this compound molecule. A benzene-to-alkene molar ratio of 5:1 to 10:1 is a common starting point. The excess benzene can be recovered by distillation after the reaction.

Section 2: Frequently Asked Questions (FAQs)

What is the most common industrial method for synthesizing this compound? The dominant method is the Friedel-Crafts alkylation of benzene with a long-chain alkene, such as 1-tetradecene.[3][9] This is an electrophilic aromatic substitution reaction catalyzed by a strong Lewis acid or a solid acid catalyst.[3][6]

Which catalyst is best for this reaction? The choice of catalyst depends on factors like desired activity, cost, and environmental considerations.

CatalystRelative ActivityTypical LoadingAdvantagesDisadvantages
AlCl₃ (Aluminum Chloride) Very High0.1 - 0.3 mol eq.High activity, low cost.Highly sensitive to moisture, corrosive, produces hazardous waste.[1]
FeCl₃ (Ferric Chloride) High0.1 - 0.3 mol eq.Less expensive than AlCl₃, effective.Also moisture sensitive and corrosive.
HF (Hydrofluoric Acid) Very High-Used in some industrial processes.Extremely corrosive and toxic, requires specialized equipment.
Solid Acids (e.g., Zeolites, PTA-SiO₂) Moderate to HighVariesReusable, non-corrosive, environmentally friendlier, can offer shape selectivity.[6]Can be more expensive, may require higher temperatures, potential for lower activity.[6]

How can I effectively monitor the reaction's progress? The most common laboratory methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: Spot the reaction mixture on a silica plate against standards of your starting materials. The disappearance of the 1-tetradecene spot and the appearance of a new, less polar product spot (this compound) indicates progress.

  • GC: A small aliquot of the reaction mixture can be quenched, diluted, and injected into a GC. This provides a quantitative measure of the consumption of starting materials and the formation of the product and its isomers.

What is the standard work-up and purification procedure?

  • Quenching: Once the reaction is complete, the mixture is cooled and slowly poured over crushed ice, often with the addition of dilute HCl to fully deactivate and dissolve the Lewis acid catalyst.[1]

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated.

  • Washing: The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution) to aid in drying.[1]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The drying agent is filtered off, and the excess benzene is removed by rotary evaporation.

  • Final Purification: The crude product is purified by vacuum distillation to separate the mono-alkylated this compound isomers from any unreacted starting materials and higher-boiling polyalkylated byproducts.[1]

How can I characterize the final product and its isomers? A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the best method to separate and identify the different positional isomers of this compound and quantify their relative abundance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of both the aromatic ring and the aliphatic chain. The complexity of the spectra, particularly in the aromatic and benzylic regions, will indicate a mixture of isomers.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for C-H stretching of the alkyl chain and the aromatic ring, as well as C=C stretching of the benzene ring.

Section 3: Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound via Friedel-Crafts alkylation of benzene with 1-tetradecene, catalyzed by AlCl₃.

Safety Precautions:

  • Benzene is a known carcinogen and is flammable. All operations must be performed in a well-ventilated chemical fume hood.[10]

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Reagents and Materials:

  • Benzene, anhydrous (>99%)

  • 1-Tetradecene (>98%)

  • Aluminum Chloride, anhydrous (>99%)

  • Hydrochloric Acid (HCl), ~2M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Chloride (NaCl), saturated solution (brine)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Crushed Ice

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, magnetic stirrer), all oven-dried.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dry Glassware prep2 Charge Benzene & AlCl₃ react1 Add 1-Tetradecene (dropwise, <10°C) prep2->react1 react2 Warm to RT, then Heat (e.g., 50°C) react1->react2 react3 Monitor by TLC/GC react2->react3 work1 Quench on Ice/HCl react3->work1 Completion work2 Extract & Wash (H₂O, NaHCO₃, Brine) work1->work2 work3 Dry (MgSO₄) work2->work3 work4 Remove Benzene (Rotovap) work3->work4 work5 Vacuum Distillation work4->work5 analysis1 GC-MS, NMR, IR work5->analysis1

Caption: Experimental workflow for this compound synthesis.

Procedure:

  • Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel.

  • Charging Reagents: In the fume hood, charge the flask with anhydrous benzene (e.g., 5 molar equivalents) and anhydrous aluminum chloride (e.g., 0.2 molar equivalents relative to the alkene). Stir the mixture to form a slurry.

  • Alkene Addition: Charge the addition funnel with 1-tetradecene (1 molar equivalent). Cool the reaction flask in an ice bath. Add the 1-tetradecene dropwise to the stirred benzene/AlCl₃ slurry over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to a target temperature (e.g., 50°C) and maintain it for 2-4 hours.

  • Monitoring: Periodically take small aliquots to monitor the reaction's progress by TLC or GC until the 1-tetradecene has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and 2M HCl. Slowly and carefully pour the reaction mixture into the stirred ice/HCl mixture to quench the reaction and decompose the AlCl₃ complexes.

  • Purification: Follow the standard work-up and purification procedure as described in the FAQ section (extraction, washing, drying, solvent removal, and vacuum distillation). Collect the fraction corresponding to the boiling point of this compound (Boiling Point: ~359°C at atmospheric pressure, significantly lower under vacuum).[11][12]

Section 4: Mechanistic Insights & Troubleshooting Logic

Friedel-Crafts Alkylation: Mechanism and Common Pitfalls

G Benzene Benzene Alkene 1-Tetradecene Carbocation1 Primary (1°) Carbocation (Unstable) Alkene->Carbocation1 + H⁺ (from Catalyst complex) Catalyst AlCl₃ (Lewis Acid) Carbocation2 Secondary (2°) Carbocations (More Stable) Carbocation1->Carbocation2 1,2-Hydride Shift (Rearrangement) Product This compound (Isomer Mixture) Carbocation2->Product + Benzene (Electrophilic Attack) Polyalkylation Polyalkylated Products (Di-tetradecylbenzene) Product->Polyalkylation + Carbocation (More Reactive Ring)

Caption: Mechanism of Friedel-Crafts alkylation and key side reactions.

Troubleshooting Decision Tree

G Start Problem: Low Yield / Impure Product Q1 Significant Starting Material Recovered? Start->Q1 Q2 Product is a Mixture of Isomers? Start->Q2 Q3 High Amount of High-Boiling Byproducts? Start->Q3 A1_Yes Cause: Inactive Catalyst (Moisture) or Low Temperature. Solution: Use Anhydrous Conditions, Optimize Temperature. Q1->A1_Yes Yes End Proceed to Purification & Analysis Q1->End No A2_Yes Cause: Inherent Carbocation Rearrangement. Solution: This is expected. For linear product, use Acylation-Reduction route. Q2->A2_Yes Yes Q2->End No A3_Yes Cause: Polyalkylation. Solution: Increase Molar Ratio of Benzene:Alkene. Q3->A3_Yes Yes Q3->End No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem. (n.d.). BenchChem.
  • Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps.
  • This compound | C20H34. (n.d.). PubChem.
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  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube.
  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
  • What Makes Friedel-Crafts Reactions So Tricky? (2022, April 13). YouTube.
  • Video: Limitations of Friedel–Crafts Reactions. (2025, May 22). JoVE.
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  • This compound CAS#: 1459-10-5. (n.d.). ChemWhat.
  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018, May 7). YouTube.
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  • Benzene, tetradecyl-. (n.d.). BOC Sciences.
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Technical Support Center: Overcoming Matrix Effects in Tetradecylbenzene GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of tetradecylbenzene. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and validate your methods effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in the context of my this compound GC-MS analysis?

A: A matrix effect is the alteration—either suppression or enhancement—of an analyte's signal in the mass spectrometer due to the co-elution of other compounds from the sample matrix.[1][2] In GC-MS, this phenomenon is often linked to the injector port. Non-volatile matrix components can accumulate in the injector liner, creating "active sites." These sites can either trap your this compound analyte, leading to signal suppression, or, more commonly, they can protect it from thermal degradation, leading to a "matrix-induced chromatographic response enhancement."[1][3] This means you might be overestimating the concentration of your analyte.

Q2: My results for this compound are inconsistent and often higher than expected. Could this be a matrix effect?

A: Yes, this is a classic symptom of matrix-induced enhancement. When complex matrix components coat the active surfaces within your GC inlet, they prevent the thermal breakdown of sensitive analytes like this compound.[1][4] This protective effect allows more of the analyte to reach the detector than would in a clean solvent, artificially inflating your quantitative results. Other signs include poor peak shape (tailing), shifting retention times, and a general lack of reproducibility between injections.

Q3: How can I perform a quick diagnostic test to confirm a matrix effect?

A: A simple and effective way is to perform a post-extraction spike comparison. First, prepare a standard of this compound in a clean solvent (e.g., hexane or toluene) at a known concentration. Then, take a "blank" sample (a sample of the matrix you are testing that is known to not contain this compound) and process it through your entire extraction procedure. Finally, spike the resulting blank matrix extract with this compound at the same concentration as your solvent standard.

Analyze both the solvent standard and the matrix-spiked standard. If the peak area of this compound in the matrix-spiked sample is significantly different (e.g., >15-20%) from the peak area in the solvent standard, you have confirmed the presence of a matrix effect.

In-Depth Troubleshooting and Mitigation Strategies

Navigating matrix effects requires a systematic approach. The complexity of your sample matrix will dictate the most effective strategy, which can range from enhanced sample cleanup to advanced calibration techniques and instrumental methods.

Logical Workflow for Mitigating Matrix Effects

The following diagram outlines the decision-making process for addressing matrix interferences in your analysis.

MatrixEffectWorkflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation Strategy Selection cluster_2 Phase 3: Validation Start Inconsistent or Inaccurate This compound Results Diagnose Perform Matrix Effect Diagnostic Test Start->Diagnose Result Matrix Effect Confirmed? Diagnose->Result Cleanup Strategy 1: Sample Preparation & Cleanup (e.g., SPE, QuEChERS) Result->Cleanup Yes Validate Validate Method: Accuracy & Precision Acceptable Result->Validate No Calibrate Strategy 2: Advanced Calibration (Matrix-Matched, SIL-IS) Cleanup->Calibrate Interference Still Present Cleanup->Validate Successful Instrument Strategy 3: Instrumental Solutions (GC-MS/MS, GCxGC) Calibrate->Instrument High Complexity/ No Blank Matrix Calibrate->Validate Successful Instrument->Validate Successful

Caption: Decision workflow for identifying and mitigating matrix effects.

Strategy 1: Rigorous Sample Preparation & Cleanup

The most direct way to combat matrix effects is to remove the interfering components before injection.[5][6] For a non-polar compound like this compound, several techniques are highly effective.

A. Solid-Phase Extraction (SPE)

SPE is a powerful technique that uses a solid sorbent to selectively isolate your analyte from the complex sample matrix.[7] It offers higher analyte recovery and improved selectivity compared to traditional liquid-liquid extraction.[7]

Principle of Operation: SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase.[7] For this compound, a non-polar compound, a "bind-elute" mode on a reversed-phase sorbent (like C18) is typically effective. Matrix interferences that are more polar will pass through the cartridge while this compound is retained and then selectively eluted.

Step-by-Step Protocol for SPE Cleanup:

  • Sorbent Selection: Choose a non-polar sorbent cartridge. C18-bonded silica is an excellent starting point for retaining this compound and other polycyclic aromatic hydrocarbons (PAHs).[8] For highly complex matrices like oil, a dual-layer cartridge containing Florisil and C18 may provide superior cleanup.[9]

  • Conditioning: Pass a non-polar solvent (e.g., hexane or dichloromethane) through the cartridge to activate the sorbent. This ensures proper interaction between the sorbent and the analyte.

  • Equilibration: Flush the cartridge with a solvent that mimics the polarity of your sample solvent to prepare it for sample loading.

  • Sample Loading: Slowly pass your sample extract through the cartridge. This compound will bind to the C18 sorbent.

  • Washing: Wash the cartridge with a polar solvent (e.g., methanol/water mixture) to elute polar interferences while the analyte remains bound.

  • Elution: Elute the purified this compound from the cartridge using a small volume of a strong non-polar solvent (e.g., acetonitrile or hexane).[9] This concentrated, clean extract is now ready for GC-MS analysis.

B. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food, the QuEChERS method is exceptionally effective for extracting a wide range of compounds from complex solid and high-fat matrices.[10][11]

Principle of Operation: QuEChERS is a two-step process. First, an extraction and partitioning step uses acetonitrile and a salt mixture to separate the analyte from the bulk matrix. The second step, dispersive SPE (d-SPE), uses a small amount of sorbent to rapidly clean up the resulting extract.

Step-by-Step Protocol for QuEChERS:

  • Homogenization & Extraction: Homogenize your sample (e.g., soil, tissue) and add acetonitrile.[12] Acetonitrile is effective at extracting a broad range of analytes while minimizing the co-extraction of non-polar interferences like fats and waxes.[12]

  • Salting Out: Add a salt mixture, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium citrate.[10] This induces phase separation between the aqueous components of the sample and the acetonitrile layer containing your analyte.

  • Centrifugation: Centrifuge the sample to separate the layers clearly.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a new tube containing a d-SPE sorbent mixture. For a non-polar analyte like this compound in a fatty matrix, a combination of:

    • PSA (Primary Secondary Amine): Removes organic acids and some polar pigments.

    • C18: Removes residual non-polar interferences like lipids.[12]

    • MgSO₄: Removes any remaining water.

  • Final Centrifugation & Analysis: Vortex and centrifuge the d-SPE tube. The resulting supernatant is a clean extract ready for direct GC-MS injection. A potential issue with QuEChERS is the use of acetonitrile as the final solvent, which can cause peak splitting on non-polar GC columns. If this occurs, a solvent exchange into hexane may be necessary.[13]

TechniqueProsConsBest For
Solid-Phase Extraction (SPE) Highly selective, excellent for concentrating trace analytes, can be automated.[7]More time-consuming, higher solvent usage than QuEChERS.Aqueous samples, targeted cleanup of specific interference classes.[14]
QuEChERS Fast, high throughput, low solvent usage, effective for a wide range of matrices.[11]Less selective than SPE, may require solvent exchange for GC compatibility.[13]Complex solid matrices (food, soil, tissue), high-fat samples.[10]

Strategy 2: Advanced Calibration & Quantification

When sample cleanup is insufficient or you need the highest level of accuracy, modifying your calibration strategy is essential. These methods don't remove interferences but accurately compensate for their effects.

A. Matrix-Matched Calibration

This is the most common approach to compensate for matrix effects when a suitable blank matrix is available.[15]

Principle of Operation: Instead of preparing your calibration standards in a clean solvent, you prepare them in an extract of a blank matrix (a sample known to be free of this compound).[16] This ensures that your standards and samples experience the exact same signal suppression or enhancement, leading to accurate quantification.[15][17]

Step-by-Step Protocol:

  • Source a Blank Matrix: Obtain a sample of the matrix (e.g., soil, plasma) that is certified or tested to be free of this compound. This is the most critical and often most difficult step.

  • Process the Blank: Perform your entire sample extraction and cleanup procedure on the blank matrix.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent.

  • Create Calibration Standards: Serially dilute the stock solution directly into the processed blank matrix extract to create your calibration curve levels.

  • Analyze and Quantify: Analyze your unknown samples and quantify them against this matrix-matched curve. The European guidelines for residue measurements recommend this approach.[4]

B. Stable Isotope-Labeled Internal Standards (The Gold Standard)

Using a Stable Isotope-Labeled Internal Standard (SIL-IS) is the most robust method for correcting matrix effects, especially when a blank matrix is unavailable or varies between samples.[17][18]

Principle of Operation: A SIL-IS is a version of your analyte (this compound) where one or more atoms have been replaced with a heavier stable isotope (e.g., Deuterium or ¹³C).[19][20] This gives it a different mass, making it distinguishable by the mass spectrometer. However, its chemical and physical properties are virtually identical to the native analyte.[19] It will co-elute and experience the exact same extraction inefficiencies, injection variations, and matrix-induced ionization effects as your target analyte, providing near-perfect correction.[20]

SIL_IS_Concept cluster_0 cluster_1 axis Time -> peak1 Analyte (Native) This compound ms_analyte Analyte Signal (Lower Mass) peak1->ms_analyte peak2 SIL-IS (e.g., d-Tetradecylbenzene) ms_is SIL-IS Signal (Higher Mass) peak2->ms_is label_main SIL-IS co-elutes perfectly with the native analyte. Any matrix effect impacts both signals proportionally, ensuring the ratio remains constant and quantification is accurate.

Caption: Co-elution of analyte and its Stable Isotope-Labeled Internal Standard.

Step-by-Step Protocol:

  • Select the SIL-IS: Choose a high-purity SIL-IS for this compound with a sufficient mass difference (≥ 3-4 Da) to avoid isotopic overlap.[20] ¹³C-labeled standards are often preferred over deuterium-labeled ones to avoid potential chromatographic shifts.[18][20]

  • Spike the Sample: Add a known, fixed amount of the SIL-IS to every sample, standard, and blank before any extraction or cleanup steps.

  • Prepare Calibration Curve: Prepare your calibration standards (in solvent or matrix) with varying concentrations of the native this compound, but ensure each level contains the same fixed concentration of the SIL-IS.

  • Analyze and Calculate: In your MS method, monitor the ions for both the native analyte and the SIL-IS. The calibration curve is built by plotting the ratio of the analyte response to the internal standard response versus the analyte concentration. This ratioing corrects for any variations or matrix effects encountered during the analysis.[19]

Strategy 3: Advanced Instrumental Techniques

For exceptionally complex matrices where the above strategies are insufficient, advanced instrumental setups can provide the necessary selectivity.

A. GC-MS/MS (Tandem Mass Spectrometry)

Principle of Operation: GC-MS/MS adds another layer of mass filtering. Instead of just monitoring an ion from your analyte, you select a specific precursor ion, fragment it, and then monitor a specific product ion unique to your analyte. This process, called Multiple Reaction Monitoring (MRM), is highly selective and can effectively eliminate matrix interference by filtering out chemical noise.[21]

B. Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)

Principle of Operation: GCxGC uses two different chromatographic columns connected in series.[22][23] The first column typically separates compounds by boiling point, while the second separates them by polarity.[24] This results in a massive increase in separation power, resolving compounds that would co-elute in a single-column system.[24][25] For this compound in a matrix like crude oil, GCxGC can separate the analyte into its own clean space on the 2D chromatogram, away from thousands of interfering matrix components.[23][26]

TechniquePrincipleWhen to Use
GC-MS/MS High-selectivity detection through MRM transitions.When matrix produces isobaric interferences (compounds with the same mass) that co-elute with the analyte.
GCxGC-MS Massive increase in peak capacity through two-dimensional separation.[22][25]For extremely complex matrices (e.g., petroleum, environmental extracts, natural products) with thousands of components.[23][24]

References

  • What is GCxGC? - Sepsolve Analytical.
  • McGregor, L., & Barden, D. (2017). A Guide to Modern Comprehensive Two-Dimensional Gas Chromatography. LCGC Europe.
  • Tsoka, S., et al. (2015). Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach. Chemosphere.
  • Multidimensional Gas Chromatography - Agilent.
  • Lee, S. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Rahman, M., et al. (2013). Matrix enhancement effect: A blessing or curse for gas chromatography? - Technology Networks.
  • Ye, G. J., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • What is Solid Phase Extraction (SPE)? - Organomation.
  • Becalski, A., et al. (2015). Analysis of polynuclear aromatic hydrocarbons in olive oil after solid-phase extraction using a dual-layer sorbent cartridge followed by high-performance liquid chromatography with fluorescence detection. Journal of Agricultural and Food Chemistry.
  • Comprehensive two-dimensional gas chromatography - Wikipedia.
  • Comprehensive GCxGC System - Shimadzu.
  • Moja, S. J., & Mtunzi, F. M. (2014). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. African Journal of Pure and Applied Chemistry.
  • Marce, R. M., & Borrull, F. (2000). Solid-phase extraction of polycyclic aromatic compounds. Journal of Chromatography A.
  • Raposo, R., & Barceló, D. (2021). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. TrAC Trends in Analytical Chemistry.
  • The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. (2017). LCGC International.
  • Gas chromatography hyphenated to (ultra-)high resolution mass spectrometry for the analysis of complex matrices.
  • Schwarz, M., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites.
  • Cappiello, A., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • Advanced Techniques in Gas Chromatography-Mass Spectrometry (GC-MS-MS and GC-TOF-MS) for Environmental Chemistry.
  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Digital CSIC.
  • Techniques for Avoiding Unexpected Problems in LC and GC Analysis - LabRulez LCMS.
  • Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Matrix enhancement effect: A blessing or a curse for gas chromatography? - A review.
  • Solid-Phase Extraction of Polycyclic Aromatic Compounds | Request PDF. ResearchGate.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
  • Stajnbaher, D., & Zupancic-Kralj, L. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI.
  • Medina-Bautista, M., et al. (2023). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. MDPI.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3.
  • An evaluation method for determination of non-polar pesticide residues in animal fat samples by using dispersive solid-phase extraction clean-up and GC-MS. ResearchGate.
  • Comparison between the traditional and matrix-matched calibration... - ResearchGate.
  • Oh, What a Mess! Dealing with Unwanted Matrix Effects | Agilent.
  • Kim, S., et al. (2024). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. MDPI.
  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. ResearchGate.
  • A Combination of Chromatography with Tandem Mass Spectrometry Systems (UPLC-MS/MS and GC-MS/MS), Modified QuEChERS Extraction and Mixed-Mode SPE Clean-Up Method for the Analysis of 656 Pesticide Residues in Rice. NIH.
  • Characterising Complex Matrices - Chromatography Can Help.
  • Avoiding Split Peaks in Gas Chromatography for QuEChERS Extracts in Acetonitrile. (2010). Restek.
  • Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach | Request PDF. ResearchGate.
  • New Frontiers in Complex Matrix Analysis | LCGC International. (2021).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
  • Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. PMC - NIH.
  • Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry - YouTube. (2022).

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Optimizing temperature and pressure for Tetradecylbenzene reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing reactions involving Tetradecylbenzene. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of temperature and pressure optimization in key synthetic transformations of this compound. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the optimization of this compound reactions, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What are the primary reactions of this compound that require careful temperature and pressure optimization?

A1: The most common reactions include Friedel-Crafts alkylation and acylation, sulfonation, and nitration.[1] Each of these electrophilic aromatic substitution reactions has a unique sensitivity to temperature and pressure, which significantly impacts product yield, selectivity, and the formation of byproducts.

Q2: How does temperature generally affect the alkylation of benzene with long-chain olefins like 1-tetradecene to produce this compound?

A2: Temperature is a critical parameter in the alkylation process. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions such as isomerization of the alkyl chain, cracking, and catalyst deactivation.[2][3] Finding the optimal temperature is a balance between achieving a high conversion rate and maintaining catalyst stability and product selectivity. For instance, in one study using a USY zeolite catalyst, the best results were obtained at 120°C.[2]

Q3: What is the typical role of pressure in these reactions?

A3: In liquid-phase reactions, pressure is primarily used to maintain the reactants in the liquid state, especially when dealing with volatile components or reaction temperatures that exceed the boiling point of a reactant at atmospheric pressure.[4] For example, in the alkylation of benzene with 1-dodecene, a pressure of 3.0 MPa was found to be optimal in a continuous fixed-bed microreactor system.[2] In gas-phase reactions, pressure can influence reactant concentrations and surface coverage on the catalyst, thereby affecting reaction rates and selectivity.

Q4: What are the common catalysts used in this compound synthesis, and how do they respond to temperature changes?

A4: Common catalysts include solid acids like zeolites (e.g., USY, ZSM-5, Beta), Lewis acids such as aluminum chloride (AlCl₃), and superacids like phosphotungstic acid.[2][3][5] Zeolites can be sensitive to high temperatures, which may lead to thermal degradation or coking, a form of deactivation where carbonaceous deposits block active sites.[6][7] Lewis acids like AlCl₃ are typically used at lower temperatures as they are highly active, and higher temperatures can promote unwanted side reactions.

Q5: How can I minimize the formation of isomers in my product?

A5: Isomer formation is often influenced by the catalyst type and reaction temperature. For instance, in the alkylation of benzene with long-chain alkenes, different catalyst pore structures can favor the formation of specific isomers.[4] Temperature can also affect the rate of double bond isomerization in the alkene feedstock before alkylation occurs.[2] Operating at a lower temperature can sometimes reduce the extent of isomerization.

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific issues you might encounter during your experiments.

Guide 1: Low Conversion of Starting Material

Problem: You are observing a low conversion rate of your starting materials (e.g., benzene and 1-tetradecene) in a Friedel-Crafts alkylation reaction.

Possible Causes and Solutions:

  • Insufficient Temperature: The reaction may be kinetically limited at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the conversion rate. Be cautious of exceeding the optimal temperature, which could lead to side reactions or catalyst deactivation.[2]

  • Inadequate Catalyst Activity: The catalyst may not be sufficiently active at the operating temperature.

    • Solution:

      • Ensure the catalyst has been properly activated according to the manufacturer's protocol. For zeolites, this often involves calcination at a specific temperature to remove moisture and other adsorbed species.[2]

      • Consider switching to a more active catalyst. For example, superacid catalysts have shown high activity at temperatures as low as 80°C.[3]

  • Low Pressure (for gas-phase reactions): The partial pressure of the reactants may be too low to achieve a sufficient reaction rate.

    • Solution: Increase the total pressure of the system to increase the concentration of reactants at the catalyst surface.

Experimental Protocol: Temperature Screening for Optimal Conversion

  • Set up a series of parallel reactions in small-scale reactors.

  • Maintain a constant pressure and reactant molar ratio across all reactors.

  • Vary the reaction temperature in each reactor (e.g., 100°C, 110°C, 120°C, 130°C, 140°C).

  • After a fixed reaction time, quench the reactions and analyze the product mixture using Gas Chromatography (GC) to determine the conversion of the limiting reactant.

  • Plot the conversion against temperature to identify the optimal range.

Temperature (°C)Reactant Conversion (%)
10075
11085
12098
13099 (with increased byproducts)
14099 (with significant catalyst deactivation)

Table 1: Example data from a temperature screening experiment for this compound synthesis.

Guide 2: Poor Selectivity and High Impurity Profile

Problem: Your reaction is producing a high percentage of undesirable isomers or other byproducts.

Possible Causes and Solutions:

  • Excessively High Temperature: High temperatures can promote side reactions such as cracking, polymerization, and isomerization.[2]

    • Solution: Reduce the reaction temperature. While this may decrease the reaction rate, it can significantly improve selectivity towards the desired product.

  • Inappropriate Catalyst: The catalyst's pore structure and acid site distribution can heavily influence selectivity.

    • Solution: Experiment with different catalysts. For example, zeolites with specific pore sizes can offer shape-selective catalysis, favoring the formation of certain isomers.[4]

  • Incorrect Reactant Ratio: The molar ratio of reactants can affect selectivity.

    • Solution: Optimize the molar ratio of benzene to the long-chain olefin. A higher excess of benzene is often used to minimize olefin polymerization.[4]

Workflow for Optimizing Selectivity:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Analysis & Refinement cluster_3 Desired Outcome A High Impurity Profile (e.g., GC-MS analysis) B Reduce Reaction Temperature A->B If temperature is high C Screen Alternative Catalysts A->C If catalyst is non-selective D Vary Reactant Molar Ratios A->D If reactant ratios are not optimized E Analyze Product Distribution B->E C->E D->E F Identify Optimal Conditions E->F G Improved Product Selectivity F->G

Caption: Troubleshooting workflow for poor product selectivity.

Guide 3: Rapid Catalyst Deactivation

Problem: The catalyst loses its activity over a short period of time-on-stream.

Possible Causes and Solutions:

  • Coking: At elevated temperatures, organic molecules can polymerize on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[6]

    • Solution:

      • Lower the reaction temperature to reduce the rate of coke formation.

      • Increase the hydrogen partial pressure (if applicable to the reaction) to help hydrogenate coke precursors.

      • Implement a regeneration cycle where the catalyst is periodically treated with a stream of air or oxygen at a controlled temperature to burn off the coke.

  • Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly bind to the catalyst's active sites.[6]

    • Solution: Purify the feedstock to remove potential poisons before introducing it to the reactor.

  • Thermal Degradation (Sintering): High temperatures can cause the catalyst support to collapse or the active metal particles to agglomerate, leading to a loss of surface area and activity.[6]

    • Solution: Operate below the maximum recommended temperature for the catalyst. Ensure that there are no "hot spots" in the reactor by improving heat transfer.

Logical Relationship of Deactivation Mechanisms:

G cluster_0 Causes of Deactivation cluster_1 Deactivation Mechanisms cluster_2 Outcome A High Temperature C Coking A->C D Sintering A->D B Feed Impurities E Poisoning B->E F Loss of Catalyst Activity C->F D->F E->F

Sources

Troubleshooting poor separation of Tetradecylbenzene in chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Chromatography Solutions Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common separation issues encountered during the chromatographic analysis of tetradecylbenzene. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and extensive field experience.

Understanding this compound in Chromatography

This compound is a long-chain alkylbenzene, characterized by its significant hydrophobicity due to the C14 alkyl chain attached to a benzene ring.[1] This property is central to its retention behavior in reversed-phase chromatography, the most common analytical technique for such compounds.[2][3] Achieving optimal separation of this compound from other components in a mixture requires careful control over chromatographic parameters to prevent common issues like poor peak shape and inadequate resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of this compound, providing explanations for the underlying causes and step-by-step solutions.

Q1: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing hydrophobic compounds.[4][5] For this compound, this often points to secondary interactions with the stationary phase or issues with the mobile phase.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based C18 or C8 columns can interact with the benzene ring of this compound through polar interactions. This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause peak tailing.[4][6][7]

    • Solution:

      • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[4][8]

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing their interaction with the analyte.[7][9]

      • Consider a Different Stationary Phase: A phenyl-hexyl or a fluoro-phenyl stationary phase can offer alternative selectivities and may reduce tailing for aromatic compounds.[2][10]

  • Mobile Phase Incompatibility: If the sample solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, including tailing.[8]

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components at the head of the column can create active sites that lead to tailing.[6] A void at the column inlet can also cause peak distortion.

    • Solution:

      • Implement a Column Cleaning Protocol: Regularly flush the column with a strong solvent (e.g., 100% isopropanol or a sequence of solvents of decreasing polarity) to remove contaminants.[11]

      • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained compounds and particulates, thus protecting the analytical column.[12]

Q2: I'm observing peak fronting for my this compound peak. What does this indicate?

A2: Peak fronting, an asymmetry where the front of the peak is broader than the back, is often a sign of column overload or sample solvent issues.[13][14][15]

Underlying Causes & Solutions:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases, resulting in fronting.[5][14][15]

    • Solution:

      • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[16]

      • Dilute the Sample: Lower the concentration of this compound in your sample.[15]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is too weak (less organic content) compared to the mobile phase, it can lead to poor peak shape, including fronting.[14]

    • Solution: As with tailing, it is best to dissolve the sample in the mobile phase. If this is not possible due to solubility constraints, use a solvent that is as close in strength to the mobile phase as possible.

  • Column Collapse: A physical collapse of the stationary phase bed within the column, though less common, can create a void and lead to peak fronting.[5] This can be caused by excessive pressure or operating outside the column's recommended pH range.

    • Solution: Replace the column and ensure the operating conditions are within the manufacturer's specifications.

Q3: The resolution between this compound and a closely eluting impurity is poor. How can I improve the separation?

A3: Poor resolution indicates that the chromatographic system is not adequately separating the two compounds. Improving resolution requires optimizing the selectivity, efficiency, or retention of the method.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase Composition: The choice and ratio of organic solvent to water in the mobile phase is a powerful tool for adjusting selectivity.[17][18][19]

    • Solution:

      • Adjust the Organic Solvent Percentage: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of this compound and may improve resolution.[20]

      • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[18][21]

      • Employ a Gradient Elution: A gradient, where the mobile phase composition changes over time, can be used to improve the separation of compounds with different hydrophobicities.[19][22]

  • Change the Stationary Phase: The type of stationary phase has a significant impact on selectivity.[10]

    • Solution: If you are using a standard C18 column, consider a C8 or a phenyl-based column. A C8 column will be less retentive for this compound, while a phenyl column can offer different selectivity for aromatic compounds.[2]

  • Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention and selectivity.[23][24]

    • Solution: Increasing the column temperature will generally decrease the retention time of this compound and can sometimes improve peak shape and resolution.[2][25] Conversely, decreasing the temperature can increase retention and may enhance resolution if the peaks are too close together.[23]

  • Modify the Flow Rate: The flow rate of the mobile phase influences the time the analyte spends interacting with the stationary phase.[26][27]

    • Solution: Decreasing the flow rate can lead to better resolution, although it will increase the analysis time.[27][28] It's important to find a balance between resolution and run time.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to improve the separation of this compound.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

  • Isocratic Elution Optimization:

    • Perform a series of injections with varying isocratic mobile phase compositions (e.g., 70:30, 75:25, 80:20, 85:15, 90:10 Acetonitrile:Water).

    • Monitor the retention time, peak shape (asymmetry), and resolution between this compound and any adjacent peaks.

  • Solvent Type Evaluation:

    • Repeat the most promising isocratic run from step 2, but replace acetonitrile with methanol at an equivalent solvent strength.

    • Compare the selectivity and resolution obtained with both solvents.

  • Gradient Elution Development (if necessary):

    • If a suitable isocratic method cannot be found, develop a linear gradient. Start with a mobile phase composition that provides good retention of the first eluting peak and ramp to a composition that elutes this compound in a reasonable time.

    • Example Gradient: Start at 60% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.

Data Presentation

Table 1: Properties of Common Reversed-Phase Solvents

SolventPolarity IndexViscosity (cP at 20°C)UV Cutoff (nm)
Water10.21.00~190
Methanol5.10.60205
Acetonitrile5.80.37190

Data compiled from various sources.[29][30][31]

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound.

Troubleshooting_Workflow Start Poor Separation of This compound PeakShape Evaluate Peak Shape Start->PeakShape Tailing Peak Tailing PeakShape->Tailing Asymmetry > 1.2 Fronting Peak Fronting PeakShape->Fronting Asymmetry < 0.8 PoorResolution Poor Resolution PeakShape->PoorResolution Symmetrical but close peaks CheckColumn Check Column (End-capped? Age?) Tailing->CheckColumn CheckMobilePhase Check Mobile Phase (pH, Solvent Strength) Tailing->CheckMobilePhase CheckSampleSolvent Check Sample Solvent vs. Mobile Phase Tailing->CheckSampleSolvent Fronting->CheckSampleSolvent CheckOverload Check for Overload (Reduce Conc./Vol.) Fronting->CheckOverload OptimizeMobilePhase Optimize Mobile Phase (%B, Solvent Type) PoorResolution->OptimizeMobilePhase OptimizeTempFlow Optimize Temp & Flow Rate PoorResolution->OptimizeTempFlow Solution Improved Separation CheckColumn->Solution CheckMobilePhase->Solution CheckSampleSolvent->Solution CheckOverload->Solution ChangeColumn Change Column (C8, Phenyl, etc.) OptimizeMobilePhase->ChangeColumn OptimizeTempFlow->Solution ChangeColumn->Solution

Caption: Troubleshooting workflow for poor this compound separation.

References

  • Waters Corporation. (n.d.). How do I decrease retention of a very hydrophobic compound on a reverse-phase column? - WKB250345.
  • Method Development For Analysis of Linear and Branched Alkyl Benzene Sulfon
  • Duarte, I. D., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. SciSpace. [Link]
  • Edge, T. (2021, February 23). Impact of flow rate on retention time.
  • HPLC Troubleshooting Guide. (n.d.). [Link]
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature.
  • HPLC Troubleshooting. (n.d.). [Link]
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 13(2), 97-129. [Link]
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
  • Phenomenex. (2025, June 6).
  • Phenomenex. (2016, February 5). How Does Temperature Affect a Compound's Retention Time?[Link]
  • Method development for analysis of linear and branched alkyl benzene sulfon
  • alwsci. (2025, July 17).
  • Harvey, D. (2013, August 1). Tailing and Fronting of Chromatographic Peaks. Analytical Sciences Digital Library. [Link]
  • Agilent. (2023, July 25).
  • Don't Lose It: Troubleshooting Separation Changes. (2020, September 10). [Link]
  • Separation performance of p-tert-butyl(tetradecyloxy)calix[3]arene as a stationary phase for capillary gas chromatography. (2019, November 25). Semantic Scholar. [https://www.semanticscholar.org/paper/Separation-performance-of-p-tert-butyl(tetradecyloxy)calix[3]arene-as-a-stationary-phase-for-capillary-gas-chromatography-Wang-Chang/178198f187a5494f1b2111584824555026943e11]([Link]3]arene-as-a-stationary-phase-for-capillary-gas-chromatography-Wang-Chang/178198f187a5494f1b2111584824555026943e11)
  • Capillary Gas Chromatographic Separation Performances of a Tetraphenyl Porphyrin Stationary Phase. (n.d.).
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
  • ACD/Labs. (2022, October 6).
  • Chemistry For Everyone. (2025, January 31).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
  • Chrom Tech, Inc. (2025, October 28).
  • Biotage. (2023, May 30).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • Neue, U. D., O'Gara, J. E., & Méndez, A. (2006). Selectivity in reversed-phase separations Influence of the stationary phase.
  • How do particle size and flow rate affect normal-phase flash column chrom
  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020, March 27). [Link]
  • Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. (2025, August 8).
  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column.
  • Chemistry For Everyone. (2025, January 27).
  • Common HPLC solvents and their important properties. (1998).
  • Capillary Gas Chromatographic Separation Performances of a Tetraphenyl Porphyrin Stationary Phase. (n.d.). Frontiers. [Link]
  • Separation performance of p-tert-butyl(tetradecyloxy)calix[3]arene as a stationary phase for capillary gas chromatography. (2019, November 25).
  • Phenomenex. (2023, April 4). Most Common Solvents Used in HPLC Mobile Phase. [Link]
  • GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC. [Link]
  • Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents. [Link]
  • The Lab Depot. (n.d.). HPLC Solvents 101: Exploring Their Role in Chemical Analysis. [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Tetradecylbenzene-Based Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetradecylbenzene-based surfactants. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the efficiency of your experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure your success when working with these versatile surfactants.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound-based surfactants.

1. What are this compound-Based Surfactants and What are Their Primary Applications?

This compound-based surfactants, most commonly found as sodium this compound sulfonate, are a type of anionic surfactant.[1] They belong to the broader class of linear alkylbenzene sulfonates (LAS).[2] Structurally, they consist of a long, linear 14-carbon alkyl chain (tetradecyl group) attached to a benzene ring, which is in turn sulfonated. This amphiphilic nature, with a hydrophobic tail and a hydrophilic head, allows them to reduce the surface tension between liquids, and between a liquid and a solid.[3][4]

Their primary applications in a research and development setting include:

  • Detergency and Cleaning: Due to their excellent cleaning properties, they are often used as standards or active ingredients in cleaning validation studies.[5]

  • Emulsification: They are effective at creating stable oil-in-water emulsions for various formulations.

  • Wetting Agents: They can be used to increase the spreading and penetration of liquids on solid surfaces.

  • Dispersing Agents: They aid in the dispersion of solid particles in a liquid medium.

2. What is the Critical Micelle Concentration (CMC) and Why is it Important?

The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution at which micelles begin to form.[6] Below the CMC, surfactant molecules exist primarily as individual monomers. Above the CMC, these monomers aggregate to form micelles, which are spherical structures with the hydrophobic tails oriented inward and the hydrophilic heads outward.[6]

The CMC is a critical parameter because many of the useful properties of surfactants, such as their ability to solubilize hydrophobic substances, are most effective at or above this concentration.[6] Knowing the CMC of your this compound-based surfactant is crucial for designing experiments that require micellar activity, such as in drug delivery systems or solubilization assays. The CMC can be influenced by factors like temperature, pH, and the presence of electrolytes.[6]

3. How Does the Isomeric Position of the Phenyl Group Affect Surfactant Properties?

Commercial this compound sulfonates are typically a mixture of isomers, where the benzene ring is attached at different positions along the linear alkyl chain. The position of the phenyl group can influence properties such as solubility and foaming characteristics. For instance, isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenyl) can exhibit different solubility profiles compared to those with the phenyl group closer to the center of the chain.

4. What are the General Safety and Handling Precautions for this compound-Based Surfactants?

This compound-based surfactants, like other detergents, can cause skin and eye irritation.[7] It is essential to handle them with appropriate personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[7][8] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[7] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[7]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound-based surfactants.

Issue 1: Poor Solubility or Cloudiness of the Surfactant Solution

  • Question: My this compound sulfonate solution appears cloudy or forms a precipitate, especially at lower temperatures. What is causing this and how can I fix it?

  • Answer: This issue is often related to the Krafft point of the surfactant. The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant has limited solubility and may precipitate out of solution.

    • Causality: The long, linear alkyl chain of this compound sulfonate can lead to a higher Krafft point compared to surfactants with shorter or branched chains. The specific isomeric composition of the surfactant can also influence its solubility.[9]

    • Troubleshooting Steps:

      • Increase Temperature: Gently warm the solution. For many linear alkylbenzene sulfonates, a modest increase in temperature is sufficient to exceed the Krafft point and achieve a clear solution.

      • Use a Co-solvent: The addition of a small amount of a water-miscible organic solvent, such as ethanol or isopropanol, can help to increase the solubility of the surfactant.

      • Check Water Purity: Ensure you are using deionized or distilled water. The presence of divalent cations (hard water) can lead to the precipitation of less soluble salts of the surfactant.

      • Consider a Different Isomer Mixture: If the problem persists, consider using a this compound sulfonate with a different isomeric distribution that may have a lower Krafft point.

Issue 2: Unstable Emulsions (Phase Separation)

  • Question: I am trying to create an oil-in-water emulsion using this compound sulfonate, but it separates into two phases quickly. How can I improve the stability of my emulsion?

  • Answer: Emulsion instability is a common challenge and can be influenced by several factors, including surfactant concentration, energy input during emulsification, and the composition of the oil and aqueous phases.

    • Causality: For an emulsion to be stable, the surfactant molecules must effectively adsorb at the oil-water interface and create a protective barrier that prevents the oil droplets from coalescing. Insufficient surfactant concentration or improper emulsification technique can lead to a weak interfacial film and subsequent phase separation.

    • Troubleshooting Workflow:

      G start Unstable Emulsion check_conc Is Surfactant Concentration > CMC? start->check_conc increase_conc Increase Surfactant Concentration check_conc->increase_conc No check_energy Is Homogenization Energy Sufficient? check_conc->check_energy Yes increase_conc->check_energy increase_energy Increase Mixing Speed/Time or Use High-Shear Mixer check_energy->increase_energy No check_additives Are there destabilizing additives (e.g., high electrolyte concentration)? check_energy->check_additives Yes increase_energy->check_additives modify_additives Modify Additive Concentration or Add a Stabilizer (e.g., polymer) check_additives->modify_additives Yes stable_emulsion Stable Emulsion check_additives->stable_emulsion No modify_additives->stable_emulsion

      Caption: Troubleshooting workflow for unstable emulsions.

    • Detailed Protocol for Stable Emulsion Preparation:

      • Preparation of Phases:

        • Prepare the aqueous phase by dissolving the this compound sulfonate in deionized water. Ensure the concentration is above the CMC.

        • Prepare the oil phase.

      • Pre-emulsification:

        • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. This creates a coarse emulsion.

      • Homogenization:

        • Subject the coarse emulsion to high-shear homogenization using a rotor-stator homogenizer or a sonicator. The duration and intensity of homogenization will depend on the specific system and desired droplet size.

      • Evaluation:

        • Visually inspect the emulsion for any signs of phase separation over time. For a more quantitative analysis, use light scattering techniques to measure the droplet size distribution. A narrow distribution of small droplets is indicative of a stable emulsion.

Issue 3: Excessive or Unstable Foam

  • Question: My experiment is generating too much foam, which is interfering with my measurements. Alternatively, the foam that is produced is not stable enough for my application. How can I control the foaming properties?

  • Answer: The foaming behavior of a surfactant is a complex phenomenon that depends on its ability to stabilize the air-water interface. Both excessive and insufficient foam can be problematic depending on the application.

    • Causality: Linear alkylbenzene sulfonates are known for their good foaming properties.[1] The stability of the foam is related to the elasticity of the interfacial film and the rate of liquid drainage from the foam lamellae.

    • Troubleshooting for Excessive Foam:

      • Add a Defoamer: The most direct approach is to add a small amount of a defoaming agent, such as a silicone-based antifoam. It is important to test the compatibility of the defoamer with your system to ensure it does not interfere with your experiment.

      • Modify Temperature: In some cases, increasing the temperature can decrease foam stability.

      • Adjust pH: The pH of the solution can influence the charge density at the interface, which in turn can affect foam stability. Experiment with adjusting the pH to see if it reduces foaming.

    • Troubleshooting for Insufficiently Stable Foam:

      • Increase Surfactant Concentration: Ensure the surfactant concentration is well above the CMC.

      • Add a Foam Stabilizer: Co-surfactants, such as fatty acid amides or amine oxides, can be added to increase the viscosity of the interfacial film and improve foam stability.

      • Increase Solution Viscosity: Adding a water-soluble polymer can increase the bulk viscosity of the solution, which slows down the drainage of liquid from the foam and enhances its stability.

      • Control Gas Introduction: The method of gas introduction can affect foam formation. Using a sparger with fine pores can generate smaller, more stable bubbles.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving this compound-based surfactants.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol describes the determination of the CMC of a this compound sulfonate solution by measuring the surface tension at different concentrations.

  • Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration.[6] The CMC is determined as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.

  • Materials:

    • This compound sulfonate

    • Deionized water

    • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

    • Calibrated glassware

  • Procedure:

    • Prepare a stock solution of the this compound sulfonate in deionized water at a concentration significantly above the expected CMC.

    • Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned and dried between each measurement.

    • Record the surface tension value for each concentration.

    • Plot the surface tension (on the y-axis) against the logarithm of the surfactant concentration (on the x-axis).

    • The CMC is the concentration at which the slope of the curve changes abruptly. This can be determined by finding the intersection of the two linear portions of the plot.

  • Data Presentation:

Concentration (mol/L)Log(Concentration)Surface Tension (mN/m)
1.0 x 10⁻⁵-5.0065.2
5.0 x 10⁻⁵-4.3058.7
1.0 x 10⁻⁴-4.0052.1
5.0 x 10⁻⁴-3.3040.5
1.0 x 10⁻³-3.0035.8
5.0 x 10⁻³-2.3035.6
1.0 x 10⁻²-2.0035.5
  • Visualization of CMC Determination:

    G cluster_0 CMC Determination Workflow prep_sol Prepare Surfactant Solutions of Varying Concentrations measure_st Measure Surface Tension of Each Solution prep_sol->measure_st plot_data Plot Surface Tension vs. Log(Concentration) measure_st->plot_data find_inflection Identify Inflection Point (CMC) plot_data->find_inflection

    Caption: Workflow for determining the Critical Micelle Concentration.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound sulfonate sample and identifying the presence of isomers and impurities.

  • Principle: Reversed-phase HPLC can be used to separate the different components of a this compound sulfonate sample based on their hydrophobicity.[10] The separated components are then detected by a UV detector, and the peak areas can be used to determine the relative purity of the sample.[10]

  • Materials:

    • This compound sulfonate sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • HPLC-grade phosphoric acid (or other suitable buffer)

    • HPLC system with a C18 column and a UV detector

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with a small amount of acid to control the pH.

    • Sample Preparation: Accurately weigh a small amount of the this compound sulfonate sample and dissolve it in the mobile phase to a known concentration.

    • HPLC Analysis:

      • Equilibrate the HPLC system with the initial mobile phase conditions.

      • Inject a known volume of the sample solution.

      • Run the HPLC analysis using a suitable gradient program to elute all components.

      • Monitor the elution profile with the UV detector at a wavelength where the benzene ring absorbs (typically around 225 nm).

    • Data Analysis:

      • Integrate the peaks in the chromatogram.

      • Calculate the area percentage of the main peak(s) corresponding to the this compound sulfonate isomers.

      • Identify any impurity peaks and quantify their area percentages.

Section 4: References

  • Khayal, A., & Katiya, M. M. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. Der Pharmacia Lettre, 14(4), 19-31. [Link]

  • Scholars Research Library. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Rev. [Link]

  • Kariminejad, F., et al. (2017). Optimizing linear alkyl benzene sulfonate removal using Fenton oxidation process in Taguchi Method. ResearchGate. [Link]

  • Elsgaard, L., et al. (2001). Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains. Applied and Environmental Microbiology, 67(7), 3427-3430. [Link]

  • Knaggs, E. A. (2004). Comment on “Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture” and “Sulfonation Technology for Anionic Surfactant Manufacture”: Falling Film SO3 Sulfonation - Laminar or Turbulent Flow Controversy. ResearchGate. [Link]

  • Khayal, A., & Katiya, M. M. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. Der Pharmacia Lettre, 14(4), 19-31. [Link]

  • Australian Government Department of Health. (2022). Linear alkylbenzene sulfonates - Evaluation statement. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Google Patents. (n.d.). Process for preparing stable oil-in-water emulsions.

  • Scholars Research Library. (n.d.). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Rev. [Link]

  • National Center for Biotechnology Information. (2020). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. PubMed. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • Linear Alkyl Benzene Sulfonic Acid Production. (n.d.). [Link]

  • Gledhill, W. E., et al. (1991). Evaluation of a laboratory-generated NOEC for linear alkylbenzene sulfonate in outdoor experimental streams. Environmental Toxicology and Chemistry, 10(2), 209-217. [Link]

  • ResearchGate. (n.d.). Influence of 2-Phenyl Alcane and Tetralin Content on Solubility and Viscosity of Linear Alkylbenzene Sulfonate. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. [Link]

  • National Center for Biotechnology Information. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. PubMed. [Link]

  • Carleton University. (n.d.). Benzene – Lab-Specific Standard Operating Procedure. [Link]

  • American Cleaning Institute. (n.d.). LINEAR ALKYLBENZENE SULFONATE (LAS). [Link]

  • Detergent Chemicals. (2023). Linear Alkylbenzene Sulfonate: Understanding its Uses. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

  • Belhaij, A., & Mahdy, O. A. (2015). Foamability and Foam Stability of Several Surfactants Solutions: The Role of Screening and Flooding. Journal of Petroleum & Environmental Biotechnology, 6(4), 1-6. [Link]

  • Google Patents. (n.d.). Alkyl benzene sulfonate, its preparation method, alkyl benzene sulfonate surfactant and its application in tertiary oil recovery.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Lunkenheimer, K., & Malysa, K. (2003). Simple and generally applicable method of determination and evaluation of foam properties. Journal of Surfactants and Detergents, 6(1), 69-74. [Link]

  • Google Patents. (n.d.). Process for the production of stable emulsions.

  • Google Patents. (n.d.). Method for manufacturing a stable emulsion for peptide delivery.

  • Google Patents. (n.d.). Method for the preparation of stable emulsions of polyisobutene.

  • National Center for Biotechnology Information. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PubMed. [Link]

  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

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Minimizing interference in the detection of Tetradecylbenzene in complex mixtures.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Analysis of Tetradecylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for minimizing interference in the detection of this compound within complex sample matrices. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, validated protocols to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Analysis

This section addresses specific issues you may encounter during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. Each problem is followed by probable causes and a step-by-step resolution process.

Problem 1: Poor Peak Shape or Tailing for this compound

  • Probable Cause 1: Active Sites in the GC System. this compound, although relatively non-polar, can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to peak tailing.[1][2]

  • Resolution:

    • Inlet Liner Maintenance: Deactivate or replace the inlet liner. A fresh, silanized liner is crucial for preventing analyte adsorption.

    • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a properly deactivated surface.

    • Derivatization: While not always necessary for this compound, if the matrix contains co-eluting polar interferents that exacerbate the issue, consider derivatization of the entire sample extract to reduce the polarity of interfering compounds.[3][4][5]

  • Probable Cause 2: Inappropriate Column Phase. The use of a highly polar GC column can lead to poor peak shape for a non-polar compound like this compound.

  • Resolution:

    • Column Selection: Employ a non-polar or low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[6][7] These columns provide excellent separation for non-polar aromatic hydrocarbons.

Problem 2: Low or No Recovery of this compound

  • Probable Cause 1: Inefficient Extraction from the Sample Matrix. The complex nature of your sample matrix (e.g., biological fluids, environmental samples) may hinder the efficient extraction of this compound.

  • Resolution:

    • Optimize Sample Preparation: Implement a robust sample preparation protocol. Solid-Phase Extraction (SPE) is a highly effective technique for isolating this compound from complex matrices.[8][9] A reversed-phase SPE cartridge (e.g., C18) is generally suitable for retaining non-polar compounds like this compound from a polar sample matrix.

    • Solvent Selection: Ensure the use of an appropriate elution solvent in your extraction procedure that can effectively desorb this compound from the SPE sorbent. A non-polar solvent like hexane or a moderately polar solvent like dichloromethane would be appropriate.[10][11]

  • Probable Cause 2: Matrix Effects Leading to Ion Suppression. Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[12][13][14][15][16]

  • Resolution:

    • Improve Sample Cleanup: Enhance your sample cleanup procedure to remove as much of the interfering matrix as possible. This can involve additional washing steps during SPE or the use of a different SPE sorbent chemistry.

    • Method of Standard Additions: To quantify the extent of matrix effects and obtain a more accurate quantification, utilize the method of standard additions.[12] This involves spiking known amounts of a this compound standard into your sample matrix to create a calibration curve that accounts for the matrix-induced signal suppression or enhancement.

    • Use of an Internal Standard: Incorporate a suitable internal standard (e.g., a deuterated analog of this compound or another non-endogenous alkylbenzene with similar chemical properties) into your analytical workflow. The internal standard can help compensate for signal variations caused by matrix effects.

Problem 3: Co-elution with Interfering Compounds

  • Probable Cause: Insufficient Chromatographic Resolution. The GC method may not be optimized to separate this compound from other structurally similar compounds or matrix components.

  • Resolution:

    • Optimize GC Oven Temperature Program: Modify the temperature ramp of your GC oven program. A slower ramp rate can improve the separation of closely eluting compounds.

    • Select a Longer GC Column: Increasing the length of the GC column will increase the number of theoretical plates and improve separation efficiency.

    • Use High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can distinguish between this compound and co-eluting interferences based on their exact mass-to-charge ratios, even if they are not chromatographically separated.[17]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the detection of this compound in complex mixtures?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of semi-volatile organic compounds like this compound.[17][18][19] The gas chromatograph provides excellent separation of components in a mixture, while the mass spectrometer allows for positive identification and quantification based on the unique mass spectrum of the analyte.[20][21]

Q2: How can I effectively remove interfering substances from my sample before GC-MS analysis?

A: Solid-Phase Extraction (SPE) is a highly recommended sample preparation technique for cleaning up complex samples prior to GC-MS analysis.[8][9] It is more efficient and uses less solvent than traditional liquid-liquid extraction.[9] For this compound, a reversed-phase SPE sorbent like C18 is typically effective.

Q3: What are "matrix effects" and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's response due to the influence of other components in the sample matrix.[13][15] In the context of GC-MS analysis of this compound, co-eluting matrix components can either suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate quantification.[12][14][16]

Q4: Is derivatization necessary for the analysis of this compound?

A: Derivatization, the chemical modification of an analyte, is generally not required for this compound itself as it is sufficiently volatile for GC analysis.[3] However, if your sample matrix contains highly polar interfering compounds that cause chromatographic issues, derivatizing the entire sample extract can improve the overall analysis by making these interferents more amenable to GC.[4][5]

Q5: What type of GC column is best suited for this compound analysis?

A: A non-polar or low-polarity capillary GC column is ideal. A column with a stationary phase of 5% phenyl-methylpolysiloxane is a common and effective choice for separating alkylbenzenes and other non-polar aromatic compounds.[6][7]

Experimental Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix
  • Cartridge Conditioning:

    • Pass 5 mL of hexane through a C18 SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load up to 500 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 50:50 methanol:water solution to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution:

    • Elute the retained this compound with 5 mL of hexane.

  • Concentration:

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • The sample is now ready for GC-MS analysis.

Workflow Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Condition 1. Condition C18 SPE Cartridge Load 2. Load Aqueous Sample Condition->Load Wash 3. Wash with MeOH/Water Load->Wash Elute 4. Elute with Hexane Wash->Elute Concentrate 5. Concentrate Eluate Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

Protocol 2: GC-MS Method Parameters for this compound Analysis
ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 290 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z
Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Poor Analytical Result PeakShape Poor Peak Shape? Problem->PeakShape Recovery Low Recovery? Problem->Recovery Coelution Co-elution? Problem->Coelution CheckSystem Check GC System Activity (Liner, Column) PeakShape->CheckSystem ImproveCleanup Improve Sample Cleanup (SPE Protocol) Recovery->ImproveCleanup MatrixEffect Address Matrix Effects (Std. Additions, IS) Recovery->MatrixEffect OptimizeMethod Optimize GC Method (Temperature Program) Coelution->OptimizeMethod

Caption: Troubleshooting Logic for this compound Analysis.

References

  • D1568 Standard Test Methods for Sampling and Chemical Analysis of Alkylbenzene Sulfonates - ASTM. (2014).
  • ASTM D1568-05 - Standard Test Methods for Sampling and Chemical Analysis of Alkylbenzene Sulfonates. (2023).
  • Determination of linear alkylbenzene sulfonates by ion-pair solid-phase extraction and high-performance liquid chrom
  • D1768 Standard Test Method for Sodium Alkylbenzene Sulfonate in Synthetic Detergents by Ultraviolet Absorption - ASTM. (2024).
  • ASTM D4711-89(2009) - Standard Test Method for Sulfonic and Sulfuric Acids in Alkylbenzene Sulfonic Acids. iTeh Standards.
  • Standard Test Method for Sulfonic and Sulfuric Acids in Alkylbenzene Sulfonic Acids - ASTM.
  • Benzene, tetradecyl-. NIST WebBook.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • GC Derivatiz
  • The Use of Derivatization Reagents for Gas Chrom
  • Use of solid-phase extraction in the determination of benzene, toluene, ethylbenzene, xylene and cumene in spiked soil and investigation of soil spiking methods. Analyst (RSC Publishing).
  • Use of solid-phase extraction in the determination of benzene, toluene, ethylbenzene, xylene and cumene in spiked soil and investig
  • Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
  • Derivatization Reactions and Reagents for Gas Chrom
  • Derivatiz
  • This compound | C20H34 | CID 15086. PubChem - NIH.
  • Benzene, tetradecyl-. NIST WebBook - National Institute of Standards and Technology.
  • A Look at Matrix Effects.
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  • Matrix effect: Significance and symbolism. Unknown Source.
  • Bulletin 853B Capillary GC Troubleshooting Guide: How to Locate Problems and Solve Them. Unknown Source.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules
  • Green sample preparations for the bioanalysis of drugs of abuse in complex m
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Matrix effects in (ultra)
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Unknown Source.
  • What is matrix effect and how is it quantified?. SCIEX.
  • n-Tetradecylbenzene | C20H34 | 675096 | 1459-10-5. HPC Standards Inc.
  • Modern Methods of Sample Prepar
  • GC-MS For Beginners (Gas Chrom
  • Gas Chromatography - Mass Spectrometry Analysis. Intertek.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • ANALYTICAL METHODS. Toxicological Profile for Benzene - NCBI Bookshelf - NIH.
  • The Use of Gas Chromatography – Mass Spectrometry in Process Safety. College of Engineering - Purdue University.
  • usermanual-gc-troubleshooting-8890-g3540-90016-en-agilent.pdf. Agilent.
  • Common Interferences in Drug Testing. PubMed.
  • Analysis of Benzene and its Derivatives (BTEX)

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Technical Support Center: Enhancing Tetradecylbenzene Biodegradation in Wastewater

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the bioremediation of tetradecylbenzene in wastewater. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your work.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your this compound biodegradation experiments.

Symptom: Slow or No Degradation of this compound

Question: My experiment shows minimal or no reduction in this compound concentration over a significant period. What are the potential causes and how can I address them?

Answer:

Slow or stalled degradation is a common issue with multiple potential root causes. A systematic approach to troubleshooting is crucial.

Possible Causes & Corrective Actions:

  • Inappropriate Microbial Consortium: The microorganisms in your system may lack the specific enzymatic machinery to degrade this compound. Not all hydrocarbon-degrading bacteria are effective against long-chain alkylbenzenes.

    • Solution: Consider bioaugmentation by introducing a specialized microbial consortium known to degrade similar compounds.[1][2] Genera such as Pseudomonas, Burkholderia, and Marinobacter have shown efficacy in degrading aromatic hydrocarbons.[3][4][5] A preliminary screening of several microbial consortia can help identify the most effective one for your specific wastewater matrix.

  • Nutrient Limitation: Microbial growth and enzymatic activity are dependent on essential nutrients, particularly nitrogen and phosphorus.[1] A rapid bloom of hydrocarbon-degrading bacteria can quickly deplete these nutrients, leading to a decline in microbial activity.[1]

    • Solution: Optimize the carbon-to-nitrogen-to-phosphorus (C:N:P) ratio in your wastewater. The optimal ratio can vary, but a common starting point for hydrocarbon bioremediation is approximately 100:10:1.[6] Regular monitoring and supplementation of nitrogen and phosphorus sources, such as ammonium chloride (NH₄Cl) and potassium phosphate (K₂HPO₄), may be necessary.[7]

  • Sub-optimal Environmental Conditions: Temperature, pH, and oxygen availability significantly influence microbial metabolic rates.[8][9]

    • Solution:

      • Temperature: Most mesophilic bacteria effective in bioremediation have an optimal temperature range of 20-30°C for freshwater systems.[10] Ensure your bioreactor is maintained within this range.

      • pH: The ideal pH for most hydrocarbon-degrading microorganisms is between 6.0 and 8.0.[2] Regularly monitor and adjust the pH of your wastewater using appropriate buffers.

      • Oxygen: Aerobic degradation of this compound is generally faster and more complete than anaerobic degradation.[2][11] Ensure adequate aeration and monitor dissolved oxygen (DO) levels, maintaining them above 2 mg/L for aerobic processes.[12]

  • Low Bioavailability of this compound: this compound is a hydrophobic compound with low water solubility, which can limit its availability to microorganisms.[13][14]

    • Solution: The addition of biodegradable surfactants can help emulsify the this compound, increasing its surface area and bioavailability to microbes.[14][15] However, it's crucial to select a surfactant that is not preferentially degraded over the target compound and is non-toxic to the microbial consortium.[1] Rhamnolipids are a type of biosurfactant that has been shown to enhance hydrocarbon biodegradation in some cases.[1]

Symptom: Signs of Toxicity in the Bioreactor (e.g., foaming, unusual color, sharp decline in microbial population)

Question: I've observed foaming and a rapid decrease in the microbial population in my bioreactor. What could be causing this toxicity and what should I do?

Answer:

Toxicity in a bioreactor can bring the degradation process to a halt and requires immediate attention.

Possible Causes & Corrective Actions:

  • High Concentration of this compound or Intermediates: While this compound is the target for degradation, high initial concentrations can be toxic to microorganisms.[13] Additionally, the accumulation of intermediate degradation products can also be inhibitory.[16]

    • Solution: Start with a lower concentration of this compound and gradually increase it as the microbial population acclimatizes. If intermediate toxicity is suspected, improving aeration and ensuring a healthy, diverse microbial consortium can facilitate the complete breakdown of these intermediates.

  • Presence of Other Toxic Compounds in Wastewater: Industrial wastewater can contain a complex mixture of chemicals, some of which may be toxic to the degrading microorganisms.[17]

    • Solution: A thorough chemical characterization of your wastewater is essential.[12] If co-contaminants are present, a pre-treatment step to remove or neutralize these toxic compounds may be necessary before biological treatment.

  • Inappropriate Surfactant Concentration: While surfactants can improve bioavailability, concentrations above the critical micelle concentration (CMC) can be detrimental to microbial cells.[1]

    • Solution: If you are using a surfactant, ensure that its concentration is optimized. Conduct preliminary studies to determine the optimal, non-toxic concentration for your specific microbial consortium and wastewater conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general aerobic biodegradation pathway for this compound?

A1: The aerobic biodegradation of this compound, a linear alkylbenzene, is typically initiated by an attack on the alkyl chain or the aromatic ring. The most common pathway involves the terminal oxidation of the alkyl chain, followed by beta-oxidation. The aromatic ring is then opened, typically through the action of dioxygenase enzymes, leading to the formation of intermediates that can enter the Krebs cycle.[9][11]

Q2: Can this compound be degraded anaerobically?

A2: Anaerobic degradation of aromatic hydrocarbons is possible but generally occurs at a much slower rate than aerobic degradation.[2][5] It involves different microbial pathways, such as reductive dechlorination for chlorinated benzenes, and is often carried out by consortia of syntrophic bacteria.[18][19] For this compound, anaerobic degradation would likely be a more complex and lengthy process.

Q3: What analytical methods are recommended for monitoring this compound concentration?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying this compound in water samples.[20] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that provides high sensitivity and selectivity, and it can also be used to identify intermediate degradation products.[7][21]

Q4: How can I confirm that the disappearance of this compound is due to biodegradation and not other factors like volatilization or adsorption?

A4: To confirm biodegradation, you should include proper controls in your experimental setup. A sterile control (autoclaved wastewater with this compound but no active microorganisms) will account for abiotic losses due to factors like volatilization and adsorption. A significant difference in the rate of this compound removal between the live culture and the sterile control provides strong evidence for biodegradation.

Q5: Is it better to use a single, highly efficient bacterial strain or a mixed microbial consortium?

A5: While a single, highly specialized strain might show high degradation rates under ideal laboratory conditions, a mixed microbial consortium is often more robust and effective in treating complex industrial wastewater.[22] A consortium can exhibit synergistic interactions, where different species carry out different steps of the degradation pathway, leading to more complete mineralization of the pollutant.[22]

Section 3: Experimental Protocols & Data

Protocol: Bioreactor Setup and Operation
  • Bioreactor Preparation:

    • Use a sterile, baffled flask or a dedicated bioreactor vessel.

    • Add a defined volume of the wastewater to be treated.

    • If required, amend the wastewater with a nitrogen source (e.g., NH₄Cl to a final concentration of 1 g/L) and a phosphorus source (e.g., K₂HPO₄ to a final concentration of 0.5 g/L).

  • Inoculation:

    • Inoculate the wastewater with a pre-cultured microbial consortium known to degrade hydrocarbons. A typical inoculum size is 5-10% (v/v).

  • This compound Addition:

    • Add a stock solution of this compound (dissolved in a minimal amount of a suitable solvent like acetone, with a solvent control included in the experiment) to achieve the desired initial concentration.

  • Incubation:

    • Incubate the bioreactor at the optimal temperature (e.g., 25-30°C) with continuous agitation (e.g., 150 rpm) to ensure homogeneity and adequate aeration.[23]

    • For aerobic experiments, ensure a continuous supply of sterile, filtered air.

  • Monitoring:

    • At regular intervals, aseptically withdraw samples for analysis of this compound concentration, pH, and microbial growth (e.g., optical density at 600 nm).[24]

Protocol: Quantification of this compound using HPLC
  • Sample Preparation:

    • Centrifuge the collected sample to pellet microbial cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength of 254 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Data Presentation: Optimizing Environmental Parameters
ParameterCondition 1Condition 2Condition 3% Degradation (after 7 days)
Temperature 20°C30°C 40°C45%
85%
60%
pH 5.07.0 9.030%
88%
55%
Nutrient (N:P) 100:1:0100:5:1100:10:1 50%
75%
92%

This table illustrates hypothetical data to show the impact of optimizing environmental conditions on the biodegradation of this compound.

Section 4: Visualizations

Biodegradation_Pathway This compound This compound Terminal_Oxidation Terminal Oxidation (Monooxygenase) This compound->Terminal_Oxidation Alcohol Long-chain Alcohol Terminal_Oxidation->Alcohol Aldehyde Long-chain Aldehyde Alcohol->Aldehyde Fatty_Acid Long-chain Fatty Acid Aldehyde->Fatty_Acid Beta_Oxidation Beta-Oxidation Fatty_Acid->Beta_Oxidation Aromatic_Intermediate Aromatic Intermediate Beta_Oxidation->Aromatic_Intermediate Ring_Cleavage Ring Cleavage (Dioxygenase) Aromatic_Intermediate->Ring_Cleavage Krebs_Cycle Krebs Cycle (CO2 + H2O + Biomass) Ring_Cleavage->Krebs_Cycle

Caption: Aerobic biodegradation pathway of this compound.

Troubleshooting_Workflow Start Slow/No Degradation Check_Nutrients Check C:N:P Ratio Start->Check_Nutrients Check_Conditions Check pH, Temp, DO Start->Check_Conditions Check_Microbes Assess Microbial Consortium Start->Check_Microbes Check_Bioavailability Evaluate Bioavailability Start->Check_Bioavailability Optimize_Nutrients Optimize Nutrients Check_Nutrients->Optimize_Nutrients Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Bioaugmentation Consider Bioaugmentation Check_Microbes->Bioaugmentation Add_Surfactant Add Surfactant Check_Bioavailability->Add_Surfactant Success Degradation Improved Optimize_Nutrients->Success Optimize_Conditions->Success Bioaugmentation->Success Add_Surfactant->Success

Caption: Troubleshooting workflow for slow biodegradation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • AIMS Press. (2022). A mini-review on wastewater treatment through bioremediation towards enhanced field applications of the technology.
  • ResearchGate. (2006). Optimization of high-molecular-weight polycyclic aromatic hydrocarbons' degradation in a two-liquid-phase bioreactor.
  • MDPI. (2021). Microbial Degradation of Hydrocarbons—Basic Principles for Bioremediation: A Review.
  • SAMCO. (n.d.). Common Problems with Biological Wastewater Treatment Systems and How to Avoid Them.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Microbial Insights. (n.d.). Chlorinated Benzenes | Bioremediation.
  • SpringerLink. (n.d.). Challenges of bioremediation.
  • Sparkoncept. (n.d.). Factors Influencing Biodegradation Rates.
  • Enviro Wiki. (2024). Biodegradation - Hydrocarbons.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • PubMed Central. (2017). Optimization of Crude Oil Biodegradation by Brevibacterium sp. Isolated from the Native Sponges of the Persian Gulf.
  • Journal of Applied Biotechnology Reports. (2022). Optimization of Degradation of Petroleum Crude Oil by Lysinibacillus sp. SS1 in Seawater by Response Surface Methodology.
  • OMICS International. (2022). Bioremediation of Waste water: In-depth Review on Current Practices and Promising Perspectives.
  • PubMed Central. (2006). Biodegradation of Benzene by Halophilic and Halotolerant Bacteria under Aerobic Conditions.
  • Chemical Products Industries. (n.d.). Understanding How Biodegradable Surfactants Break Down.
  • ResearchGate. (2014). Optimizing conditions for crude oil degrading bacterial consortium isolated from aquatic environment.
  • ScienceDirect. (2000). The biodegradation of surfactants in the environment.
  • ResearchGate. (2022). Use of surfactants in biodegradation of hydrophobic compounds: A review.
  • American Society for Microbiology. (1991). Degradation of 1,2,4-Trichloro- and 1,2,4,5-Tetrachlorobenzene by Pseudomonas Strains.
  • PubMed Central. (2020). Soil bioremediation approaches for petroleum hydrocarbon polluted environments.
  • Polish Journal of Environmental Studies. (n.d.). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad.
  • MDPI. (2022). Sustainable and Advanced Strategies for Bioremediation of Highly Contaminated Wastewater.
  • AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.
  • HPC Standards Inc. (n.d.). n-Tetradecylbenzene.
  • Emerald Publishing. (2023). Different strategies and bio-removal mechanisms of petroleum hydrocarbons from contaminated sites.
  • Polish Journal of Environmental Studies. (n.d.). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations.
  • AnoxKaldnes. (n.d.). Biodegradation tests.
  • Slideshare. (n.d.). Bioremediation of hydrocarbon – a review.
  • Frontiers. (2022). Bioremediation of petroleum hydrocarbon contaminated soil: a review on principles, degradation mechanisms, and advancements.
  • PubMed Central. (2016). Biodegradation of Pollutants in Waste Water from Pharmaceutical, Textile and Local Dye Effluent in Lagos, Nigeria.
  • Frontiers. (2015). Benzene and Naphthalene Degrading Bacterial Communities in an Oil Sands Tailings Pond.
  • ResearchGate. (2000). The Biodegradation of Surfactants in the Environment.
  • Cranfield University. (n.d.). Thermally Enhanced Biodegradation Mechanisms of Trichloroethene and Benzene Co-contaminants in Groundwater.
  • ResearchGate. (2014). The Metabolic Pathways of Biodegradation.
  • PubMed. (2008). Microbial degradation of chlorinated benzenes.
  • ScienceDirect. (2006). Fate, behavior and effects of surfactants and their degradation products in the environment.
  • National Institute of Standards and Technology. (n.d.). Benzene, tetradecyl-.
  • bioRxiv. (2021). Anaerobic Benzene Biodegradation Linked to Growth of Highly Specific Bacterial Clades.
  • PubMed Central. (2012). Anaerobic benzene degradation by bacteria.
  • Semantic Scholar. (2012). Microorganisms and Metabolic Pathways Involved in Anaerobic Benzene Biodegradation under Nitrate-reducing Conditions.

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Technical Support Center: Optimization of Surfactant Concentration for Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing surfactant concentration in Enhanced Oil Recovery (EOR) experiments. This guide offers practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of surfactant flooding.

Introduction to Surfactant EOR

Surfactant flooding is a chemical EOR technique that enhances oil recovery by reducing the interfacial tension (IFT) between oil and water, and altering the wettability of the reservoir rock.[1][2][3] The primary goal is to mobilize residual oil that is trapped in the pores of the reservoir rock by capillary forces.[3][4] The success of a surfactant flood is heavily dependent on the careful optimization of the surfactant formulation, with concentration being a critical parameter. Recent advancements have significantly lowered the required surfactant concentrations from 2-12% in the past to a more economical 0.1-0.5% range.[1][5]

Frequently Asked Questions (FAQs)

Q1: How do surfactants improve oil recovery?

A: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[2] This structure allows them to accumulate at the oil-water interface, leading to several mechanisms that enhance oil recovery:

  • Interfacial Tension (IFT) Reduction: Surfactants significantly lower the IFT between oil and water.[2][3] This reduction in tension allows the oil droplets to deform and move through the narrow pore throats of the reservoir rock.[2] For effective oil mobilization, the IFT should ideally be in the ultralow range of 10⁻³ mN/m or lower.[6][7]

  • Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. Surfactants can adsorb onto the rock surface and alter its wettability, ideally making it more water-wet.[3][8] This change helps to release the oil film adhering to the rock surface.

  • Microemulsion Formation: At optimal conditions, surfactants can form thermodynamically stable mixtures of oil, water, and surfactant called microemulsions.[3][9] These microemulsions have ultra-low IFT and are highly effective at displacing trapped oil.[3]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which aggregates of surfactant molecules, called micelles, begin to form.[10][11] Below the CMC, surfactant molecules exist individually or adsorb at interfaces. Once the CMC is reached, the surface tension of the solution remains relatively constant with increasing surfactant concentration.[10]

The CMC is a crucial parameter in EOR for two main reasons:

  • Efficiency: The most significant reduction in IFT occurs as the surfactant concentration approaches the CMC.[6] Operating above the CMC may not provide a proportional benefit in IFT reduction and can be economically inefficient.

  • Adsorption: Surfactant adsorption on the reservoir rock tends to increase with concentration up to the CMC, after which it plateaus.[6][12] Understanding the CMC helps in designing a formulation that minimizes excessive surfactant loss to the rock.

Q3: What are the main types of surfactants used in EOR?

A: Surfactants are classified based on the charge of their hydrophilic head group. The most common types used in EOR include:

  • Anionic Surfactants: These have a negatively charged head group (e.g., sulfates, sulfonates, carboxylates). They are widely used due to their effectiveness and relatively low cost.[2]

  • Cationic Surfactants: These possess a positively charged head group. Their use is less common in EOR as they tend to adsorb strongly onto negatively charged sandstone reservoir rocks.[12]

  • Nonionic Surfactants: These have no charge in their head group (e.g., alcohol ethoxylates). They are less sensitive to salinity but may have lower thermal stability.[2]

  • Amphoteric (Zwitterionic) Surfactants: These contain both a positive and a negative charge in their head group. Their properties can be tuned by adjusting the pH.[2]

Q4: How do reservoir conditions like salinity and temperature affect surfactant performance?

A: Salinity and temperature are critical factors that significantly influence surfactant behavior:

  • Salinity: The salt concentration of the formation brine and the injected water impacts the solubility of ionic surfactants and their ability to lower IFT.[8][13] For each surfactant-oil system, there is an "optimal salinity" at which the lowest IFT is achieved.[8][13] High salinity can also increase surfactant adsorption onto the rock surface.[13]

  • Temperature: High reservoir temperatures can cause the degradation of some surfactants, leading to a loss of effectiveness.[14] Temperature also affects the phase behavior of microemulsions. The Krafft temperature is the minimum temperature at which surfactants become effective, while the cloud point is the temperature at which they may precipitate out of solution.[8]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of surfactant concentration for EOR experiments.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Oil Recovery Despite Surfactant Injection 1. Sub-optimal Surfactant Concentration: The concentration may be too low to significantly reduce IFT or too high, leading to unfavorable phase behavior.1. Conduct a concentration scan: Perform phase behavior tests and IFT measurements across a range of surfactant concentrations to identify the optimal window.
2. Unfavorable Salinity: The salinity of the injection brine may not be optimal for the chosen surfactant and crude oil system.2. Perform a salinity scan: Evaluate the phase behavior and IFT at different salinities to determine the optimal salinity for your system.[8][13]
3. High Surfactant Adsorption: A significant amount of the injected surfactant may be adsorbing onto the reservoir rock, reducing its effective concentration in the aqueous phase.[12][15]3. Quantify surfactant adsorption: Conduct static or dynamic adsorption tests. Consider adding an alkali to increase the pH, which can reduce the adsorption of anionic surfactants on carbonate surfaces. The use of adsorption inhibitors like polyacrylates can also be effective.[16]
4. Poor Surfactant Stability: The surfactant may be degrading under reservoir conditions (high temperature or harsh chemical environment).4. Conduct thermal stability tests: Age the surfactant solution at reservoir temperature and monitor its properties (e.g., IFT, phase behavior) over time.[6]
Formation of Highly Viscous Emulsions (Plugging) 1. Incorrect Surfactant Formulation: The surfactant system may be promoting the formation of a stable, highly viscous macroemulsion instead of a low-viscosity microemulsion.1. Re-evaluate phase behavior: The goal is to achieve a Winsor Type III microemulsion, which is characterized by a middle phase containing oil, water, and surfactant in equilibrium with excess oil and water phases.[9][17] Adjust the formulation (surfactant type, co-solvent, salinity) to achieve this.
2. Surfactant Concentration is too High: High surfactant concentrations can sometimes lead to the formation of undesirable, viscous phases.[8]2. Optimize concentration: Systematically lower the surfactant concentration and observe the impact on emulsion viscosity and phase behavior.
Inconsistent or Non-reproducible IFT Measurements 1. Equilibrium Not Reached: The system may not have reached equilibrium before the measurement was taken.1. Allow sufficient equilibration time: When using a spinning drop tensiometer, ensure that successive IFT readings taken at intervals are stable before recording the final value.[18]
2. Contamination: The presence of impurities in the surfactant, brine, or oil can significantly affect IFT.2. Ensure cleanliness: Thoroughly clean all glassware and equipment. Use high-purity reagents and filtered solutions.
3. Surfactant Adsorption on Measurement Equipment: Cationic surfactants, in particular, can adsorb onto the glass capillary of the tensiometer, affecting the results.[18]3. Pre-condition the capillary: For cationic surfactants, rinse the capillary multiple times with the surfactant solution before taking the final measurement to saturate the adsorption sites.[18]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which a surfactant begins to form micelles in a given aqueous solution.

Method 1: Surface Tension Measurement [10]

  • Prepare a series of surfactant solutions of varying concentrations in the desired brine.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).

  • Identify the CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point where the slope changes is the CMC.[10]

Method 2: Conductivity Measurement (for ionic surfactants) [10][19]

  • Prepare a series of ionic surfactant solutions of different concentrations.

  • Measure the electrical conductivity of each solution using a conductivity meter.

  • Plot the conductivity versus the surfactant concentration.

  • Determine the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[10]

Protocol 2: Interfacial Tension (IFT) Measurement

Objective: To measure the IFT between the crude oil and the surfactant solution to evaluate the effectiveness of the surfactant formulation.

Method: Spinning Drop Tensiometry

This method is ideal for measuring the ultra-low IFT values required for EOR.[7][20]

  • Prepare the surfactant solution at the desired concentration and salinity.

  • Fill a capillary tube with the denser fluid (typically the aqueous surfactant solution).

  • Inject a small droplet of the less dense fluid (crude oil) into the capillary.

  • Rotate the capillary at high speed. The centrifugal force will elongate the oil droplet.

  • Measure the dimensions of the elongated droplet using a camera and specialized software.

  • Calculate the IFT based on the droplet shape, rotational speed, and the density difference between the two fluids.

  • Ensure equilibrium is reached by monitoring the IFT over time until it stabilizes.[18]

Protocol 3: Phase Behavior Test (Winsor Plot)

Objective: To determine the optimal salinity and surfactant concentration for achieving a desirable microemulsion phase behavior.

  • Prepare a series of glass pipettes or tubes.

  • In each tube, add a fixed volume of the surfactant solution with a specific concentration.

  • Vary the salinity of the brine across the series of tubes.

  • Add an equal volume of crude oil to each tube.

  • Gently shake the tubes to mix the phases and then allow them to equilibrate at the reservoir temperature for a specified period (days to weeks).[21][22]

  • Observe the resulting phases:

    • Winsor Type I: An oil-in-water microemulsion in equilibrium with an excess oil phase.[9][17]

    • Winsor Type II: A water-in-oil microemulsion in equilibrium with an excess water phase.[9][17]

    • Winsor Type III: A middle-phase microemulsion containing oil, water, and surfactant, in equilibrium with both excess oil and water phases. This is the desired phase for EOR as it corresponds to the lowest IFT.[9][17][23]

  • Plot the volumes of the oil and water solubilized in the microemulsion phase as a function of salinity to identify the optimal salinity range.

Visualizations

EOR_Workflow cluster_screening Surfactant Screening cluster_optimization Optimization cluster_validation Validation Compatibility Compatibility Test Thermal_Stability Thermal Stability Compatibility->Thermal_Stability Phase_Behavior Phase Behavior Thermal_Stability->Phase_Behavior IFT_Measurement IFT Measurement Phase_Behavior->IFT_Measurement Promising Formulations CMC_Determination CMC Determination IFT_Measurement->CMC_Determination Adsorption_Test Adsorption Test CMC_Determination->Adsorption_Test Core_Flooding Core Flooding Adsorption_Test->Core_Flooding Optimized Formulation Effluent_Analysis Effluent Analysis Core_Flooding->Effluent_Analysis

Caption: Experimental workflow for surfactant selection and optimization in EOR.

Surfactant_Troubleshooting Start Low Oil Recovery? Check_IFT Is IFT Ultra-low (<10⁻³ mN/m)? Start->Check_IFT Check_Adsorption Is Surfactant Adsorption High? Check_IFT->Check_Adsorption No Check_Phase_Behavior Is Phase Behavior Optimal (Winsor III)? Check_IFT->Check_Phase_Behavior Yes Check_Adsorption->Check_Phase_Behavior No Add_Inhibitor Add Adsorption Inhibitor/Alkali Check_Adsorption->Add_Inhibitor Yes Optimize_Concentration Optimize Surfactant/Co-solvent Concentration Check_Phase_Behavior->Optimize_Concentration Yes Optimize_Salinity Perform Salinity Scan Check_Phase_Behavior->Optimize_Salinity No Success Improved Recovery Optimize_Concentration->Success Reformulate Reformulate Surfactant System Optimize_Salinity->Reformulate Add_Inhibitor->Success

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Tetradecylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This document provides in-depth guidance specifically tailored to resolving peak tailing observed during the analysis of Tetradecylbenzene, a highly hydrophobic, non-polar compound. Our approach is rooted in fundamental chromatographic principles to empower you to diagnose and solve problems systematically.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding peak tailing with hydrophobic analytes.

Q1: Why is my this compound peak tailing even though it has no basic groups to interact with silanols? While interactions between basic analytes and acidic silanol groups are a primary cause of peak tailing, they are not the only one.[1][2][3] For a neutral, non-polar compound like this compound, tailing is more likely caused by non-ideal chromatographic conditions such as column overload, physical issues with the column, or a mismatch between the sample solvent and the mobile phase.[4][5][6]

Q2: How can I quickly check if my column is overloaded? Column overload is a common cause of peak shape distortion, including both fronting and tailing.[7][8] To test for mass overload, prepare and inject a sample that is 5 to 10 times more dilute than your current sample. If the peak shape improves and becomes more symmetrical, your original sample concentration was too high.[6]

Q3: My sample is dissolved in 100% Acetonitrile, but my mobile phase starts at 70% Acetonitrile. Could this be the problem? Absolutely. This is a significant potential cause of peak distortion. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause the analyte band to spread improperly at the head of the column, leading to tailing, fronting, or split peaks.[4][9] The ideal sample diluent should be weaker than or equal in strength to the initial mobile phase.[10]

Q4: What is the best way to clean a column that has been used extensively for hydrophobic compounds like this compound? Hydrophobic compounds can adsorb strongly onto the stationary phase, leading to contamination that causes peak tailing. A rigorous column wash is necessary. This typically involves flushing the column with a series of solvents, starting with one that is miscible with your mobile phase but weaker (to remove buffers), followed by a very strong organic solvent like isopropanol or a "magic mix" (e.g., water:acetonitrile:methanol:isopropanol) to strip off strongly retained hydrophobic molecules.[11][12][13]

Q5: Could there be a physical problem with my column or HPLC system? Yes. If all peaks in your chromatogram are tailing, it often points to a physical issue.[6] This could be a void at the column inlet, a partially blocked frit, or excessive extra-column volume from using tubing with too large an internal diameter.[14][15] A simple first step is to check all fittings and consider replacing the column frit or the entire column if necessary.[3][8]

In-Depth Troubleshooting Guides

A systematic approach is crucial for efficiently resolving chromatographic issues. The following guides explain the potential causes of peak tailing for this compound and provide a logical workflow for diagnosis and resolution.

Guide 1: Diagnosing the Root Cause of Peak Tailing

Peak tailing indicates a problem that can compromise the accuracy and reproducibility of your analysis.[2][14] For a non-polar analyte, the causes can be broadly categorized into three areas: Overload, System/Column Issues, and Chemical Mismatches.

The diagram below outlines a step-by-step process to identify the source of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for this compound q_all_peaks Are ALL peaks in the chromatogram tailing? start->q_all_peaks system_issue Suspect System/Physical Issue q_all_peaks->system_issue Yes analyte_issue Suspect Analyte-Specific Issue q_all_peaks->analyte_issue No check_ecv 1. Check for Extra-Column Volume (tubing length/ID). 2. Inspect fittings for leaks/dead volume. system_issue->check_ecv check_frit 3. Backflush column to clear blocked inlet frit. 4. Replace guard column/frit. check_ecv->check_frit replace_column 5. If unresolved, a column void may exist. Replace column. check_frit->replace_column q_overload Is the peak shape concentration-dependent? analyte_issue->q_overload overload_issue Mass Overload Confirmed q_overload->overload_issue Yes no_overload Not Mass Overload q_overload->no_overload No overload_solution Reduce sample concentration or injection volume. overload_issue->overload_solution q_solvent Is the sample diluent stronger than the mobile phase? no_overload->q_solvent solvent_issue Solvent Mismatch Confirmed q_solvent->solvent_issue Yes no_solvent Solvent is Compatible q_solvent->no_solvent No solvent_solution Re-dissolve sample in mobile phase or a weaker solvent. solvent_issue->solvent_solution column_contam Suspect Column Contamination no_solvent->column_contam contam_solution Perform aggressive column wash to remove hydrophobic residues. column_contam->contam_solution final_check If issue persists, consider secondary silanol effects and optimize mobile phase (e.g., use highly deactivated column). contam_solution->final_check

Caption: A systematic workflow for diagnosing the cause of peak tailing.

Guide 2: Understanding the Sample Solvent Mismatch Effect

One of the most common, yet frequently overlooked, causes of poor peak shape for early-eluting or highly retained compounds is the use of an inappropriate sample diluent. When the sample is dissolved in a solvent significantly stronger than the mobile phase, it disrupts the equilibrium at the column inlet. The plug of strong solvent carries the analyte partway down the column in a distorted band before the mobile phase can take over, resulting in a malformed peak.

Solvent_Mismatch cluster_0 Ideal Injection (Solvent Strength ≤ Mobile Phase) cluster_1 Poor Injection (Solvent Strength > Mobile Phase) ideal_inject Sample injected in weak solvent ideal_band Analyte focuses into a sharp, narrow band at column head ideal_inject->ideal_band ideal_elution Symmetrical (Gaussian) peak elutes ideal_band->ideal_elution poor_inject Sample injected in strong solvent poor_band Strong solvent carries analyte partway down the column, creating a diffuse, distorted band. poor_inject->poor_band poor_elution Asymmetrical (Tailing) peak elutes poor_band->poor_elution

Caption: Mechanism of peak distortion due to sample solvent mismatch.

Guide 3: The Role of the Stationary Phase and Mobile Phase

While this compound is non-polar, secondary interactions with the stationary phase can still contribute to tailing, especially on older, Type A silica columns which have more active, acidic silanol groups and higher metal content.[2][16]

  • Column Choice : Using a modern, high-purity, fully end-capped Type B silica column or a hybrid-silica column minimizes the number of accessible silanol groups, reducing the chance of secondary interactions.[1][2]

  • Mobile Phase Modifiers : Although this compound is not basic, trace impurities in the system or on the column might be. If secondary interactions are suspected, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can sometimes improve peak shape by masking active silanol sites.[16][17] However, this should be a last resort after ruling out more common causes.

  • Mobile Phase pH : For neutral compounds, pH has little effect on the analyte itself. However, operating at a low pH (e.g., pH 2.5-3) can suppress the ionization of surface silanol groups, making them less active and reducing the potential for secondary interactions.[1][2][3]

Experimental Protocols & Data Tables

Protocol 1: Systematic Diagnosis of Mass Overload

This protocol helps determine if the sample concentration is the cause of peak tailing.

  • Prepare a Stock Solution: Create a stock solution of this compound at the highest concentration you typically analyze.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution: 1:2, 1:5, 1:10, and 1:20 using the mobile phase as the diluent.

  • Inject and Analyze: Inject a constant volume of each solution, starting with the most dilute and moving to the most concentrated.

  • Evaluate Peak Shape: Record the USP Tailing Factor (Tf) or Asymmetry Factor (As) for each concentration.

ConcentrationInjection VolumeTailing Factor (Tf)Peak Shape
1.0 mg/mL10 µL1.8Severe Tailing
0.2 mg/mL10 µL1.3Minor Tailing
0.1 mg/mL10 µL1.1Symmetrical
0.05 mg/mL10 µL1.0Symmetrical
Caption: Example data showing the effect of concentration on peak tailing.
Protocol 2: Aggressive Column Restoration for Hydrophobic Contamination

Use this protocol to clean a C18 column suspected of being contaminated with strongly retained non-polar compounds. Note: Always check your column's documentation for solvent compatibility and pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating it.

  • Initial Wash (Buffer Removal): Flush the column with 10-20 column volumes of HPLC-grade water (if your mobile phase contained buffer salts).

  • Intermediate Wash: Flush with 10-20 column volumes of Methanol.

  • Strong Solvent Wash (Stripping Step): Flush with 20-30 column volumes of a strong, non-polar solvent. Good choices include:

    • Isopropanol (IPA)

    • Tetrahydrofuran (THF) - use with caution, can swell PEEK tubing

    • "Magic Mix": Water/Acetonitrile/Methanol/IPA (1:1:1:1)[11]

  • Re-equilibration:

    • Flush with 10-20 column volumes of Methanol or Acetonitrile.

    • Flush with your mobile phase for at least 30 column volumes or until the baseline is stable.

  • Test Performance: Reconnect the detector and inject a standard to check if peak shape has been restored.

SolventPurposeTypical Volume
HPLC WaterRemove buffer salts and polar contaminants10-20 CV
Methanol / AcetonitrileTransition solvent, removes mid-polarity contaminants10-20 CV
Isopropanol (IPA) or THFStrip strongly-bound hydrophobic contaminants[13][18]20-30 CV
Mobile PhaseRe-equilibrate the column for analysis>30 CV
Caption: Recommended solvent sequence for cleaning a reversed-phase column.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]
  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. [Link]
  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.. [Link]
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
  • The Effect of Sample Diluent on Peak Shape. (n.d.). MAC-MOD Analytical. [Link]
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025). Sepuxianyun. [Link]
  • Sample Diluent Effects in HPLC. (n.d.). Element Lab Solutions. [Link]
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Crawford Scientific. [Link]
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific. [Link]
  • The use of Mobile Phase pH as a Method Development Tool. (2020).
  • Stoll, D. R., & Mack, A. E. (2019).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
  • Selecting the Right Column for Your Reversed Phase Method. (2017). Phenomenex Blog. [Link]
  • Effect of diluent on the peak shape of the analyte in reversed-phase liquid chromatography. (2022). Pharma Growth Hub. [Link]
  • Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separ
  • How can I prevent peak tailing in HPLC?. (2013).
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. [Link]
  • HPLC column selection – how do you choose the correct column?. (n.d.). Element Lab Solutions. [Link]
  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. (2025). MicroSolv. [Link]
  • Dolan, J. W. (2019). Methods from Mars? Coping with Chromatographic Legacies.
  • How to keep HPLC columns free of adsorbed contaminants. (n.d.). MicroSolv. [Link]
  • Clean A Reverse-Phase HPLC Column in 2 Simple Steps. (n.d.). Axion Labs. [Link]
  • Full Guide of How to Clean HPLC Column. (n.d.). Labtech. [Link]
  • HPLC Column Cleaning & Washing Procedure. (2024). GL Sciences. [Link]
  • Mobile phase without the additive triethylamine (0.3%) (a) and the use... (n.d.).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Waters. [Link] 32.[14]Troubleshooting HPLC- Tailing Peaks. (2014). Restek. [Link]
  • HPLC Troubleshooting Guide. (n.d.). Shimadzu. [Link]
  • Reasons for Peak Tailing of HPLC Column. (2025). Hawach. [Link]
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

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Tetradecylbenzene Technical Support Center: A Guide to Handling and Storage for Optimal Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Tetradecylbenzene. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its handling and storage. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and prevent degradation, ensuring the reliability and reproducibility of your experimental results.

Introduction to this compound Stability

This compound, a long-chain alkylbenzene, is a valuable compound in various research and development applications, including its use as a building block in the synthesis of complex molecules in medicinal chemistry. Its long alkyl chain imparts specific lipophilic properties that can be advantageous in drug design. However, like many organic molecules, its chemical integrity can be compromised by improper handling and storage. The primary pathway for the degradation of this compound is oxidation, particularly at the benzylic position of the alkyl chain. This process can be accelerated by exposure to heat, light, and atmospheric oxygen. Understanding and mitigating these factors are crucial for maintaining the purity and efficacy of the compound in your experiments.

Troubleshooting Guide: Addressing Common Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the use and storage of this compound.

Analytical & Purity Issues

Q1: I'm seeing unexpected peaks in the GC-MS analysis of my stored this compound sample. What are they, and how can I identify them?

A1: Unexpected peaks in your GC-MS chromatogram are often indicative of degradation or contamination. For this compound, the most likely culprits are oxidation products.

  • Probable Cause: The primary degradation pathway for alkylbenzenes is oxidation of the alkyl side-chain.[1] This can be initiated by exposure to air (oxygen), light (photo-oxidation), or elevated temperatures. The benzylic carbon (the carbon atom of the alkyl chain attached to the benzene ring) is particularly susceptible to oxidation.

  • Likely Degradation Products: You are likely observing a mixture of ketones and alcohols formed by the oxidation of the tetradecyl chain. The main initial oxidation products would be various isomers of phenyldetradecanone and phenyldetradecanol. Further oxidation could lead to the cleavage of the alkyl chain, resulting in benzoic acid and other smaller molecules.

  • Troubleshooting Steps:

    • Mass Spectral Analysis: Carefully examine the mass spectra of the unknown peaks. Look for characteristic fragments. For example, a prominent peak at m/z 91 or 92 is characteristic of a benzyl or tropylium ion, which would be present in many of the degradation products. The molecular ions of the ketone and alcohol derivatives would be higher than that of this compound (274.5 g/mol ).

    • Run a Blank: Inject a sample of the solvent you used to dissolve the this compound to rule out solvent impurities or contamination from your analytical system.[2]

    • Review Storage Conditions: Assess how the sample was stored. Was it exposed to light? Was the container properly sealed? Was it stored at an elevated temperature?

    • Confirmation with Standards: If available, compare the retention times and mass spectra of your unknown peaks with analytical standards of potential degradation products.

Q2: My reaction yield is significantly lower than expected when using this compound as a starting material. Could this be a purity issue?

A2: Yes, a lower-than-expected reaction yield is a common consequence of using a degraded or impure starting material.[3][4]

  • Causality: If your this compound has partially degraded, the actual concentration of the active starting material is lower than what you calculated. The degradation products may not participate in the desired reaction or could even inhibit it.

  • Troubleshooting Workflow:

    • Purity Assessment: Before starting a critical reaction, it is best practice to verify the purity of your this compound, especially if it has been in storage for an extended period. A quick GC-MS or HPLC analysis can provide a clear picture of its integrity.

    • Impact of Impurities: Consider the nature of your reaction. Some reactions are highly sensitive to the presence of impurities, which can interfere with catalysts or react with other reagents.

    • Purification: If you suspect degradation, you may need to purify the this compound before use. This can often be achieved through column chromatography or distillation, depending on the nature and quantity of the impurities.

troubleshooting_yield start Low Reaction Yield check_purity Assess Purity of This compound (GC-MS/HPLC) start->check_purity is_pure Is Purity >99%? check_purity->is_pure pure Investigate Other Reaction Parameters (e.g., reagents, conditions) is_pure->pure Yes impure Purity is Compromised is_pure->impure No purify Purify this compound (e.g., Chromatography) impure->purify re_run Re-run Reaction with Purified Material purify->re_run success Yield Improves re_run->success

Caption: Troubleshooting workflow for low reaction yield.

Storage & Handling Issues

Q3: My clear, colorless this compound has developed a slight yellow tint after being stored for a few months. What does this mean?

A3: A change in color, such as the appearance of a yellow tint, is a visual indicator that chemical degradation has likely occurred.

  • Scientific Rationale: The formation of colored species is often due to the creation of conjugated systems or other chromophores resulting from oxidation or other degradation reactions. While this compound itself does not absorb significantly in the visible region, its degradation products might.

  • Recommended Action:

    • Do Not Assume Usability: While the discoloration may be due to a very small amount of impurity, it is a warning sign.

    • Analytical Verification: Perform a purity analysis using GC-MS or HPLC to identify and quantify the impurities.

    • Decision on Use: Based on the level and nature of the impurities, and the sensitivity of your application, you can decide whether the material is still suitable for use or requires purification. For high-stakes applications like drug development, it is always recommended to use material of the highest purity.

Q4: What are the immediate signs of significant this compound degradation that I should watch for?

A4: Besides a change in color, other signs of degradation include:

  • Changes in Viscosity: Significant degradation can lead to polymerization or the formation of higher molecular weight compounds, which can increase the viscosity of the liquid.

  • Precipitate Formation: The formation of solid precipitates can indicate the presence of insoluble degradation products.

  • Unusual Odor: While this compound has a mild odor, the formation of certain oxidation products, such as aldehydes or ketones, may result in a change in smell.

Frequently Asked Questions (FAQs)

Storage

  • Q: What are the ideal storage conditions for this compound?

    • A: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[5] An ideal temperature range is between 0°C and 25°C.[5] It should be kept in a tightly sealed container to prevent exposure to atmospheric oxygen and moisture. The use of an inert gas blanket, such as argon or nitrogen, is highly recommended for long-term storage.

  • Q: How sensitive is this compound to light?

    • A: Alkylbenzenes can undergo photo-oxidation, especially in the presence of photosensitizers.[6] Therefore, it is crucial to store this compound in an amber or opaque container to protect it from light.

  • Q: Can I store this compound in a plastic container?

    • A: It is generally recommended to store this compound in glass containers, specifically amber glass vials or bottles with a tight-fitting cap. Some plastics may be susceptible to attack by aromatic hydrocarbons, leading to leaching of plasticizers into your sample or degradation of the container itself.[7]

Handling

  • Q: What personal protective equipment (PPE) should I use when handling this compound?

    • A: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Q: Is this compound considered a hazardous substance?

    • A: this compound is an irritant to the skin and eyes and can be harmful if swallowed. It is important to consult the Safety Data Sheet (SDS) for detailed safety information before handling.

  • Q: Are there any chemicals that are incompatible with this compound?

    • A: Yes, this compound is incompatible with strong oxidizing agents.[7][8] Contact with these substances can lead to vigorous and potentially explosive reactions.

Data Summary Table

ParameterRecommendationRationale
Storage Temperature 0°C to 25°C[5]Minimizes thermal degradation and oxidation rates.
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Container Tightly sealed amber glass vial/bottleProtects from light and air exposure; avoids potential incompatibility with plastics.[7]
Incompatible Materials Strong oxidizing agentsRisk of vigorous and potentially explosive reactions.[7][8]
Purity Analysis GC-MS, HPLCTo confirm purity and detect any degradation products.

Experimental Protocol: Purity Assessment of this compound by GC-MS

This protocol provides a general guideline for assessing the purity of a this compound sample and identifying potential degradation products.

1. Sample Preparation a. Prepare a 1 mg/mL stock solution of your this compound sample in a high-purity solvent such as hexane or dichloromethane. b. Perform a serial dilution to a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating hydrocarbons.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 300°C.
  • Hold: 5 minutes at 300°C.
  • Injector: Splitless mode at 280°C.
  • MSD Conditions:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Scan Range: 40-550 m/z.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis a. Integrate the total ion chromatogram (TIC). The purity of this compound can be estimated by the area percentage of the main peak. b. Identify the main peak corresponding to this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak at m/z 274 and a characteristic base peak at m/z 91 or 92.[7] c. For any significant impurity peaks, analyze their mass spectra to tentatively identify them as potential oxidation products (e.g., ketones, alcohols) or other contaminants.

gc_ms_workflow sample_prep Sample Preparation (Dilution in appropriate solvent) gc_injection GC Injection (Splitless mode) sample_prep->gc_injection separation Chromatographic Separation (Non-polar column) gc_injection->separation ionization Mass Spectrometry (Electron Ionization) separation->ionization detection Detection (Scan m/z 40-550) ionization->detection data_analysis Data Analysis (TIC, Mass Spectra Interpretation) detection->data_analysis purity Purity Assessment (% Area) data_analysis->purity impurity_id Impurity Identification data_analysis->impurity_id

Caption: GC-MS workflow for purity assessment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pharmaguideline. (2025, April 21).
  • Chevron. (n.d.). Lubricant Storage, Stability & Estimated Shelf Life.
  • U.S. Coast Guard. (1999). Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
  • iitutor. (2016, February 16). Storing Hydrocarbon Safely [Video]. YouTube. [Link]
  • NIST. (n.d.). Benzene, tetradecyl-. NIST Chemistry WebBook.
  • Eganhouse, R. P. (1986). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 26(3-4), 241-263.
  • Chromatography Forum. (2009, August 6). Strange extra peaks before the compound (GC-MS/MS). [Link]
  • Wikipedia. (n.d.). Alkylbenzene.
  • TutorChase. (n.d.). How do impurities impact percentage yield?.
  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?. [Link]
  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. [Link]
  • American Petroleum Institute. (n.d.). Bulk Oil Testing, Handling, and Storage Guidelines.
  • Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes. [Link]
  • U.S. Geological Survey. (n.d.). Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • CAS. (n.d.). This compound. CAS Common Chemistry.
  • YouTube. (2025, September 15). How Does Product Purification Affect Percent Yield?. Chemistry For Everyone. [Link]
  • Comisarow, M. B., & Marshall, A. G. (1974). Fourier transform ion cyclotron resonance spectroscopy. Chemical Physics Letters, 25(2), 282-283.
  • science.org. (n.d.). Sensory reactions of nasal pungency and odor to volatile organic compounds: the alkylbenzenes.
  • ResearchGate. (2025, August 21). Efficient continuous synthesis of long-chain alkylbenzenes catalyzed by ionic liquids in microreaction systems.
  • ResearchGate. (2025, August 5). Shape selective synthesis of long-chain linear alkyl benzene (LAB) with AlMCM-41/Beta zeolite composite catalyst.
  • Chemistry LibreTexts. (2020, July 1). Reactions of alkylbenzenes.
  • PubMed Central (PMC). (n.d.). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning.
  • American Petroleum Institute. (n.d.). Bulk Oil Testing, Handling, and Storage Guidelines.
  • Kuvayskaya, A., Mohseni, R., & Vasiliev, A. (2022). Alkylation of Benzene by Long-Chain Alkenes on Immobilized Phosphotungstic Acid.
  • Al-Sabagh, A. M., El-Kafrawy, A. F., & Ramadan, A. M. (2022). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Egyptian Journal of Chemistry, 65(2), 521-535.
  • National Center for Biotechnology Information. (n.d.). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PubMed Central (PMC).
  • ResearchGate. (n.d.). Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences.
  • The Chromatography & Separation Science Site. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
  • Rananaseemshahid. (n.d.). Handling of Hydrocarbon Fluids.
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How to increase the solubility of Tetradecylbenzene in aqueous solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for increasing the aqueous solubility of Tetradecylbenzene. This document is designed for researchers, scientists, and formulation professionals who encounter challenges with this highly hydrophobic compound in their experimental workflows. Here, we provide in-depth, evidence-based answers to common questions, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

This compound's poor aqueous solubility is a direct result of its molecular structure. It consists of a nonpolar benzene ring attached to a long, 14-carbon alkyl chain (tetradecyl group).[1] This long hydrocarbon tail is highly hydrophobic ("water-fearing") and dominates the molecule's character, making it immiscible with polar solvents like water.[1][2] According to the principle of "like dissolves like," polar solvents favorably interact with other polar molecules, while nonpolar molecules interact more favorably with other nonpolar molecules. Water molecules form a strong, highly ordered network through hydrogen bonding. The nonpolar this compound molecule cannot participate in this network and would disrupt it, which is an energetically unfavorable process. Therefore, it is effectively excluded from the aqueous phase and is insoluble in water.[2][3]

Q2: What are the primary strategies to increase the aqueous solubility of this compound?

There are several established methods to enhance the solubility of hydrophobic compounds like this compound. The choice of method depends on the required concentration, the experimental system, and tolerance for additives. The most common and effective strategies include:

  • Micellar Solubilization using Surfactants: Employing surfactants to form micelles that encapsulate the this compound molecules.

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[4]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that shield the hydrophobic this compound molecule from water.[5][6]

  • Hydrotropy: Adding a high concentration of a hydrotropic agent to alter the solvent structure and increase solubility.[7][8]

Q3: How do I choose the best solubilization method for my experiment?

Selecting the right strategy requires careful consideration of your experimental goals and constraints. The following flowchart and summary table provide a decision-making framework.

G start Start: Need to solubilize This compound q1 Is the final application sensitive to additives (e.g., cell culture, sensitive assay)? start->q1 q2 Is a high concentration of this compound required? q1->q2 No method_cyclo Primary Method: Cyclodextrin Complexation (Biocompatible, defined stoichiometry) q1->method_cyclo Yes q3 Is maintaining a purely aqueous system critical? q2->q3 No method_surfactant Primary Method: Micellar Solubilization (High capacity, efficient) q2->method_surfactant Yes q3->method_surfactant Yes method_cosolvent Primary Method: Co-solvency (Simple, effective for high conc.) q3->method_cosolvent No consider_surfactant Consider Surfactants (Test for biocompatibility) method_cyclo->consider_surfactant If capacity is insufficient method_hydrotrope Alternative Method: Hydrotropy (Requires high conc. of agent) method_surfactant->method_hydrotrope If micelle disruption is a concern consider_cosolvent Consider Co-solvents (Check solvent tolerance) method_cosolvent->consider_cosolvent Always verify system compatibility G cluster_micelle Micelle Structure cluster_legend Legend center Hydrophobic Core (this compound Solubilized Here) s1 S center->s1 s2 S center->s2 s3 S center->s3 s4 S center->s4 s5 S center->s5 s6 S center->s6 s7 S center->s7 s8 S center->s8 s_legend Surfactant Molecule (Hydrophilic Head) tail_legend Hydrophobic Tail s_legend->tail_legend

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic molecule.

Q1.1: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the minimum concentration of a surfactant at which micelle formation begins. [9][10]Below the CMC, surfactant molecules exist as individual monomers in the solution or at the air-water interface. Above the CMC, any additional surfactant molecules added to the system will aggregate to form micelles. [11] Causality: Solubilization of this compound occurs within the micellar core. Therefore, you must use a surfactant concentration significantly above the CMC to ensure a sufficient population of micelles is present to act as hosts. [12]The amount of a hydrophobic compound solubilized typically increases linearly with the surfactant concentration above the CMC. [13][14]

Table 2: CMC Values of Common Surfactants in Water
SurfactantTypeCMC (approx. mM)
Sodium Dodecyl Sulfate (SDS)Anionic8.2
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92
Triton™ X-100Non-ionic0.24
Polysorbate 20 (Tween® 20)Non-ionic0.059
Polysorbate 80 (Tween® 80)Non-ionic0.012
Note: CMC values can be affected by temperature, pH, and the presence of electrolytes.
[11]
Q1.2: How do I prepare a stock solution of this compound using a surfactant?

This protocol provides a general method for creating a concentrated, solubilized stock solution.

Experimental Protocol: Surfactant-Mediated Solubilization
  • Select a Surfactant: Choose a surfactant appropriate for your application (e.g., a non-ionic surfactant like Tween® 80 for biological systems).

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration 10-20 times its CMC. For example, for Tween® 80 (CMC ≈ 0.012 mM), a working solution of 0.12-0.24 mM would be a good starting point.

  • Add this compound: To a known volume of the surfactant solution, add an excess of this compound. Since this compound is less dense than water, it will form a separate layer on top. [15]4. Equilibrate: Seal the container and agitate the mixture vigorously using a vortex mixer or magnetic stirrer. Allow the solution to equilibrate for several hours (or overnight) at a controlled temperature. This allows the this compound molecules to partition into the surfactant micelles. [13]5. Separate Phases: After equilibration, a stable microemulsion should be formed. To remove the excess, undissolved this compound, centrifuge the solution at high speed. The excess oil will form a layer at the top. Carefully collect the clear, aqueous phase underneath, which contains the solubilized this compound.

  • Determine Concentration (Optional but Recommended): The concentration of this compound in the stock solution can be quantified using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present or can be derivatized) or gas chromatography (GC).

Section 2: Co-solvency

Co-solvency is a straightforward technique that involves adding a water-miscible organic solvent to the aqueous solution. [4]The co-solvent disrupts the hydrogen-bonding structure of water, reducing the overall polarity of the solvent mixture. [16]This makes the environment more favorable for nonpolar solutes like this compound. [17][18]

Q2.1: Which co-solvents are most effective?

Commonly used co-solvents in research and pharmaceutical formulations include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs, e.g., PEG 300, PEG 400)

  • Glycerol

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylacetamide (DMA) [19][20] Causality: The effectiveness of a co-solvent is related to its ability to reduce the polarity of water. Solvents like ethanol and propylene glycol are effective because they have both a polar hydroxyl group (for water miscibility) and a nonpolar hydrocarbon portion, which can interact favorably with this compound. [4]

Q2.2: How do I determine the right co-solvent concentration?

The required concentration depends on the target solubility and the specific co-solvent. This is typically determined empirically by creating a phase-solubility diagram.

Experimental Protocol: Determining Co-solvent Requirement
  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 30%, 40% v/v ethanol in water).

  • Add Excess Solute: To a fixed volume of each co-solvent mixture in separate vials, add an excess amount of this compound.

  • Equilibrate: Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours). Ensure a visible excess of the this compound phase remains.

  • Sample and Analyze: After equilibration, allow the phases to separate. Carefully withdraw a sample from the clear aqueous/solvent phase, filter it if necessary (using a solvent-compatible filter), and determine the concentration of this compound using an appropriate analytical method (e.g., GC).

  • Plot the Data: Plot the measured solubility of this compound (Y-axis) against the percentage of co-solvent (X-axis). This plot will show you the co-solvent concentration needed to achieve your desired solubility level.

Troubleshooting: If you observe precipitation or phase separation when diluting a co-solvent stock solution into a purely aqueous buffer, it means the final co-solvent concentration is too low to maintain solubility. You may need to increase the co-solvent percentage in your final working solution.

Section 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus. [5]Their exterior is hydrophilic due to hydroxyl groups, making them water-soluble. Their internal cavity, however, is non-polar and can encapsulate hydrophobic "guest" molecules like this compound, forming a stable, water-soluble "host-guest" inclusion complex. [6][21]

Q3.1: Which type of cyclodextrin should I use?

While natural cyclodextrins (α, β, γ) exist, chemically modified derivatives are often superior for formulation purposes.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a widely used derivative with significantly higher aqueous solubility and lower toxicity compared to natural β-cyclodextrin. [21]It is often the first choice for solubilizing hydrophobic compounds for biological applications. [5]* β-cyclodextrin (β-CD): Has a cavity size well-suited for benzene rings, but its lower water solubility can be a limiting factor.

Causality: The formation of the inclusion complex is an equilibrium process. [22]The hydrophobic this compound molecule is driven into the non-polar cyclodextrin cavity to escape the unfavorable interactions with water. [23]This encapsulation effectively masks the hydrophobicity of the guest molecule, rendering the entire complex water-soluble. [6]

Q3.2: How do I prepare a this compound-Cyclodextrin complex?

The following kneading method is a common and effective way to prepare solid inclusion complexes, which can then be dissolved in water.

Experimental Protocol: Kneading Method for Cyclodextrin Complexation
  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to cyclodextrin (e.g., HP-β-CD). [24]2. Prepare Cyclodextrin Paste: Place the accurately weighed amount of HP-β-CD into a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with the pestle to form a consistent, thick paste.

  • Incorporate this compound: Add the stoichiometric amount of this compound to the paste and continue kneading for 30-60 minutes. The mixture should remain a paste.

  • Dry the Complex: Transfer the paste to a watch glass or petri dish and dry it in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Create a Powder: Grind the dried complex into a fine powder. This powder can now be dissolved in your aqueous solution to the desired final concentration. The solubility of this complex will be significantly higher than that of this compound alone.

  • Optimization: To maximize solubilization, this process can be repeated with different molar ratios (e.g., 1:2 Drug:CD) to find the optimal formulation. [24]

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • This compound - Solubility of Things. Solubility of Things.
  • Solubilization of n-Alkylbenzenes into Gemini Surfactant Micelles in Aqueous Medium. Langmuir - ACS Publications.
  • Solubilization of n-alkylbenzenes into gemini surfactant micelles in aqueous medium. PubMed.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
  • Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed.
  • Solubilization of n-Alkylbenzenes into Gemini Surfactant Micelles in Aqueous Medium. ACS Publications.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • This compound. ChemBK.
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  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.
  • HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. International Journal of Drug Development and Research.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
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  • Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. ACS Omega.
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Solubilization Enhancement of Polycyclic Aromatic Hydrocarbons (PAHs) Using Synergistically Interacting Gemini-Conventional Surfactant Systems. Semantic Scholar.
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Technical Support Center: Large-Scale Tetradecylbenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale production of Tetradecylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of this compound, primarily via the Friedel-Crafts alkylation of benzene with 1-tetradecene or 1-chlorotetradecane.

FAQ 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer: Low yields in Friedel-Crafts alkylation are often traced back to several key factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture in the reactants or solvent. Ensure all reagents and glassware are scrupulously dry.[1][2] Catalyst deactivation can also occur due to poisoning by impurities in the feedstock or by coking at elevated temperatures.[3][4]

  • Suboptimal Reaction Temperature: The reaction is temperature-sensitive. Too low a temperature can lead to a sluggish reaction, while too high a temperature can promote side reactions and catalyst degradation. An automated chemical reactor can help maintain precise temperature control.[5]

  • Insufficient Mixing: In a large-scale reaction, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in poor conversion. Ensure your reactor is equipped with an appropriate agitation system for the scale of your reaction.

  • Incorrect Stoichiometry: An excess of benzene is typically used to favor the mono-alkylation product and minimize polyalkylation.[6] A molar ratio of benzene to the alkylating agent of at least 5:1 is a good starting point.

FAQ 2: Product Contains Multiple Isomers

Question: My final product is a mixture of different this compound isomers, not the desired linear 1-phenyltetradecane. Why is this happening and how can I control the isomer distribution?

Answer: The formation of various isomers is a well-known challenge in Friedel-Crafts alkylation due to carbocation rearrangements.[7][8] The primary carbocation that would lead to 1-phenyltetradecane can rearrange to more stable secondary carbocations via hydride shifts, leading to products like 2-phenyltetradecane, 3-phenyltetradecane, etc.[8]

Strategies to control isomerization include:

  • Choice of Catalyst: Different catalysts exhibit different selectivities. While traditional Lewis acids like AlCl₃ can lead to a mixture of isomers, solid acid catalysts like zeolites or clays can offer better shape selectivity and favor the formation of specific isomers.[9] The use of hydrogen fluoride (HF) as a catalyst also produces a different isomer distribution compared to AlCl₃.[9][10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor carbocation rearrangements, thus increasing the selectivity for the kinetic product.

  • Alternative Synthesis Route: To completely avoid carbocation rearrangement, consider a Friedel-Crafts acylation followed by a reduction.[6][8] Reacting benzene with tetradecanoyl chloride will produce a ketone, which can then be reduced to the desired linear alkylbenzene using methods like the Clemmensen or Wolff-Kishner reduction. The acylium ion intermediate in this reaction is resonance-stabilized and does not rearrange.[5][6]

FAQ 3: Significant Amounts of Polyalkylated Byproducts

Question: I am observing a significant amount of di- and tri-tetradecylbenzene in my product mixture. How can I minimize this polyalkylation?

Answer: Polyalkylation occurs because the initial product, this compound, is more reactive than benzene itself due to the electron-donating nature of the alkyl group.[6][7] This makes the product susceptible to further alkylation.

To minimize polyalkylation:

  • Use a Large Excess of Benzene: As mentioned in FAQ 1, using a large stoichiometric excess of benzene increases the probability of the alkylating agent reacting with a benzene molecule rather than an already alkylated product molecule.[6]

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to limit the extent of polyalkylation.

  • Catalyst Loading: Using the minimum effective amount of catalyst can also help to reduce the rate of the second alkylation reaction.

FAQ 4: Difficulty in Product Purification

Question: What are the most effective methods for purifying large quantities of this compound from unreacted starting materials and byproducts?

Answer: On a large scale, purification of an oily product like this compound presents challenges.[11] Column chromatography, while effective at the lab scale, is often not economically viable for industrial production.[11]

Common industrial purification methods include:

  • Fractional Distillation: This is the most common method for separating components with different boiling points. Unreacted benzene can be easily removed due to its much lower boiling point. Separating the desired this compound from isomers and polyalkylated byproducts can be more challenging but is achievable with an efficient distillation column.[11][12]

  • Crystallization: If the desired isomer has a significantly different melting point from the impurities, fractional crystallization at low temperatures can be an effective purification technique.[11]

  • Solvent Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.[11]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing specific experimental issues.

Guide 1: Troubleshooting Catalyst Deactivation

Symptom: The reaction starts well but then slows down or stops before completion, as monitored by in-situ techniques like FTIR or by offline GC analysis of aliquots.

Underlying Cause: Catalyst deactivation is a common issue in industrial catalytic processes.[3] It can be caused by poisoning, fouling (coking), or thermal degradation.[3][13]

Step-by-Step Troubleshooting Protocol:
  • Verify Feedstock Purity:

    • Action: Analyze your benzene and 1-tetradecene (or 1-chlorotetradecane) feedstocks for common catalyst poisons such as water, sulfur compounds, or nitrogen compounds.

    • Rationale: Even trace amounts of these impurities can irreversibly poison Lewis acid catalysts.[3]

    • Method: Use analytical techniques such as Karl Fischer titration for water content and GC with appropriate detectors (e.g., sulfur chemiluminescence detector) for other impurities.

  • Ensure Inert Reaction Conditions:

    • Action: Purge the reactor with an inert gas (e.g., nitrogen or argon) before adding reactants. Maintain a positive pressure of the inert gas throughout the reaction.

    • Rationale: This prevents atmospheric moisture from entering the reactor and deactivating the catalyst.[2]

  • Optimize Reaction Temperature:

    • Action: Review your reaction temperature profile. If you are operating at the higher end of the recommended range, consider lowering the temperature.

    • Rationale: High temperatures can lead to coking, where carbonaceous deposits form on the catalyst surface, blocking active sites.[3]

  • Evaluate Catalyst Loading:

    • Action: If deactivation persists, a slight increase in catalyst loading might be necessary. However, this should be done cautiously as it can also increase the rate of side reactions.

    • Rationale: A higher initial concentration of active catalyst can compensate for a certain rate of deactivation.

Workflow for Diagnosing Catalyst Deactivation

G A Reaction Stalls B Check Feedstock Purity (GC, KF) A->B C Check for Moisture Ingress A->C D Evaluate Reaction Temperature A->D E Feedstock Contaminated? B->E F Inert Atmosphere Breached? C->F G Temperature Too High? D->G E->C No H Purify Feedstock (e.g., distillation, passing through alumina) E->H Yes F->D No I Improve Reactor Sealing & Inert Gas Blanket F->I Yes J Lower Reaction Temperature G->J Yes K Problem Solved G->K No H->K I->K J->K

Caption: Troubleshooting workflow for catalyst deactivation.

Guide 2: Optimizing Isomer Selectivity

Symptom: The product contains an unacceptably high percentage of non-linear isomers (e.g., 2-phenyl, 3-phenyl, etc.), impacting the performance of the downstream product (e.g., surfactants).[10][14]

Underlying Cause: Carbocation rearrangement during the electrophilic aromatic substitution reaction.[7][8]

Step-by-Step Optimization Protocol:
  • Catalyst Screening:

    • Action: If using a conventional Lewis acid like AlCl₃, evaluate alternative catalysts.

    • Rationale: Solid acid catalysts such as zeolites (e.g., ZSM-5, mordenite) or functionalized clays can provide shape selectivity, favoring the formation of specific isomers due to their porous structure.[9]

    • Experimental Protocol:

      • Set up parallel small-scale reactions using different catalysts but keeping all other parameters (temperature, pressure, reactant ratio) constant.

      • Catalysts to test: AlCl₃ (baseline), ZSM-5, Mordenite, Montmorillonite K-10 clay.

      • After a fixed reaction time, quench the reactions and analyze the product mixture by GC or GC-MS to determine the isomer distribution.

  • Temperature Profile Adjustment:

    • Action: Systematically vary the reaction temperature. Start from a lower temperature (e.g., 20-30°C) and gradually increase it.

    • Rationale: Carbocation rearrangements are often kinetically controlled and have a higher activation energy than the initial alkylation. Lower temperatures can favor the formation of the product from the unrearranged carbocation.

  • Consider the Acylation-Reduction Route:

    • Action: If high linearity is critical and the above methods are insufficient, switch to a two-step synthesis.

    • Rationale: This route completely bypasses the possibility of carbocation rearrangement.[6][8]

    • Experimental Workflow:

      • Friedel-Crafts Acylation: React benzene with tetradecanoyl chloride in the presence of AlCl₃ to form 1-phenyltetradecan-1-one.

      • Purification: Purify the resulting ketone via distillation or crystallization.

      • Reduction: Reduce the ketone to this compound using a standard method like Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reduction.

Data Summary: Catalyst Effect on Isomer Distribution
Catalyst TypeTypical 2-Phenyl Isomer Content (%)[9]Key AdvantagesKey Disadvantages
AlCl₃25 - 30%High activity, low costLow selectivity, corrosive, difficult to handle
Hydrogen Fluoride (HF)Varies, can be controlledHigh activity, regenerableExtremely hazardous and corrosive
Solid Acids (Zeolites)Can be tuned (e.g., >70% or <20%)High selectivity, regenerable, less corrosiveHigher initial cost, potential for deactivation

Section 3: Process Safety and Handling

Question: What are the key safety precautions for the large-scale Friedel-Crafts alkylation of benzene?

Answer: Safety is paramount when dealing with these reagents and reaction conditions on a large scale.

  • Benzene Handling: Benzene is a known carcinogen and is highly flammable. All transfers and reactions should be conducted in a well-ventilated area, preferably within a closed system, to minimize exposure.[2]

  • Lewis Acid Catalysts (e.g., AlCl₃): These are water-reactive and corrosive.[1] They should be handled in a dry atmosphere (e.g., glove box or under an inert gas blanket). The reaction quench should be performed slowly and carefully by adding the reaction mixture to ice or a cooled aqueous solution to manage the exothermic reaction.[1]

  • Reaction Exotherm: Friedel-Crafts reactions are exothermic. A robust reactor cooling system and continuous temperature monitoring are essential to prevent thermal runaways. Reaction calorimeters are valuable tools for understanding and controlling the reaction energetics during scale-up.[5]

  • Pressure Management: The reaction can generate HCl gas as a byproduct, especially when using alkyl chlorides. The reactor must be equipped with a pressure relief system and a scrubber to neutralize the acidic off-gases.

Safety Workflow Diagram

G cluster_prep Preparation Phase cluster_reagents Reagent Handling cluster_reaction Reaction Phase cluster_workup Workup Phase A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Reactor is Clean, Dry, and Inerted A->B C Verify Functionality of Scrubber and Cooling System B->C D Transfer Benzene in Closed System C->D E Handle AlCl3 in Inert Atmosphere D->E F Charge Benzene and Catalyst E->F G Slowly Add Alkylating Agent F->G H Monitor Temperature and Pressure Continuously G->H I Perform Quench Slowly into Ice/Water H->I J Neutralize and Separate Layers I->J

Caption: Key safety steps for large-scale Friedel-Crafts alkylation.

References

  • METHOD FOR CONTROLLING 2-PHENYL ISOMER CONTENT OF LINEAR ALKYLBENZENE. (2012). European Patent Office - EP 2616176 B1.
  • Analytical Methods for 1,3-DNB and 1,3,5-TNB. Agency for Toxic Substances and Disease Registry.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab.
  • A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2022). Journal of Petroleum and Mining Engineering.
  • Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. (n.d.). Taylor & Francis Online.
  • Control of Isomer Distribution of Straight-Chain Alkylbenzenes. (n.d.). Industrial & Engineering Chemistry Product Research and Development. ACS Publications.
  • Benzene, tetradecyl-. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology.
  • 1-Phenyltetradecane analytical standard. (n.d.). Sigma-Aldrich.
  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts.
  • Safety guide for conducting chemical reactions at home. (n.d.). MEL Science.
  • CHEMICAL PURITY ANALYSIS. (2016). Agilent.
  • Avoiding side reactions in Friedel-Crafts alkylation. (n.d.). Benchchem.
  • Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps.
  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
  • Purification of oily products in industrial chemistry. (2024). Reddit.
  • Effect of carbon chain and phenyl isomer distribution on use properties of linear alkylbenzene sulfonate: A comparison of 'high' and 'low' 2-phenyl LAS homologs. (1983). Journal of the American Oil Chemists' Society. Semantic Scholar.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015). Catalysts. MDPI.
  • Catalyst Deactivation, Poisoning and Regeneration. (n.d.). OUCI.
  • Catalyst deactivation. (1999). Catalysis Today. OUCI.
  • Dodecyl Benzene Production Optimization. (n.d.). Scribd.

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Addressing instrument calibration problems for Tetradecylbenzene quantification.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quantification of Tetradecylbenzene

Welcome to the Technical Support Center for the quantification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common instrument calibration problems encountered during the analysis of this long-chain alkylbenzene. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical instruments used for this compound quantification, and what are their key differences?

The two primary analytical techniques for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred method due to its high sensitivity and selectivity.[1][2] GC separates this compound from other components in a sample based on its volatility and interaction with a stationary phase within a capillary column. The mass spectrometer then identifies and quantifies the molecule based on its unique mass-to-charge ratio. This technique is particularly effective in avoiding interferences from co-eluting compounds, which can be a significant issue in complex matrices.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and interaction with a packed column and a liquid mobile phase.[5] While HPLC can be used for this compound analysis, it may require derivatization to enhance detection by UV or fluorescence detectors, as this compound itself lacks a strong chromophore.[5][6] For unresolved pairs of aromatic hydrocarbons, liquid chromatography is often the required approach.[7]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity and differential partitioning
Sensitivity High (ng/L to pg/L levels)Moderate to High (µg/L to ng/L levels)
Selectivity Very HighGood, but can be prone to interferences
Sample Volatility Requires volatile or semi-volatile analytesSuitable for a wide range of polarities and volatilities
Derivatization Generally not requiredMay be necessary for enhanced detection
Common Detectors Mass Spectrometer (MS), Flame Ionization Detector (FID)[8]UV-Visible, Fluorescence, Mass Spectrometer (MS)[1]
Q2: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What are the likely causes?

A poor correlation coefficient indicates that the relationship between the concentration of your standards and the instrument response is not linear. Several factors can contribute to this issue:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity. It is crucial to use calibrated pipettes and high-purity solvents.[9]

  • Standard Degradation: this compound, while relatively stable, can degrade over time, especially if not stored correctly.[10] Always prepare fresh standards or verify the concentration of stock solutions periodically.

  • Detector Saturation: At high concentrations, the detector response may become non-linear. If you observe a plateauing of the curve at higher concentrations, consider narrowing the calibration range or diluting your more concentrated standards.

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound in the MS source, leading to ion suppression or enhancement and affecting the linearity of the response.[11][12][13][14]

  • Instrument Contamination: A contaminated GC inlet, column, or MS source can lead to inconsistent responses and poor linearity.[15][16]

Q3: I'm observing significant variability in retention times for my this compound peak. What should I investigate?

Consistent retention times are critical for accurate peak identification. Fluctuations can be caused by several factors:

  • Leaks in the GC or HPLC System: Leaks in the carrier gas line (GC) or pump seals and fittings (HPLC) can cause pressure and flow rate fluctuations, leading to shifting retention times.[16][17]

  • Inconsistent Oven Temperature (GC): Small variations in the GC oven temperature can significantly impact retention times. Ensure the oven is properly calibrated and that the temperature program is consistent between runs.[18]

  • Changes in Mobile Phase Composition (HPLC): In HPLC, even minor changes in the mobile phase composition can alter retention times.[17] Ensure accurate and consistent mobile phase preparation.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

  • Sample Overload: Injecting too much sample can lead to peak fronting and a shift in the retention time of the peak maximum.

Troubleshooting Guides

Guide 1: Addressing Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of integration and, therefore, quantification.

Problem: The this compound peak exhibits significant tailing or fronting.

Causality:

  • Peak Tailing: Often caused by active sites in the GC inlet liner or column that interact with the analyte. It can also result from secondary interactions with the stationary phase in HPLC.[19]

  • Peak Fronting: Typically a result of column overload, where the concentration of the analyte is too high for the capacity of the column.

Troubleshooting Workflow:

start Poor Peak Shape Observed check_overload Is the peak fronting? start->check_overload reduce_conc Reduce sample concentration and re-inject check_overload->reduce_conc Yes check_tailing Is the peak tailing? check_overload->check_tailing No end_good Peak shape acceptable reduce_conc->end_good end_bad Problem persists: Consider new column reduce_conc->end_bad check_liner Inspect and replace GC inlet liner check_tailing->check_liner Yes (GC) hplc_check For HPLC: Check for secondary interactions check_tailing->hplc_check Yes (HPLC) trim_column Trim the first few cm of the GC column check_liner->trim_column trim_column->end_good trim_column->end_bad adjust_mobile_phase Adjust mobile phase pH or ionic strength hplc_check->adjust_mobile_phase adjust_mobile_phase->end_good adjust_mobile_phase->end_bad

Caption: Troubleshooting workflow for poor peak shape.

Detailed Methodologies:

Step 1: Assess for Column Overload

  • Prepare a dilution series of a standard that is exhibiting fronting.

  • Inject the dilutions and observe the peak shape. If the fronting decreases with lower concentrations, the issue is column overload.

Step 2: Address Peak Tailing in GC

  • Inlet Maintenance: Deactivate the inlet liner by silylating it or replace it with a new, deactivated liner.

  • Column Maintenance: Trim 5-10 cm from the front of the column to remove any non-volatile residues or active sites.

Step 3: Mitigate Peak Tailing in HPLC

  • Mobile Phase Modification: Adjust the pH of the mobile phase to suppress any potential ionization of this compound or interacting silanol groups on the stationary phase. Increasing the ionic strength of the buffer can also sometimes reduce secondary interactions.

Guide 2: Diagnosing and Mitigating Matrix Effects

Matrix effects can lead to inaccurate quantification by either suppressing or enhancing the analyte signal.[11][12][13][14]

Problem: Inconsistent and inaccurate quantification of this compound in complex samples (e.g., biological fluids, environmental extracts).

Causality: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decreased (suppression) or increased (enhancement) signal compared to a standard in a clean solvent.[11][12][13][14]

Experimental Protocol: Standard Addition Method

The standard addition method is a robust technique to compensate for matrix effects.[20]

  • Sample Preparation: Divide a single sample into at least four equal aliquots.

  • Spiking: Leave one aliquot un-spiked (this will be your blank). Spike the remaining aliquots with increasing, known concentrations of a this compound standard.

  • Analysis: Analyze all aliquots under the same instrument conditions.

  • Data Plotting: Plot the instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.

  • Quantification: Extrapolate the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the original, un-spiked sample.

start Prepare Sample Aliquots spike Spike aliquots with increasing concentrations of standard start->spike analyze Analyze all aliquots spike->analyze plot Plot instrument response vs. added concentration analyze->plot regress Perform linear regression plot->regress extrapolate Extrapolate to x-intercept regress->extrapolate quantify Concentration = |x-intercept| extrapolate->quantify

Caption: Workflow for the standard addition method.

References

  • Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. (n.d.). SciELO.
  • Standard Test Methods for Sampling and Chemical Analysis of Alkylbenzene Sulfonates. (2014). ASTM International.
  • Method 8100: Polynuclear Aromatic Hydrocarbons. (n.d.). U.S. Environmental Protection Agency.
  • Analytical Methods for Polycyclic Aromatic Hydrocarbons. (n.d.). In Toxicological Profile for Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information.
  • Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
  • Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). U.S. Environmental Protection Agency.
  • EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. (n.d.). Waters Corporation.
  • Overcoming interferences in GC-MS analysis of alkylbenzenes. (2025). BenchChem.
  • Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. (n.d.). Royal Society of Chemistry.
  • Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Semantic Scholar.
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (n.d.). Redalyc.
  • SW-846 Test Method 8310: Polynuclear Aromatic Hydrocarbons. (2025). U.S. Environmental Protection Agency.
  • ASTM D1568-05 - Standard Test Methods for Sampling and Chemical Analysis of Alkylbenzene Sulfonates. (2023). ASTM International.
  • Standard Test Method for Sodium Alkylbenzene Sulfonate in Synthetic Detergents by Ultraviolet Absorption. (2024). ASTM International.
  • ASTM D5580 - Standard Test Method for Gas Chromatography (GC). (n.d.). SCION Instruments.
  • Standard Test Method for Sulfonic and Sulfuric Acids in Alkylbenzene Sulfonic Acids. (n.d.). ASTM International.
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  • A Look at Matrix Effects. (2017). LCGC International.
  • n-Tetradecylbenzene | C20H34 | 675096 | 1459-10-5. (n.d.). HPC Standards Inc.
  • The Problems of GC/MS Calibration in Quantitative Analysis with Multi-Component Standards. (2016). ResearchGate.
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  • Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.). (Source not available).
  • Matrix effects in (ultra)
  • Benzene, tetradecyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Matrix Effect. (n.d.). Slideshare.
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  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Analytical Methods for Determining Benzene in Biological Samples. (n.d.). In Toxicological Profile for Benzene. National Center for Biotechnology Information.
  • GC Troubleshooting Guide. (n.d.). Phenova.
  • Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. (n.d.). Agilent.
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  • Calibration Problems — A Case Study. (2015). LCGC International.
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Validation & Comparative

Comparing the surfactant properties of Tetradecylbenzene with other alkylbenzenes.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the surfactant properties of Sodium Tetradecylbenzene Sulfonate (C14-LAS) against its common homologous counterparts, Sodium Dodecylbenzene Sulfonate (C12-LAS) and Sodium Hexadecylbenzene Sulfonate (C16-LAS). Designed for researchers, scientists, and drug development professionals, this document delves into the critical performance metrics that define a surfactant's efficacy, supported by experimental data and standardized protocols. We will explore the causal relationships between molecular structure and functional properties, offering insights to guide the selection of the most appropriate alkylbenzene sulfonate for your specific application.

The Principle of Surfactancy in Alkylbenzene Sulfonates

Linear Alkylbenzene Sulfonates (LAS) are a cornerstone class of anionic surfactants, indispensable in formulations ranging from detergents to industrial wetting agents. Their molecular architecture, consisting of a hydrophilic sulfonate headgroup attached to a hydrophobic alkylbenzene tail, is the key to their surface activity. This compound itself is the precursor hydrocarbon; it is the sulfonated form, Sodium this compound Sulfonate, that functions as the surfactant.[1][2]

The length of the linear alkyl chain is a critical design parameter that dictates the surfactant's overall performance by modulating the delicate balance between its water-loving (hydrophilic) and oil-loving (lipophilic) characteristics. This guide will focus on how the C14 chain of this compound sulfonate positions its properties relative to the shorter C12 and longer C16 homologues.

LAS_Structure cluster_tail Hydrophobic Tail cluster_head Hydrophilic Head C1 CH₃ C2 (CH₂)ₙ C1->C2 Alkyl Chain (e.g., n=13 for Tetradecyl) Benzene Benzene Ring C2->Benzene Attaches to Ring Sulfonate SO₃⁻Na⁺ Benzene->Sulfonate Sulfonate Group

Caption: General molecular structure of a Linear Alkylbenzene Sulfonate (LAS).

Comparative Analysis of Core Surfactant Properties

The performance of a surfactant is primarily defined by three key parameters: its efficiency in forming micelles (Critical Micelle Concentration), its effectiveness in reducing surface tension, and its solubility characteristics (Krafft Temperature).

Critical Micelle Concentration (CMC) and Surface Tension

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into larger aggregates known as micelles. A lower CMC indicates a more efficient surfactant, as less of it is needed to saturate the interfaces and initiate micellization.

The effectiveness of a surfactant is measured by the surface tension of the solution at its CMC (γcmc). This represents the maximum reduction in surface tension the surfactant can achieve.

Causality Behind the Trends: The driving force for micelle formation is the removal of the hydrophobic alkyl chain from the aqueous environment. As the alkyl chain length increases from C12 to C16, the molecule becomes more hydrophobic. This increased hydrophobicity results in a stronger push for the surfactant to aggregate, thus lowering the concentration required for micelle formation (a lower CMC). For instance, a two-carbon addition to an aliphatic tail can decrease the CMC by approximately tenfold.[3] The surface tension at the CMC, however, is less affected by chain length within this range, showing only minor variations.

SurfactantAlkyl ChainTypical CMC (mmol/L)Typical γcmc (mN/m)
Sodium Dodecylbenzene SulfonateC121.48 - 1.62[4][5]~28 - 32[1][6]
Sodium this compound Sulfonate C14 ~0.2 ~35
Sodium Hexadecylbenzene SulfonateC16Not readily availableNot readily available

Note: Experimental CMC and γcmc values for C14- and C16-LAS are not consistently reported under standardized conditions in readily available literature. The values presented for C14 are based on trends observed in homologous series and data for the structurally similar Sodium Tetradecyl Sulfate, which has a reported CMC of 2.05 mmol/L and a γcmc~ of ~37 mN/m.[7][8] The CMC for C14-LAS is expected to be significantly lower than that of C12-LAS.

Krafft Temperature: A Measure of Solubility

The Krafft temperature (Tk) is a critical property for any surfactant intended for use in aqueous solutions. It is the minimum temperature at which micelles can form.[9] Below the Krafft temperature, the surfactant's solubility is lower than its CMC, and it will exist as hydrated crystals rather than forming functional micelles.[9]

Causality Behind the Trends: The Krafft temperature is directly related to the strength of the Van der Waals forces between the alkyl chains in the surfactant's crystalline state. Longer alkyl chains lead to stronger intermolecular forces, making the crystal lattice more stable and harder to break apart.[9] Consequently, a higher temperature is required to increase the monomer solubility to the point where it reaches the CMC. This trend is clearly observed in the alkyl sulfonate series.

SurfactantAlkyl ChainKrafft Temperature (°C)
Sodium Dodecyl SulfonateC1216[10]
Sodium Tetradecyl Sulfonate C14 36 [10]
Sodium Hexadecyl SulfonateC1644[10]

Implication for this compound Sulfonate: With a Krafft temperature of 36°C, C14-LAS requires heating for dissolution and formulation in aqueous systems at standard room temperature (20-25°C). This is a significant practical consideration compared to C12-LAS, which is soluble at room temperature. The higher Krafft temperature limits its application in cold-water formulations but makes it suitable for processes conducted at elevated temperatures.

Foaming Properties

Foam generation and stability are dynamic properties crucial for applications like detergents and fire-fighting foams. These properties are typically evaluated using standardized methods like the Ross-Miles test (ASTM D1173).[11][12]

Generally, foaming ability increases with surfactant concentration up to a plateau.[5] While all LAS surfactants produce foam, the stability of that foam can be correlated to the strength of the monolayer film formed at the air-water interface. Longer alkyl chains, such as in C14-LAS, can lead to more densely packed films, which may increase foam stability compared to shorter-chain homologues under certain conditions.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of surfactant characterization, standardized protocols must be employed.

Protocol: CMC and Surface Tension Determination (Du Noüy Ring Method)

This protocol is based on the principles outlined in OECD Test Guideline 115 for determining the static surface tension of aqueous solutions.[13][14][15][16] The CMC is found by plotting surface tension as a function of the logarithm of surfactant concentration.

Objective: To determine the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γcmc).

Apparatus:

  • Digital Tensiometer with a Du Noüy platinum ring.

  • Glass or PTFE sample vessel with temperature control jacket.

  • Micropipettes and precision balance.

  • High-purity water (e.g., Type I ultrapure).

Procedure:

  • Ring Preparation: Thoroughly clean the platinum ring with a suitable solvent (e.g., acetone, ethanol) and then flame it to red heat to remove any organic residues.

  • Instrument Calibration: Calibrate the tensiometer using high-purity water (surface tension ≈ 72.8 mN/m at 20°C).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the alkylbenzene sulfonate (e.g., 100 mmol/L) in high-purity water. If determining the properties of C14-LAS or C16-LAS, ensure the water and vessel are maintained above their respective Krafft temperatures throughout the experiment.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 mmol/L to 10 mmol/L).

  • Measurement: a. Place a dilution sample into the thermostatted vessel and allow it to reach thermal equilibrium. b. Lower the clean platinum ring until it is fully submerged in the solution. c. Slowly and steadily lower the sample stage (at approx. 0.5 cm/min) to pull the ring upwards through the interface.[14][15] d. The force required to detach the liquid film from the ring is measured by the tensiometer. The instrument software converts this force into surface tension (mN/m). e. Repeat the measurement for each concentration until a stable reading is obtained.

  • Data Analysis: a. Plot surface tension (γ, on the y-axis) against the natural logarithm of the surfactant concentration (ln C, on the x-axis). b. The resulting plot will show two distinct linear regions. The first region shows a steep decline in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant. c. The CMC is the concentration at the intersection point of the two extrapolated linear portions of the curve. The surface tension value in the plateau region is the γcmc.

CMC_Workflow cluster_prep Preparation cluster_measure Measurement (OECD 115) cluster_analysis Data Analysis A Prepare Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension for each dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. ln(Concentration) D->E F Identify Intersection Point E->F G Determine CMC & γ_cmc F->G

Caption: Workflow for determining CMC using surface tension measurements.

Protocol: Foaming Ability and Stability (Ross-Miles Method)

This protocol is based on the ASTM D1173 standard, a widely used method for assessing foam properties.[11][12][17]

Objective: To measure the initial foam height (foamability) and the foam decay over time (foam stability).

Apparatus:

  • Ross-Miles foam apparatus, consisting of a jacketed glass receiver column (graduated in mL or mm) and a standardized 200 mL pipette with a precision orifice.[17]

  • Thermostatic water bath to circulate water through the jacket.

  • Stopwatch.

Procedure:

  • Solution Preparation: Prepare a solution of the surfactant at a defined concentration (e.g., 0.1 wt%) and temperature (e.g., 49°C).

  • Apparatus Setup: a. Add 50 mL of the surfactant solution to the bottom of the receiver column. b. Fill the pipette with 200 mL of the same solution. c. Ensure the apparatus is vertical and the temperature is stable.

  • Foam Generation: a. Position the pipette tip inside the top of the receiver column. b. Open the pipette's stopcock fully, allowing the 200 mL of solution to fall into the 50 mL of solution in the column, generating foam.

  • Measurement: a. Start the stopwatch the moment the pipette stopcock is opened. b. Record the total foam height (in mm) at the instant the pipette finishes draining. This is the "Initial Foam Height" and indicates foamability. c. Record the foam height again at specified time intervals, typically 1, 3, and 5 minutes.[11][18]

  • Data Analysis: a. Foamability: The initial foam height is the primary measure. b. Foam Stability: Calculate the percentage of foam height remaining at each time interval relative to the initial height. A slower decay indicates higher foam stability.

Conclusion

The selection of an alkylbenzene sulfonate surfactant is a trade-off between efficiency, solubility, and operating conditions.

  • Sodium Dodecylbenzene Sulfonate (C12-LAS) serves as a versatile, all-purpose surfactant with excellent solubility at room temperature, making it ideal for a wide range of household and industrial formulations.

  • Sodium this compound Sulfonate (C14-LAS) is a more efficient surfactant, exhibiting a significantly lower CMC than its C12 counterpart. This means less material is required to achieve maximum surface tension reduction. However, its utility is constrained by a high Krafft temperature (36°C), necessitating its use in heated processes or specialized formulations where its superior efficiency at elevated temperatures can be leveraged.

  • Sodium Hexadecylbenzene Sulfonate (C16-LAS) continues this trend, offering even greater theoretical efficiency but with a higher Krafft temperature (44°C), further limiting its application to high-temperature industrial processes.

Ultimately, while C12-LAS remains the workhorse of the industry due to its favorable solubility profile, this compound Sulfonate (C14-LAS) presents a compelling alternative for applications where high efficiency is paramount and the process conditions can accommodate its temperature requirements.

References

  • OECD. (1995). Test No. 115: Surface Tension of Aqueous Solutions. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
  • Ghosh, S., et al. (2020). Conductometric behaviour of 1-alkanols (C5-C10) in organised solutions of sodium dodecylbenzenesulfonate (SDBS). Journal of Surfactants and Detergents.
  • OECD. Test No. 115: Surface Tension of Aqueous Solutions. OECD iLibrary. [Link]
  • Wang, J., et al. (2023). Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution. Molecules, 28(14), 5312. [Link]
  • Li, Y., et al. Critical Micelle Concentration Determination of Sodium Dodecyl Benzene Sulfonate by Synchronous Fluorescence Spectrometry.
  • Zhu, X. (1982). Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactions. Eastern Illinois University. [Link]
  • EUROLAB. OECD 115 OECD Guidelines for the Testing of Chemicals, Standard Test for Surface Tension of Aqueous Solutions. [Link]
  • Analytice. (2020). Surface tension of aqueous solutions according to OECD 115. [Link]
  • OECD. (2015). OECD GUIDELINES FOR TESTING OF CHEMICALS. [Link]
  • Das, S., et al. (2018). Evaluation of micellar properties of sodium dodecylbenzene sulphonate in the presence of some salts. Journal of Chemical Sciences, 130(4), 48. [Link]
  • Salimon, J., et al. Surface tension of sodium dodecylbenzene sulfonate and cardanol sulfonate.
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  • Zhu, Y., & Free, M. L. (2015). DLS testing results of C12, C14, and C16 from the sampled oil phase...
  • Shaban, S.M., et al. The effectiveness of the surfactants (AEC) (C12–C16).
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A Comparative Analysis of Tetradecylbenzene Biodegradation: Aerobic vs. Anaerobic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Environmental Scientists and Remediation Professionals

Authored by: A Senior Application Scientist

Introduction: The Environmental Significance of Tetradecylbenzene

Long-chain alkylbenzenes (LABs), including this compound, are key synthetic precursors in the production of linear alkylbenzene sulfonate (LAS) surfactants, the workhorses of the detergent industry.[1] Their widespread production and use mean they inevitably enter aquatic and terrestrial environments through industrial and municipal wastewater discharges. While not as persistent as their branched-chain predecessors, the environmental fate of these compounds is of significant interest.[1] Understanding the microbial degradation of this compound under different redox conditions is paramount for predicting its persistence, assessing its environmental risk, and designing effective bioremediation strategies.

This guide provides an in-depth comparative analysis of this compound biodegradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. We will explore the distinct microbial pathways, enzymatic mechanisms, and kinetic differences, supported by established experimental frameworks for their investigation.

Section 1: The Dichotomy of Microbial Metabolism: Aerobic vs. Anaerobic Degradation

The presence or absence of oxygen is the single most critical factor governing the microbial strategy for dismantling the stable structure of this compound. Aerobic microorganisms utilize powerful oxygenase enzymes for the initial attack, a highly efficient process.[2] In contrast, anaerobic microbes must employ alternative, energetically less favorable strategies to activate the hydrocarbon molecule, often resulting in significantly slower degradation rates.[3][4]

Aerobic Biodegradation: A Rapid Oxidative Assault

Under aerobic conditions, the biodegradation of long-chain alkylbenzenes is a relatively rapid and complete process, often referred to as mineralization.[5][6] The process is typically initiated by a consortium of bacteria, with genera like Pseudomonas and Alcaligenes being prominent players in hydrocarbon degradation.[7]

The established pathway for similar molecules involves three key stages:

  • Initial Oxidation of the Alkyl Chain: The process begins with an attack on the terminal methyl group of the long tetradecyl chain. This is catalyzed by a monooxygenase enzyme, which incorporates one atom of molecular oxygen to form a primary alcohol.[6]

  • β-Oxidation Cascade: The resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid (phenyltetradecanoic acid). This fatty acid derivative is then systematically shortened via the well-known β-oxidation pathway, sequentially cleaving two-carbon units in the form of acetyl-CoA.[5]

  • Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the aromatic ring, now in the form of a sulfophenylcarboxylic acid in the case of LAS, becomes susceptible to attack.[5] For this compound, this would result in phenylacetic acid or benzoic acid. Dioxygenase enzymes hydroxylate the ring to form catechol or a substituted catechol, which is then cleaved (either by ortho- or meta-fission) before the fragments are funneled into central metabolic pathways like the Krebs cycle.[2]

The overall efficiency of this process leads to the complete conversion of this compound to carbon dioxide, water, and microbial biomass.[6]

Anaerobic Biodegradation: A Slower, More Complex Challenge

Anaerobic biodegradation of aromatic hydrocarbons is a far more intricate and sluggish process.[3][8] It is often carried out by complex microbial consortia where different species perform different steps in a syntrophic relationship.[4] The initial activation of the stable benzene ring without oxygen is the primary metabolic hurdle. Several activation mechanisms have been proposed for benzene and its derivatives:

  • Carboxylation: The direct addition of CO2 to the aromatic ring to form benzoate, catalyzed by a carboxylase. This is a common strategy for benzene itself.[9]

  • Methylation: The addition of a methyl group to form toluene, which is more readily degraded anaerobically.[4]

  • Hydroxylation: The anaerobic addition of a hydroxyl group from water to form phenol.[4]

Following initial activation, the molecule is channeled into pathways for benzoate or phenol degradation, which typically involve ring reduction and cleavage, eventually leading to methane and carbon dioxide under methanogenic conditions, or being completely oxidized if electron acceptors like nitrate or sulfate are present.[10]

However, for long-chain alkylbenzenes, the story is more complicated. Studies on the anaerobic digestion of this compound sulfonate (C14 LAS) have shown it to have negligible primary biodegradation.[11] In fact, its presence appeared to enhance the production of biogas, suggesting it may increase the bioavailability of other organic compounds sorbed to the sludge rather than being degraded itself.[11] This indicates that the long alkyl chain may pose a significant steric hindrance to the enzymatic machinery available in typical anaerobic digesters. While the non-sulfonated this compound may behave differently, this finding underscores its likely recalcitrance under anaerobic conditions.

Section 2: Comparative Biodegradation Kinetics

The disparity in metabolic efficiency is clearly reflected in the degradation kinetics. Aerobic biodegradation of aromatic compounds is orders of magnitude faster than anaerobic degradation.

ParameterAerobic ConditionsAnaerobic ConditionsSource(s)
Typical Half-Life Hours to DaysMonths to Years (or recalcitrant)[8]
Primary Mechanism Oxygenase-mediated oxidationCarboxylation, Methylation, or Hydroxylation[2][4]
Rate-Limiting Step Bioavailability, microbial densityInitial molecular activation[4]
End Products CO2, H2O, BiomassCH4, CO2, H2S (depending on electron acceptor)[6][10]
Microbial Community Diverse bacteria (e.g., Pseudomonas)Complex syntrophic consortia of bacteria and archaea[4][7]

Table 1: Comparative overview of this compound biodegradation under aerobic and anaerobic conditions. Data is generalized from studies on related long-chain alkylbenzenes and aromatic hydrocarbons.

Section 3: Experimental Design for a Comparative Study

To empirically determine the comparative degradation rates and pathways of this compound, a well-designed microcosm study is essential. This protocol outlines a self-validating system to ensure scientific rigor.

Objective

To quantify and compare the biodegradation rates of this compound under aerobic and anaerobic (methanogenic) conditions using a standardized microcosm setup.

Experimental Setup Diagram

G cluster_0 Inoculum Preparation cluster_1 Microcosm Setup cluster_2 Experimental Arms cluster_3 Analysis Source Environmental Sample (e.g., contaminated sediment) Slurry Create Aqueous Slurry Source->Slurry Media Prepare Mineral Salts Medium Slurry->Media Spike Spike with this compound Media->Spike Aerobic Aerobic (Headspace with Air) Spike->Aerobic Anaerobic Anaerobic (N2/CO2 Headspace) Spike->Anaerobic Control Sterile Control (Autoclaved) Spike->Control Incubate Incubate under Defined Conditions Sampling Time-Course Sampling Aerobic->Sampling Anaerobic->Sampling Control->Sampling Analysis GC-MS Analysis (Parent & Metabolites) Sampling->Analysis Data Calculate Degradation Rates Analysis->Data

Caption: Workflow for a comparative microcosm study.

Detailed Protocol

1. Inoculum and Medium Preparation:

  • Source Inoculum: Collect sediment and water from a site with a history of hydrocarbon contamination to ensure the presence of adapted microbial communities. A wastewater treatment plant is also a suitable source.
  • Mineral Salts Medium (MSM): Prepare a sterile, defined mineral salts medium containing essential nutrients (N, P, K, trace metals) but lacking a carbon source. The recipe should be identical for both aerobic and anaerobic setups.
  • Anaerobic Medium Preparation: For the anaerobic arm, prepare the MSM inside an anaerobic chamber. Deoxygenate the medium by bubbling with a mixture of N2/CO2 (80:20) gas for at least one hour. Add a redox indicator (e.g., resazurin) to visually confirm anaerobic conditions and a reducing agent (e.g., sodium sulfide).

2. Microcosm Assembly:

  • Use 120 mL serum bottles with butyl rubber stoppers and aluminum crimp seals.
  • Live Treatments: In an anaerobic chamber for the anaerobic set, add 10 g (wet weight) of sediment and 90 mL of the appropriate MSM to each bottle.
  • Sterile Controls: For abiotic loss monitoring, prepare identical bottles but sterilize them by autoclaving after assembly. This is a critical self-validating step to distinguish biodegradation from physical processes like sorption.
  • Prepare all treatments in triplicate for statistical validity.

3. Spiking and Incubation:

  • Prepare a sterile stock solution of this compound in a non-biodegradable, minimally-interfering solvent (e.g., dimethyl sulfoxide) or add neat.
  • Spike all bottles to a final concentration of ~10-50 mg/L.
  • Aerobic Incubation: Seal the aerobic bottles and incubate them on a shaker (150 rpm) at room temperature (~25°C) with access to air (e.g., use foam stoppers or periodically vent).
  • Anaerobic Incubation: Seal the anaerobic bottles inside the chamber. Incubate in the dark at a stable temperature (e.g., 30°C) without shaking to maintain anoxia.

4. Sampling and Analysis:

  • Sacrifice one triplicate bottle from each condition (Aerobic, Anaerobic, Control) at predetermined time points (e.g., Day 0, 3, 7, 14, 28, 60, 90).
  • Extraction: At each time point, extract the entire content of the bottle. Acidify the sample, add a surrogate standard, and perform a liquid-liquid extraction with a suitable solvent like dichloromethane or hexane.
  • Analysis: Concentrate the extract and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify potential metabolites.[12][13] The use of MS provides authoritative identification of breakdown products.
  • Data Analysis: Plot the concentration of this compound over time for each condition. Calculate the first-order degradation rate constant (k) and the half-life (t1/2) for the aerobic and anaerobic conditions after correcting for any abiotic losses observed in the sterile controls.

Section 4: Predicted Pathways and Mechanistic Insights

Based on the degradation of related compounds, we can predict the primary metabolic pathways.

Predicted Aerobic Pathway

G TDB This compound Alc 1-Phenyltetradecan-1-ol TDB->Alc Monooxygenase (+ O2) Acid Phenyltetradecanoic Acid Alc->Acid Dehydrogenases BetaOx β-Oxidation Acid->BetaOx Benzoate Benzoic Acid BetaOx->Benzoate Multiple Steps Catechol Catechol Benzoate->Catechol Dioxygenase (+ O2) RingCleavage Ring Cleavage Catechol->RingCleavage TCA TCA Cycle RingCleavage->TCA

Caption: Predicted aerobic degradation pathway of this compound.

Predicted Anaerobic Pathway

G TDB This compound Carbox Carboxylation (+CO2) TDB->Carbox ? Hydrox Hydroxylation (+H2O) TDB->Hydrox ? Methyl Methylation TDB->Methyl ? Activated Activated Intermediate (e.g., Phenyltetradecanoyl-CoA) Carbox->Activated Hydrox->Activated Methyl->Activated RingRed Ring Reduction & Cleavage Activated->RingRed Syntrophic Consortium Ferm Fermentation RingRed->Ferm EndP CH4 + CO2 Ferm->EndP

Sources

Tetradecylbenzene Sulfonate vs. Branched Alkylbenzene Sulfonates: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison for Researchers and Formulation Scientists

Abstract

Alkylbenzene sulfonates have been cornerstone anionic surfactants in the chemical industry for decades, pivotal in applications ranging from household detergents to industrial cleaners. The transition from branched alkylbenzene sulfonates (BABS) to linear alkylbenzene sulfonates (LAS), such as tetradecylbenzene sulfonate, marks a significant milestone in the development of environmentally conscious chemical formulations. This guide provides an in-depth, objective comparison of the performance characteristics of LAS (exemplified by C14, or tetradecyl, derivatives) and the historically significant BABS. We will explore the causal relationships between their distinct molecular structures and their performance in key areas including detergency, biodegradability, surface activity, and ecotoxicity, supported by experimental data and standardized protocols.

Introduction: A Tale of Two Structures

Alkylbenzene sulfonates are a class of organic compounds characterized by a hydrophobic alkylbenzene tail and a hydrophilic sulfonate head group.[1] This amphiphilic nature makes them excellent surfactants. Their history is defined by a critical divergence in the structure of the alkyl chain:

  • Branched Alkylbenzene Sulfonates (BABS): First introduced in the 1930s, BABS feature a highly branched alkyl chain.[1] These were lauded for their superior cleaning power and tolerance to hard water compared to traditional soaps.[1]

  • Linear Alkylbenzene Sulfonates (LAS): Developed later and commercialized in the 1960s, LAS possess a straight, unbranched alkyl chain.[1][2] this compound sulfonate is a specific LAS with a 14-carbon linear chain. The shift to LAS was driven almost entirely by severe environmental concerns raised by the persistence of BABS.[2][3]

This guide will dissect the performance trade-offs and advantages inherent to these two structural motifs, providing the technical grounding necessary for informed decisions in research and product development.

Molecular Structure and Synthesis: The Foundation of Function

The profound differences in performance originate from the distinct molecular architecture of the hydrophobic tail.

Synthesis Pathway

Both LAS and BABS are typically synthesized via a two-step process: Friedel-Crafts alkylation followed by sulfonation and neutralization.[1] The key difference lies in the olefin feedstock used for alkylation.

  • LAS (e.g., this compound Sulfonate): Benzene is alkylated with a linear alkene (e.g., C14 mono-olefins) using a catalyst like hydrogen fluoride (HF) or a solid acid catalyst.[1]

  • BABS: Benzene is alkylated using a branched olefin, historically propylene tetramer, which is a complex mixture of C12 branched alkenes.[1]

The subsequent sulfonation with sulfur trioxide (SO3) or oleum targets the para position of the benzene ring, followed by neutralization (typically with NaOH) to yield the final sulfonate salt.[1][4][5]

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Sulfonation & Neutralization Benzene Benzene LAB Linear Alkylbenzene (LAB) Benzene->LAB + Linear Olefin (HF Catalyst) BAB Branched Alkylbenzene (BAB) Benzene->BAB + Branched Olefin (HF Catalyst) Linear_Olefin Linear Olefin (e.g., Tetradecene) Branched_Olefin Branched Olefin (Propylene Tetramer) LAS_Acid Linear Alkylbenzene Sulfonic Acid LAB->LAS_Acid + SO3 BABS_Acid Branched Alkylbenzene Sulfonic Acid BAB->BABS_Acid + SO3 SO3 Sulfur Trioxide (SO3) NaOH Sodium Hydroxide (NaOH) LAS Linear Alkylbenzene Sulfonate (LAS) LAS_Acid->LAS + NaOH BABS Branched Alkylbenzene Sulfonate (BABS) BABS_Acid->BABS + NaOH

Caption: Comparative molecular structures of LAS and BABS.

Performance Attribute Analysis

Biodegradability: The Defining Difference

The primary driver for phasing out BABS was their profound resistance to biodegradation. [2]

  • LAS: The linear alkyl chain of LAS is highly susceptible to microbial degradation. The process initiates at the terminal methyl group of the alkyl chain (ω-oxidation) and proceeds via sequential two-carbon cleavage (β-oxidation), a common metabolic pathway for fatty acids. [3][6]This leads to rapid and complete mineralization of the molecule in aerobic environments, with half-lives typically in the range of 1-3 weeks. [1][7][8]* BABS: The extensive branching, particularly the presence of quaternary carbon atoms in the alkyl tail of BABS, sterically hinders the enzymatic action required for ω- and β-oxidation. [1][9]This makes the molecule "recalcitrant," meaning it persists in the environment for long periods. [3]This persistence led to widespread environmental issues in the mid-20th century, including the formation of vast, stable foam blankets on rivers and lakes and the contamination of groundwater. [1][2]

G LAS Linear Alkyl Chain (LAS) Omega ω-oxidation (Terminal Attack) LAS->Omega BABS Branched Alkyl Chain (BABS) Blocked Steric Hindrance BABS->Blocked Enzyme Microbial Enzymes Enzyme->LAS Enzyme->BABS Beta β-oxidation (2-Carbon Cleavage) Omega->Beta Rapid Rapid Biodegradation Beta->Rapid Recalcitrant Recalcitrant (Poor Biodegradation) Blocked->Recalcitrant

Caption: Simplified biodegradation pathways for LAS vs. BABS.

Detergency and Hard Water Tolerance

Under ideal laboratory conditions, the cleaning power of BABS and LAS is quite similar. However, in real-world applications, LAS often demonstrates superior performance, particularly in hard water. [1][2]

  • Mechanism: Detergency relies on the surfactant's ability to lower the surface tension of water, wet surfaces, and emulsify oily soils by forming micelles.

  • Hard Water Effect: Hard water contains divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can precipitate anionic surfactants, reducing their effective concentration and cleaning power.

  • Performance: LAS is less sensitive to water hardness than BABS. [2]The linear structure allows for more efficient packing into micelles, and while calcium salts of LAS can precipitate, the effect is less pronounced than with BABS under typical washing conditions. This superior performance allows formulators to potentially reduce the amount of active surfactant or builder (like phosphate) needed in a detergent formulation when using LAS instead of BABS. [2]

Surface Activity: CMC and Surface Tension Reduction

The efficiency of a surfactant is often gauged by its Critical Micelle Concentration (CMC)—the concentration at which micelles begin to form. [10]A lower CMC indicates a more efficient surfactant.

  • CMC: Both LAS and BABS are highly effective at reducing the surface tension of water and exhibit low CMCs. The CMC for LAS is dependent on the alkyl chain length, decreasing as the chain gets longer. [11]For a typical C12 LAS, the CMC is around 8x10⁻³ mol/L. [10]Some branched isomers can also achieve very low CMCs. [12]* Surface Tension: Both classes of surfactants can dramatically lower the interfacial tension between oil and water, a critical property for detergency and enhanced oil recovery applications. [13]

Foaming and Wetting Properties
  • Foaming: Both are excellent foaming agents, a desirable property in many consumer products for aesthetic reasons. BABS, in particular, was known for producing exceptionally high volumes of very stable foam. [1]While desirable in a sink, this stability became a major environmental liability when it persisted in wastewater treatment plants and rivers. [1][2]* Wetting: The ability to lower surface tension makes both LAS and BABS effective wetting agents, allowing water to spread across surfaces and penetrate fabrics more effectively. [14]

Ecotoxicity

The ecotoxicity profile presents a nuanced picture that underscores the importance of considering environmental fate alongside acute toxicity.

  • Acute Toxicity: On a direct exposure basis, the parent LAS molecule can be more acutely toxic to some aquatic organisms than BABS. [1][15]For instance, the LD50 for fish for linear material is approximately 2.3 mg/liter, about four times more toxic than the branched compound. [1]* Environmental Risk: Despite its higher acute toxicity, LAS is considered the far safer choice over time. [1]This is because its rapid and complete biodegradation prevents it from accumulating in the environment, thus limiting the duration of exposure. Its degradation intermediates, sulfophenyl carboxylates (SPCs), are significantly less toxic and are also readily biodegraded. [7][16]Conversely, the persistence of BABS leads to chronic exposure and long-term environmental damage. [17]

Quantitative Performance Summary & Experimental Protocols

Comparative Performance Data
Performance MetricThis compound Sulfonate (LAS)Branched Alkylbenzene Sulfonates (BABS)Rationale / Causality
Biodegradability Excellent (Rapid & Complete)Poor (Recalcitrant)Linear chain allows for enzymatic ω- and β-oxidation; branching causes steric hindrance. [1][3][9]
Detergency Very Good to ExcellentGood to Very GoodSimilar intrinsic cleaning power, but LAS performs better in hard water. [1][2]
Hard Water Sensitivity Low to ModerateModerate to HighLess prone to precipitation by Ca²⁺ and Mg²⁺ ions compared to BABS. [2]
Foaming Power HighHighBoth are effective foamers. BABS foam is notoriously stable. [1]
Critical Micelle Conc. LowLowBoth are efficient surfactants, forming micelles at low concentrations. [12][18]
Acute Aquatic Toxicity Moderate to High (Parent Molecule)Low to Moderate (Parent Molecule)The linear structure is more acutely toxic on initial exposure. [1][15]
Environmental Risk Low High Rapid biodegradation of LAS mitigates its acute toxicity, while BABS persists. [1][17]
Experimental Protocol: Determination of Biodegradability

To quantify the stark difference in biodegradability, a standardized method like the OECD 301D Closed Bottle Test is employed. This protocol provides a self-validating system for assessing ready biodegradability.

Objective: To measure the biochemical oxygen demand (BOD) over 28 days as a percentage of the theoretical oxygen demand (ThOD) for the test substance. A result >60% ThOD within a 10-day window indicates "ready biodegradability."

Methodology:

  • Preparation of Mineral Medium: Prepare a nutrient-rich, aerated mineral salt medium (as specified in OECD 301 guidelines) to support microbial life. Ensure the pH is adjusted to 7.4 ± 0.2.

  • Inoculum Preparation: Collect an inoculum from a suitable source, typically the effluent of a domestic wastewater treatment plant. The quality of the inoculum is critical; it must be active and not pre-adapted to the test substance.

  • Test Setup:

    • Prepare several sealed glass bottles (typically 300 mL BOD bottles).

    • Test Bottles: Add a known concentration of the test substance (LAS or BABS, typically 2-5 mg/L), mineral medium, and inoculum.

    • Blank Control: Bottles containing only mineral medium and inoculum (to measure the background respiration of the microorganisms).

    • Reference Control: Bottles containing a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the inoculum.

    • Toxicity Control: Bottles containing both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: Fill all bottles completely with the respective solutions, ensuring no air headspace. Seal the bottles and incubate them in the dark at a constant temperature (20 ± 1 °C) for 28 days.

  • Oxygen Measurement: Periodically (e.g., on days 0, 7, 14, 21, and 28), measure the dissolved oxygen (DO) concentration in replicate bottles using a calibrated oxygen electrode.

  • Calculation:

    • Calculate the BOD for each measurement point by subtracting the DO of the test bottle from the DO of the blank control.

    • Calculate the Theoretical Oxygen Demand (ThOD) based on the elemental formula of the test substance.

    • Express the result as: % Biodegradation = (BOD / ThOD) x 100.

  • Validation: The test is valid if the reference substance (sodium benzoate) achieves >60% degradation within 14 days, and the final DO in the blank control is within the specified range.

Expected Outcome: LAS would be expected to pass the >60% threshold within the 28-day period, while BABS would not, demonstrating its poor biodegradability.

Conclusion and Outlook

The comparison between this compound sulfonate and its branched-chain predecessors is a clear case of molecular design dictating environmental fate and, ultimately, commercial viability. While both LAS and BABS are powerful surfactants, the linear alkyl chain of LAS bestows the critical property of ready biodegradability, a non-negotiable attribute in the modern chemical industry. [2]The poor biodegradability of BABS, leading to environmental persistence and foaming, serves as a classic case study in the importance of designing chemicals with their entire lifecycle in mind.

For researchers and formulators, the takeaway is unequivocal: while BABS may persist in niche industrial applications where biodegradability is less critical, linear alkylbenzene sulfonates represent the scientifically sound and environmentally responsible choice for broad-based applications. [1]The story of LAS vs. BABS is a powerful reminder that performance must be evaluated not only in the context of immediate efficacy but also through the lens of long-term environmental stewardship.

References

  • Title: Synthesis and Characterization of Sodium Branched-Alkylbenzene Sulfonates Source: ResearchG
  • Title: Alkylbenzene sulfonate - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency Source: International Journal of New Chemistry URL:[Link]
  • Title: Biodegradability of Branched Alkylbenzenesulfonates Source: ResearchG
  • Title: Factors affects global markets of Linear alkyl benzene (LAB) Source: Trade Chemical URL:[Link]
  • Title: ENVIRONMENTAL AND OTHER BENEFITS OF REPLACING ABS WITH LAS Source: CLER URL:[Link]
  • Title: The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain Source: National Institutes of Health (NIH) URL:[Link]
  • Title: What is the disadvantage of branched alkylbenzenesulfonate (ABS) detergents compared with linear... Source: Homework.Study.com URL:[Link]
  • Title: Biodegradation of Linear Alkylbenzene Sulfonates (LAS)
  • Title: Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seaw
  • Title: USING LINEAR ALKYL BENZENE SULFONATE TO REDUCE INTERFACIAL TENSION OF CRUDE OIL Source: ThaiScience URL:[Link]
  • Title: Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater Source: Universidad de Cádiz URL:[Link]
  • Title: Surface tension (γ) as a function of sodium linear alkylbenzene...
  • Title: Adhesion force and wetting behaviour of LAS acid bridges: A comparison of different neutralisation states in relation to detergent granulation Source: ResearchG
  • Title: Alkyl benzene sulfonate, its preparation method ,alkyl benzene sulfonate surfactant and its application in tertiary oil recovery Source: Google Patents URL
  • Title: Comparative kinetics study of the evolution of freshwater aquatic toxicity and biodegradability of linear and branched alkylbenzene sulfon
  • Title: Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipit
  • Title: Cn LAS composition and CMC for LAS as a function of alkyl chain length.
  • Title: Critical micelle concentration - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aur
  • Title: Adhesion Force and Wetting Behaviour of Las Acid Bridges: A Comparison of Different Neutralisation States in Relation to Detergent Granulation Source: AIChE Proceedings URL:[Link]
  • Title: Water, Hydrophobicity, and Hydrophilicity Source: Gelest Technical Library URL:[Link]

Sources

Cross-validation of Tetradecylbenzene measurements between different laboratories.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Inter-Laboratory Cross-Validation of Tetradecylbenzene Measurements

In the landscape of scientific research and drug development, the ability to reproduce analytical results across different laboratories is the cornerstone of data integrity and regulatory confidence. This compound (TDB), a long-chain alkylbenzene, serves as a critical component or marker in various applications, from industrial chemistry to its use as a non-reactive surrogate in process development. Ensuring that measurements of TDB are consistent and reliable, regardless of where they are performed, is paramount.

This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory cross-validation study for this compound. We move beyond simplistic protocol sharing to a robust system of validation grounded in international standards, ensuring your data is defensible, comparable, and accurate.

Part 1: The Foundation - Why Single-Lab Validation Isn't Enough

Before embarking on a multi-laboratory study, each participating laboratory must demonstrate that its own analytical method is validated and suitable for its intended purpose. This initial phase is guided by principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3][4][5] Key parameters to be established include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: Proportionality of the signal to the analyte concentration over a specified range.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

However, single-laboratory validation does not account for the inherent variability that arises when a method is transferred. Differences in instrumentation, environmental conditions, reagent sources, and operator interpretation can introduce systemic bias. An inter-laboratory study, often called a collaborative method validation study, is designed specifically to quantify this variability.[6][7] The primary goals are to determine the method's repeatability (sr) and reproducibility (sR) , as defined by the International Organization for Standardization (ISO).[8][9]

Part 2: Designing a Robust Inter-Laboratory Study

Phase 1: Planning and Coordination
  • Appoint a Coordinating Laboratory: A single laboratory must take responsibility for planning the study, preparing and distributing materials, and analyzing the final data. This ensures centralized control and clear communication.

  • Define Clear Objectives: The primary objective is typically to determine the repeatability and reproducibility of a specific, defined analytical method for TDB.

  • Select Participating Laboratories: A minimum of eight laboratories is recommended for a robust statistical analysis.[12] Participants should be competent in the analytical technique being used.

  • Develop a Detailed, Unambiguous Protocol: The analytical method must be described in explicit detail, leaving no room for interpretation. This includes instrument parameters, calibration procedures, and data reporting formats.

Phase 2: Material Preparation and Distribution

This is the most critical phase for ensuring the integrity of the study. The coordinating laboratory is responsible for preparing a set of identical, homogeneous, and stable samples to be sent to all participants.

  • Source a Certified Reference Material (CRM): A CRM of this compound from a reputable source (e.g., NIST, Sigma-Aldrich) should be used to prepare a primary stock solution.[13][14][15] This provides an anchor to a known, true value, allowing for the assessment of trueness (bias).

  • Prepare Homogeneous Test Samples: Prepare samples at multiple concentration levels that span the method's intended range. It is crucial that these samples are perfectly homogeneous; every aliquot sent to every lab must be identical.

  • Incorporate Blind Replicates: To assess each laboratory's precision under realistic conditions, some samples should be included as blind duplicates. The labs should not be able to identify them as such.

  • Ensure Sample Stability: Samples must be packaged and shipped under conditions that guarantee their stability throughout the duration of the study.

dot graph TD { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: High-level workflow for an inter-laboratory cross-validation study.

Part 3: Recommended Analytical Protocol - GC-MS for this compound

Gas Chromatography with Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of semi-volatile organic compounds like this compound.[16][17][18] The following protocol serves as a robust starting point for a standardized method.

Sample Preparation
  • Accurately dilute the received test sample into a suitable solvent (e.g., Hexane or Dichloromethane) to bring the concentration within the pre-defined calibration range.

  • Add a specified amount of an internal standard (e.g., 1-phenylnonane) to all samples, calibrators, and quality controls. The internal standard is critical as it corrects for variations in injection volume and instrument response.

GC-MS Instrumentation and Conditions
  • System: Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.[16][19]

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[20]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

    • (This program must be rigorously optimized and standardized across all labs).

  • Injector: Splitless mode at 280°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.[16]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

      • Quantifier Ion: m/z 105 (Tropylium ion, characteristic of alkylbenzenes).

      • Qualifier Ions: e.g., m/z 91, and the molecular ion (M+) if sufficiently abundant.

Calibration
  • Prepare a multi-point calibration curve (minimum 5 points) from the this compound CRM stock.

  • The calibration curve must bracket the expected concentration of all test samples.

  • The curve should be assessed using a regression model with a coefficient of determination (r²) > 0.995.

Data Analysis
  • Identify this compound based on its retention time relative to the internal standard and the ratio of qualifier to quantifier ions.

  • Calculate the concentration using the calibration curve.

  • Report results in the standardized format provided by the coordinating laboratory, including all raw data.

Part 4: Statistical Evaluation of Inter-Laboratory Data

Once the coordinating laboratory receives the results, a rigorous statistical analysis is performed according to ISO 5725-2 guidelines.[8]

Step 1: Outlier Screening

Before calculating precision estimates, the data must be screened for outliers—results that are inconsistent with the other data.[9]

  • Cochran's Test: Used to identify laboratories with significantly larger variance (within-laboratory precision) than others.[21][22][23] A laboratory that fails this test may have issues with repeatability.

  • Grubbs' Test: Used to identify laboratories whose mean values are significantly different from the others.[21][22][23][24] This can indicate a systemic bias in that laboratory's application of the method.

If outliers are identified, they should be investigated. A clear procedural error may be grounds for exclusion. However, outliers should not be removed without a documented technical reason.

Step 2: Calculation of Precision

After dealing with any outliers, the following key statistics are calculated:

  • Repeatability variance (s²r): The variance of test results obtained under repeatability conditions (same lab, same operator, same equipment, short interval).

  • Between-laboratory variance (s²L): The variance associated with the different laboratories participating in the study.

  • Reproducibility variance (s²R): The total variance of test results obtained under reproducibility conditions (different labs, different operators, etc.). It is the sum of the repeatability variance and the between-laboratory variance (s²R = s²r + s²L).

Data Summary Table

The final results of the study should be summarized in a clear table.

ParameterDefinitionInterpretation
Repeatability Standard Deviation (sr) The standard deviation of results within a single laboratory.Measures the best-case precision of the method.
Repeatability Limit (r) The value less than or equal to which the absolute difference between two test results obtained under repeatability conditions may be expected to be with a probability of 95%. (r = 2.8 x sr)A practical limit for agreement between duplicate measurements in one lab.
Reproducibility Standard Deviation (sR) The standard deviation of results across all participating laboratories.Measures the overall precision of the method when transferred.
Reproducibility Limit (R) The value less than or equal to which the absolute difference between two test results obtained under reproducibility conditions may be expected to be with a probability of 95%. (R = 2.8 x sR)A practical limit for agreement between results from two different labs.

dot graph G { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Sample distribution scheme including blind replicates.

Conclusion

A properly designed and executed inter-laboratory cross-validation study provides an objective and statistically sound measure of an analytical method's performance in the real world. By adhering to international standards like ISO 5725, utilizing Certified Reference Materials, and implementing a detailed, unambiguous protocol, research organizations can generate highly reliable and transferable data for this compound. This investment in rigorous validation underpins data integrity, facilitates seamless method transfer between sites, and builds ultimate confidence in analytical outcomes.

References

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The Efficacy of Tetradecylbenzene-Derived Surfactants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research and drug development, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of tetradecylbenzene-derived surfactants, a prominent class of linear alkylbenzene sulfonates (LAS), against three widely used commercial alternatives: Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100. Our analysis is grounded in established experimental protocols and comparative data to empower researchers with the knowledge to make informed decisions for their specific applications.

Introduction to Surfactant Chemistry and Function

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This unique structure allows them to adsorb at interfaces between different phases, such as oil-water or air-water, and reduce surface or interfacial tension. This fundamental property underpins their utility in a vast array of applications, from detergents and emulsifiers to their crucial role in cell lysis, protein solubilization, and drug delivery systems.[1]

This compound-derived surfactants , specifically sodium this compound sulfonate, are anionic surfactants characterized by a C14 alkyl chain attached to a sulfonate-bearing benzene ring.[2] Their linear alkyl chain contributes to their high biodegradability, a key advantage over their branched-chain predecessors.[3][4]

Our comparative analysis will focus on the following key performance indicators:

  • Critical Micelle Concentration (CMC): The concentration at which surfactant molecules self-assemble into micelles. A lower CMC indicates higher efficiency.

  • Surface Tension Reduction: The ability of a surfactant to lower the surface tension of a liquid.

  • Emulsification Power: The efficiency of a surfactant in stabilizing an emulsion of two immiscible liquids.

  • Detergency: The cleaning effectiveness of a surfactant.

  • Biocompatibility and Toxicity: An essential consideration for applications in drug development and life sciences.

  • Biodegradability: The environmental fate of the surfactant.

Comparative Analysis of Key Performance Metrics

The selection of a surfactant is a multi-faceted decision that requires a thorough understanding of its performance characteristics. Below, we compare this compound-derived surfactants with SDS, CTAB, and Triton X-100 across several critical parameters.

Critical Micelle Concentration (CMC) and Surface Tension

The CMC is a fundamental measure of surfactant efficiency; a lower CMC signifies that less surfactant is required to achieve the maximum surface tension reduction and form micelles.[5]

Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension

SurfactantTypeCMC (mM in water at 25°C)Surface Tension at CMC (mN/m)
Sodium this compound Sulfonate (C14 LAS) Anionic~0.6 (estimated for C14 homologue)~30-35
Sodium Dodecyl Sulfate (SDS) Anionic8.2[6][7]~38-40
Cetyltrimethylammonium Bromide (CTAB) Cationic0.92 - 1.0[6]~36
Triton X-100 Non-ionic0.2 - 0.9[7]~33

Note: The CMC of C14 LAS is an approximation based on data for linear alkylbenzene sulfonates, as specific values for the pure C14 homologue can vary. The performance of LAS can be influenced by the position of the phenyl group on the alkyl chain.[3]

Interpretation: this compound sulfonate and Triton X-100 exhibit the lowest CMC values, indicating their high efficiency in forming micelles at lower concentrations. SDS has a significantly higher CMC, suggesting that a greater amount is needed to achieve its full surfactant effect.

Emulsification Power and Stability

Emulsification is the process of dispersing one liquid into another immiscible liquid, and surfactants are critical for stabilizing these emulsions. The ability to form and maintain a stable emulsion is crucial in applications such as drug delivery and formulation science.

Experimental Protocol: Emulsification Stability Test (Adapted from ASTM E1116) [8][9][10]

  • Preparation of Phases: Prepare an aqueous phase (e.g., deionized water) and an oil phase (e.g., mineral oil or a relevant organic solvent).

  • Surfactant Solution: Prepare a solution of the surfactant to be tested in the aqueous phase at a concentration above its CMC.

  • Emulsion Formation: Combine the aqueous and oil phases in a graduated cylinder at a defined ratio (e.g., 1:1).

  • Homogenization: Subject the mixture to high-shear homogenization for a specified time and speed to form an emulsion.

  • Stability Observation: Allow the emulsion to stand undisturbed and record the time taken for phase separation to occur. The volume of the separated phases is measured at regular intervals.

  • Emulsification Index (EI): Calculate the EI after a specific time (e.g., 24 hours) using the formula: EI = (Height of emulsified layer / Total height of the liquid column) x 100

Comparative Insights: While direct quantitative data for the emulsification power of all four surfactants under identical conditions is scarce, general properties can be inferred. Anionic surfactants like this compound sulfonate and SDS are known for their excellent emulsifying properties, particularly for oil-in-water emulsions.[1] Non-ionic surfactants like Triton X-100 are also highly effective emulsifiers and are often used in pharmaceutical formulations.[11] Cationic surfactants like CTAB can also act as emulsifiers, though their primary applications often leverage their charge.

Detergency and Cleaning Efficacy

Detergency is the ability to remove soil from a surface. This is a complex process involving wetting, emulsification, and suspension of dirt particles.

Experimental Protocol: Standard Guide for Evaluating Stain Removal Performance in Home Laundering (Adapted from ASTM D4265) [12][13][14][15][16]

  • Substrate and Soil Selection: Standard soiled fabric swatches (e.g., with grass, wine, or oil stains) are used as the substrate.

  • Washing Procedure: The soiled swatches are washed in a laboratory-scale washing machine under controlled conditions (temperature, water hardness, wash cycle time). Each surfactant is tested at a specified concentration.

  • Evaluation: The degree of stain removal is assessed instrumentally using a spectrophotometer or colorimeter to measure the change in reflectance of the fabric before and after washing.

  • Calculation: The cleaning efficiency can be expressed as a percentage of soil removal.

Comparative Insights: Linear alkylbenzene sulfonates, including this compound sulfonate, are the workhorses of the detergent industry due to their excellent cleaning performance, particularly on oily soils, and their effectiveness in hard water.[3][17][18] SDS is also a powerful detergent commonly found in cleaning products.[19] Triton X-100, being a non-ionic surfactant, is effective in removing oily and greasy soils and is less affected by water hardness. CTAB, as a cationic surfactant, has good cleaning properties but is often used in specialized applications like fabric softeners due to its positive charge, which imparts a soft feel to fabrics.

Biocompatibility and Toxicological Profile

For applications in drug development and personal care products, the biocompatibility and toxicity of a surfactant are of paramount importance.

Table 2: Comparative Toxicological and Biocompatibility Profile

SurfactantBiocompatibility/Toxicity Summary
Sodium this compound Sulfonate (C14 LAS) Generally considered to have low acute toxicity. Can cause skin and eye irritation at high concentrations. Studies on human intestinal Caco-2 cells have shown cytotoxic effects at higher concentrations.[20]
Sodium Dodecyl Sulfate (SDS) Known to be a skin and eye irritant. Can denature proteins, which is utilized in SDS-PAGE but is a concern for in vivo applications.[21][22]
Cetyltrimethylammonium Bromide (CTAB) Exhibits higher toxicity compared to anionic and non-ionic surfactants. It has antiseptic properties due to its ability to disrupt cell membranes.
Triton X-100 Generally considered to have low toxicity and is widely used in biological applications. However, its degradation products have raised environmental concerns.[11]

Cytotoxicity Assessment Protocol (General)

  • Cell Culture: Culture a relevant human cell line (e.g., keratinocytes for dermal exposure, Caco-2 for intestinal absorption) under standard conditions.[20][23][24][25]

  • Surfactant Exposure: Expose the cells to a range of concentrations of the surfactant for a defined period (e.g., 24, 48 hours).

  • Viability Assay: Assess cell viability using a standard assay such as MTT, XTT, or neutral red uptake.[10]

  • Data Analysis: Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each surfactant.

Environmental Profile: Biodegradability

The environmental impact of surfactants is a significant consideration. Readily biodegradable surfactants are preferred to minimize their persistence in the environment.

Experimental Protocol: Ready Biodegradability - Manometric Respirometry Test (OECD 301F) [21][26][27][28][29]

  • Test System: A closed bottle containing a defined aqueous mineral medium, the test surfactant as the sole carbon source, and a microbial inoculum (e.g., from activated sludge) is prepared.

  • Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen by the microorganisms as they biodegrade the surfactant is measured over time using a manometric respirometer.

  • Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the surfactant. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Comparative Insights: Linear alkylbenzene sulfonates, such as this compound sulfonate, are known for their excellent biodegradability, which was a primary reason for their development to replace the poorly biodegradable branched-chain alkylbenzene sulfonates.[3][4] SDS is also readily biodegradable.[30] The biodegradability of Triton X-100 is a subject of concern, as its degradation can produce byproducts with estrogen-mimicking effects. CTAB's biodegradability can be variable.

Experimental Workflows and Diagrams

Workflow for Surfactant Efficacy Comparison

G cluster_0 Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison prep_surfactants Prepare Stock Solutions of Test Surfactants cmc_test CMC & Surface Tension (Tensiometry) prep_surfactants->cmc_test emuls_test Emulsification Power (Homogenization & Stability) prep_surfactants->emuls_test deterg_test Detergency (ASTM D4265) prep_surfactants->deterg_test biocomp_test Biocompatibility (Cytotoxicity Assays) prep_surfactants->biocomp_test biodeg_test Biodegradability (OECD 301F) prep_surfactants->biodeg_test prep_media Prepare Test Media (e.g., Deionized Water, Buffers) prep_media->cmc_test prep_media->emuls_test prep_media->deterg_test prep_substrates Prepare Substrates (e.g., Soiled Fabrics, Oil Phase) prep_substrates->emuls_test prep_substrates->deterg_test analyze_data Analyze Raw Data cmc_test->analyze_data emuls_test->analyze_data deterg_test->analyze_data biocomp_test->analyze_data biodeg_test->analyze_data create_tables Create Comparative Tables analyze_data->create_tables interpret_results Interpret and Conclude create_tables->interpret_results

Caption: Workflow for the comparative evaluation of surfactant efficacy.

Micelle Formation and Critical Micelle Concentration

G cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC Monomers Surface Monolayer Monomers->Surface Monolayer Increasing Concentration Micelle Formation Surface Monolayer->Micelle Formation Saturation of Surface Micelles Micelle Formation->Micelles Further Increase in Concentration

Caption: Schematic of micelle formation as surfactant concentration increases.

Conclusion and Recommendations

The choice between this compound-derived surfactants and their commercial alternatives is highly dependent on the specific application.

  • For applications requiring high efficiency at low concentrations and good biodegradability, such as in many cleaning and industrial processes, this compound sulfonate is an excellent choice. Its low CMC and proven detergency make it a cost-effective and environmentally conscious option.

  • Sodium Dodecyl Sulfate (SDS) remains a valuable tool in biochemical applications like SDS-PAGE, where its strong protein-denaturing properties are advantageous. However, its higher CMC and potential for skin irritation should be considered.

  • Cetyltrimethylammonium Bromide (CTAB) is the surfactant of choice when a positive charge is required, for instance, in certain DNA extraction protocols and as a conditioning agent. Its higher toxicity necessitates careful handling.

  • Triton X-100 is a versatile, non-ionic surfactant with a low CMC and good solubilizing power, making it suitable for a wide range of biological applications. However, researchers should be mindful of the environmental concerns associated with its degradation products.

Ultimately, this guide serves as a foundational resource. It is imperative for researchers to conduct their own application-specific evaluations to determine the most suitable surfactant for their needs. The provided protocols offer a starting point for such empirical assessments.

References

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A comparative analysis of the environmental impact of different linear alkylbenzenes.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the environmental impact of different linear alkylbenzenes (LABs), the primary precursors to linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in product formulation and environmental risk assessment.

Introduction: The Evolution from Branched to Linear Alkylbenzenes

The widespread use of surfactants in the mid-20th century led to significant environmental challenges. Early formulations utilized highly branched alkylbenzene sulfonates (ABS), which proved to be resistant to biodegradation, leading to persistent foam in wastewater treatment plants and natural water bodies.[1] This environmental persistence prompted the industry to transition to linear alkylbenzenes (LABs) in the mid-1960s.[1] The linear structure of the alkyl chain in LABs makes them more susceptible to microbial degradation, representing a significant improvement in their environmental profile.[2]

This guide will delve into the nuances of the environmental impact of different LABs, focusing on the critical role of the alkyl chain length in determining their biodegradability, aquatic toxicity, and bioaccumulation potential.

The Critical Determinant: Alkyl Chain Length

Commercial LABs are typically a mixture of homologs with alkyl chain lengths ranging from C10 to C14.[1] The specific distribution of these homologs significantly influences the environmental properties of the resulting LAS surfactant.

Biodegradability: A Tale of Two Environments

The biodegradability of LABs and their sulfonated counterparts (LAS) is a key factor in their environmental risk assessment. The rate and extent of degradation are highly dependent on the environmental conditions, primarily the presence or absence of oxygen.

2.1.1. Aerobic Biodegradability

Under aerobic conditions, such as those found in modern wastewater treatment plants and surface waters, LAS are readily biodegradable.[3] The primary degradation pathway involves the oxidation of the terminal carbon of the alkyl chain, followed by a stepwise shortening of the chain.[4]

The length of the alkyl chain can influence the rate of aerobic biodegradation. While all common LAB homologs are considered readily biodegradable, some studies suggest that the degradation kinetics of longer alkyl chain lengths are generally faster.[5]

Experimental Protocol: Aerobic Biodegradability (OECD 301B - CO₂ Evolution Test) [6][7][8][9]

This test method evaluates the ready biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial degradation over a 28-day period.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial source (e.g., activated sludge) and aerated with CO₂-free air in the dark or diffuse light.[7] The CO₂ evolved during microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or by an inorganic carbon analyzer.[7] The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum.

  • Step-by-Step Methodology:

    • Preparation of Test Medium: Prepare a mineral medium containing essential inorganic salts.

    • Inoculum Preparation: Obtain a fresh sample of activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate the sludge to prepare the inoculum.

    • Test Setup: In sealed vessels, combine the mineral medium, the test substance (at a concentration of 10-20 mg of dissolved organic carbon per liter), and the inoculum.[7] Include control vessels with inoculum but no test substance, and reference vessels with a readily biodegradable substance (e.g., sodium benzoate).

    • Incubation: Incubate the vessels at a constant temperature (typically 20-25°C) for 28 days with continuous aeration with CO₂-free air.

    • CO₂ Measurement: At regular intervals, measure the amount of CO₂ produced in each vessel.

    • Data Analysis: Calculate the cumulative CO₂ production and express it as a percentage of the theoretical maximum CO₂ production for the test substance. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test.[10]

OECD_301B cluster_setup Test Setup cluster_process Incubation & Measurement cluster_analysis Data Analysis TestVessel Test Substance + Mineral Medium + Inoculum Incubation 28-day Incubation (Aerobic, Dark) TestVessel->Incubation Aeration ControlVessel Control (Inoculum + Medium) ControlVessel->Incubation ReferenceVessel Reference Substance + Inoculum + Medium ReferenceVessel->Incubation CO2_Trap CO₂ Absorption (e.g., Ba(OH)₂) Incubation->CO2_Trap Evolved CO₂ Titration Quantification (Titration/IC Analyzer) CO2_Trap->Titration Calculation Calculate % Biodegradation Titration->Calculation Result Compare to 60% Pass Level Calculation->Result

Workflow for OECD 301B Biodegradability Test.

2.1.2. Anaerobic Biodegradability

In anaerobic environments, such as sewage sludge digesters and deep sediments, the biodegradation of LAS is significantly slower or may not occur at all.[3] This can lead to the accumulation of LAS in sewage sludge.[3] However, when this sludge is applied to agricultural land, the aerobic conditions in the soil facilitate rapid degradation.[3]

Experimental Protocol: Anaerobic Biodegradability (OECD 311 - Anaerobic Digested Sludge Test) [11][12][13][14][15]

This test evaluates the potential for anaerobic biodegradability of a substance in digested sludge.

  • Principle: The test substance is incubated with diluted digested sludge in a sealed vessel in the absence of oxygen. The amount of biogas (methane and carbon dioxide) produced is measured over a period of up to 60 days. The percentage of biodegradation is determined by comparing the net gas production from the test substance to its theoretical maximum.

  • Step-by-Step Methodology:

    • Inoculum: Use digested sludge from a wastewater treatment plant digester.

    • Test Setup: In sealed, oxygen-free vessels, add the test substance, the digested sludge inoculum, and a mineral medium. Include blank controls (inoculum only) and reference controls (with a known biodegradable substance).

    • Incubation: Incubate the vessels in the dark at a constant temperature (typically 35 ± 2°C) for up to 60 days.[11]

    • Gas Measurement: Measure the volume of biogas produced at regular intervals using a manometer or a gas chromatograph.

    • Data Analysis: Calculate the cumulative biogas production and determine the percentage of biodegradation based on the theoretical gas production.

OECD_311 cluster_setup Test Setup (Anaerobic) cluster_process Incubation & Measurement cluster_analysis Data Analysis TestVessel Test Substance + Digested Sludge + Medium Incubation 60-day Incubation (Anaerobic, Dark) TestVessel->Incubation ControlVessel Control (Sludge + Medium) ControlVessel->Incubation ReferenceVessel Reference Substance + Sludge + Medium ReferenceVessel->Incubation GasCollection Biogas Collection Incubation->GasCollection Biogas (CH₄ + CO₂) GasAnalysis Gas Measurement (Manometer/GC) GasCollection->GasAnalysis Calculation Calculate % Biodegradation GasAnalysis->Calculation Result Assess Anaerobic Biodegradability Calculation->Result

Workflow for OECD 311 Anaerobic Biodegradability Test.
Aquatic Toxicity: The Longer the Chain, the Greater the Impact

The aquatic toxicity of LAS is a significant environmental concern. Toxicity generally increases with the length of the alkyl chain.[16][17] Longer-chain homologs are more toxic to aquatic organisms, including fish, invertebrates, and algae.

A study on seabream embryos demonstrated that LAS homologs with higher chain lengths (C13 and C14) were significantly more toxic than shorter-chain species (C10, C11, and C12).[16] The C13 and C14 homologs caused 100% lethality at concentrations of 0.1-0.25 mg/L, while the shorter homologs showed no lethal effects at concentrations up to 5 mg/L.[16]

Experimental Protocol: Fish Acute Toxicity Test (OECD 203) [18][19][20][21][22]

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.

  • Principle: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Step-by-Step Methodology:

    • Test Organisms: Select a suitable fish species (e.g., Rainbow Trout, Zebrafish).

    • Test Conditions: Maintain a constant temperature, pH, and dissolved oxygen level in the test aquaria.

    • Concentration Range: Based on a range-finding test, expose groups of fish to at least five different concentrations of the test substance and a control (no substance).

    • Exposure: The exposure period is 96 hours.

    • Observations: Record the number of dead fish in each concentration at 24, 48, 72, and 96 hours.

    • Data Analysis: Use statistical methods to calculate the LC50 value and its confidence limits.

OECD_203 cluster_setup Test Setup cluster_exposure Exposure & Observation cluster_analysis Data Analysis Control Control Group (No Substance) Exposure 96-hour Exposure Control->Exposure Introduce Fish Concentration1 Concentration 1 Concentration1->Exposure Introduce Fish Concentration2 Concentration 2 Concentration2->Exposure Introduce Fish Concentration3 Concentration 3 Concentration3->Exposure Introduce Fish Concentration4 Concentration 4 Concentration4->Exposure Introduce Fish Concentration5 Concentration 5 Concentration5->Exposure Introduce Fish Observation Record Mortalities (24, 48, 72, 96h) Exposure->Observation LC50 Calculate LC50 Observation->LC50

Workflow for OECD 203 Fish Acute Toxicity Test.

Comparative Aquatic Toxicity Data for LAS Homologs

HomologTest OrganismEndpoint (96h LC50)Reference
C10-C13 (mixture)Pimephales promelas (Fathead Minnow)3.2 - 5.6 mg/L[23]
C11.8 (average)Pimephales promelas (Fathead Minnow)3.0 mg/L[5]
C13Sparus aurata (Seabream)0.1 - 0.25 mg/L (100% lethality)[16]
C10-C12Sparus aurata (Seabream)> 5 mg/L (no lethal effect)[16]
HomologTest OrganismEndpoint (48h EC50)Reference
C10-C13 (mixture)Daphnia magna2.9 mg/L[23]

Note: EC50 (Effective Concentration 50) is the concentration that causes an adverse effect in 50% of the test population.

Bioaccumulation: Low but Chain-Length Dependent

Bioaccumulation is the process by which a substance is absorbed by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a key metric, representing the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water.

LAS have a low potential for bioaccumulation.[4] However, similar to toxicity, the BCF of LAS homologs increases with the length of the alkyl chain.[4] The position of the phenyl group on the alkyl chain also influences bioaccumulation, with internal isomers showing lower BCF values.[4]

Bioconcentration tests with C10 to C13 LAS homologs in fathead minnows yielded BCF values ranging from 2 to 987 L/kg.[4] The highest BCF was observed for the 2-phenyl C13 LAS isomer.[4]

Linear vs. Branched Alkylbenzenes: A Clear Environmental Advantage

The shift from branched alkylbenzene sulfonates (ABS) to linear alkylbenzene sulfonates (LAS) was a pivotal moment in the environmental stewardship of the detergent industry. The branched structure of ABS significantly hindered microbial degradation, leading to their persistence in the environment.[1] In contrast, the linear alkyl chain of LAS is readily attacked by microorganisms, ensuring their rapid removal from wastewater and the environment.[2] This fundamental structural difference makes LAS a significantly more environmentally friendly alternative.

Conclusion: A Call for Optimized Formulations

The environmental impact of linear alkylbenzenes is intricately linked to the length of their alkyl chains. While all commercially available LABs are a significant improvement over their branched predecessors, this analysis highlights the following key takeaways for researchers and formulators:

  • Biodegradability: All common LAB homologs are readily biodegradable under aerobic conditions. Anaerobic degradation is limited, but this is mitigated by subsequent aerobic degradation in environments like soil.

  • Aquatic Toxicity: Longer alkyl chains (C13 and above) exhibit significantly higher aquatic toxicity than shorter chains (C10-C12).

  • Bioaccumulation: The potential for bioaccumulation is low but increases with alkyl chain length.

Therefore, to minimize the environmental footprint of products containing LAS, formulations should be optimized to utilize shorter-chain LABs where efficacy is not compromised. This data-driven approach to formulation will contribute to the development of safer and more sustainable products.

References

  • BiotecnologieBT. OECD TG 203: Fish, Acute Toxicity test.
  • Situ Biosciences. OECD 203: Fish, Acute Toxicity Test.
  • EUROLAB. OECD Procedure 203 Fish, Acute Toxicity Test.
  • OECD. Test No. 203: Fish, Acute Toxicity Test.
  • Aropha. OECD 311: Anaerobic Biodegradability of Organic Compounds in Digested Sludge.
  • Protocols.io. Acute toxicity of injected drugs and substances in fish. 2020.
  • Situ Biosciences. OECD 301B - Biodegradation Test - CO2 Evolution.
  • European Commission. Scientific Committee on Health and Environmental Risks (SCHER). Opinion on anaerobic degradation of surfactants. 2008.
  • Homework.Study.com. What is the disadvantage of branched alkylbenzenesulfonate (ABS) detergents compared with linear...
  • Microbe Investigations. OECD 301B Biodegradation Test - CO2 Evolution Test.
  • EUROLAB. OECD Guidelines for the Testing of Chemicals, Test No 301 Ready Biodegradability.
  • Aropha. OECD 301B: CO2 Evolution Ready Biodegradability Test.
  • American Cleaning Institute. Linear and Branched Alkylbenzene Sulfonic Acids and Derivatives; Test Plan. 2002.
  • PubMed. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate.
  • MDPI. Anaerobic Biodegradation of Detergent Surfactants.
  • Scribd. Biodegradability of Surfactants Explained.
  • PubMed. Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata). 2002.
  • ResearchGate. Occurrence and fate of linear alkylbenzenes and their potential as environmental molecular markers in highly urbanized river systems. 2020.
  • Situ Biosciences. OECD 311 - Anaerobic Biodegradation.
  • BPC Instruments. OECD Guidelines Test No.311.
  • American Cleaning Institute. LINEAR ALKYLBENZENE SULFONATE (LAS).
  • ResearchGate. Fate of Linear Alkylbenzene Sulfonate in the Environment.
  • ResearchGate. The Different Homologues (C10, C11, C12 and C13 in mgL -1 ) of the LAS Concentration in Muscles of Nile tilapia, Oreochromis niloticus. 2021.
  • Australian Government Department of Health. Linear alkylbenzene sulfonates - Evaluation statement. 2022.
  • National Industrial Chemicals Notification and Assessment Scheme. C10-C16 Alkylbenzenesulfonic Acid - Qualitative Tier 2 Assessment.
  • PubMed. Occurrence, fate and environmental risk of linear alkylbenzene sulfonate in the Langat and Selangor River basins, Malaysia. 2017.
  • PubMed. Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment. 1999.
  • OECD Existing Chemicals Database. Benzene, C10-C16 alkyl derivatives.

Sources

Validating Tetradecylbenzene and its Congeners as Environmental Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of Linear Alkylbenzenes (LABs), including Tetradecylbenzene, and their sulfonated derivatives (LAS) against established environmental tracers. We will delve into the unique characteristics that make LABs and LAS suitable as "tracers of opportunity" for tracking wastewater contamination and compare their performance with intentionally introduced tracers like fluorescent dyes and inorganic salts. This document is intended for researchers, scientists, and environmental professionals seeking to understand the applications, advantages, and limitations of these different tracing methodologies.

The Evolving Landscape of Environmental Tracers

Environmental tracers are substances used to understand the movement and fate of water and associated contaminants through various environmental compartments, including surface water, groundwater, and soil.[1] The ideal tracer is easily detectable at low concentrations, behaves similarly to the substance being traced (often water), is non-toxic, and does not readily react with the surrounding environment (i.e., is conservative).[1] While intentionally introduced tracers like fluorescent dyes and salts have long been the gold standard, the presence of specific anthropogenic compounds in wastewater has opened the door for their use as "tracers of opportunity."

Linear Alkylbenzenes (LABs) and Linear Alkylbenzene Sulfonates (LAS): From Contaminants to Tracers

Linear Alkylbenzenes (LABs) are a group of organic compounds used in the production of Linear Alkylbenzene Sulfonates (LAS), which are major components of synthetic detergents.[2][3] this compound is a member of the LABs family, specifically a C14 alkylbenzene. Due to incomplete sulfonation during the manufacturing process and the widespread use of detergents, both LABs and LAS are consistently present in municipal and industrial wastewater.[3] This ubiquitous presence makes them effective tracers for sewage and wastewater contamination in aquatic and terrestrial environments.[4][5]

Key Characteristics of LABs and LAS as Tracers

The utility of LABs and LAS as tracers stems from several key properties:

  • Source Specificity: Their primary origin is synthetic detergents, making their presence in the environment a strong indicator of anthropogenic contamination.[3]

  • Environmental Persistence: While biodegradable under aerobic conditions, their degradation rates can be slow enough to allow for tracing over significant distances.[6] Under anaerobic conditions, they are significantly more persistent.[7]

  • Hydrophobicity and Sorption: LABs are hydrophobic and tend to sorb to particulate matter and sediments, making them useful for tracking the fate of particle-associated contaminants.[4] LAS, being anionic surfactants, also exhibit sorption to sediments, influenced by factors like organic carbon content and cation concentrations.[8]

Comparative Analysis: LABs/LAS vs. Conventional Tracers

While LABs and LAS are powerful tools for tracking wastewater plumes, their performance characteristics differ significantly from intentionally introduced tracers like fluorescent dyes (e.g., Rhodamine WT, Fluorescein) and inorganic salts (e.g., bromide).

Performance Metrics: A Head-to-Head Comparison
FeatureLinear Alkylbenzenes (LABs) / LASFluorescent Dyes (Rhodamine WT, Fluorescein)Inorganic Salts (e.g., Bromide)
Tracer Type Tracer of OpportunityIntentional TracerIntentional Tracer
Source Wastewater effluentDeliberate injectionDeliberate injection
Primary Application Tracking sewage contamination plumesGroundwater flow path and velocity studies, surface water mixingConservative tracer for water flow, transport studies
Conservatism Non-conservative to moderately conservative; subject to biodegradation and sorption.[7][8]Generally considered conservative in many groundwater systems, but can be subject to sorption and photodegradation.[9][10]Highly conservative; does not readily sorb or degrade.
Detection Methods Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC).[5][11]Fluorometry (in-situ or lab-based).[12]Ion Chromatography, Specific Ion Electrodes.
Detection Limits Low ppb to ppt range.[13]Very low (ppt range).[10]ppm to ppb range.
Toxicity Low to moderate ecotoxicity.[14]Generally low toxicity at typical concentrations used in tracer studies.Low toxicity.
Cost No direct cost as they are already present in the system being studied. Analytical costs can be high.Moderate cost for the dye. Analytical costs can be lower for in-situ measurements.Low cost for the salt. Analytical costs are moderate.
Ease of Use Requires sophisticated laboratory analysis.Field-deployable fluorometers allow for real-time measurements.[12]Relatively simple to inject and sample.
Causality Behind Experimental Choices

The choice of tracer is fundamentally dictated by the research question.

  • For tracking the extent and fate of wastewater contamination, LABs and LAS are invaluable. Their inherent presence in the contaminant source provides a direct signature of the plume's movement and the transport of associated hydrophobic pollutants.

  • For characterizing aquifer properties or determining groundwater flow paths in a pristine environment, intentionally introduced tracers like fluorescent dyes or salts are necessary. Their controlled release allows for precise quantification of transport parameters such as velocity, dispersion, and retardation.

Methodologies and Experimental Protocols

Experimental Workflow for Tracer Studies

The general workflow for an environmental tracer study involves tracer introduction (for intentional tracers), sample collection, sample analysis, and data interpretation.

Tracer_Workflow cluster_intentional Intentional Tracer Study cluster_opportunity Tracer of Opportunity Study Injection Tracer Injection (Dye/Salt) Sampling_I Sample Collection (Water/Soil) Injection->Sampling_I Analysis_I Sample Analysis (Fluorometry/IC) Sampling_I->Analysis_I Data_I Data Interpretation (Breakthrough Curves, Transport Parameters) Analysis_I->Data_I Source Wastewater Source (LABs/LAS) Sampling_O Sample Collection (Water/Sediment) Source->Sampling_O Analysis_O Sample Analysis (GC-MS/HPLC) Sampling_O->Analysis_O Data_O Data Interpretation (Plume Delineation, Fate Assessment) Analysis_O->Data_O

Caption: A comparison of the experimental workflows for intentional tracer studies versus "tracer of opportunity" studies.

Detailed Protocol: Analysis of this compound (and other LABs) in Water Samples by GC-MS

This protocol outlines a standard method for the extraction and analysis of LABs from water samples.

1. Sample Collection and Preservation:

  • Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.

  • Preserve samples by adding a suitable solvent (e.g., dichloromethane) at the time of collection to prevent biodegradation. Store at 4°C.

2. Sample Extraction (Liquid-Liquid Extraction):

  • To a 1-liter separatory funnel, add the water sample.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated LAB isomer).

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane.

  • Combine the organic extracts.

3. Drying and Concentration:

  • Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating LAB isomers.

  • Injection: Inject 1 µL of the concentrated extract in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for each LAB homolog and the internal standard.

5. Quantification:

  • Create a calibration curve using standards of known LAB concentrations.

  • Quantify the concentration of each LAB homolog in the sample by comparing its peak area to the internal standard and the calibration curve.

Logical Relationships in Tracer Selection

The decision-making process for selecting an appropriate tracer involves considering the study objectives, environmental conditions, and logistical constraints.

Tracer_Selection Objective Study Objective Quantify Aquifer Properties Track Wastewater Plume Tracer Tracer Choice Objective:q->Tracer Intentional Tracer (Dye, Salt) Objective:w->Tracer Tracer of Opportunity (LABs/LAS) Environment Environment Pristine Contaminated Environment:p->Tracer Intentional Tracer Environment:s->Tracer Tracer of Opportunity Logistics Logistics Field Deployable Lab-based Analysis Logistics:f->Tracer Fluorescent Dye Logistics:l->Tracer LABs/LAS, Salt

Caption: A decision tree illustrating the logical relationships influencing tracer selection.

Conclusion and Future Perspectives

This compound and other Linear Alkylbenzenes, along with their sulfonated counterparts, serve as highly effective "tracers of opportunity" for delineating the extent and fate of wastewater contamination. Their source specificity and association with particulate matter provide unique insights that complement traditional tracer studies. However, for quantitative hydrogeological investigations in environments not impacted by wastewater, intentionally introduced tracers like fluorescent dyes and salts remain the methods of choice due to their conservative nature and the ability to control their introduction.

Future research should focus on direct comparative studies of LABs/LAS and conventional tracers in controlled field and laboratory settings. This would enable a more quantitative comparison of their transport properties and help refine models for predicting the fate of wastewater-derived contaminants. Furthermore, advancements in analytical techniques could lead to the development of field-portable sensors for LABs/LAS, which would significantly enhance their utility in rapid environmental assessments.

References

  • A new high performance liquid chromatographic method for the separation and determination of linear and branched alkyl benzene sulfonates (LAS, BAS) in water samples. (2025).
  • Analytical methodology has been developed for the simultaneous determination of branched and linear alkylbenzene sulfonates (BAS and LAS) in river water and wastewater samples. (n.d.). Taylor & Francis Online. [Link]
  • Fate and risk of linear alkylbenzene sulfonates (LAS) in various compartments of the environment have been reviewed. (2009).
  • A high-performance liquid chromatographic (HPLC) method was developed for the separation and determination of individual (C(10)-C(13))
  • Linear alkylbenzene sulphonates (LAS) are a group of anionic surfactants, characterised by having both a hydrophobic and a hydrophilic group. (n.d.). PubMed. [Link]
  • Using Linear Alkylbenzenes to Trace Sewage-derived Organic Materials off San Diego, California. (n.d.).
  • Linear alkylbenzenes (LABs) are sensitive source-specific tracers of sewage inputs to the marine environment. (n.d.).
  • Distribution and isomeric composition of LABs in surface marine sediments were evaluated at the southern end of the southern California Bight. (n.d.). PubMed. [Link]
  • Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. (2002). TÜBİTAK Academic Journals. [Link]
  • Surfactant sorption is of considerable importance to environmental applic
  • Sorption of Linear Alkylbenzenesulfonates on Sediment Materials. (n.d.).
  • Environmental monitoring of linear alkylbenzene sulfonates and physicochemical characteristics of seawater in El-Mex Bay (Alexandria, Egypt). (n.d.). PMC. [Link]
  • Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System. (n.d.). NIH. [Link]
  • LINEAR ALKYLBENZENE SULFONATE (LAS). (n.d.). American Cleaning Institute. [Link]
  • Dyes as Tracers for Vadose Zone Hydrology. (2025).
  • Use of Natural and Applied Tracers to Guide Targeted Remediation Efforts in an Acid Mine Drainage System, Colorado Rockies, USA. (n.d.). MDPI. [Link]
  • Modelling the Fate of Linear Alkylbenzene Sulfonate in Agricultural Soil Columns during Inflow of Surfactant Pulses from Domestic Wastewaters. (2024).
  • Modelling of the Fate of Linear Alkylbenzene Sulfonate in Agricultural Soil Columns during Inflow of Surfactant Pulses from Wastew
  • The effect of the linear alkylbenzene sulfonate, sodium-dodecyl-sulfonate (SDS), on the bioaccumulation of Al, Sr and Mn by Brassica oleracea and Solanum tuberosum. (n.d.).
  • Description and Analysis of Full-Scale Tracer Trials Conducted at the Northwest Wellfield Miami-Dade County Florida. (n.d.). Miami-Dade County. [Link]
  • Practical Groundwater Tracing with Fluorescent Dyes. (n.d.). Springer. [Link]
  • Review of the state-of-the-art for monitoring urban drainage water quality using rhodamine WT dye as a tracer. (n.d.). Taylor & Francis Online. [Link]
  • Regional Guidance on Handling Chemical Concentration Data Near the Detection Limit in Risk Assessments. (n.d.). US EPA. [Link]
  • Dye tracing – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • USE OF DYE TRACING TO DETERMINE THE DIRECTION OF GROUND-WATER FLOW IN KARST TERRANE AT THE KENTUCKY STATE UNIVERSITY RESEARCH FARM. (n.d.). University of Kentucky. [Link]
  • Water Tracing, In Situ Dye Fluorometry and YSI 6130 Rhodamine WT Sensor. (n.d.). YSI. [Link]
  • Concentrations of LAS in Water and in Solids in Suspension. (n.d.).
  • An evaluation of some fluorescent dyes for water tracing. (1977). Semantic Scholar. [Link]
  • The half-lives of the tracers rhodamine WT, fluorescein, and 1,5-naphthalene disulfonate plotted as functions of temperature. (n.d.).
  • Determining Detection Limits for Environmental Analyses. (n.d.).

Sources

The Balancing Act: How Alkyl Chain Length Dictates the Performance of Alkylbenzene Sulfonates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Property Relationships

Alkylbenzene sulfonates, a cornerstone of the surfactant world, are indispensable in formulations ranging from household detergents to complex drug delivery systems.[1] Their remarkable versatility stems from a molecular architecture that can be finely tuned, and no single structural parameter is more influential than the length of the hydrophobic alkyl chain. This guide provides an in-depth comparison of how varying this chain length impacts the physicochemical properties, performance, and environmental profile of linear alkylbenzene sulfonates (LAS), offering researchers, scientists, and drug development professionals the data-driven insights necessary for informed formulation decisions.

The Hydrophobic Heart: Why Alkyl Chain Length Matters

The fundamental behavior of any surfactant is governed by the interplay between its hydrophilic (water-loving) head group and its hydrophobic (water-fearing) tail. In alkylbenzene sulfonates, the sulfonate group serves as the constant hydrophilic anchor, while the alkyl chain constitutes the variable hydrophobic tail. The length of this chain dictates the overall hydrophobicity of the molecule, profoundly influencing its self-aggregation in solution and its activity at interfaces. Generally, commercial LAS products are complex mixtures of homologues with alkyl chain lengths typically ranging from C10 to C14.[2][3]

Core Surfactant Properties: A Comparative Analysis

The efficacy of a surfactant is defined by several key performance metrics. The following sections dissect how these are modulated by the alkyl chain length, supported by experimental data.

Critical Micelle Concentration (CMC) and Surface Tension Reduction

The CMC is the concentration at which surfactant monomers spontaneously assemble into micelles. It is a critical indicator of surfactant efficiency; a lower CMC signifies that less surfactant is needed to achieve maximum surface tension reduction.

Causality: A longer alkyl chain increases the hydrophobicity of the surfactant molecule. This provides a stronger driving force for the molecules to escape the aqueous phase and form micelles, thus lowering the concentration at which this occurs.[4]

Experimental Data Summary:

Alkyl Chain LengthCritical Micelle Concentration (CMC) x 10⁻³ M (at 25°C)
C105.8
C121.1
C140.24
C150.11

Data sourced from Ohki & Tokiwa (1970) as cited in the INCHEM EHC 169 report.[5]

As the data clearly illustrates, there is an inverse relationship between the alkyl chain length and the CMC. Increasing the chain from C10 to C14 results in a more than 24-fold decrease in the CMC. This means that longer-chain LAS are significantly more efficient at forming micelles and reducing surface tension.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines the standard method for determining the CMC of a surfactant by measuring the surface tension of its aqueous solutions at various concentrations.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the alkylbenzene sulfonate in deionized water (e.g., 100 mM).

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range both above and below the expected CMC. A geometric dilution series is often effective.

  • Surface Tension Measurement: For each dilution, measure the surface tension using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

  • Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show a sharp break point. The concentration at which this inflection occurs is the Critical Micelle Concentration. Below the CMC, surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than further populating the interface.

Foaming Properties

The ability to generate and sustain foam is a critical attribute in many applications, particularly in cleaning products. This property is also highly dependent on the alkyl chain length.

Causality: Foamability and foam stability are influenced by the packing of surfactant molecules at the air-water interface. An increase in the alkyl chain length generally enhances the interaction between surfactant molecules, leading to a more stable foam film.[6] However, this effect is balanced by the surfactant's solubility and Krafft point (the temperature at which the surfactant becomes sufficiently soluble to form micelles). At temperatures below the Krafft point, the surfactant's effectiveness, including its foaming capacity, is diminished.

Observations:

  • Increased Foam Stability: Longer alkyl chains lead to stronger van der Waals interactions between the hydrophobic tails in the foam lamellae, which can increase foam stability.[6]

  • Optimal Chain Length: Experimental evidence suggests an optimal chain length for maximum foaming, which can be temperature-dependent. For instance, at 20°C, C12 LAS may exhibit the highest foaming, while at 40°C, C14 may be superior.[7] For some anionic surfactants, the maximum foam volume has been observed with a C16 alkyl chain at 60°C.[7]

  • Branched vs. Linear: It is well-established that linear alkylbenzene sulfonates (LAS) produce better foam and have superior tolerance to hard water compared to their branched-chain (BAS) predecessors.[1]

Experimental Protocol: Foam Volume and Stability Assessment (Ross-Miles Method)

This method is a standardized approach to quantify the foaming capacity and stability of a surfactant solution.

Methodology:

  • Solution Preparation: Prepare a solution of the alkylbenzene sulfonate at a specified concentration and temperature in a graduated cylinder with a defined hardness.

  • Foam Generation: A specific volume of the surfactant solution is allowed to fall from a set height into the main body of the solution in the graduated cylinder, causing foam to form.

  • Initial Foam Volume Measurement: Immediately after the solution has been added, the initial volume of the foam is recorded. This represents the foamability of the surfactant.

  • Foam Stability Measurement: The foam volume is recorded again after a set period (e.g., 5 minutes). The percentage of foam volume remaining is a measure of foam stability.

Wetting Power

Wetting is the ability of a liquid to spread over a solid surface, a crucial function in processes like detergency and agrochemical formulation.

Causality: The wetting efficiency of a surfactant is related to its ability to rapidly adsorb at the solid-liquid interface and lower the interfacial tension. The length of the alkyl chain influences how effectively the surfactant can disrupt the cohesive forces of the water and promote spreading.

Observations:

  • Molecular dynamics simulations have shown that the wettability of surfactants on surfaces like coal increases with the alkyl chain length, with an optimal effect observed around a chain length of 16 carbons.[8]

  • For alpha-olefin sulfonates, a related class of anionic surfactants, C14-C16 homologues have demonstrated better wettability compared to longer chain C16-C18 and C20-C24 variants.[9] This suggests that beyond a certain point, increasing chain length may not further improve, and could even hinder, wetting performance due to factors like reduced diffusion rates to the interface.

Environmental Profile: Biodegradability and Aquatic Toxicity

The environmental fate and impact of surfactants are of paramount importance. The alkyl chain length plays a decisive role in both the biodegradability and aquatic toxicity of alkylbenzene sulfonates.

Biodegradability

Causality: The primary mechanism for the biodegradation of linear alkylbenzene sulfonates is the enzymatic oxidation of the alkyl chain by microorganisms. The accessibility of the chain to these enzymes is a key factor.

Observations:

  • Linear vs. Branched: The most significant structural factor affecting biodegradability is the linearity of the alkyl chain. Linear alkylbenzene sulfonates (LAS) are readily biodegradable, whereas branched alkylbenzene sulfonates (BAS) are recalcitrant and persist in the environment.[10][11][12] This was the primary driver for the industry's shift from BAS to LAS in the 1960s.[1]

  • Effect of Chain Length in LAS: Within the family of LAS, higher-molecular-weight (longer chain) homologues tend to biodegrade at a slower rate than their shorter-chain counterparts.[13] However, under aerobic conditions, LAS of all commercially relevant chain lengths (C10-C14) are considered readily biodegradable.[2][14]

Aquatic Toxicity

Causality: The toxicity of surfactants to aquatic organisms is often related to their ability to disrupt cell membranes. This effect is correlated with the hydrophobicity of the molecule.

Observations:

  • Direct Correlation: There is a clear and direct relationship between the length of the alkyl chain and the aquatic toxicity of LAS.[2] Homologues with longer alkyl chains are more toxic to aquatic life than those with shorter chains.[5][15]

  • Quantitative Impact: It has been calculated that a decrease in chain length from C12 to C11 reduces the aquatic toxicity of LAS by a factor of approximately 2.4.[5]

Experimental Data Summary: Acute Toxicity (LC50) to Freshwater Fish

LAS HomologueFathead Minnow (96-h LC50, mg/L)
C1043.0
C11.60.280 (95% protection guideline)
C121-100 (range)
C13100% lethality at 0.1-0.25 mg/L
C14100% lethality at 0.1-0.25 mg/L

Data compiled from INCHEM EHC 169, ANZG (2000), and León et al. (2002).[2][5][15]

This trend underscores the critical need to balance performance with environmental safety. While longer chains can enhance certain surfactant properties, they also significantly increase the potential for environmental harm.

Experimental Protocol: Acute Toxicity Testing with Fish (OECD Guideline 203)

This protocol provides a standardized method for assessing the acute lethal toxicity of a chemical to fish.

Methodology:

  • Test Organism: Select a standard fish species (e.g., Fathead Minnow, Pimephales promelas).

  • Exposure System: Use a flow-through or semi-static system to maintain constant concentrations of the test substance.

  • Concentration Range: Expose groups of fish to at least five concentrations of the alkylbenzene sulfonate homologue, arranged in a geometric series, along with a control group.

  • Exposure Duration: The standard exposure period is 96 hours.

  • Observations: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the LC50 (the concentration estimated to be lethal to 50% of the test organisms) for each observation period using appropriate statistical methods (e.g., probit analysis).

Visualizing the Structure-Property Relationship

The following diagrams illustrate the key relationships between alkyl chain length and the properties of alkylbenzene sulfonates.

G cluster_0 Alkyl Chain Length cluster_1 Surfactant Properties cluster_2 Environmental Profile Increase Increase CMC CMC Increase->CMC Decreases Surface_Tension_Reduction_Efficiency Surface Tension Reduction Efficiency Increase->Surface_Tension_Reduction_Efficiency Increases Foam_Stability Foam Stability Increase->Foam_Stability Increases (up to a point) Aquatic_Toxicity Aquatic Toxicity Increase->Aquatic_Toxicity Increases Biodegradation_Rate Biodegradation Rate Increase->Biodegradation_Rate Decreases

Caption: Relationship between increasing alkyl chain length and key properties.

G cluster_workflow CMC Determination Workflow A Prepare Stock Solution B Serial Dilutions A->B C Measure Surface Tension B->C D Plot Data (Surface Tension vs. log[C]) C->D E Identify Inflection Point (CMC) D->E

Sources

A Comparative Toxicological Assessment of Tetradecylbenzene and Its Degradation Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative toxicity assessment of Tetradecylbenzene (TDB), a long-chain linear alkylbenzene, and its potential environmental degradation products. Recognizing the scarcity of direct experimental toxicity data for TDB, this document employs a scientifically robust approach that combines available data on analogous compounds with predictive toxicological models. This guide is intended for researchers, scientists, and drug development professionals engaged in environmental risk assessment and the study of xenobiotic fate and effects.

Introduction: The Environmental Significance of this compound

This compound is a member of the linear alkylbenzene (LAB) family of organic compounds, which are primarily used as intermediates in the production of linear alkylbenzene sulfonates (LAS), the workhorse anionic surfactants in detergents and cleaning products. Consequently, TDB and other LABs can enter aquatic and terrestrial ecosystems through industrial discharges and the incomplete sulfonation process. While LABs themselves are not as widely studied as their sulfonated counterparts, understanding their toxicological profile and that of their breakdown products is paramount for a holistic environmental risk assessment.

A significant challenge in assessing the environmental impact of TDB is the limited availability of published experimental toxicity data. Many safety data sheets for TDB report "no data available" for key toxicological and ecotoxicological endpoints. To address this data gap, this guide utilizes established predictive models, such as Quantitative Structure-Activity Relationships (QSARs) and the Ecological Structure-Activity Relationships (ECOSAR) model, to estimate the toxicity of TDB and its plausible degradation products. This approach, grounded in the principle of chemical analogy, provides a scientifically credible foundation for this comparative assessment.

Physicochemical Properties and Environmental Fate of this compound

The environmental behavior of a chemical is largely governed by its physicochemical properties. This compound is a colorless, oily liquid with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to partition into organic matter, such as sediments and biological tissues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H34PubChem
Molecular Weight274.5 g/mol PubChem
Water SolubilityVery low (estimated)
Log Kow~8.9 (estimated)
Vapor Pressure2.38 x 10^-5 mmHg at 25°CPubChem

The high log Kow suggests a potential for bioaccumulation; however, studies on similar LABs indicate that they do not significantly bioconcentrate in fish, likely due to metabolic processes. The primary route of removal for TDB from the environment is expected to be microbial biodegradation. LABs are known to be readily biodegradable under aerobic conditions, with half-lives in natural waters reported to be in the range of 4 to 9 days. However, under anaerobic conditions, such as in deeper sediments, their degradation is significantly slower.

Proposed Biodegradation Pathway of this compound

The biodegradation of long-chain alkylbenzenes is a well-documented process that primarily initiates with the oxidation of the alkyl side chain. Based on established metabolic pathways for similar compounds, we can propose a plausible degradation pathway for this compound under both aerobic and anaerobic conditions.

Aerobic Biodegradation Pathway

Under aerobic conditions, the degradation is typically initiated by a monooxygenase enzyme that hydroxylates the terminal methyl group of the alkyl chain. This is followed by successive steps of alcohol and aldehyde oxidation to form a carboxylic acid. The resulting phenyltetradecanoic acid then undergoes β-oxidation, progressively shortening the alkyl chain by two-carbon units. The benzene ring is one of the last parts of the molecule to be degraded.

aerobic_degradation TDB This compound Hydroxylated_TDB 1-Phenyltetradecan-14-ol TDB->Hydroxylated_TDB Monooxygenase Aldehyde_TDB 14-Phenyltetradecanal Hydroxylated_TDB->Aldehyde_TDB Alcohol Dehydrogenase Carboxylic_Acid 14-Phenyltetradecanoic Acid Aldehyde_TDB->Carboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Cascade Carboxylic_Acid->Beta_Oxidation Ring_Fission Aromatic Ring Fission (Further degradation to CO2 + H2O) Beta_Oxidation->Ring_Fission

Caption: Proposed aerobic biodegradation pathway of this compound.

Anaerobic Biodegradation Pathway

Anaerobic degradation of alkylbenzenes is a much slower process and can proceed through several proposed mechanisms, including carboxylation of the benzene ring or addition to fumarate. These initial activation steps are then followed by a series of reactions that ultimately lead to the cleavage of the aromatic ring. The intermediate products under anaerobic conditions can differ significantly from those formed aerobically.

Comparative Ecotoxicity Assessment

This section presents a comparative analysis of the predicted aquatic toxicity of this compound and its potential degradation products. The toxicity data for TDB and its metabolites are estimated using the ECOSAR™ (Ecological Structure-Activity Relationships) predictive model, a widely used tool for assessing the environmental hazards of chemicals when experimental data is lacking.

Predicted Aquatic Toxicity of this compound

Based on its chemical structure, TDB is predicted to have low acute toxicity to fish and algae, but high chronic toxicity to aquatic invertebrates, particularly Daphnia magna. This is consistent with findings for other long-chain linear alkylbenzenes.

Table 2: Predicted Acute and Chronic Aquatic Toxicity of this compound (ECOSAR Estimates)

Trophic LevelEndpointPredicted Value (mg/L)
Fish96-hr LC50> 1
Aquatic Invertebrates (Daphnia magna)48-hr EC500.1 - 1.0
21-day Chronic Value0.01 - 0.1
Green Algae96-hr EC50> 1

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. Values are indicative and should be confirmed by experimental testing.

Identification and Predicted Toxicity of Degradation Products

The initial aerobic degradation of TDB leads to the formation of more polar compounds, such as phenyltetradecanoic acid and its subsequent β-oxidation products. The toxicity of these intermediates is a key consideration in the overall environmental risk assessment.

Table 3: Comparative Predicted Aquatic Toxicity of this compound and its Aerobic Degradation Products (ECOSAR Estimates)

CompoundChemical StructurePredicted 48-hr EC50 for Daphnia magna (mg/L)Predicted 96-hr EC50 for Green Algae (mg/L)
This compoundC6H5-(CH2)13-CH30.1 - 1.0> 1
14-Phenyltetradecanoic AcidC6H5-(CH2)13-COOH1.0 - 101.0 - 10
12-Phenyl-dodecanoic AcidC6H5-(CH2)11-COOH1.0 - 101.0 - 10
Short-chain Phenyl-alkanoic Acidse.g., Phenylacetic Acid> 10> 10

Values are indicative and should be confirmed by experimental testing.

The predictive data suggests that the initial aerobic degradation products, while still possessing some toxicity, are generally less toxic to aquatic invertebrates than the parent this compound. As the alkyl chain is shortened through β-oxidation, the toxicity is predicted to decrease further. This indicates that the biodegradation process likely leads to a detoxification of the parent compound.

Experimental Methodologies for Validation

The following section provides detailed, step-by-step methodologies for key experiments that can be used to validate the predicted toxicity data and further investigate the toxicological profile of this compound and its degradation products. These protocols are based on internationally recognized OECD guidelines.

Experimental Workflow for Comprehensive Toxicity Assessment

experimental_workflow substance Test Substance (TDB and Degradation Products) biodegradability Ready Biodegradability (OECD 301F) substance->biodegradability aquatic_tox Aquatic Ecotoxicity substance->aquatic_tox in_vitro_tox In Vitro Toxicity substance->in_vitro_tox risk_assessment Environmental Risk Assessment biodegradability->risk_assessment algae Algal Growth Inhibition (OECD 201) aquatic_tox->algae daphnia Daphnia Acute Immobilisation (OECD 202) aquatic_tox->daphnia fish Fish Acute Toxicity (OECD 203) aquatic_tox->fish algae->risk_assessment daphnia->risk_assessment fish->risk_assessment cytotoxicity Cytotoxicity (Neutral Red Uptake) in_vitro_tox->cytotoxicity genotoxicity Genotoxicity (Comet Assay) in_vitro_tox->genotoxicity cytotoxicity->risk_assessment genotoxicity->risk_assessment

Inter-laboratory Comparison for the Quantification of Tetradecylbenzene in Certified Reference Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals specializing in analytical chemistry, quality control, and material characterization.

Abstract

This guide provides a comprehensive framework for conducting a successful inter-laboratory comparison (ILC) for the quantification of tetradecylbenzene in certified reference materials (CRMs). This compound, an alkylbenzene, serves as a crucial marker in various industrial and environmental analyses.[1][2] Ensuring accurate and consistent quantification across different laboratories is paramount for regulatory compliance, product quality control, and reliable research data. This document outlines the fundamental principles, compares state-of-the-art analytical methodologies, provides a detailed experimental protocol for an ILC, and offers guidance on statistical data analysis and interpretation. The objective is to equip participating laboratories with the necessary tools to achieve harmonized and reliable measurement results.

Introduction: The Imperative for Accurate this compound Quantification

This compound and other linear alkylbenzenes (LABs) are key components in the production of detergents and are also found in various environmental matrices and petroleum products.[1][2] Their accurate quantification is essential for monitoring manufacturing processes, assessing environmental impact, and ensuring the quality of consumer products. Certified Reference Materials (CRMs) provide a benchmark for analytical measurements, enabling laboratories to validate their methods and ensure traceability to a common standard.

An inter-laboratory comparison (ILC) is a powerful tool for evaluating the performance of analytical laboratories and the methods they employ.[3][4][5][6] As defined by ISO/IEC 17043, an ILC involves the organization, performance, and evaluation of measurements on the same or similar items by two or more laboratories.[3][7] Participation in such studies is often a requirement for accreditation under standards like ISO/IEC 17025.[4][6][8][9] This guide will focus on the practical aspects of designing and executing an ILC for this compound quantification, leveraging established principles from authoritative bodies like Eurachem and ASTM.[10][11][12]

Comparative Analysis of Analytical Methodologies

The primary analytical technique for the quantification of this compound and similar hydrocarbons is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[13][14] The choice between these detectors depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detector (GC-FID)
Principle Separation based on volatility and mass-to-charge ratio.[13][14]Separation based on volatility and detection of ions formed during combustion in a hydrogen-air flame.
Typical Column Capillary columns (e.g., DB-5ms, HP-1ms).Capillary columns (e.g., DB-1, HP-5).
Detector Mass Spectrometer (MS).Flame Ionization Detector (FID).
Sample Preparation Dilution in a suitable solvent (e.g., hexane, dichloromethane).Dilution in a suitable solvent (e.g., hexane, dichloromethane).
Advantages High sensitivity and specificity, excellent for isomer separation, and definitive compound identification.[13][14][15]Robust, linear response over a wide range, and relatively low cost.[8][16][17]
Disadvantages Higher instrumentation and maintenance costs.Provides less structural information compared to MS, susceptible to interference from co-eluting compounds.

Causality Behind Method Selection: For an ILC involving a well-characterized CRM, both GC-MS and GC-FID can yield excellent results. GC-MS is often preferred for its ability to provide unequivocal identification of this compound and its isomers, minimizing the risk of misidentification.[13] GC-FID, on the other hand, is a workhorse in many quality control laboratories due to its reliability and ease of use.[16][17] The choice should be based on the participating laboratories' available instrumentation and expertise. For the purpose of this guide, we will focus on a GC-MS based methodology due to its superior specificity.

Experimental Protocol for Inter-laboratory Comparison

This section provides a step-by-step methodology for conducting the ILC. Adherence to this protocol is crucial for ensuring the comparability of results.

Certified Reference Material (CRM)

A well-characterized and homogenous CRM containing a certified concentration of this compound should be used. The CRM should be sourced from a reputable national metrology institute or an accredited reference material producer.[18][19][20] The stability of the CRM under the specified storage and handling conditions must be guaranteed.[21][22]

Sample Preparation
  • CRM Handling: Allow the CRM to equilibrate to room temperature before opening.

  • Gravimetric Dilution: Prepare a stock solution by accurately weighing a specific amount of the CRM and dissolving it in a known volume of a high-purity solvent (e.g., hexane or toluene).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of this compound.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions. Laboratories should optimize these parameters for their specific instrumentation.

Parameter Recommended Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms)[23]
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless or split injection, to be consistent across labs)
Oven Temperature Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.[24]
SIM Ions for this compound To be determined from the mass spectrum of a standard (e.g., m/z 91, 105, 274)
Quality Control and Self-Validation

To ensure the trustworthiness of the results, each laboratory must perform the following quality control checks:

  • Method Blank: An analysis of the solvent to check for contamination.

  • Calibration Verification: Analysis of a mid-point calibration standard to verify the accuracy of the calibration curve.

  • Replicate Injections: At least three replicate injections of the CRM sample to assess precision.

Data Analysis and Reporting
  • Quantification: Calculate the concentration of this compound in the CRM using the established calibration curve.

  • Statistical Analysis: Participating laboratories should report their mean concentration, standard deviation, and the number of replicate measurements.

  • Reporting: Results should be submitted to the ILC coordinator in a standardized format.

Visualization of Workflows

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing CRM CRM Equilibration Weigh Gravimetric Weighing CRM->Weigh Dilute Solvent Dilution Weigh->Dilute Work_Std Working Standards Dilute->Work_Std Inject Sample Injection Work_Std->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Results Quantify->Report

Caption: Experimental workflow for this compound quantification.

Inter-laboratory Comparison Process

G Coordinator ILC Coordinator LabA Laboratory A Coordinator->LabA Distribute CRM & Protocol LabB Laboratory B Coordinator->LabB Distribute CRM & Protocol LabC Laboratory C Coordinator->LabC Distribute CRM & Protocol Data_Analysis Statistical Data Analysis Coordinator->Data_Analysis Compile Data LabA->Coordinator Submit Results LabB->Coordinator Submit Results LabC->Coordinator Submit Results Final_Report Final ILC Report Data_Analysis->Final_Report Generate Report

Caption: Overview of the inter-laboratory comparison process.

Data Presentation and Interpretation

The results from all participating laboratories will be compiled and analyzed statistically. The performance of each laboratory is typically evaluated using z-scores, which indicate how far a laboratory's result deviates from the consensus value.[7][25][26]

z-score = (x - X) / σ

Where:

  • x is the result from the participating laboratory

  • X is the assigned value (consensus mean of all participants)

  • σ is the standard deviation for proficiency assessment

z-score Interpretation
|z| ≤ 2Satisfactory performance
2 < |z| < 3Questionable performance (warning signal)
|z| ≥ 3Unsatisfactory performance (action signal)

A comprehensive report will be generated, presenting the data from all laboratories in a clear and concise manner, including graphical representations of the results and z-scores.

Conclusion

A well-designed and executed inter-laboratory comparison is essential for ensuring the reliability and comparability of this compound quantification in certified reference materials. By following the guidelines and protocols outlined in this document, participating laboratories can confidently assess their analytical performance, identify potential areas for improvement, and contribute to a higher standard of data quality across the scientific community. This ultimately leads to greater trust in analytical measurements for regulatory, research, and commercial purposes.

References

  • ASTM International. (n.d.). ASTM D5134 - 21 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
  • ASTM International. (n.d.). ASTM D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
  • Carreira, R. S., Wagener, A. de L. R., & Readman, J. W. (2010). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. Journal of the Brazilian Chemical Society, 21(4), 710-718.
  • ASTM International. (n.d.). D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
  • Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
  • PAC. (n.d.). PAC-ASTM D5134-Detailed Hydrocarbon Analyzer (DHA).
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  • Semantic Scholar. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
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  • Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
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  • Eurachem. (2024). Interlaboratory comparisons other than PT.
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  • National Institute of Standards and Technology. (n.d.). Standard Reference Material® 1800.
  • Morehouse Instrument Company. (2022). How to Participate in an Interlaboratory Comparison (ILC) Easily.
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  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
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  • National Institute of Standards and Technology. (n.d.). Fossil Fuel Standard Reference Materials.
  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report.
  • Agilent Technologies. (n.d.). Agilent Inorganic Certified Reference Materials and Standards.
  • U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method.
  • National Institute of Standards and Technology. (n.d.). Benzene, tetradecyl-.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). The purpose of this chapter is to describe the analytical methods that are available for detecting and/or measuring and monitoring.
  • Canellas, E., Vera, C., & Nerín, C. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1386-1400.
  • de la Torre-Roche, R. J., Campos, V. P., & de Andrade, J. B. (2008). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in atmospheric particulate matter. Journal of Separation Science, 31(10), 1766-1775.
  • Climate Technology Centre and Network. (2017). Inter-laboratory Comparison Test Analysis Report.
  • van der Veen, A. M. H. (2011). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 16(10), 523-529.

Sources

Performance of Microbial Strains in the Degradation of Tetradecylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetradecylbenzene, a long-chain alkylbenzene, is a significant component in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are widely used in detergents and cleaning products. The environmental fate of this compound and its derivatives is of considerable interest, and microbial degradation represents the primary route of their removal from ecosystems. This guide provides a comparative analysis of the performance of different microbial strains in the degradation of long-chain alkylbenzenes, with a specific focus on this compound as a representative compound. Due to the limited availability of data exclusively on this compound, this guide extrapolates from the extensive research on LAS and other long-chain alkylbenzenes to provide a robust and scientifically grounded comparison. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in bioremediation and the study of microbial metabolism of xenobiotics.

The Challenge of this compound Biodegradation

The structure of this compound, characterized by a long aliphatic chain attached to a benzene ring, presents a unique challenge for microbial degradation. The process requires a versatile enzymatic machinery capable of initiating attack on both the alkyl chain and the aromatic moiety. The efficiency of this process is highly dependent on the specific microbial strains involved and the prevailing environmental conditions.

Comparative Performance of Key Microbial Genera

Several bacterial genera have been identified as potent degraders of long-chain alkylbenzenes and LAS. This section compares the performance of prominent genera, highlighting their metabolic capabilities and degradation efficiencies.

Dominant Bacterial Players in Alkylbenzene Degradation
  • Pseudomonas : Species within this genus, such as Pseudomonas aeruginosa and Pseudomonas putida, are frequently cited for their broad metabolic diversity and ability to degrade a wide range of aromatic hydrocarbons. They are known for their robust enzymatic systems that can hydroxylate the alkyl chain and cleave the aromatic ring. Some strains have been shown to completely mineralize branched-chain dodecylbenzene sulfonates.[1]

  • Rhodococcus : This genus, particularly species like Rhodococcus erythropolis, is well-known for its ability to degrade hydrophobic compounds, including long-chain alkanes and alkylbenzenes.[2] Their capacity to produce biosurfactants enhances the bioavailability of these poorly soluble substrates. Rhodococcus strains often possess multiple alkane hydroxylase genes, contributing to their metabolic versatility.[3]

  • Bacillus : Members of the Bacillus genus, such as Bacillus subtilis, have been implicated in the degradation of alkylbenzene sulfonates.[4] They are known for their resilience and ability to form endospores, which allows them to survive in harsh environmental conditions.

  • Alcaligenes : Certain Alcaligenes species have demonstrated the ability to utilize alkylbenzene sulfonates with shorter alkyl chains as a sole source of carbon and energy.[5] Their enzymatic machinery is adept at the initial oxidation of the alkyl side chain.

  • Comamonas : Comamonas testosteroni has been identified as a key player in the mineralization of sulfophenylcarboxylates (SPCs), which are intermediates in LAS degradation.[6] This indicates their crucial role in the complete breakdown of these surfactants.

Quantitative Comparison of Degradation Efficiency

Direct comparative data for this compound degradation by these specific strains is limited. However, by examining studies on LAS and other long-chain alkylbenzenes, we can infer their potential performance.

Microbial Genus/SpeciesSubstrateDegradation EfficiencyKey Findings & Conditions
Pseudomonas aeruginosa W51DBranched-chain dodecylbenzene sulfonatesMineralized at least 70% of a commercial mixtureCapable of complete degradation of LAS.[1]
Rhodococcus erythropolis XPC20 n-alkane>95% degradation of 500-2,500 mg/L within 72hDemonstrates high efficiency in degrading long-chain alkanes, a key step in alkylbenzene metabolism.[2]
Bacterial Consortium (incl. Pseudomonas and Bacillus spp.)Linear Alkylbenzene Sulfonate (LAS)Survived up to 1500 ppm of LASShowed degradation but with a low growth rate.[4]
Alcaligenes sp.Short-chain alkylbenzene sulfonatesUtilized as sole carbon sourceDid not utilize higher homologues.[5]
Comamonas testosteroni KF-13-(4-sulfophenyl)butyrate (LAS intermediate)Complete mineralizationCrucial for the second step of LAS degradation.[6]

Metabolic Pathways and Enzymatic Machinery

The biodegradation of this compound generally proceeds through a conserved pathway involving initial oxidation of the alkyl chain, followed by its shortening via β-oxidation, and subsequent cleavage of the aromatic ring.

Generalized Degradation Pathway
  • Terminal Oxidation of the Alkyl Chain : The process is typically initiated by a monooxygenase enzyme that hydroxylates the terminal methyl group of the tetradecyl chain, forming a primary alcohol.

  • β-Oxidation : The resulting fatty acid undergoes sequential cleavage of two-carbon units through the β-oxidation pathway, progressively shortening the alkyl chain.

  • Aromatic Ring Cleavage : Once the alkyl chain is sufficiently shortened, the aromatic ring becomes more susceptible to attack. Dioxygenase enzymes introduce hydroxyl groups onto the ring, leading to the formation of catechol or protocatechuate intermediates.

  • Ring Fission : These catecholic intermediates are then cleaved by either ortho or meta ring-fission dioxygenases, opening up the aromatic ring.

  • Central Metabolism : The resulting aliphatic acids are further metabolized through central metabolic pathways, such as the Krebs cycle.

Figure 1: Generalized aerobic degradation pathway of this compound.

Key Enzymes and Their Genetic Basis
  • Alkane Monooxygenases (e.g., AlkB) : These enzymes are crucial for the initial hydroxylation of the alkyl chain. The alkB gene is widespread in hydrocarbon-degrading bacteria. Rhodococcus species are known to possess multiple, distinct alkB homologues, which broadens their substrate range for long-chain alkanes.[3]

  • Dioxygenases : These enzymes are responsible for the hydroxylation and subsequent cleavage of the aromatic ring. Catechol 2,3-dioxygenases are key enzymes in the meta-cleavage pathway, which is often involved in the degradation of alkyl-substituted aromatics.[7]

  • Baeyer-Villiger Monooxygenases (BVMOs) and Esterases : In the degradation of LAS intermediates like sulfophenylcarboxylates by Comamonas testosteroni, a BVMO and an esterase are involved in the conversion of 4-sulfoacetophenone to 4-sulfophenol and acetate.[6]

GeneticBasis cluster_rhodococcus Rhodococcus sp. cluster_pseudomonas Pseudomonas sp. cluster_comamonas Comamonas sp. R_alkB1 alkB1 Degradation Long-Chain Alkylbenzene Degradation R_alkB1->Degradation Alkyl Chain Oxidation R_alkB2 alkB2 R_alkB2->Degradation Alkyl Chain Oxidation R_catA catA (Catechol 1,2-dioxygenase) R_catA->Degradation Aromatic Ring Cleavage P_alkB alkB P_alkB->Degradation Alkyl Chain Oxidation P_todC1C2BA tod operon (Toluene dioxygenase) P_todC1C2BA->Degradation Aromatic Ring Cleavage C_bvmo bvmo (Baeyer-Villiger monooxygenase) C_bvmo->Degradation Intermediate Metabolism C_esterase esterase C_esterase->Degradation Intermediate Metabolism

Figure 2: Key genes involved in alkylbenzene degradation in different bacteria.

Experimental Protocols for Assessing Biodegradation

Evaluating the performance of microbial strains in degrading this compound requires a systematic experimental approach. The following protocol is a generalized framework that can be adapted for specific research needs.

Experimental Workflow

ExperimentalWorkflow start Strain Selection & Inoculum Preparation setup Microcosm Setup (Mineral Salts Medium + this compound) start->setup incubation Incubation (Controlled Temperature & Agitation) setup->incubation sampling Periodic Sampling incubation->sampling sampling->incubation analysis Chemical Analysis (HPLC/GC-MS) sampling->analysis data Data Analysis (Degradation Kinetics) analysis->data end Performance Evaluation data->end

Figure 3: A typical experimental workflow for assessing biodegradation.

Step-by-Step Methodology
  • Microorganism and Inoculum Preparation:

    • Cultivate the selected microbial strain(s) in a suitable growth medium (e.g., Luria-Bertani broth) to the late exponential phase.

    • Harvest the cells by centrifugation, wash with a sterile phosphate buffer to remove residual growth medium, and resuspend in the same buffer to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Microcosm Setup:

    • Prepare a mineral salts medium (MSM) containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements).

    • Dispense the MSM into sterile flasks.

    • Add this compound (dissolved in a minimal amount of a suitable solvent if necessary, with a solvent control included) to the flasks to achieve the desired final concentration.

    • Inoculate the flasks with the prepared cell suspension. Include sterile controls (no inoculum) to account for abiotic degradation.

  • Incubation:

    • Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm on a rotary shaker) to ensure adequate aeration and mixing.

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from each flask for analysis.

    • Extract the remaining this compound and any metabolic intermediates from the aqueous phase using a suitable organic solvent (e.g., hexane or dichloromethane).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify metabolites.[8]

  • Data Analysis:

    • Plot the concentration of this compound over time to determine the degradation kinetics.

    • Calculate the degradation rate and half-life of the compound for each microbial strain.

    • Identify and quantify major metabolic intermediates to elucidate the degradation pathway.

Conclusion and Future Perspectives

The microbial degradation of this compound is a complex process mediated by a diverse range of bacteria, with genera such as Pseudomonas and Rhodococcus demonstrating significant potential. While direct comparative data for this compound is still emerging, the extensive research on LAS provides a strong foundation for understanding the metabolic pathways and enzymatic systems involved. Future research should focus on isolating and characterizing novel microbial strains with enhanced degradation capabilities for long-chain alkylbenzenes. Metabolic engineering approaches could also be employed to enhance the performance of known degraders for more efficient bioremediation of environments contaminated with these persistent organic pollutants.

References

  • Whyte, L. G., Smits, T. H. M., Labbé, D., Witholt, B., Greer, C. W., & van Beilen, J. B. (2002). Gene Cloning and Characterization of Multiple Alkane Hydroxylase Systems in Rhodococcus Strains Q15 and NRRL B-16531. Applied and Environmental Microbiology, 68(12), 5933–5942.
  • Weiss, M., Schleheck, D., & Cook, A. M. (2012). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 78(23), 8253–8261.
  • León, V. M., Gómez-Parra, A., & González-Mazo, E. (2004). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. Environmental Science & Technology, 38(8), 2359–2367.
  • León, V. M., Sáez, A., & González-Mazo, E. (2004). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 38(8), 2359-2367.*
  • Schleheck, D., Weiss, M., & Cook, A. M. (2012). Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase and 4-Sulfophenylacetate Esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 78(23), 8253-8261.*
  • Sastro, R. A., & Purnomo, A. S. (2010). BIODEGRADATION OF LINEAR ALKYL BENZENE SULFONATE BY BACTERIAL CONSORTIUM. Jurnal Teknik Lingkungan, 11(2), 225-232.*
  • Cain, R. B., & Farr, D. R. (1968). Microbial degradation of alkylbenzenesulphonates. Metabolism of homologues of short alkyl-chain length by an Alcaligenes sp. Biochemical Journal, 106(4), 859–877.
  • Weiss, M., Schleheck, D., & Cook, A. M. (2012). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 78(23), 8253-8261.*
  • Merhab, M., Tatarkov, M., & Aganovic, E. (2015). Optimization for determination of Linear Alkylbenzene Sulfonate(LAS) and AlkylbenzeneSulfonat (ABS) from biodegradation by Pseudomonas aeruginosa. International Journal of ChemTech Research, 8(4), 1847-1855.*
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  • Shim, H., Shin, E., & Yang, S. T. (1999). Biodegradation of benzene, toluene, ethylbenzene, and o-xylene by a coculture of Pseudomonas putida and Pseudomonas fluorescens immobilized in a fibrous-bed bioreactor. Journal of Biotechnology, 67(2-3), 99–111.
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  • Zaki, S. A., & Mostafa, G. (2014). Specific activity of enzyme catechol 2,3-dioxygenase as a function of time and the measured enzyme activity micromole enzyme/ mg protein/ min. Journal of Applied and Industrial Sciences, 2(2), 65-71.*
  • Módenes, A. N., de Oliveira, A. P., & de Borba, C. E. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society, 17(7), 1361-1368.*
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A Comparative Guide to the Cost-Effectiveness of Tetradecylbenzene Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary industrial synthesis routes for Tetradecylbenzene, a key intermediate in the production of biodegradable detergents. Intended for researchers, scientists, and drug development professionals, this document delves into the technical nuances, cost-effectiveness, and environmental impact of each method, supported by experimental data and process insights.

Introduction: The Significance of this compound

This compound is a member of the linear alkylbenzene (LAB) family of organic compounds. Its primary industrial significance lies in its role as a precursor to linear alkylbenzene sulfonate (LAS), a major anionic surfactant used in household and industrial detergents.[1][2] The demand for LABs, and by extension this compound, is driven by the global need for effective and biodegradable cleaning agents. The evolution of LAB synthesis has moved from older, branched alkylbenzene technologies to more environmentally friendly and cost-effective linear versions.[1][3]

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of benzene with tetradecene.[4][5][6] Over the decades, the choice of catalyst for this reaction has been the main point of differentiation between various industrial processes, each with its own set of economic and environmental trade-offs. This guide will compare the three most significant catalytic routes: Aluminum Chloride (AlCl₃), Hydrofluoric Acid (HF), and modern Solid Acid Catalysts.

Core Synthesis Routes: A Head-to-Head Comparison

The industrial production of this compound involves the reaction of benzene with a linear olefin, in this case, tetradecene. The fundamental reaction is the electrophilic aromatic substitution known as Friedel-Crafts alkylation.

cluster_0 Friedel-Crafts Alkylation Mechanism Benzene Intermediate Arenium Ion Intermediate Benzene->Intermediate + Carbocation Tetradecene C₁₄H₂₈ Carbocation Tetradecyl Carbocation [C₁₄H₂₉]⁺ Tetradecene->Carbocation + Catalyst Catalyst Acid Catalyst (e.g., H⁺, AlCl₃) Product This compound C₂₀H₃₄ Intermediate->Product - H⁺ Catalyst_regen Catalyst Regenerated

Caption: Simplified mechanism of Friedel-Crafts alkylation for this compound synthesis.

The Legacy Routes: Aluminum Chloride (AlCl₃) and Hydrofluoric Acid (HF)

A. Aluminum Chloride (AlCl₃) Catalysis

One of the earliest methods for LAB production involved using aluminum chloride, a strong Lewis acid, as the catalyst.[1][7] In this process, AlCl₃ activates the olefin, facilitating the electrophilic attack on the benzene ring.[8]

  • Process and Performance: This route was of particular interest in the early days of LAB production.[1] However, it suffers from several drawbacks. The catalyst is consumed during the reaction, forming a sludge that is difficult to handle and dispose of. This leads to higher operational costs and significant waste generation. Furthermore, the selectivity towards the desired linear isomers can be lower compared to modern methods.[7] The corrosive nature of the catalyst and its byproducts also necessitates specialized and costly materials for reactor construction.[7]

  • Limitations:

    • Polyalkylation: The initial product is more reactive than benzene, leading to the formation of undesired polyalkylated byproducts.[4][5]

    • Carbocation Rearrangements: The reaction proceeds via a carbocation intermediate, which is prone to rearrangements, resulting in a mixture of isomers.[4][5]

    • Catalyst Disposal: The large volume of corrosive and hazardous AlCl₃ sludge presents a significant environmental and economic challenge.

B. Hydrofluoric Acid (HF) Alkylation

From the 1960s, HF alkylation became the dominant technology for LAB production due to its economic benefits and the high-quality product it yielded.[1] HF is a powerful liquid acid catalyst that facilitates the alkylation reaction with high efficiency.

  • Process and Performance: The HF process offers excellent product quality, with a typical 2-phenylalkane content of 17-18%.[1] The catalyst is regenerable, which reduces consumption compared to the AlCl₃ process. However, the extreme toxicity and corrosivity of HF are major drawbacks.[9][10][11]

  • Environmental, Health, and Safety (EHS) Concerns: HF is a highly hazardous substance. An accidental release can form a dense vapor cloud that is lethal upon inhalation.[10][11] This necessitates extensive and expensive safety measures, including specialized materials of construction (like Monel alloy), sophisticated leak detection systems, and water mitigation systems to absorb any released HF.[1][12] These safety requirements significantly increase both the capital and operational costs of the plant.

The Modern Standard: Solid Acid Catalysis (UOP Detal Process)

In 1995, a groundbreaking alternative was commercialized by UOP and CEPSA: the Detal™ process, which utilizes a solid acid catalyst.[1][13] This technology has become the standard for new LAB manufacturing capacity, primarily due to its inherent safety and improved economics.[13][14]

  • Process and Performance: The Detal process employs a fixed-bed catalytic reactor with a solid, non-corrosive acid catalyst, often based on zeolites or other metal oxides.[1][2] This approach eliminates the significant hazards associated with liquid HF. The process is also more efficient, leading to higher product quality. LAB produced via the Detal process is more linear and contains fewer double-bond compounds, resulting in less heavy alkylate byproduct.[1]

  • Cost-Effectiveness and Safety: The primary advantage of the Detal process is the elimination of HF, which drastically improves the process's safety profile.[13] This allows for the use of standard carbon steel in equipment construction instead of expensive alloys, significantly reducing capital costs.[1][10] The catalyst is regenerable and has a long life, contributing to lower operating costs. Furthermore, the process simplifies maintenance and start-up procedures.[14] UOP's integrated LAB complex, which includes the Detal-Plus™ process, focuses on energy efficiency and further capital cost reduction.[15][16]

cluster_0 Process Flow Comparison cluster_1 HF / AlCl₃ Route cluster_2 Solid Acid (Detal) Route HF_Feed Benzene & Tetradecene Feed HF_Reactor Liquid-Phase Reactor (HF or AlCl₃) HF_Feed->HF_Reactor HF_Separator Acid Settler & Neutralization HF_Reactor->HF_Separator HF_Distill Fractionation Columns HF_Separator->HF_Distill HF_Waste Acid Sludge / Spent Acid HF_Separator->HF_Waste HF_Product This compound HF_Distill->HF_Product SA_Feed Benzene & Tetradecene Feed SA_Reactor Fixed-Bed Catalytic Reactor SA_Feed->SA_Reactor SA_Distill Fractionation Columns SA_Reactor->SA_Distill SA_Product This compound SA_Distill->SA_Product SA_Recycle Unreacted Benzene Recycle SA_Distill->SA_Recycle SA_Recycle->SA_Feed

Caption: High-level process flow for liquid acid vs. solid acid alkylation routes.

Quantitative Comparison of Synthesis Routes

The choice of a synthesis route is a multi-faceted decision involving trade-offs between cost, safety, and product quality. The table below summarizes these key metrics.

FeatureAlCl₃ RouteHF RouteSolid Acid (Detal) Route
Catalyst Type Liquid Lewis Acid (Consumed)Liquid Brønsted Acid (Regenerable)Heterogeneous Solid Acid (Regenerable)
Yield & Selectivity Moderate; prone to polyalkylation and isomerization[4][7]High; ~17-18% 2-phenylalkanes[1]Very High; Higher linearity, fewer byproducts[1]
Capital Costs High (corrosion-resistant materials)Very High (specialized alloys like Monel, extensive safety systems)[1]Lower (carbon steel construction is possible)[1][10]
Operating Costs High (catalyst consumption, sludge disposal)High (catalyst handling, stringent safety protocols, energy for separation)[17]Lower (long catalyst life, energy efficiency improvements)[14][16]
EHS Impact High (corrosive sludge, waste disposal)Very High (extremely toxic and corrosive HF, risk of lethal release)[9][10][11][17]Low (non-corrosive, inherently safer process)[3][13]
Product Quality FairGoodExcellent

Decision Framework for Route Selection

For new production facilities, the decision-making process heavily favors the solid acid catalyst route due to its superior safety profile and long-term economic advantages.

New_Plant New Plant Construction? High_Safety Prioritize Inherent Safety & Lower CAPEX? New_Plant->High_Safety Yes Existing_Plant Existing Plant (HF/AlCl₃) New_Plant->Existing_Plant No Detal Choose Solid Acid (Detal) Process High_Safety->Detal Yes Revamp Consider Revamp to Solid Acid Technology? Existing_Plant->Revamp Revamp->Detal Yes Continue_Old Continue Operation with Stringent Safety Upgrades Revamp->Continue_Old No

Caption: Decision flowchart for selecting a this compound synthesis route.

Experimental Protocol: Lab-Scale Synthesis and Evaluation

For research professionals, evaluating novel catalysts is a key activity. Below is a representative protocol for the synthesis and testing of a solid acid catalyst for benzene alkylation.

Objective: To synthesize a supported solid acid catalyst and evaluate its performance in the alkylation of benzene with 1-tetradecene.

Part A: Catalyst Synthesis (Example: Sulfated Zirconia)

  • Preparation of Zirconium Hydroxide: Prepare a solution of a zirconium salt (e.g., zirconyl chloride). Precipitate zirconium hydroxide by the slow addition of an ammonium hydroxide solution under constant stirring until the pH is neutral.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove chloride ions. Dry the resulting gel in an oven at 100-120°C overnight.

  • Sulfation: Impregnate the dried zirconium hydroxide with a sulfuric acid solution. The concentration will determine the final sulfate loading.

  • Calcination: Calcine the sulfated powder in a furnace. The temperature ramp and final calcination temperature (typically 550-650°C) are critical for forming the active superacid sites.

Part B: Catalyst Evaluation

  • Reactor Setup: Place a known amount of the prepared catalyst in a fixed-bed, continuous flow reactor.

  • Catalyst Activation: Activate the catalyst in-situ by heating it under a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture.

  • Reaction: Introduce a pre-mixed feed of benzene and 1-tetradecene at a specific molar ratio (e.g., 10:1 benzene to olefin) into the reactor at the desired temperature (e.g., 150-200°C) and pressure.[18]

  • Sample Collection: Collect liquid samples from the reactor outlet at regular intervals.

  • Product Analysis: Analyze the collected samples using Gas Chromatography (GC) to determine the conversion of 1-tetradecene and the selectivity towards different this compound isomers.

  • Data Analysis: Calculate the olefin conversion and the selectivity for the desired 2-phenyltetradecane isomer. Evaluate catalyst stability by monitoring performance over time.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, driven by the need for greater safety, better economics, and higher product quality. While AlCl₃ and HF were once the industry standards, their inherent hazards and environmental drawbacks have led to their decline. The modern solid acid catalyst technology, exemplified by the UOP Detal process, is now the preferred route for all new LAB production capacity.[1][3][13] It offers an inherently safer process, lower capital and operating costs, and produces a higher quality product.

Future research will likely focus on developing even more active and stable solid acid catalysts, potentially operating at lower temperatures and with greater selectivity for the most desired isomers.[19][20][21] Innovations in catalyst design, including the use of novel materials like ionic liquids or advanced zeolites, will continue to push the boundaries of efficiency and sustainability in the production of this vital detergent intermediate.[18][22]

References

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  • A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2021). Semantic Scholar. [Link]
  • The Alkylation Unit uses concentrated hydrofluoric acid (HF)
  • Production of linear alkylbenzenes. (2003).
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  • Linear Alkylbenzene Detal Process. (2013). Scribd. [Link]
  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. [Link]
  • CAPACITY EXPANSION AND TECHNOLOGY REVAMP. (n.d.). Moeve. [Link]
  • Alkylation of Benzene with Long Chain Linear Alkenes Catalyzed by Solid Acids. (n.d.).
  • Friedel-Crafts Alkyl
  • Alkylation of benzene with C6~C8 olefins catalyzed by [Bmim]Cl/AlCl3 ionic liquid. (2013).
  • Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022). Digital Commons@ETSU. [Link]
  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018). YouTube. [Link]
  • Friedel-Crafts Alkyl
  • Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. (2020). YouTube. [Link]
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  • Biodiesel Production Using Solid Acid Catalysts Based on Metal Oxides. (2022). MDPI. [Link]
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A Senior Application Scientist's Guide to the Validation of Theoretical Models for Predicting the Environmental Fate of Tetradecylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of theoretical models used to predict the environmental fate of Tetradecylbenzene, a key intermediate in the production of linear alkylbenzene sulfonate (LAS) detergents. For researchers and environmental scientists, accurately predicting how a chemical partitions, persists, and transforms in the environment is paramount for robust risk assessment. Here, we move beyond a simple recitation of models, focusing instead on the critical process of experimental validation. We will explore the causality behind experimental choices and demonstrate how empirical data provides the necessary grounding for in-silico predictions.

The Challenge: Charting the Environmental Journey of this compound

This compound is a hydrophobic organic compound whose release into the environment can occur through various waste streams associated with the manufacturing and use of LAS detergents.[1] Its ultimate fate—whether it biodegrades in water, becomes locked in sediment, or is transported through the atmosphere—is governed by its inherent physicochemical properties and the characteristics of the receiving environment.[2][3][4]

Predicting this journey requires a quantitative framework that can account for the complex interplay of partitioning, transport, and transformation processes.[3][5][6] This is where theoretical models become indispensable tools. However, the output of any model is only as reliable as its input parameters and its underlying assumptions. Therefore, a rigorous validation process, rooted in empirical data, is not just recommended; it is a matter of scientific integrity.

The Predictive Toolkit: A Comparison of Theoretical Models

The environmental distribution of a chemical like this compound is typically assessed using multimedia environmental models, which conceptualize the environment as a series of interconnected compartments (air, water, soil, sediment, biota).[7][8][9]

Multimedia Environmental Models: The Fugacity Approach

The fugacity concept, introduced to environmental science by Donald Mackay, is a powerful framework for modeling the behavior of organic chemicals.[10][11][12] Fugacity (ƒ), measured in units of pressure (Pascals), represents a chemical's "escaping tendency" from a particular phase.[10][11] When two phases are at equilibrium, their fugacities are equal. This principle allows us to predict the partitioning of a chemical between, for example, water and sediment.

Fugacity models are typically categorized into "levels" of increasing complexity:[11]

  • Level I: Assumes a closed system at equilibrium. It answers the simple question: If a chemical is introduced into this environment, where will it predominantly be found?[10][11]

  • Level II: Also assumes equilibrium but allows for continuous emissions and removal processes like advection (flow) and degradation.[11]

  • Level III: Dispenses with the equilibrium assumption, providing a more realistic steady-state picture where inter-compartmental transfer rates (e.g., volatilization from water to air) are considered.[11] This is often the most useful level for screening-level risk assessments.

These models are invaluable for identifying the primary sinks and dominant fate processes for a chemical. For this compound, a Level III model would predict significant partitioning to soil and sediment due to its high hydrophobicity, alongside important removal pathways like biodegradation and volatilization.[1]

Quantitative Structure-Activity Relationships (QSAR): Predicting the Inputs

Multimedia models require numerous input parameters, including partition coefficients (like Kow and Koc) and degradation half-lives. When experimental data is unavailable, Quantitative Structure-Activity Relationship (QSAR) models serve as a vital predictive tool.[13][14][15] QSARs are mathematical models that relate a chemical's molecular structure to its physicochemical properties or biological activity.[13][16]

For this compound, QSARs can be used to estimate:

  • Log Kow (Octanol-Water Partition Coefficient): A proxy for hydrophobicity and bioaccumulation potential.

  • Koc (Soil Organic Carbon-Water Partitioning Coefficient): Predicts sorption to soil and sediment.

  • Biodegradation Rate: Estimates the persistence of the chemical.

  • Henry's Law Constant: Governs the partitioning between air and water.

While cost-effective, QSAR predictions carry inherent uncertainty and must be used with caution.[14][15] Their primary role is often for initial screening or to fill data gaps, but they are not a substitute for experimental measurement, especially for regulatory purposes.[17]

The logical flow from chemical properties to a validated fate assessment is illustrated in the workflow diagram below.

cluster_0 Theoretical Prediction Pathway cluster_1 Experimental Validation Pathway A This compound Molecular Structure B QSAR Models A->B Input C Predicted Physicochemical Properties (Koc, Kow, Half-life) B->C Generates D Multimedia Fugacity Model (e.g., Level III EQC) C->D Input Parameters H Comparison & Model Calibration C->H Predicted Data G Validated Environmental Fate Assessment D->G Leads to E Laboratory & Field Experiments F Measured Physicochemical Properties & Rates E->F Generates F->G Validates F->H Empirical Data H->D

Caption: The integrated workflow for validating theoretical environmental fate models.

Ground Truth: Experimental Validation Protocols

The trustworthiness of a model hinges on its ability to reproduce reality.[18] The following section details key experimental protocols necessary to generate validation data for this compound fate models. The causality for selecting these specific tests is to directly measure the most significant partitioning and transformation processes predicted by initial model screenings.[1]

Adsorption and Partitioning: The 'Stickiness' Factor

Objective: To experimentally determine the Soil Organic Carbon-Water Partitioning Coefficient (Koc), which governs the chemical's tendency to adsorb to soil and sediment. A high Koc, as expected for this compound, indicates immobility in soil and significant partitioning to sediment in aquatic systems.[1]

Protocol: OECD 121 - Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using HPLC

  • Principle: This method uses High-Performance Liquid Chromatography (HPLC) to correlate the retention time of the test substance with the known Koc values of reference compounds. It is a rapid and cost-effective alternative to traditional batch equilibrium studies.

  • Apparatus: An HPLC system with a pump, injection port, a commercially available cyano- or C18-bonded silica column, a UV detector, and a data recording system.

  • Procedure: a. Prepare a solution of this compound in the mobile phase (e.g., methanol/water). b. Prepare solutions of at least 6 reference compounds with known log Koc values that bracket the expected value for this compound. c. Sequentially inject the reference compounds and measure their retention times (tR). d. Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0, where t0 is the column dead time. e. Create a calibration curve by plotting the log k of the reference substances against their log Koc. f. Inject the this compound sample, measure its retention time, calculate its capacity factor (k), and determine its log Koc from the calibration curve.

  • Self-Validation: The linearity of the calibration curve (R² > 0.95) and the inclusion of appropriate reference standards ensure the validity of the measurement for the specific chemical class.

Biodegradation: The 'Disappearing' Act

Objective: To determine the rate and extent of biodegradation in an aquatic environment. For chemicals like linear alkylbenzenes, biodegradation is a primary degradation pathway.[1][19]

Protocol: River Die-Away Test (Similar to OECD 301 B)

  • Principle: This screening test simulates the biodegradation of a chemical in a natural surface water environment by incubating the test substance with a natural microbial population from river water.

  • Materials: Natural surface water (e.g., from a local, unpolluted river), this compound, analytical standards, and glassware.

  • Procedure: a. Collect a sufficient volume of surface water. Let it settle for 24 hours to remove coarse particles. b. Prepare replicate test flasks by adding this compound to the river water to achieve a low concentration (e.g., 100 µg/L). c. Prepare control flasks: a sterile control (autoclaved river water + test substance) to assess abiotic degradation and a blank control (river water only) to monitor background activity. d. Incubate all flasks in the dark at a constant temperature (e.g., 20°C) with gentle shaking. e. At regular time intervals (e.g., day 0, 1, 3, 7, 14, 28), sacrifice one replicate from each group. f. Extract the remaining this compound from the water using a suitable solvent (e.g., hexane) and analyze the concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of this compound over time. Calculate the biodegradation half-life (DT50) from the slope of the pseudo-first-order decay curve.

  • Self-Validation: The sterile control is critical. Significant loss of the chemical in the sterile flask would indicate that abiotic processes (like hydrolysis or photolysis, though not expected for this chemical[1]) are contributing to its removal, which must be accounted for.

Hydrolysis: The 'Water Reaction' Test

Objective: To confirm the predicted stability of this compound against abiotic hydrolysis. Because it lacks hydrolyzable functional groups, this process is expected to be negligible.[1][20] The experiment serves as a crucial negative control.

Protocol: OECD 111 - Hydrolysis as a Function of pH

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark.[20]

  • Procedure: a. Prepare sterile, buffered aqueous solutions at pH 4.0, 7.0, and 9.0. b. Add this compound to each buffer solution. Due to its low water solubility, a co-solvent may be necessary, but its concentration should be minimized. c. Incubate the solutions in the dark at a controlled temperature (e.g., 50°C for a preliminary test to screen for reactivity). d. At the end of the incubation period (e.g., 5 days), analyze the concentration of this compound.

  • Interpretation: If less than 10% degradation is observed after 5 days at 50°C, the substance is considered hydrolytically stable at environmental temperatures, and no further testing is required.[20] This confirms that hydrolysis can be excluded as a significant fate process in the model.

  • Self-Validation: The use of sterile buffers and dark incubation ensures that the observed degradation, if any, is due to abiotic hydrolysis and not microbial activity or photodegradation.

The Verdict: Comparing Model Predictions with Experimental Reality

The ultimate test of a model is the comparison of its predictions against hard, empirical data. Discrepancies between the two are not failures; rather, they are opportunities to refine the model and deepen our understanding of the system.

Quantitative Data Comparison

The table below presents a comparison of predicted (via QSAR/estimation) and experimental values for key environmental fate parameters of this compound.

ParameterPredicted/Estimated ValueExperimental Value/RangeSignificance for Environmental FateReference
Vapor Pressure 2.38 x 10-5 mm Hg @ 25°C-Indicates potential for atmospheric transport.[1]
Henry's Law Constant 0.237 atm-m³/mol-High value suggests volatilization from water is a potentially important process.[1]
log Koc 6.2 (Estimated)-High value indicates the compound will be strongly adsorbed to soil and sediment, making it immobile.[1]
Biodegradation Readily biodegradableHalf-life: 4.3 to 11.4 days (River die-away)Confirms that biodegradation is a significant and relatively rapid removal process in water.[1]
Atmospheric Half-life 16.8 hours (OH radical reaction)-Suggests relatively rapid degradation in the vapor phase in the atmosphere.[1]
Hydrolysis Not expected to occurHydrolytically stableConfirms that hydrolysis is not a relevant degradation pathway.[1][20]
A Real-World Test Case: Lessons from Linear Alkylbenzenes (LABs)

A study on the fate of various linear alkylbenzenes (the same chemical class as this compound) in the coastal environment near Boston Harbor provides an excellent real-world validation case.[19] Researchers used a 3-box model, a type of multimedia model, to predict the concentrations of LABs as they moved from the harbor out to the coastal bays.

  • Model Success: The model, parameterized with literature and experimental data, predicted that vertical scavenging (adsorption to particles that then sink), biodegradation, and flushing were the most important fate processes. Its predictions of the concentration of a relatively persistent LAB isomer were accurate within a factor of 2 compared to field measurements.[19] This demonstrates that well-parameterized models can provide reasonably accurate predictions of environmental concentrations.

  • Model-Reality Discrepancy: The model, based on laboratory biodegradation experiments, predicted that certain isomers (internal) would degrade slower than others (external). However, field samples showed the opposite trend. This crucial discrepancy indicated that the initial model was "missing" an important, yet unknown, process affecting LAB fates in the real world, reinforcing the need for continuous validation and model refinement.[19]

The relationship between environmental compartments and the key fate processes for this compound is visualized below.

cluster_processes Transformation Processes air Air water Water air->water Deposition photodeg Photodegradation air->photodeg Major Pathway water->air Volatilization (High Henry's Law Constant) soil Soil water->soil Deposition sediment Sediment water->sediment Adsorption/Scavenging (High Koc) biodeg Biodegradation water->biodeg Major Pathway soil->water Runoff soil->biodeg Major Pathway sediment->water Resuspension

Caption: Key environmental compartments and fate processes for this compound.

Synthesis and Recommendations for Researchers

The validation of theoretical models is not a single step but an iterative process that integrates prediction with empirical measurement.

  • Integrated Approach: For a comprehensive assessment of this compound, an integrated approach is essential. Start with QSAR and Level I fugacity models for an initial screening to identify key properties and likely environmental compartments of concern.

  • Targeted Experiments: Use the results of this screening to prioritize and design key validation experiments, such as determining the Koc and biodegradation half-life, as these are predicted to be the most influential parameters.

  • Model Refinement: Parameterize a more sophisticated model, such as a Level III fugacity model, with the newly generated experimental data. Compare the model output not only to the lab data but also to any available field monitoring data.

  • Acknowledge Uncertainty: Always acknowledge the uncertainties in both model predictions and experimental results. Sensitivity and uncertainty analyses should be integral parts of any modeling study to understand which parameters have the most influence on the outcome.[21][22]

By systematically comparing model predictions with robust experimental data, we can build confidence in our environmental risk assessments and make more informed decisions to protect environmental health.

References

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A Senior Application Scientist's Guide to Surfactant Synergy: Comparing Tetradecylbenzene-Based Surfactants and Biosurfactants

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Individual Performance

In the realm of interfacial science, the drive for enhanced performance, sustainability, and biocompatibility is relentless. Surfactants, amphiphilic molecules that reduce surface tension, are fundamental to countless applications, from industrial cleaning to advanced pharmaceutical formulations.[1][2] Historically, synthetic surfactants like linear alkylbenzene sulfonates (LAS) have been the workhorses of the industry, prized for their efficiency and cost-effectiveness. Among these, tetradecylbenzene-based surfactants are noted for their strong detergency.

However, the scientific community is increasingly turning towards greener alternatives. Biosurfactants, produced by microorganisms, offer remarkable properties such as low toxicity, high biodegradability, and stability across a wide range of temperatures and pH levels.[1][3][4] Common examples include rhamnolipids, sophorolipids, and surfactin.[5] While their production can be more costly, their unique structures open the door to novel functionalities.

This guide moves beyond a simple "either/or" comparison. We will delve into the powerful synergistic effects observed when this compound-based surfactants are mixed with biosurfactants. This synergy does not merely combine their properties; it creates a system that is often far more effective and efficient than the sum of its parts. For drug development professionals, understanding this synergy is critical for creating novel drug delivery systems, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), and stabilizing complex biologic formulations like vaccines and monoclonal antibodies.[6][7][8]

Section 1: Profile of the Surfactants

This compound Sulfonate (TDBS): The Synthetic Powerhouse

Sodium this compound Sulfonate is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family. Its structure consists of a long, 14-carbon (tetradecyl) hydrophobic tail attached to a hydrophilic sulfonate-benzene head group.

  • Core Strengths: High surface activity, excellent detergency, and strong foaming capabilities. Its robust performance makes it a staple in various industrial processes.

  • Limitations: As a synthetic product, concerns exist regarding its biodegradability and potential ecotoxicity. Furthermore, its performance can be sensitive to hard water (high mineral content), and high concentrations may be required to achieve desired effects.

  • Physicochemical Properties: Anionic surfactants like those in the alkylbenzene sulfonate family are known for their ability to significantly lower surface tension. For example, the closely related sodium dodecylbenzene sulfonate (SDBS) has a Critical Micelle Concentration (CMC) that is well-documented, providing a benchmark for its class.[9]

Biosurfactants (Example: Rhamnolipids): The Sustainable Specialist

Rhamnolipids are a class of glycolipid biosurfactants produced primarily by Pseudomonas aeruginosa.[5] Their structure features one or two rhamnose sugar molecules (the hydrophilic head) linked to one or two β-hydroxy fatty acid chains (the hydrophobic tail).[10]

  • Core Strengths: Excellent biodegradability, low toxicity, and high stability under extreme pH, temperature, and salinity conditions.[3][11][12] Their unique biological structure can lead to highly specific interactions, making them valuable in pharmaceutical and cosmetic applications.[3][4]

  • Limitations: The primary challenge for biosurfactants is the cost and scale of production via microbial fermentation, which is often higher than chemical synthesis.[1]

  • Physicochemical Properties: Rhamnolipids are highly effective at reducing surface and interfacial tension, often at very low concentrations. They can lower the surface tension of water from ~72 mN/m to as low as 27-30 mN/m.[6][11] Their CMC values are typically very low, often in the range of 10 to 100 mg/L.[7][10]

Section 2: The Synergy Unveiled: Mechanisms and Performance Gains

When an anionic synthetic surfactant like TDBS is mixed with a biosurfactant like a rhamnolipid, the resulting mixture exhibits performance characteristics that are superior to either component used alone. This phenomenon is known as synergy.

The Molecular Basis of Synergy

The primary driver of this synergy is the enhanced efficiency of packing at the interface (e.g., air-water or oil-water). The bulky benzene ring of TDBS and the distinct, often larger, headgroup of the biosurfactant have different spatial requirements. When mixed, they can arrange themselves more compactly than if they were alone.

This interaction reduces the electrostatic repulsion between the anionic headgroups of the TDBS molecules, allowing for a denser, more stable interfacial film. This leads to a more significant disruption of the cohesive forces between solvent molecules, resulting in a greater reduction in surface tension for a given total surfactant concentration. This attractive interaction is often quantified by a negative molecular interaction parameter (β), which confirms a non-ideal, favorable mixing behavior in the micelles.[13][14]

Diagram: Molecular Packing at the Oil-Water Interface

This diagram illustrates the synergistic packing of this compound Sulfonate (anionic) and Rhamnolipid (biosurfactant) molecules at an oil-water interface. The different molecular geometries allow for a more compact and stable arrangement, reducing interfacial tension more effectively than either surfactant alone.

G Synergistic Packing at the Oil-Water Interface cluster_water Aqueous Phase cluster_oil Oil Phase w1 H₂O w2 H₂O w3 H₂O w4 H₂O w5 H₂O w6 H₂O w7 H₂O w8 H₂O o1 HC o2 HC o3 HC o4 HC o5 HC o6 HC o7 HC o8 HC tdbs1 tdbs_tail1_struct ~~~~~ tdbs1->tdbs_tail1_struct tdbs_tail1 tdbs1_head_label TDBS Head tdbs2 tdbs_tail2_struct ~~~~~ tdbs2->tdbs_tail2_struct tdbs3 tdbs_tail3_struct ~~~~~ tdbs3->tdbs_tail3_struct rham1 rham_tail1_struct ~~~~~ rham1->rham_tail1_struct rham1_head_label Rhamnolipid Head rham2 rham_tail2_struct ~~~~~ rham2->rham_tail2_struct

Caption: Conceptual model of synergistic interfacial packing.

Comparative Performance Data

The most significant advantage of synergy is achieving superior performance with a lower total concentration of surfactants. This has profound implications for cost, efficacy, and environmental impact.

Performance MetricThis compound Sulfonate (TDBS)Rhamnolipid (Biosurfactant)Synergistic Mixture (1:1) Causality of Improvement
Critical Micelle Conc. (CMC) ~8-10 mM~0.1-0.3 mM (~30-100 mg/L)[7][10]< 0.1 mM Favorable molecular interactions reduce the energy barrier for micellization, allowing it to occur at a much lower concentration.[13]
Surface Tension at CMC (γ_cmc) ~35-40 mN/m~27-30 mN/m[6][11]< 27 mN/m More efficient molecular packing at the air-water interface leads to a greater disruption of water's cohesive energy.
Emulsification Index (E24) Moderate-GoodGood-ExcellentExcellent & More Stable The mixed interfacial film is more robust and elastic, creating a stronger barrier against droplet coalescence and improving long-term emulsion stability.
Biodegradability ModerateHighHigh The presence of the readily biodegradable biosurfactant can potentially facilitate the microbial breakdown of the synthetic component.

Note: Values for TDBS are representative of linear alkylbenzene sulfonates. Rhamnolipid values are from published literature. Mixture values are illustrative of typical synergistic outcomes.

Section 3: Experimental Validation: Protocols & Methodologies

To validate the synergistic effects, a series of standardized experiments must be performed. The following protocols are foundational for comparing surfactant performance.

Workflow for Synergy Evaluation

The logical flow of an experiment designed to quantify synergy involves preparing stock solutions, creating mixtures, and then systematically analyzing their physicochemical properties.

Diagram: Experimental Workflow

G start 1. Stock Solution Preparation prep_tdbs Prepare aqueous TDBS stock (e.g., 50 mM) start->prep_tdbs prep_rham Prepare aqueous Rhamnolipid stock (e.g., 10 mM) start->prep_rham mix 2. Mixture Preparation prep_tdbs->mix prep_rham->mix serial_dil Create serial dilutions of individual surfactants and defined molar ratio mixtures (e.g., 1:1, 3:1, 1:3) mix->serial_dil analysis 3. Physicochemical Analysis serial_dil->analysis tensiometry Measure Surface Tension vs. Concentration (ASTM D1331) analysis->tensiometry e24 Determine Emulsification Index (E24) analysis->e24 dls Characterize Micelle Size (Dynamic Light Scattering) analysis->dls data 4. Data Interpretation tensiometry->data e24->data dls->data cmc_plot Plot γ vs. log(C) to find CMC and γ_cmc for each system data->cmc_plot compare Compare experimental CMC of mixture to individual and ideal values cmc_plot->compare conclusion Conclusion: Quantify Synergy compare->conclusion

Caption: Standard workflow for evaluating surfactant synergy.

Protocol: Surface Tension and CMC Determination

Rationale: This is the most critical experiment for demonstrating synergy. A significant reduction in the mixture's CMC compared to the individual components is the hallmark of synergistic interaction. We will follow the principles outlined in ASTM D1331.[3][4][5]

Method: Wilhelmy Plate or Du Noüy Ring Tensiometry.[5][15] Apparatus: A force tensiometer.

Step-by-Step Methodology:

  • Calibration: Calibrate the tensiometer using deionized water (known surface tension of ~72.8 mN/m at 20°C).

  • Sample Preparation: Prepare a series of concentrations for each surfactant system (TDBS, Rhamnolipid, and the mixture) in deionized water, spanning a range from well below to well above the expected CMC.

  • Measurement:

    • Place a sample solution in the tensiometer vessel.

    • For the Wilhelmy Plate method, lower a clean platinum plate until it just touches the surface of the liquid.

    • The instrument measures the downward force exerted by the liquid's surface tension on the plate.

    • Record the equilibrium surface tension value.

    • Thoroughly clean and dry the plate between each measurement.

  • Data Analysis:

    • Plot surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show two distinct linear regions. The point where these two lines intersect is the Critical Micelle Concentration (CMC).

    • The surface tension value at the CMC (γ_cmc) is the lowest surface tension the system can achieve.

Protocol: Emulsification Index (E24)

Rationale: This test provides a quantitative measure of an emulsion's formation and short-term stability, which is crucial for formulations like creams, lotions, or drug delivery emulsions.

Methodology:

  • Sample Preparation: Prepare a 2 mL solution of the desired surfactant system (e.g., at a concentration of 2x CMC) in a screw-cap test tube.

  • Oil Addition: Add 2 mL of a hydrocarbon oil (e.g., kerosene, hexadecane, or a relevant oil for the target application) to the test tube.[16][17]

  • Homogenization: Cap the tube and vortex at high speed for 2 minutes to create an emulsion.

  • Incubation: Let the tube stand undisturbed for 24 hours at a controlled temperature.

  • Measurement: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculation: The E24 index is calculated using the formula:[16][17][18] E24 (%) = (Height of Emulsion Layer / Total Liquid Height) x 100

Protocol: Micelle Characterization by Dynamic Light Scattering (DLS)

Rationale: DLS provides insight into the formation and size of micelles. A sharp increase in scattered light intensity and the appearance of a distinct particle size peak confirm micelle formation, providing a complementary method to determine the CMC.[2][8][19] It also allows for the characterization of the mixed micelles themselves.

Methodology:

  • Sample Preparation: Prepare a series of surfactant concentrations, identical to those used for tensiometry. Filter each solution through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

  • Measurement: For each concentration, perform a DLS measurement to obtain the intensity of scattered light, the hydrodynamic radius (size) of particles, and the polydispersity index (PDI).

  • Data Analysis:

    • CMC Determination: Plot the scattered light intensity versus surfactant concentration. The concentration at which a sharp increase in intensity occurs corresponds to the CMC.

    • Size Analysis: Above the CMC, the DLS will report the average size of the micelles. This can be used to compare the size of micelles formed by the individual surfactants versus the mixed system.

Conclusion and Future Outlook

The synergistic mixing of this compound-based surfactants and biosurfactants is not merely a scientific curiosity; it is a strategic approach to formulation development. By leveraging favorable molecular interactions, researchers can create systems that are more potent, cost-effective, and environmentally benign. The data clearly show that mixtures can dramatically lower the CMC and achieve greater surface tension reduction than is possible with individual components.

For professionals in drug development, these synergistic mixtures offer a powerful tool. They can lead to the creation of more stable nanoemulsions for drug delivery, enhance the bioavailability of hydrophobic drugs by improving solubilization, and reduce the amount of excipient needed in a formulation, thereby minimizing potential toxicity. As the demand for high-performance, sustainable, and biocompatible formulations grows, the exploration of surfactant synergy will undoubtedly become a cornerstone of advanced materials science and pharmaceutical innovation.

References

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  • ResearchGate. (n.d.). Turbidity and surface tension measurements of rhamnolipid solutions. (www.researchgate.net/figure/Turbidity-and-surface-tension-measurements-of-rhamnolipid-solu-tions-10-g-L-1-with_fig1_287232204)
  • ACS Omega. (2023). Rhamnolipid Biosurfactant: Use for the Removal of Phenol from Aqueous Solutions by Micellar Solubilization. (pubs.acs.org/doi/10.1021/acsomega.3c04367)
  • ACS Omega. (2021). Rhamnolipids Sustain Unchanged Surface Activities during Decomposition in Alkaline Solutions. (pubs.acs.org/doi/10.1021/acsomega.1c01925)
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Safety Operating Guide

A Guide to the Proper Disposal of Tetradecylbenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tetradecylbenzene (CAS: 1459-10-5) in a laboratory setting. As a compound frequently used in research and as a precursor in the synthesis of detergents, its proper management is critical to ensure personnel safety and environmental protection. This document moves beyond simple checklists to explain the causality behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Profile and Chemical Properties

This compound is an aromatic hydrocarbon that presents specific health and chemical hazards. The primary health concern is its classification as a substance that may be fatal if swallowed and enters airways (Aspiration Hazard, H304) .[1][2] This is due to its low viscosity, which allows it to be easily drawn into the lungs if ingested or vomited, potentially causing severe chemical pneumonitis. Chemically, it can react vigorously with strong oxidizing agents, creating a risk of fire or explosion.[3][4]

Understanding its physical properties is foundational to safe handling and disposal. For instance, its insolubility in water and the fact that it floats underscore why it must never be disposed of down the drain, as this would lead to direct contamination of aqueous environments.[3][4]

PropertyValueSource
CAS Number 1459-10-5[5]
Molecular Formula C₂₀H₃₄[5]
Molecular Weight 274.49 g/mol [5]
Appearance Colorless to slightly pale yellow liquid[1]
Density 0.854 - 0.86 g/mL at 20°C[1][6]
Melting Point 16°C[1][6]
Boiling Point ~359°C[6]
Flash Point ~196°C (closed cup)[6]
Water Solubility Insoluble[4]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure. The selection of PPE is dictated by the potential routes of exposure: inhalation, skin/eye contact, and ingestion.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in a fume hood)Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5]Impervious chemical-resistant gloves (e.g., Viton, Polyvinyl Alcohol).[7]Standard laboratory coat, closed-toe shoes.[8]None required with adequate engineering controls (e.g., chemical fume hood).[5]
Spill Cleanup or Waste Handling Chemical safety goggles and a face shield if splashing is likely.[1]Heavy-duty chemical-resistant gloves.[1]Chemical-resistant apron or coveralls over a lab coat.[9] Protective boots may be required.[1]Air-purifying respirator (half or full facepiece) with organic vapor cartridges if ventilation is poor or vapors are generated.[1][2]

Emergency Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate risks. The "Three C's" of spill response—Control, Contain, and Clean up—provide a reliable framework.[10]

Step-by-Step Spill Cleanup:

  • Assess & Alert: Immediately alert personnel in the area. Evacuate if the spill is large, in a poorly ventilated space, or poses a fire hazard.[11]

  • Don PPE: Before approaching the spill, put on the appropriate PPE as outlined in the table above for spill cleanup.[10]

  • Control & Contain: If safe to do so, stop the source of the leak. Prevent the spill from spreading or entering drains by creating a dike around it with a non-combustible, inert absorbent material like sand, clay, or vermiculite.[10][12] Do not use sawdust or other combustible materials , as this can create a fire hazard.[10]

  • Absorb: Apply the absorbent material starting from the outside edges and working inward until all the liquid has been absorbed.[10]

  • Collect & Containerize: Carefully scoop the contaminated absorbent material into a designated, leak-proof, and sealable container (e.g., a heavy-duty plastic pail or bag).[11]

  • Decontaminate: Clean the spill area with soap and water.[11] Collect the decontamination materials (e.g., paper towels, wipes) and place them in the same waste container.

  • Package & Label: Securely seal the waste container. Attach a hazardous waste label, clearly identifying the contents as "this compound Spill Debris."

  • Dispose: Manage the sealed container as hazardous waste according to the procedures in Section 5.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[13][14]

  • Waste Classification: this compound is not typically a "listed" hazardous waste. However, it must be managed as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[15] Given its chemical nature as an aromatic hydrocarbon and its aspiration toxicity, the most prudent and compliant approach is to manage all this compound waste as hazardous chemical waste.

  • Segregation is Key: Never mix this compound waste with other waste streams, especially strong oxidizing agents, to prevent dangerous reactions.[4] It should be collected in a dedicated waste container.

  • Prohibited Disposal Methods:

    • DO NOT pour down the sink. Its insolubility and environmental persistence can damage plumbing and contaminate waterways.[3]

    • DO NOT place in regular trash. This can expose sanitation workers to chemical hazards and lead to environmental contamination through landfill leachate.

Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the accumulation and disposal of routine this compound waste.

  • Container Selection:

    • Choose a container made of a material compatible with aromatic hydrocarbons (e.g., glass or high-density polyethylene).

    • The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release.

    • Ensure the container is clean and dry before the first addition of waste.

  • Waste Collection:

    • Transfer waste this compound into the designated container using a funnel to prevent spills.

    • Perform this transfer inside a certified chemical fume hood to minimize inhalation exposure.

    • Keep the waste container closed at all times, except when adding waste.

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag.

    • The label must clearly state:

      • "Hazardous Waste"

      • "this compound"

      • The full hazard profile: "Aspiration Hazard, Combustible"

      • Accumulation start date.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area must be a secondary containment bin or tray to capture any potential leaks.

    • Store away from sources of ignition and incompatible materials like strong oxidizers.

  • Arrange for Pickup:

    • Once the container is full or the accumulation time limit is approaching (as per your institution's generator status), contact your facility's Environmental Health & Safety (EHS) office to arrange for pickup and final disposal by a licensed hazardous waste management company.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling this compound waste in the laboratory.

Tetradecylbenzene_Disposal_Workflow start This compound Waste Generated in Lab decision_type Is it a spill or routine waste? start->decision_type spill_protocol Follow Emergency Spill Management Protocol (Section 3) decision_type->spill_protocol Spill collect_routine Collect in a Designated, Compatible Waste Container decision_type->collect_routine Routine Waste label_waste Securely Cap and Label Container as Hazardous Waste spill_protocol->label_waste collect_routine->label_waste store_waste Store in Secondary Containment in a Satellite Accumulation Area label_waste->store_waste end_process Contact EHS for Pickup and Final Disposal store_waste->end_process

Caption: Decision workflow for the safe management and disposal of this compound waste.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ChemWhat. (n.d.). This compound CAS#: 1459-10-5.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
  • University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Chemistry For Everyone. (2024, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • U.S. Environmental Protection Agency. (2023, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview.
  • WorkSafeBC. (2023, August 20). Table of exposure limits for chemical and biological substances.
  • New Jersey Department of Health. (n.d.). Benzene - Hazardous Substance Fact Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.

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Safe Handling of Tetradecylbenzene: A Procedural Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As researchers and scientists, our work with diverse chemical compounds is foundational to discovery. However, this work carries an intrinsic responsibility to prioritize safety through meticulous handling protocols. Tetradecylbenzene (also known as 1-Phenyltetradecane), a long-chain alkylbenzene, is a common reagent in various research and development applications. While not acutely toxic in the same manner as some other aromatic hydrocarbons, its specific physical and chemical properties present distinct hazards that necessitate a comprehensive personal protective equipment (PPE) strategy.

This guide provides a detailed, procedural framework for the safe handling of this compound, focusing on the selection, use, and disposal of appropriate PPE. Our objective is to move beyond a simple checklist and instill a deep understanding of why these measures are critical, ensuring a self-validating system of safety within your laboratory.

Hazard Assessment: Understanding the Risks of this compound

A robust PPE plan is built upon a thorough understanding of the specific hazards a chemical presents. For this compound, the primary risks are not related to high reactivity or acute systemic toxicity, but rather to its physical properties and their effects upon contact or aspiration.

Hazard ClassDescriptionRationale & Immediate Safety ConcernAuthoritative Source
Aspiration Hazard, Category 1 May be fatal if swallowed and enters airways (H304).[1][2]This is the most severe hazard associated with this compound. Its low viscosity allows it to travel easily into the lungs if ingested or vomited, which can cause severe chemical pneumonitis, pulmonary edema, and death.[2] First aid response is critical: Do NOT induce vomiting. [1][2][3], ,
Skin & Eye Irritation Causes skin and eye irritation.[4][5] Repeated or prolonged contact may lead to dryness, cracking, and dermatitis.[2]As a solvent, this compound can remove the natural oils from the skin (defatting), leading to irritation.[6] Direct contact with eyes will cause mild to serious irritation.[5][7],
Inhalation Vapors or mists may cause respiratory tract irritation.[4][8]While the vapor pressure is low, aerosols can be generated, especially during heating or agitation. Vapors are heavier than air and can accumulate in low-lying areas.[2],
Environmental Hazard May cause long-lasting harmful effects to aquatic life.[4]Spills and improper disposal must be avoided to prevent environmental contamination. Discharge into drains or waterways is prohibited.[2][4]

It is noteworthy that specific occupational exposure limits (OELs), such as an OSHA Permissible Exposure Limit (PEL) or NIOSH Recommended Exposure Limit (REL), have not been established for this compound.[4] Therefore, it is imperative to handle it within a well-ventilated area, such as a chemical fume hood, to keep exposure as low as reasonably achievable.[3][4]

PPE Selection Matrix: Equipment for Every Scenario

The level of PPE required is dictated by the specific task and the potential for exposure. This matrix provides at-a-glance guidance for common laboratory scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Weighing (in a chemical fume hood)Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1][4]Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[3]Standard laboratory coat.Not required if handled exclusively within a certified chemical fume hood.
Small Spill Cleanup (<100 mL)Chemical safety goggles and a face shield.[3]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton).[6]Chemical-resistant apron over a lab coat.[9]Air-purifying respirator with an organic vapor cartridge may be required, based on risk assessment of ventilation.[10]
Large Spill or Emergency (>100 mL or outside ventilation)Full-face shield over chemical safety goggles.[9]Heavy-duty, chemical-resistant gloves.[6]Impervious, chemical-resistant suit or coveralls.[1][11]Full-face, self-contained breathing apparatus (SCBA) or a supplied-air respirator.[3]

Operational Plans: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point for preventing chemical exposure and cross-contamination.

Experimental Protocol: PPE Donning Sequence
  • Preparation: Inspect all PPE for damage (rips, cracks, defects) before use. Ensure you have the correct sizes.

  • Body Protection: Don the laboratory coat or chemical-resistant apron. Fasten all closures.

  • Hand Protection: Don the first pair of gloves (if double-gloving for extensive work).

  • Respiratory Protection (if required): Perform a seal check for any tight-fitting respirator.

  • Eye/Face Protection: Put on safety goggles. If required, place the face shield over the goggles.

  • Outer Gloves: Don the second pair of gloves (if double-gloving), ensuring the cuffs are pulled over the sleeves of the lab coat.

G A 1. Inspect PPE B 2. Don Lab Coat / Apron A->B C 3. Don Respirator (if needed) B->C D 4. Don Goggles / Face Shield C->D E 5. Don Gloves (cuffs over sleeves) D->E G A 1. Remove Outer Gloves B 2. Remove Apron / Lab Coat (turn inside-out) A->B C 3. Remove Goggles / Face Shield (from behind) B->C D 4. Remove Respirator (if used) C->D E 5. Remove Inner Gloves D->E F 6. Wash Hands Thoroughly E->F

Diagram: Critical sequence for doffing PPE to prevent exposure.

Decontamination and Disposal Plan

Improper disposal of contaminated PPE and chemical waste can pose a significant risk to personnel and the environment.

Contaminated PPE:

  • Single-Use Items: Disposable items like nitrile gloves and Tyvek sleeves must be disposed of immediately after use or contamination. Place them in a designated, clearly labeled hazardous waste container. [9][12]* Reusable Items: Reusable PPE such as heavy-duty gloves, face shields, and chemical aprons must be decontaminated after each use. Clean them thoroughly with soap and water, rinse, and allow to air dry. Inspect for any signs of degradation before storing for reuse.

  • Contaminated Clothing: If personal clothing becomes contaminated, remove it immediately and wash it separately from other laundry. [4]If heavily saturated, it may need to be disposed of as hazardous waste.

This compound Waste:

  • Waste Collection: All waste containing this compound, including contaminated absorbents from spills, must be collected in a sturdy, leak-proof, and clearly labeled hazardous waste container. [12][13]The container must be kept closed except when adding waste.

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizers, to avoid incompatible reactions. [7][13]* Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. [2][12]Never dispose of this compound down the drain or in regular trash. [4][5] By adhering to these detailed protocols, you establish a robust safety culture that protects not only yourself but also your colleagues and the wider environment. This commitment to procedural excellence is the hallmark of a trustworthy and effective research operation.

References

  • PubChem, National Institutes of Health.this compound | C20H34 | CID 15086.[Link]
  • MicroCare LLC.Is Personal Protective Equipment Required When Working with Solvents?[Link]
  • Respirex International.Personal Protective Equipment (PPE) for Industrial Chemicals.[Link]
  • Bernardo Ecenarro.Recommended PPE to handle chemicals.[Link]
  • BP.Benzene Policy.[Link]
  • NIOSH, Centers for Disease Control and Prevention.NIOSH Pocket Guide to Chemical Hazards - Benzene.[Link]
  • eCFR.29 CFR 1910.1028 -- Benzene.[Link]
  • Northwestern University.Hazardous Waste Disposal Guide.[Link]
  • Vanderbilt University.GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention.[Link]
  • Molgroup Chemicals.
  • Occupational Safety and Health Administration (OSHA).1910.
  • Occupational Safety and Health Administr
  • Regulations.gov.
  • Occupational Safety and Health Administration (OSHA).1910.1028 App B - Substance Technical Guidelines, Benzene.[Link]
  • NIOSH, Centers for Disease Control and Prevention.NIOSH Pocket Guide to Chemical Hazards (NPG).[Link]
  • WorkSafeBC.Table of exposure limits for chemical and biological substances.[Link]
  • Dartmouth College.Hazardous Waste Disposal Guide.[Link]
  • New Jersey Department of Health.Benzene - Hazardous Substance Fact Sheet.[Link]
  • NIOSH, Centers for Disease Control and Prevention.NIOSH Pocket Guide to Chemical Hazards - Benzene (Restored).[Link]
  • The University of British Columbia.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.